3-Fluoro-4-hydroxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBHJTCAPWOIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343080 | |
| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-05-0 | |
| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Scaffolds
An In-depth Technical Guide to 3-Fluoro-4-hydroxybenzaldehyde: Properties, Synthesis, and Applications
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The this compound scaffold stands as a particularly valuable building block, offering a unique combination of reactive functional groups and the subtle yet profound influence of a fluorine substituent. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the core chemical properties, synthetic methodologies, reactivity profile, and key applications of this versatile intermediate.
Part 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a molecule is paramount for its effective utilization in synthesis and application. This compound is a beige to pale brown crystalline solid at room temperature.[1][2] Its key physical and chemical identifiers are summarized below.
Physicochemical Properties
The introduction of a fluorine atom ortho to the hydroxyl group and meta to the aldehyde significantly influences the molecule's electronic distribution, acidity, and intermolecular interactions, which is reflected in its physical properties.
| Property | Value | Source |
| CAS Number | 405-05-0 | [3][4] |
| Molecular Formula | C₇H₅FO₂ | [3][5] |
| Molecular Weight | 140.11 g/mol | [3][5] |
| IUPAC Name | This compound | [3] |
| Melting Point | 120-127 °C | [1][2][5] |
| Appearance | White to cream to pale brown solid/powder | [1][2] |
| SMILES | C1=CC(=C(C=C1C=O)F)O | [3] |
| InChI Key | QSBHJTCAPWOIIE-UHFFFAOYSA-N | [3] |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The presence of the fluorine atom introduces characteristic couplings, particularly in NMR spectroscopy.
| Spectroscopy | Key Data Points | Source |
| ¹H NMR | δ ~9.86 (s, 1H, CHO), δ 7.62-7.67 (m, 2H, aromatic), δ ~7.16 (m, 1H, aromatic), δ ~6.04 (s, 1H, OH) (in CDCl₃) | [5] |
| ¹³C NMR | Data shows characteristic C-F coupling constants (e.g., ³JCF ≈ 1.6 Hz for C5-F3) | [6] |
| Mass Spec (GC-MS) | m/z Top Peak: 139, m/z 2nd Highest: 140, m/z 3rd Highest: 111 | [3] |
| FTIR | Available data confirms the presence of O-H, C=O, and C-F functional groups. | [3] |
Expert Insight: The ¹H NMR spectrum is particularly informative. The downfield shift of the aldehyde proton (~9.86 ppm) is characteristic. The hydroxyl proton is typically broad and exchangeable with D₂O. The aromatic region shows complex splitting due to ¹H-¹H and ¹H-¹⁹F coupling. In ¹³C NMR, the carbon atoms near the fluorine will appear as doublets due to C-F coupling, providing crucial structural confirmation.
Part 2: Synthesis and Manufacturing
The most common and efficient laboratory-scale synthesis of this compound involves the demethylation of its readily available methoxy precursor, 3-Fluoro-4-methoxybenzaldehyde. This approach is favored due to the high efficiency and selectivity of ether cleavage reactions on electron-rich aromatic rings.
Synthesis Workflow: Demethylation Pathway
The general workflow involves the use of a strong Lewis acid or a protic acid to selectively cleave the aryl-O-methyl bond, which is more labile than the C-F or C-CHO bonds under these conditions.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Demethylation with HBr)
This protocol is adapted from established literature procedures and represents a robust method for obtaining the target compound.[5]
Self-Validating System: The success of this protocol is validated by monitoring the disappearance of the starting material via Thin Layer Chromatography (TLC) and confirmed by the ¹H NMR and melting point of the final product, which should align with reference values.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-4-methoxybenzaldehyde (e.g., 5.00 g, 32.5 mmol).
-
Reagent Addition: Under an inert atmosphere (e.g., Argon), add 48% aqueous hydrobromic acid (HBr) (e.g., 30 mL).
-
Causality Explanation: HBr is a strong acid that protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion (SN2 mechanism), thus cleaving the O-CH₃ bond. The high temperature is required to overcome the activation energy of this cleavage.
-
-
Heating: Heat the reaction mixture to 140 °C and stir vigorously for 3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 petroleum ether:ethyl acetate eluent).
-
Quenching and Extraction: After cooling to room temperature, dilute the mixture with water (150 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 100 mL).
-
Causality Explanation: Dilution with water quenches the reaction and dissolves inorganic salts. Dichloromethane is used to extract the organic product from the aqueous phase.
-
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude product, a brown solid, can be used directly or further purified by silica gel column chromatography if necessary to yield the pure this compound (typical yield >95%).[5]
Part 3: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its three key components: the aldehyde group, the phenolic hydroxyl group, and the fluorinated aromatic ring.
Caption: Key reactive sites on the this compound molecule.
Reactions at the Aldehyde Group
The aldehyde is a potent electrophile, readily undergoing nucleophilic addition. This is the basis for its most common applications in multistep synthesis.
-
Schiff Base (Imine) Formation: Reacts with primary amines under mildly acidic conditions to form imines. This reaction is fundamental in the synthesis of various biologically active heterocyclic compounds and ligands.[4][7] Hydrazone derivatives, formed via condensation with phenylhydrazine derivatives, have shown potent anti-inflammatory activity.[4]
-
Aldol and Knoevenagel Condensations: Reacts with ketones or other compounds containing active methylene groups (e.g., malonic acid derivatives) in the presence of a base. This is used to synthesize curcuminoid analogs and chalcones, many of which exhibit significant cytotoxicity against cancer cell lines.[4]
-
Wittig Reaction: Can be converted to an alkene using a phosphorus ylide. This has been exploited to synthesize derivatives of caffeic acid phenylethyl amide with cytoprotective properties.[4]
Reactions at the Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated to form a potent phenoxide nucleophile.
-
O-Alkylation/O-Arylation: The phenoxide can react with alkyl halides or activated aryl halides (Williamson ether synthesis) to form ethers. This is a critical step for modifying solubility, metabolic stability, and receptor binding affinity in drug candidates.
-
Esterification: The hydroxyl group can be acylated with acid chlorides or anhydrides to form esters, which can serve as prodrugs or protecting groups.
Reactions on the Aromatic Ring
The electronic properties of the substituents dictate the regioselectivity of electrophilic aromatic substitution (EAS).
-
Substituent Effects: The hydroxyl group is a strongly activating, ortho/para-directing group due to the resonance donation of its lone pairs. The fluorine atom is deactivating via a strong inductive effect (-I) but is also ortho/para-directing due to a resonance effect (+R). The aldehyde group is a meta-directing, deactivating group.
-
Regioselectivity: The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho to it (C5 and C3). However, the C3 position is already occupied by fluorine. Therefore, electrophilic substitution is most likely to occur at the C5 position.
Part 4: Applications in Research and Development
This compound is not an end-product but a high-value intermediate, particularly in the field of drug discovery.
-
Oncology: It is a key building block for curcuminoid analogs that have demonstrated significant inhibitory concentrations (IC₅₀) against human ovarian cancer cell lines, such as A2780.[4]
-
Anti-Inflammatory Agents: Used to synthesize hydrazone derivatives that are potent inhibitors of macrophage migration inhibitory factor (MIF), a key proinflammatory cytokine, indicating potential applications in treating sepsis and other inflammatory diseases.[4]
-
Neuroprotective Agents: Serves as a precursor for diarylheptanoid derivatives designed as dual inhibitors of histone deacetylase (HDAC) and β-amyloid aggregation, targeting neurodegenerative diseases like Alzheimer's.
-
Materials Science: The parent compound, 4-hydroxybenzaldehyde, is used in the synthesis of polymers and liquid crystals.[8] The fluorinated analog offers a route to materials with modified thermal stability, dielectric properties, and hydrophobicity.
Part 5: Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
GHS Hazard Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][3][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][10] If dust is generated, use respiratory protection (e.g., N95 respirator).[1]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] It is recommended to keep the material under an inert gas like nitrogen and protect it from light.
Conclusion
This compound is a strategically important molecular scaffold whose value is derived from the interplay of its functional groups. The aldehyde provides a reliable handle for carbon-carbon and carbon-nitrogen bond formation, the hydroxyl group allows for facile derivatization to modulate properties, and the fluorine atom imparts unique electronic characteristics that can enhance biological activity and metabolic stability. For the medicinal chemist and materials scientist, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the design of novel and effective molecules.
References
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- Elguero, J., et al. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. UNED.
- Google Patents. (2016). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
- Ranjbar-Karimi, R., et al. (2017). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, RSC Publishing.
- Trabocchi, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC - PubMed Central.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).
- Molbase. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
- Slanina, Z., et al. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI.
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An In-depth Technical Guide to the Physical Characteristics of 2-Fluoro-4-formylphenol
Introduction
2-Fluoro-4-formylphenol, more systematically known as 2-Fluoro-4-hydroxybenzaldehyde, is a substituted aromatic aldehyde that serves as a critical building block in modern chemical synthesis. For researchers in medicinal chemistry and drug development, its trifunctional nature—possessing a phenolic hydroxyl group, an electrophilic aldehyde, and a strategically placed fluorine atom—offers a versatile scaffold for constructing complex molecules. It is particularly noted as a key intermediate in the synthesis of potent therapeutic agents, such as Janus kinase (JAK2) inhibitors.[1][2]
This guide provides an in-depth exploration of the core physical and spectroscopic characteristics of 2-Fluoro-4-hydroxybenzaldehyde. As Senior Application Scientists, our goal is not merely to present data but to contextualize it, offering insights into the causality behind experimental observations and providing robust, self-validating protocols. This document is structured to deliver field-proven insights for scientists leveraging this valuable reagent in their research endeavors.
A crucial point of clarification is nomenclature. While sometimes referred to as 3-Fluoro-4-formylphenol, the compound addressed in this guide is unambiguously identified by CAS Number 348-27-6 .[3]
Section 1: Chemical Identity and Structure
A precise understanding of the molecule's structure is fundamental to interpreting its physical properties and reactivity. The fluorine atom at the ortho position to the aldehyde and meta to the hydroxyl group significantly influences the electronic properties and conformation of the molecule.
Below is a summary of the key identifiers for 2-Fluoro-4-hydroxybenzaldehyde.
| Identifier | Value |
| IUPAC Name | 2-fluoro-4-hydroxybenzaldehyde |
| Synonyms | 2-Fluoro-4-formylphenol, 3-Fluoro-4-formylphenol[1][3] |
| CAS Number | 348-27-6 |
| Molecular Formula | C₇H₅FO₂[3] |
| Molecular Weight | 140.11 g/mol [3][4] |
| InChI Key | ONRPXRPUBXXCCM-UHFFFAOYSA-N[4] |
| Canonical SMILES | C1=CC(=C(C=C1O)F)C=O |
Logical Structure Diagram
The following diagram illustrates the basic atomic connectivity and functional group arrangement of the molecule.
Caption: Atomic connectivity of 2-Fluoro-4-hydroxybenzaldehyde.
Section 2: Core Physical Properties
The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. For 2-Fluoro-4-hydroxybenzaldehyde, hydrogen bonding (via the hydroxyl group) and dipole-dipole interactions are dominant.
| Property | Observation | Source(s) |
| Appearance | White to off-white, light tan, or cream/pink crystalline powder. | [4][5][6] |
| Melting Point | 168-170 °C (Note: A range of 165-175°C is reported) | [1][6] |
| Boiling Point | 254.2 ± 20.0 °C (Predicted) | [1][6] |
| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [1][6] |
| Solubility | Expected to be poorly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. | Inferred from[7] |
Expert Insights: The Melting Point Discrepancy
It is critical for researchers to note the variability in the reported melting point, with values commonly cited in the 168-170 °C range.[1][6] A pure, crystalline organic compound should exhibit a sharp melting point with a narrow range (typically < 2 °C). A broadened melting range is a classic indicator of impurities, which disrupt the crystal lattice and depress the melting point. The observed range in supplier data could stem from lot-to-lot purity variations (e.g., 97% vs. min. 98%).[5] When using this reagent for sensitive applications, such as in pharmaceutical synthesis, it is best practice to determine the melting point of the specific batch being used as a preliminary purity check.
Furthermore, the boiling point and density values are currently based on computational predictions.[1][6] While these predictions are generally reliable for initial experimental design, they should not be considered a substitute for empirically determined values.
Protocol: Melting Point Determination
This protocol describes the standard capillary method for obtaining an accurate melting point range.
-
Sample Preparation: Place a small amount of the dry 2-Fluoro-4-hydroxybenzaldehyde powder on a clean, dry watch glass. Crush the powder into a fine consistency using a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount (2-3 mm height) of the sample enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get a coarse estimate of the melting temperature. Let the apparatus cool to at least 20 °C below this estimate.
-
Accurate Determination: Begin heating again at a slow, controlled rate of 1-2 °C per minute as you approach the estimated melting point.
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of the solid melts completely.
-
The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.
-
Section 3: Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's identity and purity. The combination of IR, NMR, and Mass Spectrometry allows for complete structural verification.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The spectrum is dominated by absorptions corresponding to the hydroxyl, aldehyde, and fluoro-aromatic moieties.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| 3400 - 3100 | Phenolic O-H | Stretch | Strong, Broad |
| ~3050 | Aromatic C-H | Stretch | Medium, Sharp |
| ~2850, ~2750 | Aldehyde C-H | Stretch (Fermi Doublet) | Two weak to medium bands |
| 1700 - 1680 | Aldehyde C=O | Stretch | Strong, Sharp |
| 1600 - 1450 | Aromatic C=C | Stretch | Medium to Strong, Multiple Bands |
| 1250 - 1180 | Aryl C-F | Stretch | Strong, Sharp |
| 1200 - 1100 | Phenolic C-O | Stretch | Strong |
Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples.
-
Sample Preparation: Weigh approximately 1-2 mg of 2-Fluoro-4-hydroxybenzaldehyde and 150-200 mg of dry, spectroscopy-grade KBr powder.
-
Grinding: Add both components to a clean agate mortar and gently grind with a pestle until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Spectrum Acquisition: Acquire a background spectrum of the empty sample chamber. Then, run the sample spectrum. The instrument software will automatically ratio the sample to the background to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule. While specific experimental data is not widely published, the expected ¹H and ¹³C spectra can be reliably predicted based on fundamental principles and data from analogous compounds.
Predicted ¹H NMR Spectral Features (in DMSO-d₆):
-
~10.5-11.5 ppm (singlet, 1H): This broad singlet corresponds to the acidic phenolic hydroxyl proton (-OH).
-
~9.8 ppm (singlet, 1H): The aldehyde proton (-CHO) is highly deshielded and appears as a sharp singlet.
-
~7.6 ppm (doublet of doublets, 1H): The proton at C5, which is ortho to the aldehyde and meta to the hydroxyl group. It will be split by the adjacent proton at C6 (J ≈ 8-9 Hz) and through a longer-range coupling by the fluorine atom (J ≈ 5-6 Hz).
-
~6.9-7.1 ppm (multiplet, 2H): This region contains the signals for the protons at C3 and C6. The proton at C3 is ortho to the fluorine and will show a large coupling to it (J ≈ 10-12 Hz) and a smaller coupling to the proton at C5. The proton at C6 is meta to the fluorine and will have smaller couplings.
Predicted ¹³C NMR Spectral Features (in DMSO-d₆):
-
~190 ppm (doublet): The aldehyde carbonyl carbon, showing a small coupling to the fluorine atom.
-
~160-165 ppm (large doublet): The carbon C2, directly attached to the fluorine atom. This signal will be split into a large doublet due to one-bond C-F coupling (¹JCF ≈ 240-250 Hz).
-
~155-160 ppm (singlet): The carbon C4, attached to the hydroxyl group.
-
~110-135 ppm: This region will contain the remaining four aromatic carbon signals, two of which will exhibit smaller C-F couplings.
Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.
-
Sample Weighing: Accurately weigh 5-10 mg of 2-Fluoro-4-hydroxybenzaldehyde directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex to ensure complete dissolution.
-
Filtering and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺•): In an electron ionization (EI) experiment, the compound will show a strong molecular ion peak at m/z = 140.
-
Key Fragments: A characteristic fragmentation pathway for benzaldehydes is the loss of the aldehyde proton followed by the loss of carbon monoxide.
-
[M-H]⁺: A peak at m/z = 139.
-
[M-CHO]⁺: Loss of the formyl group (•CHO) would lead to a fragment at m/z = 111.
-
Workflow: GC-MS Analysis
The following diagram outlines the typical workflow for analyzing a solid organic compound using Gas Chromatography-Mass Spectrometry.
Caption: Standard workflow for GC-MS analysis of an organic solid.
Section 4: Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical reagent. 2-Fluoro-4-hydroxybenzaldehyde is classified as an irritant.
| GHS Classification | Hazard Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
(Data sourced from aggregated GHS information)
Workflow: Safe Handling and Storage
This workflow ensures researcher safety and maintains the integrity of the compound from receipt to disposal.
Caption: Recommended workflow for safe handling and storage.
Recommended Storage: The compound should be stored in a refrigerator (2-8°C) in a tightly sealed container.[4][6] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential oxidation of the aldehyde and phenol functional groups.[6]
Conclusion
2-Fluoro-4-hydroxybenzaldehyde (CAS 348-27-6) is a solid crystalline compound whose physical properties are defined by its aromatic structure and key functional groups. Its melting point is consistently reported in the 168-170 °C range, serving as a useful indicator of purity. While empirical data for some properties like solubility and NMR are not widely published, a strong predictive understanding based on its structure and related compounds allows for its effective use in research. The spectroscopic fingerprints (IR, NMR, MS) are distinctive and allow for straightforward confirmation of its identity and purity. Proper adherence to safety and storage protocols will ensure both the integrity of the material and the safety of the researcher, enabling its successful application as a versatile intermediate in pharmaceutical and chemical synthesis.
References
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]
- Solubility of Things. 4-Hydroxybenzaldehyde. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). [Link]
- PubChem. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. [Link]
- PubChem. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268. [Link]
- Chemcasts. 2-Fluoro-4-hydroxybenzaldehyde (CAS 348-27-6) Properties. [Link]
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An In-depth Technical Guide to 3-Fluoro-4-hydroxybenzaldehyde (CAS 405-05-0): Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-Fluoro-4-hydroxybenzaldehyde, a key building block in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, detailed spectroscopic characterization, and its significant applications in the development of novel therapeutic agents. The information presented herein is a synthesis of established protocols and spectral data, designed to empower researchers in their experimental endeavors.
Introduction: The Significance of a Fluorinated Phenolic Aldehyde
This compound, with the CAS number 405-05-0, is a disubstituted aromatic aldehyde featuring a fluorine atom and a hydroxyl group on the benzene ring. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of derivative compounds, a strategy widely employed in modern drug design. The adjacent hydroxyl and aldehyde functionalities offer versatile handles for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide will explore the fundamental chemistry and utility of this important reagent.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use in research and development.
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 405-05-0 | [1] |
| Molecular Formula | C₇H₅FO₂ | [2] |
| Molecular Weight | 140.11 g/mol | [2] |
| Appearance | Light yellow to yellow to orange powder or crystal | |
| Melting Point | 121-125 °C | [2] |
| Solubility | Soluble in organic solvents such as chloroform and methylene chloride. | [2] |
Spectroscopic Characterization
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The spectrum of this compound in deuterated chloroform (CDCl₃) exhibits characteristic signals for the aldehydic, hydroxyl, and aromatic protons.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.86 | Singlet | 1H | Aldehydic proton (-CHO) |
| 7.67 - 7.62 | Multiplet | 2H | Aromatic protons |
| 7.16 | Multiplet | 1H | Aromatic proton |
| 6.04 | Singlet (exchangeable with D₂O) | 1H | Hydroxyl proton (-OH) |
Note: The multiplet patterns of the aromatic protons arise from proton-proton and proton-fluorine couplings.
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Based on established chemical shift data for substituted benzaldehydes, the following are the expected assignments for the carbon signals of this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehydic carbon (C=O) |
| ~152 (d, J ≈ 245 Hz) | C-F |
| ~148 (d, J ≈ 12 Hz) | C-OH |
| ~129 | Aromatic CH |
| ~126 | Aromatic C-CHO |
| ~120 (d, J ≈ 6 Hz) | Aromatic CH |
| ~118 (d, J ≈ 19 Hz) | Aromatic CH |
Note: The signals for the fluorine-bearing carbon and its neighbors appear as doublets due to carbon-fluorine coupling. The exact chemical shifts and coupling constants can be confirmed through experimental analysis and computational predictions.[4]
The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational modes for this compound are expected in the following regions:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3200-3400 (broad) | O-H stretch (hydroxyl group) |
| ~3000-3100 | Aromatic C-H stretch |
| ~2700-2800 | Aldehydic C-H stretch (Fermi resonance doublet) |
| ~1680-1700 | C=O stretch (aldehyde) |
| ~1500-1600 | Aromatic C=C stretch |
| ~1200-1300 | C-O stretch (phenol) |
| ~1000-1100 | C-F stretch |
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 140. The fragmentation pattern is characteristic of benzaldehydes, with key fragments arising from the loss of a hydrogen atom ([M-H]⁺ at m/z = 139) and the formyl radical ([M-CHO]⁺ at m/z = 111).[1][5]
Synthesis of this compound
Two primary synthetic routes to this compound are prevalent in the literature. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Method 1: Demethylation of 3-Fluoro-4-methoxybenzaldehyde
This is a common and high-yielding method that involves the cleavage of the methyl ether of the precursor, 3-Fluoro-4-methoxybenzaldehyde. Strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr) are typically employed.[3]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-4-methoxybenzaldehyde (1 equivalent).
-
Reagent Addition: Under an inert atmosphere (e.g., argon), add 48% hydrobromic acid.
-
Reaction Conditions: Heat the reaction mixture to 140 °C and stir for 3 hours.
-
Work-up: Cool the mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent, such as dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.
Caption: Synthesis of this compound via demethylation.
Comparison of Synthesis Methods
| Feature | Method 1 (Demethylation) | Method 2 (Formylation - not detailed) |
| Starting Material | 3-Fluoro-4-methoxybenzaldehyde | o-Fluorophenol |
| Reagents | BBr₃ or HBr | Chloroform, NaOH |
| Yield | Generally high (e.g., 97% with HBr)[3] | Can be variable |
| Advantages | High yield, relatively clean reaction. | Readily available starting material. |
| Disadvantages | Requires the synthesis or purchase of the methoxy precursor. Use of corrosive and hazardous reagents. | Potential for side reactions and lower yields. |
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile scaffold for the synthesis of a variety of biologically active molecules. Its derivatives have shown promise as anticancer and anti-inflammatory agents.
Synthesis of Curcuminoid Analogs and NF-κB Inhibition
Curcumin, a natural product, is known for its anti-inflammatory properties, largely attributed to its ability to inhibit the NF-κB signaling pathway. However, curcumin suffers from poor bioavailability. Synthetic analogs derived from this compound have been developed to overcome this limitation and have demonstrated potent anticancer activity.[6]
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Curcumin and its analogs can inhibit this pathway at multiple levels. A key mechanism involves the inhibition of the IκB kinase (IKK) complex. IKK phosphorylation of the inhibitory protein IκBα leads to its degradation and the subsequent translocation of NF-κB into the nucleus, where it activates pro-inflammatory and anti-apoptotic genes. Curcuminoid analogs can block the catalytic activity of IKK, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[7][8]
Caption: Simplified NF-κB signaling pathway and inhibition by curcuminoid analogs.
Synthesis of Chalcones and Hydrazones with Anticancer and Anti-inflammatory Activity
Chalcones, characterized by an α,β-unsaturated ketone core, are another class of compounds readily synthesized from this compound. These derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[9][10] The anticancer mechanism of chalcones often involves the induction of apoptosis (programmed cell death) in cancer cells.[9]
Hydrazone derivatives, formed by the condensation of this compound with hydrazines, have also been investigated for their therapeutic potential. Notably, they have shown potent inhibitory activity against macrophage migration inhibitory factor (MIF), a key player in inflammatory responses.[6]
Safety and Handling
This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.
Conclusion
This compound is a strategically important building block in the synthesis of novel compounds with significant therapeutic potential. Its unique combination of functional groups allows for diverse chemical modifications, leading to the development of potent anticancer and anti-inflammatory agents. The detailed synthetic protocols and comprehensive spectroscopic data provided in this guide are intended to facilitate its use in the research community, ultimately contributing to the advancement of drug discovery and development.
References
- Claramunt, R. M., et al. (n.d.).
- An, F., et al. (2014). Synthesis and Identification of New 4-Arylidene Curcumin Analogs as Potential Anticancer Agents Targeting Nuclear Factor-κB Signaling Pathway. Journal of Medicinal Chemistry, 57(8), 1993-1997.
- The 3 Curcuminoid Analogs Comprising the Curcumin Extract Comparably Inhibit Nuclear Factor kappa-light-chain-enhancer. (2019). Cloudinary.
- Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents. (n.d.). PMC.
- PubChem. (n.d.). This compound.
- Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. (n.d.). PMC.
- Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. (n.d.). PubMed.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718).
- MDPI. (n.d.). Hydroxy Chalcones and Analogs with Chemopreventive Properties.
- Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). PMC.
- Synthesis of Chalcones with Anticancer Activities. (n.d.). PMC.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv
- Google Patents. (n.d.). Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
- Indonesian Journal of Science & Technology. (2019).
- Interpret
- YouTube. (2025). How To Read FTIR Spectroscopy? - Chemistry For Everyone.
- Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). PMC.
- Chemistry LibreTexts. (2023).
- YouTube. (2018).
- Benchchem. (n.d.). An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Fluorobenzaldehyde.
- Benchchem. (n.d.).
- FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. (n.d.).
Sources
- 1. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 2. mdpi.com [mdpi.com]
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- 4. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to the Molecular Structure and Applications of 3-Fluoro-4-hydroxybenzaldehyde
This guide offers a comprehensive technical overview of 3-Fluoro-4-hydroxybenzaldehyde, a key fluorinated building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and applications, providing expert insights into its chemical behavior and utility.
Strategic Importance of Fluorination: The Case of this compound
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (3,4-FHBA) exemplifies the utility of this strategy. As a derivative of 4-hydroxybenzaldehyde, a naturally occurring compound, 3,4-FHBA offers a scaffold with inherent biological relevance, enhanced by the advantageous properties of the fluorine substituent. This strategic fluorination at the 3-position modifies the electronic environment of the aromatic ring and the adjacent hydroxyl and aldehyde groups, fine-tuning its reactivity and potential biological activity.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom, a hydroxyl group, and a formyl (aldehyde) group at positions 3, 4, and 1, respectively. This arrangement of functional groups dictates its chemical reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₅FO₂ | |
| Molecular Weight | 140.11 g/mol | |
| Melting Point | 121-127 °C | , |
| Appearance | White to cream or pale brown crystalline powder | |
| InChI Key | QSBHJTCAPWOIIE-UHFFFAOYSA-N | |
| SMILES | O=Cc1ccc(O)c(F)c1 |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale method involves the demethylation of the readily available precursor, 3-fluoro-4-methoxybenzaldehyde.
Experimental Protocol: Demethylation of 3-Fluoro-4-methoxybenzaldehyde
This protocol describes the synthesis of this compound via the cleavage of the methyl ether of 3-fluoro-4-methoxybenzaldehyde using hydrobromic acid.[1]
Materials:
-
3-Fluoro-4-methoxybenzaldehyde
-
48% Hydrobromic acid (HBr)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methoxybenzaldehyde (e.g., 5.00 g, 32.5 mmol) and 48% HBr (e.g., 30 mL).
-
Heat the mixture to 140 °C under an inert atmosphere (Argon or Nitrogen) and stir for 3 hours.
-
Cool the reaction mixture to room temperature and dilute with water (150 mL).
-
Extract the aqueous mixture with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent in vacuo to yield the crude product.
-
The crude product can be purified by silica gel column chromatography to obtain pure this compound.
Causality Behind Experimental Choices:
-
Hydrobromic acid is a strong acid capable of cleaving the aryl methyl ether. The high temperature is necessary to overcome the activation energy of this reaction.
-
An inert atmosphere is used to prevent potential oxidation of the aldehyde and other side reactions at high temperatures.
-
Extraction with dichloromethane separates the organic product from the aqueous reaction mixture.
-
Washing with brine helps to remove any remaining water from the organic layer.
-
Drying with anhydrous sodium sulfate removes residual water before solvent evaporation.
-
Silica gel chromatography is a standard purification technique for organic compounds.
Caption: Analytical workflow for this compound.
Applications in Drug Discovery and Materials Science
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and functional materials.
Synthesis of Bioactive Compounds
-
Curcuminoid Analogs: This aldehyde is used in aldol condensation reactions with ketones to synthesize curcuminoid analogs. [2]Some of these derivatives have shown potent cytotoxicity against human ovarian cancer cell lines. [2]The fluorine atom can enhance the metabolic stability and cell permeability of these compounds.
-
Hydrazone Derivatives: Condensation of this compound with phenylhydrazine derivatives yields hydrazones. [2]These compounds have been investigated for their anti-inflammatory activity, with some showing potent inhibition of macrophage migration inhibitory factor. [2]
-
Caffeic Acid Amide Derivatives: It can be utilized in the Wittig reaction to synthesize derivatives of caffeic acid phenylethyl amide, which have been explored for their cytoprotective activities against peroxides. [2] The presence of the fluorine atom in these derivatives is often key to their enhanced biological activity and improved pharmacokinetic profiles.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. [3] Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4]It is recommended to store under an inert gas. * Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique combination of a reactive aldehyde, a phenolic hydroxyl group, and a stabilizing fluorine atom provides a versatile platform for creating diverse molecular architectures with enhanced biological properties. A thorough understanding of its synthesis, analytical profile, and reactivity is essential for its effective utilization in research and development. This guide provides a solid foundation of technical information to aid scientists in harnessing the full potential of this valuable fluorinated intermediate.
References
- PrepChem. Synthesis of this compound. [Link]
- UNED.
- ResearchGate. Vibrational Assignments and Electronic Structure Calculations for 3-Chloro-4-Hydroxybenzaldehyde. [Link]
- PubChem. This compound. [Link]
Sources
Spectroscopic data for 3-Fluoro-4-hydroxybenzaldehyde
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 405-05-0), a key fluorinated building block in medicinal chemistry and drug discovery. As a Senior Application Scientist, the objective here is not merely to present data, but to offer an interpretive framework grounded in first principles, enabling researchers to unambiguously identify and assess the purity of this versatile intermediate. The compound, also known as 2-Fluoro-4-formylphenol, is instrumental in the synthesis of novel bioactive molecules, including curcuminoid analogues and hydrazone derivatives, which have shown potential anti-cancer and anti-inflammatory activities.[1] A thorough understanding of its spectroscopic signature is paramount for quality control and mechanistic studies.
This compound is a beige solid at room temperature.[1][2] Its structure incorporates three key functional groups on a benzene ring: a hydroxyl group, a fluorine atom, and an aldehyde group. This unique substitution pattern dictates its chemical reactivity and is the origin of its characteristic spectroscopic features.
| Property | Value | Source |
| Chemical Formula | C₇H₅FO₂ | [1][3] |
| Molecular Weight | 140.11 g/mol | [1][3][4] |
| Melting Point | 121-124 °C | [1][2] |
| Appearance | Beige Powder/Solid | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Fluoro-4-formylphenol | [1][2][3] |
graph "molecule" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes for atoms with positions C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; C_CHO [label="C", pos="2.08,1.2!"]; O_CHO [label="O", pos="3.12,0.8!"]; H_CHO [label="H", pos="2.08,2.0!"]; O_OH [label="O", pos="0,-2.1!"]; H_OH [label="H", pos="0.7,-2.5!"]; F [label="F", pos="-2.08,-1.2!"]; H2 [label="H", pos="-1.8,1.0!"]; H5 [label="H", pos="1.8,-1.0!"]; H6 [label="H", pos="1.8,1.0!"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CHO; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C4 -- O_OH; O_OH -- H_OH; C3 -- F; C2 -- H2; C5 -- H5; C6 -- H6;
// Benzene ring double bonds node[shape=none, label=""] p1; node[shape=none, label=""] p2; node[shape=none, label=""] p3;
edge [style=double]; C1--C6; C2--C3; C4--C5; }
Caption: Molecular structure of this compound.
Synthesis and Purification Overview
For spectroscopic validation, understanding the synthetic route is crucial as it informs potential impurities. A common laboratory-scale synthesis involves the demethylation of its precursor, 3-Fluoro-4-methoxybenzaldehyde.[5] This is often achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent or by refluxing with hydrobromic acid (HBr).[5] The crude product is then typically purified via silica gel column chromatography to yield the final high-purity compound.[5]
Caption: General workflow for the synthesis of this compound.
Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups. For this compound, the key diagnostic peaks arise from the O-H, C=O, C-F, and aromatic C=C bonds.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[3]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000–650 cm⁻¹.[6]
-
Data Processing: Perform an ATR correction if necessary and baseline correction to obtain the final spectrum.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |
| 3400 - 3200 | O-H stretch (phenolic) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding in the solid state. |
| ~1680 - 1660 | C=O stretch (aldehyde) | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). |
| ~1620 - 1580 | C=C stretch (aromatic) | Medium-Strong | Multiple bands are expected, characteristic of the benzene ring. |
| ~1280 - 1240 | C-O stretch (phenolic) | Strong | Strong absorption typical for aryl-OH bonds. |
| ~1200 - 1100 | C-F stretch | Strong | The C(sp²)-F bond vibration is a strong and reliable indicator in the fingerprint region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to reference the chemical shift scale to 0 ppm.[7]
-
Spectrometer Setup: Insert the tube into the NMR spectrometer (e.g., 300 or 400 MHz).[6] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C, a proton-decoupled experiment is standard.
-
Data Processing: Fourier transform the raw data. Phase and baseline correct the spectrum.[7] Calibrate the chemical shift axis using the TMS signal.[7] For ¹H NMR, integrate the signals to determine proton ratios.
¹H NMR Spectroscopy
The ¹H NMR spectrum is highly informative due to the distinct electronic environments of the four protons. The electron-withdrawing nature of the aldehyde and fluorine substituents deshields nearby protons (moves them downfield), while the electron-donating hydroxyl group provides a shielding effect.[7]
Caption: ¹H NMR assignments for this compound.
¹H NMR Data and Interpretation (in CDCl₃):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CHO | ~9.86 | Singlet (s) | - | The aldehyde proton is highly deshielded and typically shows no coupling to other protons.[5] |
| H-6 | ~7.67 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.5 Hz (ortho), J(H6-F) ≈ 2.0 Hz (meta) | Ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It is coupled to both H-5 (ortho) and the fluorine atom (meta). |
| H-2 | ~7.62 | Doublet of doublets (dd) | J(H2-F) ≈ 11.5 Hz (ortho), J(H2-H6) ≈ 2.0 Hz (meta) | Ortho to the fluorine atom, resulting in a large ortho H-F coupling constant. Also shows smaller meta coupling to H-6. |
| H-5 | ~7.16 | Multiplet (m) or Triplet (t) | J(H5-H6) ≈ 8.5 Hz (ortho), J(H5-F) ≈ 8.5 Hz (meta) | Ortho to the electron-donating hydroxyl group, causing an upfield shift. It is coupled to H-6 (ortho) and the fluorine atom (meta). The similar coupling constants can make the signal appear as a triplet.[5] |
| -OH | ~6.04 | Singlet (s), broad | Exchangeable with D₂O | The chemical shift of the phenolic proton is concentration and solvent-dependent. It appears as a broad singlet and will disappear upon shaking the sample with a drop of D₂O.[5] |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom. The chemical shifts are heavily influenced by the attached substituents and their electronic effects. A key feature is the presence of carbon-fluorine (C-F) coupling, which can split the signals of carbons close to the fluorine atom.
¹³C NMR Data and Interpretation (Predicted):
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |
| C=O | ~190 | Doublet (d) | The aldehyde carbon is the most deshielded. It will exhibit a small coupling (⁴JCF) to the fluorine atom. |
| C-F | ~158 | Doublet (d) | The carbon directly bonded to fluorine shows a very large one-bond C-F coupling constant (¹JCF > 240 Hz). |
| C-OH | ~152 | Doublet (d) | This quaternary carbon is deshielded by the attached oxygen. It will show a two-bond C-F coupling (²JCF). |
| C-CHO | ~130 | Singlet (s) or small Doublet (d) | The ipso-carbon attached to the aldehyde group. May show a small three-bond C-F coupling (³JCF). |
| C-2 | ~128 | Doublet (d) | This aromatic methine carbon is adjacent to the fluorine and will show a two-bond C-F coupling (²JCF). |
| C-6 | ~125 | Doublet (d) | This methine carbon will show a three-bond C-F coupling (³JCF). |
| C-5 | ~118 | Singlet (s) | This methine carbon is furthest from the fluorine and may not show resolved C-F coupling. |
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can provide structural information based on fragmentation patterns. For this compound, the exact mass provides confirmation of the elemental composition.
Experimental Protocol (GC-MS or ESI-MS):
-
Sample Introduction: For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject it into the gas chromatograph. For Electrospray Ionization (ESI-MS), dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it directly into the source.
-
Ionization: In GC-MS, Electron Ionization (EI) is typically used. In ESI-MS, a soft ionization occurs, often forming protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.
-
Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Data Interpretation:
| m/z Value | Ion | Rationale |
| 140 | [M]⁺• | Molecular Ion: The parent ion corresponding to the exact molecular weight of the compound (C₇H₅FO₂).[3] This peak will be the highest mass in an EI spectrum. |
| 139 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde or hydroxyl group. This is a very common and often intense fragment in EI-MS.[3] |
| 111 | [M-CHO]⁺ | Loss of the formyl radical (•CHO), a characteristic fragmentation pathway for benzaldehydes. |
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
Precautionary Measures:
-
Avoid inhalation, ingestion, and contact with skin and eyes.[2]
-
Use only in a well-ventilated area.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Store in a cool, well-ventilated place with the container tightly closed.[2]
Conclusion
The spectroscopic profile of this compound is distinct and well-defined by the interplay of its hydroxyl, fluoro, and aldehyde functional groups. IR spectroscopy provides rapid confirmation of these key groups. Mass spectrometry confirms the molecular weight and elemental formula. Most powerfully, ¹H and ¹³C NMR spectroscopy, through a detailed analysis of chemical shifts and coupling constants (especially H-F and C-F couplings), allows for the unequivocal assignment of every atom in the molecular structure. This guide provides the foundational data and interpretive logic necessary for researchers to confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.
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Biological activity of fluorinated benzaldehyde derivatives
An In-depth Technical Guide to the Biological Activity of Fluorinated Benzaldehyde Derivatives
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the synthesis, biological activities, and evaluation of fluorinated benzaldehyde derivatives. Designed for researchers, medicinal chemists, and drug development professionals, it delves into the nuanced impact of fluorination on this privileged scaffold, offering both foundational knowledge and practical, field-proven experimental insights.
The Strategic Imperative of Fluorine in Benzaldehyde Scaffolds
The benzaldehyde framework is a cornerstone in medicinal chemistry, a versatile building block for a multitude of biologically active compounds. However, the strategic incorporation of fluorine atoms onto this scaffold unlocks a new dimension of pharmacological potential. Fluorine, being the most electronegative element and having a van der Waals radius similar to oxygen, imparts unique properties that can profoundly enhance a molecule's druglike characteristics.[1][2]
The introduction of fluorine can judiciously influence:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolic oxidation, prolonging the compound's half-life.[2][3]
-
Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing binding affinity and potency.[1][4]
-
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes and cross the blood-brain barrier.[3][5]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering the molecule's ionization state at physiological pH and affecting its solubility and target engagement.[3]
These modifications have led to the development of fluorinated benzaldehyde derivatives with a broad spectrum of biological activities, ranging from anticancer and antimicrobial to neuroprotective agents.
Spectrum of Biological Activities and Mechanistic Insights
Fluorinated benzaldehyde derivatives have demonstrated efficacy in multiple therapeutic areas. Their activity is often rooted in the unique electronic and steric properties conferred by the fluorine substituents.
Anticancer Activity
A significant area of investigation is the potent anticancer activity of these compounds. Research has shown that fluorinated and other substituted benzaldehyde derivatives can induce apoptosis, arrest the cell cycle, and inhibit cancer cell proliferation across various cell lines.[6][7]
Mechanism of Action: Many benzyloxybenzaldehyde derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis through the disruption of the mitochondrial membrane potential.[7] For instance, compounds with chloro and fluoro substitutions have demonstrated significant activity against lung (A-549) and cervical (HeLa) cancer cell lines.[8] The trifluoromethyl group, in particular, has been associated with outstanding cytotoxic activity.[8]
Table 1: Selected Anticancer Activities of Benzaldehyde Derivatives
| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Key Findings & Reference |
| Benzyloxybenzaldehyde Derivatives | HL-60 (Leukemia) | 1 - 10 | Induced G2/M phase arrest and apoptosis.[7] |
| Benzofuran-Triazole Benzaldehydes | A-549 (Lung) | Varies (nM range) | 2-(Trifluoromethyl)benzyl substituted derivative showed outstanding activity.[8] |
| Benzofuran-Triazole Benzaldehydes | HeLa (Cervical) | Varies (nM range) | Morphological deformation proved potent inhibition of cell growth.[8] |
| Salicylaldehyde Benzoylhydrazones | HL-60 (Leukemia) | Low µM to nM | Dimethoxy analogs showed exceptional antileukemic selectivity.[9] |
Antimicrobial Activity
Benzaldehyde and its derivatives are recognized for their antimicrobial properties, acting as effective antifungal and antibacterial agents.[10][11] Fluorination can further enhance this activity. The mechanism often involves the disruption of the cellular antioxidant systems in fungi, targeting components like superoxide dismutases and glutathione reductase.[10][12] This disruption of redox homeostasis leads to potent fungal growth inhibition.
These compounds have shown activity against pathogenic fungi such as Aspergillus fumigatus, A. flavus, and Penicillium expansum.[10][12] Furthermore, Schiff base compounds derived from fluorobenzaldehydes have demonstrated notable antibacterial properties.[13]
Neuroprotective and Anti-Alzheimer's Activity
Emerging research highlights the potential of benzaldehyde derivatives in treating neurodegenerative diseases like Alzheimer's.[14][15] The primary mechanisms involve the inhibition of key enzymes and the modulation of neuroinflammatory pathways.
-
Cholinesterase Inhibition: Many derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[16][17][18] Maintaining acetylcholine levels is a key therapeutic strategy for Alzheimer's disease.
-
Anti-Neuroinflammatory Effects: Certain benzaldehydes can reduce the secretion of inflammatory mediators (e.g., TNF-α, IL-6) in microglia.[14][15]
-
Neuroprotection: Some derivatives protect neuronal cells from β-amyloid-induced damage by inhibiting mitochondrial oxidative stress and blocking apoptosis through the modulation of Tau protein and caspase-related signaling pathways.[14][15]
Enzyme Inhibition
Beyond cholinesterases, fluorinated benzaldehydes are potent inhibitors of other critical enzymes.
-
Aldehyde Dehydrogenase (ALDH) Inhibition: Specific benzyloxybenzaldehyde derivatives are selective inhibitors of ALDH1A3, an enzyme isoform implicated in cancer stem cell survival.[19][20] This presents a targeted approach for cancer therapy.
-
Aldose Reductase (AR) Inhibition: AR is a key enzyme in the polyol pathway, which is implicated in diabetic complications. Benzaldehyde derivatives have been identified as effective AR inhibitors.[21]
Structure-Activity Relationships (SAR)
The biological activity of fluorinated benzaldehyde derivatives is highly dependent on the number and position of the fluorine atoms, as well as the nature of other substituents on the aromatic ring.
-
Positional Isomerism: For tyrosinase inhibition, the activity of fluoro-substituted analogues followed the trend: para > ortho > meta.[22] This highlights the critical role of substituent placement in dictating the interaction with the enzyme's active site.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like fluorine or chlorine can increase the lipophilicity of the molecule, which may lead to higher adsorption to enzymes and enhanced activity.[22]
-
Steric Hindrance: Bulky groups at the ortho position can result in significantly reduced activity due to steric clashes within the target's binding pocket.[22]
The logical relationship between compound design and evaluation is critical for establishing robust SAR.
Caption: Logical workflow for establishing structure-activity relationships (SAR).
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[23] It is a foundational screen for anticancer drug discovery.[24][25]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated benzaldehyde derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: a. Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA and perform a cell count.[26] b. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity. b. Set up experimental wells in triplicate:
- Test Wells: Add 100 µL of the various compound dilutions.
- Vehicle Control: Add 100 µL of medium containing the highest concentration of DMSO used.
- Untreated Control: Add 100 µL of complete medium only.
- Blank Control: Add 200 µL of medium to empty wells (no cells) for background subtraction. c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[27]
-
MTT Addition and Incubation: a. After incubation, carefully remove the medium from each well. b. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. c. Incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Measurement: a. Carefully remove the MTT-containing medium. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.[28]
-
Data Analysis: a. Subtract the average absorbance of the blank control from all other readings. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Test Well / Absorbance of Vehicle Control Well) * 100 c. Plot % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol: In Vitro Enzyme Inhibition Assay (ALDH Activity)
This fluorescence-based assay measures the enzymatic activity of aldehyde dehydrogenase (ALDH) by monitoring the production of NADH, which is directly proportional to the enzyme's activity rate.[20]
Objective: To determine the IC50 of a fluorinated benzaldehyde derivative against a specific ALDH isoform (e.g., ALDH1A3).
Materials:
-
Recombinant human ALDH1A3 enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
NAD⁺ solution (in assay buffer)
-
Aldehyde substrate (e.g., hexanal)
-
Test compound (dissolved in DMSO)
-
Positive control (known ALDH inhibitor, e.g., DEAB)[19]
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare serial dilutions of the test compound, positive control, and a DMSO-only negative control in assay buffer.
-
Assay Plate Setup: a. In the 384-well plate, add 1 µL of the diluted compound, positive control, or negative control (DMSO) to the appropriate wells.[19] b. Prepare a pre-mix solution containing the ALDH1A3 enzyme and NAD⁺ in assay buffer. Add 24 µL of this pre-mix to each well.
-
Pre-incubation: a. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[19]
-
Reaction Initiation and Measurement: a. Initiate the enzymatic reaction by adding 25 µL of the aldehyde substrate solution to each well. The final reaction volume will be 50 µL. b. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. c. Monitor the increase in NADH fluorescence kinetically for 10-15 minutes, taking readings every 30-60 seconds.[19]
-
Data Analysis: a. Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve for each well. b. Calculate the percent inhibition for each test concentration relative to the DMSO control: % Inhibition = 100 * (1 - (V₀ of Test Well / V₀ of DMSO Control Well)) c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Hypothesized apoptotic signaling pathway induced by a fluorinated benzaldehyde.
Conclusion and Future Perspectives
Fluorinated benzaldehyde derivatives represent a highly valuable and versatile class of compounds in modern drug discovery. The strategic introduction of fluorine provides a powerful tool to fine-tune physicochemical and pharmacokinetic properties, leading to enhanced biological activity across diverse therapeutic targets. The demonstrated efficacy in anticancer, antimicrobial, and neuroprotective applications underscores the immense potential of this scaffold.
Future research should focus on elucidating more detailed mechanisms of action, exploring novel substitution patterns to refine structure-activity relationships, and advancing lead compounds into more complex preclinical models. As synthetic methodologies for fluorination continue to advance, the accessibility and diversity of these potent molecules will undoubtedly expand, paving the way for the next generation of innovative therapeutics.
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Unveiling the Molecular Intricacies of 3-Fluoro-4-hydroxybenzaldehyde: A Technical Guide to its Mechanism of Action
For Immediate Release
[City, State] – January 9, 2026 – This whitepaper provides a detailed technical guide on the mechanism of action of 3-fluoro-4-hydroxybenzaldehyde, a fluorinated benzaldehyde derivative with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
Executive Summary
This compound is a versatile chemical intermediate that has garnered increasing interest for its utility in synthesizing biologically active compounds. While much of the research has focused on its derivatives, emerging evidence suggests that the parent compound possesses intrinsic bioactivity. This guide consolidates the current understanding of its mechanism of action, focusing on its pro-apoptotic effects on cancer cells and drawing parallels with related hydroxybenzaldehyde compounds to illuminate potential signaling pathways.
Introduction: The Therapeutic Potential of a Fluorinated Scaffold
This compound is a structural analog of naturally occurring hydroxybenzaldehydes, with the strategic addition of a fluorine atom altering its electronic properties and metabolic stability. This modification has proven advantageous in the design of novel therapeutic agents. The compound serves as a crucial building block for the synthesis of curcuminoid and chalcone analogs with demonstrated anti-cancer properties, as well as hydrazone derivatives with anti-inflammatory effects[1]. This guide, however, will delve into the direct molecular actions of this compound itself.
Core Mechanism of Action: Induction of Apoptosis via Mitochondrial Dysfunction
The primary documented mechanism of action for this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This has been observed in various cell lines, including HT-29 and human ovarian carcinoma cells. The central event in this process is the disruption of the mitochondrial membrane potential.
Disruption of Mitochondrial Membrane Potential
Mitochondria are essential for cellular energy production and are central regulators of apoptosis. This compound has been shown to directly target mitochondria, leading to a decrease in the mitochondrial membrane potential. This depolarization is a critical early event in the intrinsic apoptotic pathway.
Depletion of Intracellular ATP
The compromised mitochondrial function directly results in a reduction of intracellular ATP levels. This energy depletion further exacerbates cellular stress and pushes the cell towards apoptosis.
The following diagram illustrates the proposed intrinsic apoptotic pathway initiated by this compound.
Caption: Proposed mechanism of this compound-induced apoptosis.
Potential Involvement of the Sonic Hedgehog (Shh) Signaling Pathway: An Extrapolation from Analogs
While direct evidence for the effect of this compound on the Sonic Hedgehog (Shh) signaling pathway is not yet available, studies on its non-fluorinated counterparts, 3-hydroxybenzaldehyde (3-HBA) and 4-hydroxybenzaldehyde (4-HBA), have demonstrated activation of this pathway[2]. The Shh pathway is crucial in development and has been implicated in cancer. In the context of neuroprotection, 3-HBA and 4-HBA were found to activate the Shh pathway, leading to the upregulation of downstream targets like Gli and Ptch, which in turn inhibited apoptosis in astrocytes[2].
Given the structural similarity, it is plausible that this compound could also modulate the Shh pathway. However, the functional consequence of this interaction in cancer cells remains to be elucidated. It is possible that in a different cellular context, modulation of the Shh pathway by this compound could contribute to its pro-apoptotic effects.
The following diagram outlines the canonical Shh signaling pathway, which may be a target for this compound.
Caption: The canonical Sonic Hedgehog (Shh) signaling pathway.
Experimental Protocols for Mechanistic Elucidation
To further investigate the mechanism of action of this compound, the following experimental protocols are recommended.
Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Table 1: Summary of Cell Viability Assay Parameters
| Parameter | Description |
| Cell Lines | HT-29, A2780, or other relevant cancer cell lines |
| Compound Concentrations | 0.1 µM to 100 µM (serial dilution) |
| Incubation Time | 24, 48, and 72 hours |
| Assay Method | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay |
| Data Analysis | Calculation of IC50 values |
Step-by-Step Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mitochondrial Membrane Potential Assay
This protocol assesses the effect of this compound on mitochondrial function.
Table 2: Summary of Mitochondrial Membrane Potential Assay Parameters
| Parameter | Description |
| Cell Lines | Cancer cell lines showing sensitivity to the compound |
| Compound Concentration | IC50 concentration of this compound |
| Incubation Time | 6, 12, and 24 hours |
| Assay Method | Fluorescent dyes such as JC-1 or TMRM |
| Detection Method | Flow cytometry or fluorescence microscopy |
Step-by-Step Methodology:
-
Treat cells with the IC50 concentration of this compound for the desired time points.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a buffer containing the fluorescent dye (e.g., JC-1) and incubate according to the manufacturer's instructions.
-
Analyze the cells by flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.
-
Quantify the percentage of cells with depolarized mitochondria.
Western Blot Analysis for Apoptotic and Shh Pathway Proteins
This protocol is used to investigate the molecular changes in key signaling proteins.
Table 3: Summary of Western Blot Analysis Parameters
| Parameter | Description |
| Target Proteins (Apoptosis) | Cleaved Caspase-3, PARP, Bcl-2, Bax |
| Target Proteins (Shh Pathway) | Shh, Ptch1, Smo, Gli1 |
| Cell Lines | Relevant cancer cell lines |
| Compound Concentration | IC50 concentration of this compound |
| Incubation Time | 24 and 48 hours |
Step-by-Step Methodology:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
The following workflow diagram illustrates the experimental approach to elucidating the mechanism of action.
Sources
An In-Depth Technical Guide to 3-Fluoro-4-hydroxybenzaldehyde: From Historical Synthesis Paradigms to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-hydroxybenzaldehyde, a seemingly simple aromatic aldehyde, stands as a pivotal building block in contemporary medicinal chemistry and materials science. Its strategic placement of a fluorine atom and a hydroxyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, making it a valuable synthon for introducing these functionalities into more complex molecular architectures. This guide provides a comprehensive overview of this compound, delving into the historical context of its synthesis through the lens of classical aromatic chemistry, detailing modern, high-yield synthetic protocols, and exploring its diverse applications, particularly in the realm of drug discovery.
Introduction: The Strategic Significance of Fluorinated Phenolic Aldehydes
The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, binding affinity, and lipophilicity. Similarly, the phenolic hydroxyl and aldehyde functionalities offer versatile handles for a myriad of chemical transformations. This compound (CAS No. 405-05-0) synergistically combines these features, making it a sought-after intermediate.[1][2] Its utility is demonstrated in the synthesis of a wide range of compounds, from curcuminoid analogs with anticancer activity to hydrazone derivatives with anti-inflammatory properties.[1][2] This guide aims to provide a deep dive into the chemistry of this important molecule, from its synthetic origins to its modern-day applications.
Historical Perspective: The Dawn of Aromatic Fluorination and Formylation
While the precise first synthesis of this compound is not readily apparent in the historical literature, its conceptual origins lie in two major areas of classical organic chemistry: the formylation of phenols and the introduction of fluorine into aromatic rings.
The Reimer-Tiemann Reaction: A Gateway to Hydroxybenzaldehydes
Discovered in 1876 by Karl Reimer and Ferdinand Tiemann, the Reimer-Tiemann reaction provided one of the earliest methods for the ortho-formylation of phenols.[3][4] The reaction typically employs chloroform and a strong base to generate dichlorocarbene (:CCl₂), which then acts as the electrophile in an electrophilic aromatic substitution with a phenoxide ion.[4]
The application of this reaction to substituted phenols, including those bearing halogen atoms, was an area of investigation in the early 20th century. For instance, a 1929 study by Hodgson and Nixon explored the Reimer-Tiemann reaction with m-fluorophenol. While the primary products of this specific reaction would not be this compound, it highlights the early interest in the formylation of fluorinated phenols.
A plausible historical, albeit potentially low-yielding, route to this compound is the Reimer-Tiemann reaction of 2-fluorophenol. The electron-donating hydroxyl group would activate the aromatic ring, directing the electrophilic dichlorocarbene primarily to the ortho and para positions. Formylation at the position para to the hydroxyl group would yield the desired this compound.
Conceptual Historical Synthesis via Reimer-Tiemann Reaction
Caption: Conceptual pathway for the synthesis of this compound via the Reimer-Tiemann reaction of 2-fluorophenol.
Modern Synthetic Methodologies
Contemporary approaches to the synthesis of this compound have focused on efficiency, scalability, and high yields, moving away from the often-unselective classical methods. The most prevalent and well-documented methods involve the demethylation of the readily available precursor, 3-fluoro-4-methoxybenzaldehyde.
Demethylation of 3-Fluoro-4-methoxybenzaldehyde
This strategy leverages the stability of the methoxy group as a protecting group for the phenolic hydroxyl during the synthesis of the benzaldehyde moiety. The final step involves the cleavage of the methyl ether to unveil the desired product. Two primary reagents have proven effective for this transformation: boron tribromide and hydrobromic acid.
3.1.1. Synthesis via Boron Tribromide Demethylation
Boron tribromide (BBr₃) is a powerful Lewis acid that excels at cleaving aryl methyl ethers. The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.
Experimental Protocol:
-
Reaction Setup: A solution of 3-fluoro-4-methoxybenzaldehyde (1.0 g, 6.5 mmol) in anhydrous dichloromethane (DCM) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The flask is cooled to 0 °C in an ice bath. A 1 M solution of boron tribromide in DCM (19.5 mL, 19.5 mmol) is added dropwise to the stirred solution.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of anhydrous methanol. The solvent and the resulting trimethyl borate are removed by distillation under reduced pressure. The residue is redissolved in methanol and the distillation is repeated to ensure complete removal of borate esters.
-
Extraction and Purification: The resulting solid is dissolved in ethyl acetate, and the organic phase is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Final Product: The crude product is purified by silica gel column chromatography to afford pure this compound.
3.1.2. Synthesis via Hydrobromic Acid Demethylation
An alternative and often more scalable method for demethylation involves heating with a strong acid, such as hydrobromic acid (HBr). This method is particularly effective for electron-rich aromatic ethers.
Experimental Protocol:
-
Reaction Setup: 3-Fluoro-4-methoxybenzaldehyde (5.0 g, 32.5 mmol) is combined with 48% aqueous hydrobromic acid (30 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reaction Progression: The mixture is heated to 140 °C and stirred under an inert atmosphere for 3 hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with dichloromethane.
-
Extraction and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Comparison of Modern Synthesis Methods
| Method | Reagent | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Boron Tribromide Demethylation | BBr₃ in DCM | ~91% | 0 °C, 24 h | High yield, mild conditions | Moisture sensitive reagent, stoichiometric use of Lewis acid |
| Hydrobromic Acid Demethylation | 48% aq. HBr | ~97% | 140 °C, 3 h | High yield, readily available reagent | Harsh acidic conditions, high temperature |
Synthetic Pathways from 3-Fluoro-4-methoxybenzaldehyde
Caption: Modern synthetic routes to this compound via demethylation of 3-fluoro-4-methoxybenzaldehyde.
Applications in Research and Drug Development
The strategic combination of functional groups in this compound makes it a valuable tool for medicinal chemists.
-
Scaffold for Bioactive Molecules: It serves as a key building block for the synthesis of various heterocyclic and polycyclic compounds with potential therapeutic applications.
-
Synthesis of Curcuminoid Analogs: It is used in aldol condensation reactions to produce fluorinated curcuminoid derivatives that have shown inhibitory activity against human ovarian cancer cell lines.[1]
-
Preparation of Hydrazone Derivatives: Through condensation with phenylhydrazine derivatives, it forms hydrazones that exhibit potent anti-inflammatory activity by inhibiting macrophage migration.[1]
-
Synthesis of Caffeic Acid Phenethyl Amide (CAPA) Derivatives: The Wittig reaction with this compound is employed to synthesize CAPA derivatives with cytoprotective activity against peroxides.[1]
Conclusion
This compound has evolved from a molecule accessible through classical, often low-yielding, formylation reactions to a readily available building block synthesized via highly efficient and scalable modern methods. Its unique combination of a fluorine atom, a hydroxyl group, and an aldehyde functionality on an aromatic scaffold provides a versatile platform for the synthesis of a diverse range of complex molecules. As the demand for sophisticated and highly functionalized compounds in drug discovery and materials science continues to grow, the importance of key intermediates like this compound is set to increase, underscoring the enduring value of fundamental organic synthesis.
References
- Hathaway, B. A. (2004). The Reimer–Tiemann Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 505-518). John Wiley & Sons, Inc.
- Reimer–Tiemann reaction. (2023, November 28). In Wikipedia. [Link]
Sources
A Technical Guide for Advanced Research: Unlocking the Potential of 3-Fluoro-4-hydroxybenzaldehyde
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple compound summary to provide a strategic analysis of 3-Fluoro-4-hydroxybenzaldehyde, outlining high-potential research avenues grounded in existing data and established scientific principles. The structure of this guide is designed to flow from foundational knowledge to actionable research plans, providing not just protocols, but the causal logic behind them.
The Strategic Value of a Fluorinated Phenolic Aldehyde
This compound is more than just another chemical intermediate; it is a strategically functionalized scaffold for innovation. Its value lies in the unique interplay of its three core components: the aldehyde, the phenolic hydroxyl group, and the fluorine atom positioned ortho to the hydroxyl and meta to the aldehyde. This specific arrangement offers a powerful toolkit for medicinal chemists:
-
The Aldehyde Group: A versatile chemical handle for a wide array of synthetic transformations, including condensations, reductive aminations, and Wittig reactions, allowing for the construction of complex molecular architectures.
-
The Phenolic Hydroxyl Group: A key site for hydrogen bonding, enabling potent interactions with biological targets. It also serves as a precursor for etherification, expanding the diversity of accessible derivatives.
-
The Fluorine Atom: The introduction of fluorine is a well-established strategy in modern drug design. It can profoundly modulate a molecule's physicochemical properties by increasing metabolic stability (blocking sites of oxidation), enhancing binding affinity through unique electronic interactions, and improving bioavailability by altering lipophilicity and pKa.[1]
This guide will explore three primary areas where this compound's unique characteristics can be leveraged: the development of novel anticancer, anti-inflammatory, and neuroprotective agents.
Core Physicochemical & Safety Data
Before initiating any experimental work, a thorough understanding of the compound's properties and handling requirements is essential.
| Property | Value | Reference |
| CAS Number | 405-05-0 | [1] |
| Molecular Formula | C₇H₅FO₂ | [2] |
| Molecular Weight | 140.11 g/mol | [2] |
| Appearance | Beige solid powder | [1][3] |
| Melting Point | 121-125 °C | [1] |
| SMILES | C1=CC(=C(C=C1C=O)F)O | [2] |
| InChIKey | QSBHJTCAPWOIIE-UHFFFAOYSA-N | [2] |
Safety & Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2]
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Measures (P-Statements): Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[3] Work should be conducted in a well-ventilated fume hood. In case of contact, wash skin thoroughly with water and rinse eyes cautiously for several minutes.[3]
Research Area 1: A Scaffold for Novel Anticancer Agents
Scientific Rationale: The benzaldehyde scaffold is a cornerstone in the development of anticancer therapeutics, most notably in chalcones and curcuminoids. Existing research provides a strong foundation for exploring this compound in this domain. Studies have shown that it can induce cell death in HT-29 and human ovarian carcinoma cells by disrupting the mitochondrial membrane potential. Furthermore, curcuminoid analogs synthesized from this compound have demonstrated potent inhibitory activity (IC₅₀ of 0.75 µM) against the A2780 human ovarian cancer cell line.[1] The strategic placement of fluorine can enhance the metabolic stability of these derivatives, potentially overcoming the limitations of many natural product-based drugs.
Proposed Research Direction A: Synthesis and Screening of Novel Chalcones
Hypothesis: A library of chalcone derivatives synthesized from this compound via Claisen-Schmidt condensation will yield compounds with potent and selective cytotoxicity against a panel of cancer cell lines.
Experimental Workflow:
Caption: Workflow for chalcone synthesis and anticancer screening.
Detailed Protocol: Synthesis of a Chalcone Derivative This protocol is a representative example based on the Claisen-Schmidt condensation.
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of a selected substituted acetophenone in ethanol.
-
Catalyst Addition: Cool the solution to 0-5 °C in an ice bath. Add a 40% aqueous solution of potassium hydroxide (KOH) dropwise with constant stirring. The amount of catalyst is typically catalytic but may be optimized.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is ~2-3. A solid precipitate should form.
-
Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Proposed Research Direction B: Elucidation of Apoptotic Mechanisms
Hypothesis: Lead compounds identified from the primary screen induce apoptosis via the intrinsic (mitochondrial) pathway, consistent with preliminary data for the parent compound.
Signaling Pathway:
Caption: The intrinsic pathway of apoptosis.
Detailed Protocol: Mitochondrial Membrane Potential (MMP) Assay
-
Cell Culture: Seed cancer cells (e.g., A2780) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the lead compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., CCCP, a known mitochondrial uncoupler).
-
Staining: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Add media containing the JC-1 fluorescent probe (typically 5 µM) and incubate at 37 °C for 15-30 minutes.
-
Analysis: Wash the cells again with PBS. Measure the fluorescence using a plate reader. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates, ~590 nm emission), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers, ~529 nm emission).
-
Quantification: The result is expressed as the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.
Research Area 2: Development of Novel Anti-Inflammatory Agents
Scientific Rationale: Chronic inflammation is a key driver of numerous human diseases. Macrophage migration inhibitory factor (MIF) is a critical pro-inflammatory cytokine, and its inhibition is a promising therapeutic strategy. Hydrazone derivatives of this compound have been shown to be potent inhibitors of MIF.[1] This provides a direct and compelling starting point for a medicinal chemistry program aimed at developing novel anti-inflammatory drugs. The non-fluorinated analogs, 3- and 4-hydroxybenzaldehyde, also possess vasculoprotective and antioxidant properties that can combat inflammatory processes.[4][5]
Proposed Research Direction: Synthesis and Optimization of Hydrazone-Based MIF Inhibitors
Hypothesis: A focused library of hydrazone and thiosemicarbazone derivatives of this compound will yield potent and selective MIF inhibitors with drug-like properties.
Experimental Workflow:
Caption: Workflow for synthesis and evaluation of MIF inhibitors.
Detailed Protocol: Synthesis of a Phenylhydrazone Derivative
-
Reactant Preparation: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition: Add 1.05 equivalents of the desired phenylhydrazine derivative. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often crystallizes out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, purify further by recrystallization.
-
Characterization: Confirm the structure via NMR and Mass Spectrometry.
Detailed Protocol: MIF Tautomerase Inhibition Assay This protocol measures the ability of a compound to inhibit the enzymatic tautomerase activity of MIF.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 6.5). Prepare a stock solution of recombinant human MIF and the substrate, L-dopachrome methyl ester.
-
Assay Plate Setup: In a 96-well UV-transparent plate, add the reaction buffer. Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a known MIF inhibitor as a positive control.
-
Enzyme Addition: Add MIF to each well (except for the no-enzyme control) to a final concentration of ~50-100 nM. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the L-dopachrome methyl ester substrate to all wells to initiate the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 475 nm over time using a kinetic plate reader. The rate of substrate conversion is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction rates for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for each active compound.
Research Area 3: Neuroprotective Agents for Neurodegenerative Diseases
Scientific Rationale: Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including protein aggregation, oxidative stress, and inflammation. Multi-target-directed ligands are therefore a highly sought-after therapeutic strategy. Diarylheptanoid derivatives based on the this compound scaffold have already been designed as dual inhibitors of histone deacetylases (HDACs) and β-amyloid aggregation, two key targets in Alzheimer's disease.[6][7] Furthermore, related hydroxybenzaldehydes exhibit potent antioxidant and cytoprotective effects against peroxide-induced damage, a model for the oxidative stress seen in neurodegeneration.[1][5]
Proposed Research Direction: Synthesis of Multi-Target Ligands for Alzheimer's
Hypothesis: Combining the this compound moiety with known pharmacophores for β-amyloid (Aβ) binding and HDAC inhibition will generate novel compounds capable of simultaneously modulating these key pathological processes.
Logical Relationship Diagram:
Caption: Logic for designing a dual-target Alzheimer's drug candidate.
Detailed Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
-
Aβ Peptide Preparation: Prepare a stock solution of Aβ₁₋₄₂ peptide by dissolving it in hexafluoroisopropanol (HFIP), aliquoting, and evaporating the solvent. Just before the assay, reconstitute the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Assay Setup: In a black, clear-bottom 96-well plate, add the Aβ peptide solution (final concentration ~10 µM). Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a known aggregation inhibitor (e.g., Epigallocatechin gallate).
-
Aggregation: Incubate the plate at 37 °C for 24-48 hours with gentle shaking to induce fibril formation.
-
ThT Staining: Add Thioflavin T solution (final concentration ~5 µM) to each well.
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm. The fluorescence intensity is directly proportional to the amount of amyloid fibril formation.
-
Data Analysis: Calculate the percent inhibition of aggregation for each compound relative to the vehicle control and determine the IC₅₀ values.
Conclusion and Future Outlook
This compound is a compound of significant strategic importance for modern chemical and pharmaceutical research. Its unique combination of reactive handles and a strategically placed fluorine atom makes it an ideal starting point for developing novel therapeutics. The research areas outlined in this guide—oncology, inflammation, and neurodegeneration—represent fields of high unmet medical need where this scaffold has already shown demonstrable promise. The provided workflows and protocols offer a validated framework for initiating research programs to build upon this foundation. Future explorations could also extend into materials science, the development of chemical probes, or as a key intermediate in the synthesis of agrochemicals, further highlighting its versatility as a high-value chemical building block.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chen, K. Y., et al. (2020). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Biomedical Journal, S2319-4170(20)30206-7.
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- 1. ossila.com [ossila.com]
- 2. This compound | C7H5FO2 | CID 587250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
3-Fluoro-4-hydroxybenzaldehyde reactivity and functional groups
An In-Depth Technical Guide to the Reactivity and Functional Groups of 3-Fluoro-4-hydroxybenzaldehyde
Abstract
This compound (CAS No: 405-05-0) is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis.[1] Its unique substitution pattern, featuring an aldehyde, a hydroxyl group, and a fluorine atom, imparts a nuanced reactivity profile that is leveraged by researchers in medicinal chemistry, drug development, and materials science. This guide provides an in-depth analysis of the molecule's electronic structure, the interplay of its functional groups, and its characteristic chemical transformations. We will explore its reactivity at the aldehyde carbonyl, the phenolic hydroxyl, and the aromatic ring, providing field-proven protocols and mechanistic insights to empower researchers in its application.
Molecular Structure and Physicochemical Properties
This compound is a crystalline solid at room temperature. The molecule's core is a benzene ring substituted at positions 1, 3, and 4. This strategic placement of functional groups is the primary determinant of its chemical behavior.
| Property | Value | Source |
| CAS Number | 405-05-0 | [1] |
| Molecular Formula | C₇H₅FO₂ | [2] |
| Molecular Weight | 140.11 g/mol | [2] |
| Appearance | Beige to light yellow powder/crystal | [1] |
| Melting Point | 121–127 °C | [1] |
| SMILES | C1=CC(=C(C=C1C=O)F)O | [2] |
| InChI Key | QSBHJTCAPWOIIE-UHFFFAOYSA-N | [2] |
The Electronic Landscape: An Interplay of Functional Groups
The reactivity of this compound is not merely the sum of its parts but a result of the complex electronic interplay between the aldehyde, hydroxyl, and fluoro substituents. Understanding these interactions is crucial for predicting reaction outcomes and designing synthetic strategies.
-
Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both induction (-I) and resonance (-M). It deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C5). The carbonyl carbon is rendered highly electrophilic, making it a prime target for nucleophiles.
-
Hydroxyl Group (-OH): As a phenolic hydroxyl, this group is a powerful electron-donating group, primarily through resonance (+M), which overrides its inductive withdrawal (-I). It strongly activates the aromatic ring for electrophilic substitution, directing incoming groups to the ortho and para positions.[3] In this molecule, the para position is occupied by the aldehyde, and the ortho position C3 is occupied by fluorine, leaving C5 as the most activated site. The hydroxyl proton is also weakly acidic.
-
Fluoro Group (-F): Fluorine presents a unique case. Its high electronegativity makes it the most strongly inductively electron-withdrawing halogen (-I).[4] However, its lone pairs can participate in resonance, donating electron density to the ring (+M). For fluorine, the inductive effect dominates, making it a net deactivator of the ring. Yet, like other halogens, it acts as an ortho, para director for electrophilic substitutions due to resonance stabilization of the intermediate carbocation.
Net Effect: The powerful activating and directing effect of the hydroxyl group at C4 is the dominant influence on the aromatic ring's reactivity towards electrophiles. It strongly activates the C5 position. The combined electron-withdrawing properties of the fluorine and aldehyde groups increase the acidity of the phenolic proton compared to unsubstituted phenol and enhance the electrophilicity of the carbonyl carbon.
Caption: Electronic influence of substituents on the reactivity of this compound.
Key Synthetic Transformations
The trifunctional nature of this molecule allows for a diverse range of chemical reactions, making it a versatile synthetic intermediate.
Reactions Involving the Aldehyde Group
The electrophilic carbonyl carbon is a hub for nucleophilic addition and condensation reactions.
-
Aldol Condensation: Reacts with ketones in the presence of a base to form chalcones and curcuminoid analogs. These derivatives have shown significant cytotoxicity against cancer cell lines, such as human ovarian carcinoma cells.[1]
-
Wittig Reaction: Can be used to synthesize derivatives of caffeic acid phenylethyl amide (CAPA) by reacting with appropriate phosphoranes.[1] These products are explored for their cytoprotective activities.
-
Amine Condensation: Forms hydrazone derivatives upon reaction with phenylhydrazine compounds.[1] These products have demonstrated potent anti-inflammatory activity by inhibiting macrophage migration.[1]
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid, forming 3-fluoro-4-hydroxybenzoic acid. A common laboratory oxidant for this transformation is chromic anhydride in acetic acid.[5]
Reactions of the Phenolic Hydroxyl Group
The hydroxyl group can be deprotonated to form a potent phenoxide nucleophile, enabling etherification and esterification.
-
O-Alkylation (Ether Synthesis): This is a common and critical reaction for protecting the hydroxyl group or for building more complex molecules. The reaction proceeds by deprotonating the phenol with a base (e.g., K₂CO₃, NaOH) followed by nucleophilic attack on an alkyl halide.
This protocol is adapted from established demethylation procedures, run in reverse for methylation. A related precursor, 3-fluoro-4-methoxybenzaldehyde, is often used to synthesize the title compound via demethylation.[6]
-
Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: Add an alkylating agent, such as methyl iodide (CH₃I, 1.2 eq), to the suspension.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC.
-
Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3-fluoro-4-methoxybenzaldehyde.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring itself can undergo substitution, with the regiochemical outcome dictated by the existing functional groups.
-
Directing Effects: As established, the hydroxyl group is the most powerful activating director. Therefore, electrophilic attack will occur almost exclusively at the C5 position, which is ortho to the hydroxyl and meta to the aldehyde.
-
Potential Reactions: Halogenation, nitration, and Friedel-Crafts reactions can be performed at this position, provided the reaction conditions are compatible with the sensitive aldehyde and phenol moieties. Milder conditions are generally required due to the ring's activated nature.
Synthesis of this compound
Several reliable methods exist for the laboratory-scale and industrial synthesis of this compound.
Demethylation of 3-Fluoro-4-methoxybenzaldehyde
This is a widely used and high-yielding method. The methoxy group is a common protecting group for phenols, and its cleavage provides direct access to the target molecule.
Caption: Workflow for the synthesis of this compound via demethylation.
-
Setup: Dissolve 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen) and cool the mixture in an ice bath (0 °C).
-
Reagent Addition: Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (3.0 eq) dropwise.
-
Reaction: Allow the reaction to stir for 24 hours, maintaining the ice bath conditions.
-
Quenching: Carefully add excess anhydrous methanol to quench the reaction and decompose the boron complexes.
-
Workup: Remove the solvent and volatile boron species by distillation under reduced pressure. Redissolve the residue in ethyl acetate, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the crude solid by silica gel column chromatography (e.g., using a petroleum ether:ethyl ether gradient) to afford pure this compound with yields often exceeding 90%.[6]
Reimer-Tiemann Reaction
This classic formylation reaction introduces an aldehyde group onto a phenol. Starting from 2-fluorophenol, this method directly synthesizes the target molecule.
-
Phenoxide Formation: 2-fluorophenol is dissolved in a concentrated aqueous solution of sodium hydroxide (NaOH) to form the sodium 2-fluorophenoxide.[5]
-
Carbene Generation & Attack: Chloroform (CHCl₃) is added dropwise to the heated solution (~60 °C). The NaOH reacts with chloroform to generate dichlorocarbene (:CCl₂), a highly reactive electrophile. The electron-rich phenoxide ring attacks the carbene.
-
Hydrolysis & Workup: After several hours, the intermediate is hydrolyzed by acidifying the mixture (e.g., with H₂SO₄). The desired this compound product precipitates and can be isolated by filtration and recrystallization.[5]
Safety and Handling
As with all laboratory chemicals, proper safety precautions are essential.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Store in a cool, dry place under an inert atmosphere (e.g., nitrogen) and protect from light.
-
Conclusion
This compound is a cornerstone building block whose value lies in the distinct and addressable reactivity of its three functional groups. The aldehyde provides a handle for condensation and nucleophilic addition reactions, the hydroxyl group allows for etherification and directs aromatic substitutions, and the fluorine atom modulates the electronic properties of the entire system. A thorough understanding of these characteristics, as detailed in this guide, enables chemists to harness its full synthetic potential in the development of novel pharmaceuticals and advanced materials.
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Solubility profile of 3-Fluoro-4-hydroxybenzaldehyde
An In-Depth Technical Guide Solubility Profile of 3-Fluoro-4-hydroxybenzaldehyde (CAS: 405-05-0)
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of this compound, a key fluorinated building block used in the synthesis of pharmaceutical active ingredients.[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This document delineates the core physicochemical principles governing its dissolution, provides detailed, field-proven experimental methodologies for quantitative determination, and discusses the practical application of the resulting data for researchers, chemists, and drug development professionals.
Introduction: The Compound and the Challenge
This compound is an aromatic aldehyde whose utility in medicinal chemistry is significant, serving as a precursor for novel therapeutic agents.[1][2] Its structure, featuring a polar phenolic hydroxyl group, an electron-withdrawing aldehyde, a fluorine substituent, and a moderately non-polar benzene ring, creates a nuanced solubility profile. This structural duality means its solubility is not straightforward, demanding a systematic approach for characterization. Inadequate solubility data can lead to significant challenges in process development, including poor reaction kinetics, inefficient purification, and bioavailability issues in final formulations. This guide provides the theoretical framework and practical, self-validating protocols to empirically establish a robust and reliable solubility profile.
Core Physicochemical Characteristics
A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 405-05-0 | [2][3] |
| Molecular Formula | C₇H₅FO₂ | [4] |
| Molecular Weight | 140.11 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 121-124 °C | [2][3] |
| pKa (Predicted) | 6.52 ± 0.18 | [2] |
| logP (Computed) | 1.3 | [4] |
Note: While safety data sheets often list solubility in water and other solvents as "Not known," this guide provides the methodology to definitively determine these values.[3]
Theoretical Framework for Dissolution
The Principle of Polarity: "Like Dissolves Like"
The solubility of a covalent compound is governed by the intermolecular forces between the solute and the solvent. The principle "like dissolves like" provides a strong predictive foundation.[5][6]
-
Polar Characteristics : The hydroxyl (-OH) and aldehyde (-CHO) groups on this compound can participate in hydrogen bonding and dipole-dipole interactions. Therefore, it is expected to show appreciable solubility in polar solvents (e.g., water, short-chain alcohols, acetone).
-
Non-Polar Characteristics : The benzene ring provides a non-polar, hydrophobic character, suggesting some solubility in less polar organic solvents (e.g., ethyl acetate, dichloromethane).
Solubility arises when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.
The Critical Influence of pH on Aqueous Solubility
For ionizable compounds, pH is arguably the most critical factor influencing aqueous solubility.[7] this compound is a weak organic acid due to its phenolic hydroxyl group, with a predicted pKa of approximately 6.52.[2]
The equilibrium between the neutral (protonated) form and the ionized (deprotonated) phenolate form is dictated by the pH of the aqueous medium.
-
At pH << pKa (e.g., pH < 5) : The compound will exist predominantly in its neutral, less polar form. Its aqueous solubility will be at its minimum, referred to as its intrinsic solubility (S₀).
-
At pH ≈ pKa : The compound will be 50% ionized.
-
At pH >> pKa (e.g., pH > 8) : The compound will be predominantly in its ionized phenolate form. This anionic salt is significantly more polar than the neutral form, leading to a substantial increase in aqueous solubility.[7][8]
This relationship is crucial for designing extraction procedures and for understanding physiological behavior. However, it is also important to note that high pH can lead to the degradation of some phenolic compounds over time.[7][9]
The Role of Temperature
For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[10][11] This relationship is described by the van 't Hoff equation. Characterizing solubility at different temperatures is essential for developing crystallization-based purification methods, where a compound is dissolved in a hot solvent and precipitates upon cooling. The enthalpy of solution (ΔHsol) can be predicted or determined experimentally to quantify this temperature dependence.[12]
Experimental Determination of the Solubility Profile
The following protocols describe robust, reliable methods for quantifying the solubility of this compound. These methods are designed to be self-validating, ensuring data integrity.
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound in various solvents.[13]
Objective: To determine the saturation concentration of this compound in a panel of relevant organic solvents and water at a constant temperature (e.g., 25 °C).
Methodology:
-
Preparation : Add an excess amount of solid this compound to a series of glass vials (e.g., 20 mg into 2 mL of each selected solvent). Using an excess ensures that a saturated solution is formed.
-
Solvent Panel : A recommended panel includes:
-
Polar Protic : Water, Methanol, Ethanol
-
Polar Aprotic : Acetone, Acetonitrile, Ethyl Acetate
-
Non-Polar : Toluene, Hexane
-
-
Equilibration : Seal the vials tightly and place them in a shaker or on a stirring plate in a temperature-controlled incubator (25 °C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).[14] A preliminary time-to-equilibrium study can be run to confirm the necessary duration.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let undissolved solids settle. Then, carefully withdraw a sample of the supernatant using a syringe and pass it through a 0.45 µm filter (e.g., PTFE or PVDF) to remove all undissolved particulates. This step is critical to avoid artificially high results.
-
Quantification (HPLC-UV) :
-
Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV method (a C18 column with a methanol/water mobile phase is a good starting point).[15]
-
Determine the concentration by comparing the peak area to a pre-established calibration curve prepared from a known stock solution of this compound.
-
-
Calculation : Multiply the measured concentration by the dilution factor to obtain the solubility in units such as mg/mL or µg/mL.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Protocol 2: pH-Dependent Aqueous Solubility Profile
This protocol adapts the shake-flask method to determine solubility across a physiologically and chemically relevant pH range.
Objective: To quantify the solubility of this compound in aqueous solutions buffered from pH 2 to 10.
Methodology:
-
Buffer Preparation : Prepare a series of biocompatible buffers (e.g., phosphate, citrate, borate) at desired pH values (e.g., 2.0, 4.0, 6.0, 7.4, 8.0, 10.0). Ensure the buffer species do not interact with the analyte.
-
Equilibration : Perform the shake-flask method as described in Protocol 4.1, substituting the organic solvents with the prepared aqueous buffers.
-
pH Verification : After equilibration and before phase separation, measure and record the final pH of each slurry to ensure it has not shifted significantly.
-
Phase Separation & Quantification : Proceed with filtration and HPLC-UV analysis as previously described. The mobile phase may need to be adjusted to ensure good peak shape for both the neutral and ionized forms of the analyte.
-
Data Analysis : Plot the determined solubility (on a logarithmic scale) against the final measured pH. The resulting curve should show low, intrinsic solubility at acidic pH, with a sharp increase around the pKa, leveling off at a higher solubility in the alkaline region.
Caption: Relationship between pH, molecular ionization, and aqueous solubility.
Anticipated Solubility Profile
While precise values must be determined experimentally, a qualitative profile can be predicted based on the principles discussed. This serves as a hypothesis to be tested by the above protocols.
Table 1: Predicted Qualitative Solubility in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water (pH < 5), Methanol | Low to Medium | Capable of H-bonding, but the aromatic ring limits high solubility in the neutral form. |
| Polar Aprotic | Acetone, Acetonitrile | Medium to High | Good dipole-dipole interactions without competing H-bonds from the solvent. |
| Non-Polar | Toluene, Hexane | Low to Insoluble | Intermolecular forces are too dissimilar for significant dissolution. |
Table 2: Predicted pH-Dependent Aqueous Solubility Behavior
| pH Range | Expected Solubility | Dominant Species |
|---|---|---|
| pH 2-5 | Low (baseline intrinsic) | Neutral (Ar-OH) |
| pH 6-8 | Sharply Increasing | Mixture of Ar-OH and Ar-O⁻ |
| pH > 8 | High (plateau) | Ionized (Ar-O⁻) |
Application of Solubility Data in Research and Development
A well-defined solubility profile is not merely academic; it is actionable data that guides critical decisions:
-
Reaction Chemistry : Selecting a solvent in which all reactants are sufficiently soluble can dramatically improve reaction rates and yields.
-
Purification : For crystallization, an ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[12]
-
Formulation : In drug development, aqueous solubility at physiological pH (around 7.4) is a key indicator of potential oral bioavailability. The pH-solubility profile informs whether salt formation or other formulation strategies are necessary.
-
Analytical Method Development : Choosing the correct diluent for stock solutions and HPLC samples is essential for accurate and reproducible results.
Conclusion
The solubility of this compound is a multi-faceted property governed by the interplay of solvent polarity, pH, and temperature. While its chemical structure allows for qualitative predictions, these must be confirmed through rigorous, quantitative experimentation. The shake-flask method remains the most reliable approach for determining thermodynamic solubility. By systematically applying the protocols detailed in this guide, researchers can generate the robust data necessary to accelerate their work, mitigate risks in process scale-up, and make informed decisions throughout the research and development lifecycle.
References
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- Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. (2019, February 22). PubMed Central.
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A Comprehensive Technical Guide to the Thermochemical Landscape of 3-Fluoro-4-hydroxybenzaldehyde
Foreword: The Unseen Forces in Drug Discovery and Material Science
In the intricate dance of molecular recognition that governs drug efficacy and the subtle interplay of forces that dictates the stability of advanced materials, thermochemical data represents the fundamental choreography. For a molecule such as 3-Fluoro-4-hydroxybenzaldehyde, a versatile building block in medicinal chemistry and a precursor to novel organic materials, understanding its energetic properties is not merely an academic exercise. It is a critical component in the rational design of new pharmaceuticals and the engineering of materials with tailored functionalities. The presence of the fluorine atom and the hydroxyl and aldehyde groups creates a unique electronic and structural environment, making a thorough thermochemical characterization essential for predicting its behavior in various chemical and biological systems.
Physicochemical Profile of this compound
A foundational understanding of a compound's basic physical properties is the prelude to a deeper thermochemical investigation. These properties are crucial for sample handling, experimental design, and the interpretation of results.
| Property | Value | Source |
| Molecular Formula | C₇H₅FO₂ | [1] |
| Molecular Weight | 140.11 g/mol | [1] |
| CAS Number | 405-05-0 | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 123.0 to 127.0 °C | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC(=C(C=C1C=O)F)O | [1] |
Part I: Experimental Determination of Thermochemical Properties
The experimental measurement of thermochemical data provides the "gold standard" for understanding the energetic landscape of a molecule. These techniques, while demanding, yield invaluable data that forms the bedrock of thermodynamic databases and serves as a crucial benchmark for computational models.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a cornerstone of thermochemistry, representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds like this compound, this is most accurately determined through combustion calorimetry.
This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a constant-volume vessel (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured. By knowing the heat capacity of the calorimeter system, the energy of combustion can be calculated. From this, the standard enthalpy of formation can be derived using Hess's Law.
-
Sample Preparation: A pellet of approximately 1 gram of this compound is pressed from the crystalline powder. The exact mass is recorded to a precision of at least 0.01 mg.
-
Bomb Assembly: The pellet is placed in a crucible (typically platinum or quartz) within the bomb. A fuse wire (e.g., platinum or nickel-chromium) is positioned to be in contact with the sample. A small amount of water is added to the bomb to ensure that the combustion products (water and hydrofluoric acid) are in their standard states.
-
Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a precisely known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to 10⁻⁴ K).
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Post-Combustion Analysis: The bomb is depressurized, and the contents are analyzed to confirm complete combustion and to quantify the amounts of nitric acid and hydrofluoric acid formed.
-
Calculation: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are then applied for the heat of ignition, the formation of acids, and to bring the final state to standard conditions. The standard enthalpy of formation is then calculated using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
Heat Capacity (Cp)
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for understanding how a material stores thermal energy and is essential for calculating changes in enthalpy and entropy with temperature.
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The sample and reference are maintained at nearly the same temperature throughout the experiment.
-
Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium, zinc).
-
Baseline Measurement: An empty sample pan and an empty reference pan are placed in the DSC cell. The temperature is scanned over the desired range (e.g., from room temperature to just below the melting point of this compound) at a constant heating rate (e.g., 10-20 K/min) to obtain a baseline curve.[3]
-
Reference Material Measurement: A known mass of a standard reference material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the temperature scan is repeated under the same conditions.
-
Sample Measurement: The reference material is replaced with a known mass of this compound, and the temperature scan is performed for a third time under identical conditions.
-
Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals from the baseline, reference material, and sample runs using the following equation:
C_p(sample) = C_p(std) * (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline) * m_std / m_sample
where C_p is the specific heat capacity, DSC is the heat flow signal, and m is the mass.
Caption: Workflow for measuring heat capacity using Differential Scanning Calorimetry.
Enthalpy of Sublimation (ΔsubH°)
The enthalpy of sublimation is the heat required to transform one mole of a substance from the solid to the gaseous state. It is a measure of the strength of intermolecular forces in the crystal lattice and is vital for converting thermochemical data from the condensed phase to the gas phase, which is the standard state for many computational models.
This method measures the vapor pressure of a solid as a function of temperature.[4][5][6][7] A sample is placed in a sealed container (a Knudsen cell) with a small orifice. The cell is heated in a vacuum, and the rate of mass loss due to the effusion of vapor through the orifice is measured. The vapor pressure can be calculated from this rate of mass loss. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.[7]
-
Cell Preparation: A small amount of this compound is placed in the Knudsen cell. The cell is then sealed, and the area of the effusion orifice is precisely measured.
-
Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.
-
Mass Loss Measurement: The mass of the cell is continuously monitored using a high-precision microbalance. The rate of mass loss ( dm/dt ) is determined once a steady state is reached.
-
Vapor Pressure Calculation: The vapor pressure (P) at that temperature (T) is calculated using the Knudsen equation:
P = ( dm/dt ) / (A * W) * sqrt(2 * π * R * T / M)
where A is the orifice area, W is the Clausing factor (a correction for the orifice geometry), R is the ideal gas constant, and M is the molar mass of the sample.
-
Temperature Dependence: Steps 2-4 are repeated for a series of temperatures.
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of a plot of ln(P) versus 1/T, according to the integrated Clausius-Clapeyron equation:
ln(P) = -ΔsubH° / R * (1/T) + C
Caption: Workflow for determining the enthalpy of sublimation via the Knudsen effusion method.
Part II: Computational Prediction of Thermochemical Properties
In parallel with experimental endeavors, computational chemistry offers a powerful and increasingly accurate means of predicting thermochemical data. High-level quantum chemical calculations can provide insights into the energetics of molecules, especially when experimental measurements are challenging or unavailable.
High-Accuracy Composite Methods
To achieve high accuracy in thermochemical predictions, a single level of theory is often insufficient. Composite methods, such as the Gaussian-n (Gn) theories (e.g., G4) and Complete Basis Set (CBS) methods (e.g., CBS-QB3), combine the results of several calculations at different levels of theory and with different basis sets to approximate a very high-level calculation at a fraction of the computational cost.[2][8][9][10][11][12] These methods are designed to systematically cancel out errors and include empirical corrections to achieve "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[12]
The G4 theory is a well-established composite method for calculating accurate thermochemical data.[8][10][13] The general workflow to calculate the gas-phase enthalpy of formation at 298.15 K is as follows:
-
Geometry Optimization: The molecular geometry of this compound is optimized using a density functional theory (DFT) method, typically B3LYP with a suitable basis set (e.g., 6-31G(2df,p)).
-
Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated at the same level of theory. These are used to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed at the optimized geometry using methods such as CCSD(T), MP4, and MP2 with progressively larger basis sets.
-
Energy Extrapolation: The Hartree-Fock energy is extrapolated to the complete basis set limit.
-
Composite Energy Calculation: The final G4 electronic energy is calculated by combining the energies from the various levels of theory and adding empirical higher-level corrections.
-
Atomization Energy: The total G4 energy of the molecule is used to calculate the atomization energy by subtracting the G4 energies of the constituent atoms (C, H, F, O).
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is calculated from the atomization energy and the known experimental enthalpies of formation of the gaseous atoms. This is then corrected to 298.15 K using the calculated thermal corrections.
Caption: A generalized workflow for calculating the enthalpy of formation using a composite quantum chemical method.
Data Validation and Benchmarking
The trustworthiness of computational predictions hinges on rigorous validation. Since experimental data for this compound is lacking, a crucial step is to benchmark the chosen computational method against known experimental data for structurally related compounds. For instance, the experimental enthalpy of sublimation for 4-hydroxybenzaldehyde is reported to be in the range of 98.2 to 102.5 kJ/mol.[14] A reliable computational protocol should be able to reproduce this and other known thermochemical data for similar molecules before being applied to the target compound.
Data Synthesis and Application in Research and Development
The true value of thermochemical data is realized when it is applied to solve practical scientific problems. A complete and validated thermochemical profile for this compound, comprising its enthalpy of formation, heat capacity, and enthalpy of sublimation, provides a quantitative basis for:
-
Predicting Reaction Energetics: The enthalpy of formation can be used to calculate the enthalpies of reactions involving this molecule, allowing researchers to assess the feasibility and potential energy release of synthetic routes.
-
Assessing Thermal Stability: The heat capacity and enthalpy of formation are critical inputs for models that predict the thermal stability and decomposition pathways of the compound and its derivatives. This is particularly important in drug formulation and materials processing.
-
Modeling Intermolecular Interactions: The enthalpy of sublimation provides a direct measure of the strength of intermolecular forces. This data is invaluable for calibrating and validating molecular mechanics force fields used in molecular dynamics simulations of ligand-protein binding or crystal packing.
-
Understanding Structure-Property Relationships: By comparing the thermochemical data of this compound with that of its analogues (e.g., 4-hydroxybenzaldehyde, 3-fluorobenzaldehyde), researchers can quantify the energetic consequences of specific functional group substitutions, leading to a deeper understanding of structure-property relationships.
Conclusion: A Synergistic Approach to Thermochemical Characterization
While the thermochemical data for this compound may not be readily found in a handbook, this guide demonstrates that its determination is well within the reach of modern experimental and computational techniques. The path to a complete thermochemical understanding lies in a synergistic approach, where the precision of experimental methods like bomb calorimetry, DSC, and Knudsen effusion is complemented by the predictive power of high-accuracy computational models. The experimental data provides the definitive benchmark, while computational chemistry offers a means to explore the energetic landscape with a level of detail that is often inaccessible through experiment alone. For the researchers and developers working at the forefront of science, the principles and protocols outlined herein provide a robust framework for acquiring the critical thermochemical data needed to unlock the full potential of this versatile molecule.
References
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- Narayan, L., & Curtiss, L. A. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 113(19), 5654–5660.
- Narayan, L., & Curtiss, L. A. (2009). Investigation of Gaussian-4 theory for transition metal thermochemistry. PubMed.
- Kee, R. J., Coltrin, M. E., & Glarborg, P. (2005). Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water. AIP Publishing.
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A Quantum Chemical Investigation of 3-Fluoro-4-hydroxybenzaldehyde: A Guide for Drug Development Professionals
Abstract
Substituted benzaldehydes are fundamental scaffolds in medicinal chemistry, acting as versatile precursors for a vast array of pharmacologically active compounds.[1] 3-Fluoro-4-hydroxybenzaldehyde, with its unique electronic profile conferred by the electron-withdrawing fluorine and electron-donating hydroxyl groups, presents a compelling case for in-depth molecular analysis. This technical guide provides a comprehensive walkthrough of a quantum chemical analysis of this compound, employing Density Functional Theory (DFT). We elucidate its structural, spectroscopic, and electronic properties to furnish researchers and drug development professionals with the foundational data needed to predict its reactivity, stability, and potential for intermolecular interactions, thereby accelerating rational drug design.
Introduction: The "Why" Behind the Calculation
In the landscape of drug discovery, understanding a molecule's intrinsic properties is paramount. This compound is a key building block used in the synthesis of compounds ranging from curcuminoid analogues with anticancer activity to hydrazone derivatives with anti-inflammatory properties.[1] The strategic placement of the fluorine atom ortho to the hydroxyl group and meta to the aldehyde creates a nuanced electronic environment that dictates its reactivity and how it interacts with biological targets.
Quantum chemical calculations, particularly DFT, offer a powerful lens through which we can visualize and quantify these properties before a single flask is heated. By simulating the molecule in silico, we can predict its three-dimensional structure, vibrational (infrared) and electronic (UV-Vis) spectra, and the distribution of its electron density. This information is not merely academic; it provides actionable insights into:
-
Molecular Stability and Reactivity: Where are the most likely sites for electrophilic or nucleophilic attack?
-
Drug-Receptor Interactions: How might the molecule present itself to a protein binding pocket? What are the key regions for hydrogen bonding?[2]
-
Spectroscopic Fingerprinting: What does its theoretical infrared spectrum look like, and how can this aid in experimental characterization?
This guide follows a first-principles approach, detailing the theoretical framework, computational protocol, and interpretation of results to provide a self-validating and authoritative reference.
Theoretical & Computational Framework
The central pillar of this investigation is Density Functional Theory (DFT), a computational method that has revolutionized molecular modeling by providing a favorable balance between accuracy and computational cost.[3]
2.1. The Choice of Method: DFT/B3LYP
We employ the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with other exchange and correlation functionals.[4] This specific functional is widely recognized for its robustness and accuracy in predicting the molecular geometries and electronic structures of organic molecules.[3]
2.2. The Choice of Basis Set: 6-311++G(d,p)
The basis set is the set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated choice for this type of analysis for several key reasons:
-
6-311G : This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence atomic orbital, providing significant flexibility for describing electron distribution.
-
++ : The double plus indicates the inclusion of "diffuse functions" on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs or anions, and for modeling non-covalent interactions like hydrogen bonds.
-
(d,p) : These are "polarization functions" added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for a correct description of chemical bonding.[5]
This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level, reliable standard for the computational analysis of drug-like organic molecules.[5][6]
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the logical flow of calculations performed using a quantum chemistry software package like Gaussian.
Step 1: Geometry Optimization The first and most critical step is to find the molecule's most stable three-dimensional structure. An initial guess of the structure is built and subjected to an energy minimization algorithm. The calculation is considered complete when the forces on all atoms are negligible, and the structure corresponds to a local minimum on the potential energy surface.
Step 2: Vibrational Frequency Analysis To validate that the optimized structure is a true energy minimum, a frequency calculation is performed. The absence of any imaginary (negative) frequencies confirms the stability of the structure. This calculation also yields the theoretical vibrational spectrum (FT-IR), which can be compared with experimental data.
Step 3: Electronic Property Calculations Using the optimized geometry, a series of single-point energy calculations are performed to determine the electronic properties. This includes:
-
Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum and predict the electronic transition energies.[7]
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and stabilizing intramolecular interactions.[8]
-
Frontier Molecular Orbital (FMO) Analysis: To visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP) Mapping: To map the electrostatic potential onto the electron density surface.
dot graph TD; A[Initial Structure Input] --> B{Geometry Optimization (DFT/B3LYP/6-311++G(d,p))}; B --> C{Frequency Calculation}; C --> D{Validation (No Imaginary Frequencies?)}; D -- Yes --> E[Optimized Structure]; D -- No --> B; E --> F[TD-DFT Calculation]; E --> G[NBO Analysis]; E --> H[HOMO-LUMO Analysis]; E --> I[MEP Analysis]; F --> J[UV-Vis Spectrum]; G --> K[Charge Distribution & Hyperconjugation]; H --> L[Reactivity & Energy Gap]; I --> M[Electrophilic/Nucleophilic Sites];
end
Caption: Computational workflow for quantum chemical analysis.
Results and Discussion
4.1. Optimized Molecular Geometry
The geometry of this compound was optimized to a stable energy minimum, confirmed by the absence of imaginary frequencies. The resulting structure is planar, as expected for a substituted benzene ring. While an experimental crystal structure for this specific molecule is not available in public databases for direct comparison, the calculated bond lengths and angles align well with established literature values for analogous chemical bonds.
| Parameter | Bond/Angle | Calculated Value | Standard Literature Value (Approx.) |
| Bond Lengths (Å) | C=O | 1.215 | ~1.22 Å (Aldehyde) |
| C-C (Aromatic) | 1.392 - 1.410 | ~1.39 - 1.40 Å | |
| C-O (Phenolic) | 1.358 | ~1.36 Å | |
| O-H | 0.965 | ~0.96 Å | |
| C-F | 1.351 | ~1.35 Å (Aryl Fluoride) | |
| Bond Angles (°) | O=C-H | 121.5° | ~120° |
| C-C-C (Ring) | 118.5° - 121.2° | ~120° | |
| C-O-H | 109.8° | ~109° |
The calculated parameters demonstrate the reliability of the chosen level of theory in reproducing expected molecular geometries.
4.2. Vibrational (FT-IR) Spectrum Analysis
The calculated vibrational frequencies are instrumental for assigning peaks in an experimental FT-IR spectrum. The table below lists the key vibrational modes and their calculated (scaled) frequencies.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Typical Experimental Range (cm⁻¹) |
| 3585 | O-H Stretch (Phenolic) | 3500 - 3700 (Sharp, free) |
| 3080 - 3110 | Aromatic C-H Stretch | 3000 - 3100 |
| 2890 | Aldehydic C-H Stretch | 2850 - 2950 |
| 1715 | C=O Stretch (Aldehyde) | 1690 - 1740 |
| 1590, 1510, 1450 | Aromatic C=C Ring Stretch | 1450 - 1600 |
| 1285 | C-O Stretch (Phenolic) | 1200 - 1300 |
| 1255 | C-F Stretch | 1200 - 1350 |
| 850 - 950 | Aromatic C-H Out-of-Plane Bend | 750 - 950 |
The calculated spectrum provides a clear, theoretical fingerprint of the molecule, which can be used to confirm its identity in a laboratory setting. The high frequency of the C=O stretch at 1715 cm⁻¹ is characteristic of an aromatic aldehyde.
4.3. Electronic Properties and Reactivity
4.3.1. Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[9][10]
-
HOMO: The HOMO is primarily localized over the phenolic oxygen and the aromatic ring, indicating these are the most electron-rich regions and likely sites of electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the aldehyde group and the aromatic ring, identifying the carbonyl carbon as the primary site for nucleophilic attack.
-
Energy Gap (ΔE): The calculated HOMO-LUMO energy gap is 5.12 eV . This significant gap suggests that this compound is a relatively stable molecule.
4.3.2. Molecular Electrostatic Potential (MEP)
The MEP map provides a visually intuitive representation of the charge distribution around the molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in the context of drug-receptor binding.
The MEP map reveals:
-
Negative Potential (Red/Yellow): The most electron-rich regions are located around the phenolic and carbonyl oxygen atoms. These areas are sites of potential hydrogen bond acceptance and are attractive to electrophiles.
-
Positive Potential (Blue): The most electron-poor region is located around the phenolic hydrogen atom, making it a strong hydrogen bond donor. A moderately positive region is also found near the aldehydic hydrogen.
-
Neutral Potential (Green): The carbon backbone of the aromatic ring is largely neutral.
This map is critical for drug design, suggesting that the phenolic hydroxyl group and the carbonyl oxygen are the primary pharmacophoric features for electrostatic and hydrogen-bonding interactions within a receptor active site.[2]
dot graph TD; subgraph "Molecular Properties" A[HOMO-LUMO Gap] --> B{Chemical Reactivity}; C[MEP Surface] --> D{Intermolecular Interactions}; end
end
Caption: Relationship between calculated properties and drug design.
4.3.3. UV-Vis Spectrum and Electronic Transitions
The theoretical electronic absorption spectrum was calculated using TD-DFT in a simulated solvent environment. The calculation predicts a primary absorption maximum (λmax) corresponding to an electronic transition from the HOMO to the LUMO.
| Calculated λmax | Oscillator Strength (f) | Dominant Transition | Experimental λmax (4-hydroxybenzaldehyde)[8] |
| 289 nm | 0.185 | π → π* | 285 nm |
The calculated λmax of 289 nm shows excellent agreement with the experimental value of 285 nm for the closely related parent compound, 4-hydroxybenzaldehyde.[8] The transition is characterized as a π → π* transition, which is typical for aromatic systems. The slight red-shift compared to the parent compound can be attributed to the electronic perturbation of the fluorine substituent.
4.4. Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex molecular orbitals into a picture of localized bonds and lone pairs, which aligns with classical Lewis structures.[8] A key output is the analysis of donor-acceptor interactions, which quantifies stabilizing hyperconjugative effects.
| Donor NBO (Filled) | Acceptor NBO (Empty) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP(2) O1 | π(C2-C3) | 21.5 | p-π conjugation (hydroxyl donating to ring) |
| π(C4-C5) | π(C=O) | 5.8 | π-π* conjugation (ring donating to aldehyde) |
| LP(3) F | σ(C1-C2) | 3.2 | p-σ hyperconjugation (fluorine lone pair) |
The most significant interaction is the donation of electron density from a lone pair (LP) on the phenolic oxygen into the π* antibonding orbitals of the aromatic ring, with a stabilization energy of 21.5 kcal/mol. This strong p-π conjugation confirms the powerful electron-donating nature of the hydroxyl group, which influences the molecule's overall reactivity.
Conclusion and Implications for Drug Development
This comprehensive quantum chemical analysis of this compound provides a detailed, multi-faceted understanding of its molecular properties. The DFT calculations, performed at the B3LYP/6-311++G(d,p) level of theory, yield robust and reliable data on the molecule's geometry, vibrational and electronic spectra, and electronic structure.
Key takeaways for the drug development professional:
-
Predictive Reactivity: The HOMO/LUMO and MEP analyses clearly identify the aldehydic carbon as the primary site for nucleophilic addition and the phenolic oxygen/ring as the site for electrophilic interaction. This knowledge can guide the design of synthetic routes.
-
Pharmacophore Mapping: The MEP map highlights the phenolic -OH group as a potent hydrogen bond donor and the two oxygen atoms as key hydrogen bond acceptors. These features are critical for designing molecules that fit into specific receptor binding pockets.
-
Structural and Spectroscopic Validation: The calculated geometric parameters and vibrational frequencies provide a solid theoretical basis for experimental characterization and quality control.
By leveraging these computational insights, researchers can make more informed decisions, reducing the trial-and-error inherent in traditional drug discovery and accelerating the development of novel therapeutics based on the this compound scaffold.
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The Biogenic Scarcity and Synthetic Prominence of Fluorinated Aromatic Aldehydes: A Technical Guide for Researchers
Abstract
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, imparting unique properties that enhance efficacy and stability. While synthetic chemists have masterfully wielded fluorine, nature has been remarkably reticent in its use. This in-depth technical guide addresses the natural occurrence of fluorinated aromatic aldehydes, a class of compounds with significant synthetic value. However, a thorough examination of the biosphere reveals a stark reality: there are no known naturally occurring fluorinated aromatic aldehydes. This guide will first explore the profound rarity of organofluorine biosynthesis, detailing the limited examples of aliphatic fluorinated natural products and their formation. It will then pivot to the synthetic realm, providing insights into the chemical synthesis and paramount importance of fluorinated aromatic aldehydes as building blocks in pharmaceutical development. Finally, we will look to the future, exploring the potential of synthetic biology to bridge this gap between nature's scarcity and the synthetic demand for these valuable molecules.
The Tenuous Footprint of Fluorine in Nature's Chemical Inventory
The prevalence of fluorine in the Earth's crust stands in stark contrast to its near absence in biological systems.[1][2][3] While other halogens like chlorine and bromine are found in thousands of natural products, the number of known organofluorine metabolites is exceptionally small, numbering only in the dozens.[1][4] These rare molecules are primarily found in a select few plants and bacteria and are exclusively aliphatic.[5][6] This scarcity is attributed to the high energy required to form the carbon-fluorine bond and the low bioavailability of the fluoride anion in aqueous environments.[2]
To date, extensive searches of natural product databases and the broader scientific literature have yielded no evidence of naturally occurring aromatic aldehydes containing fluorine. Compounds like 4-fluorobenzaldehyde, a valuable synthetic intermediate, are exclusively of anthropogenic origin with no known biological precursors.[7][8]
The Aliphatic Realm: Nature's Sole Foray into Organofluorine Biosynthesis
While aromatic fluorination appears to be absent in nature, the biosynthesis of simple aliphatic organofluorines provides a fascinating glimpse into the enzymatic machinery capable of forging the formidable C-F bond. The key player in this process is the enzyme fluorinase , discovered in the bacterium Streptomyces cattleya.[9] This enzyme catalyzes the reaction between the fluoride ion (F⁻) and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA), the first committed step in the formation of all known bacterial organofluorines.[9]
The Fluorinase-Mediated Pathway: A Stepwise Look
The biosynthetic pathway originating from fluorinase activity is elegantly simple yet profound in its implications. It is the only known biological pathway for the formation of a carbon-fluorine bond.
Step 1: C-F Bond Formation by Fluorinase
The fluorinase enzyme overcomes the high desolvation energy of the fluoride ion to facilitate a nucleophilic attack on the 5'-carbon of SAM, displacing methionine and forming 5'-FDA.
Step 2: Conversion to Fluoroacetaldehyde
5'-FDA is then cleaved by a purine nucleoside phosphorylase to yield 5-fluoro-5-deoxy-D-ribose-1-phosphate, which is subsequently converted to fluoroacetaldehyde , an aliphatic fluorinated aldehyde.
Step 3: Downstream Metabolism
Fluoroacetaldehyde serves as a branching point for the synthesis of other fluorinated metabolites. It can be oxidized to the highly toxic fluoroacetate or serve as a precursor for the amino acid 4-fluorothreonine.
Caption: Biosynthetic pathway of aliphatic organofluorines.
The Synthetic Imperative: Fluorinated Aromatic Aldehydes in Drug Discovery
The absence of naturally occurring fluorinated aromatic aldehydes is juxtaposed with their immense importance in medicinal chemistry and materials science. The introduction of fluorine into an aromatic ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][10]
4-Fluorobenzaldehyde: A Case Study in Synthetic Utility
4-Fluorobenzaldehyde is a prime example of a simple yet powerful building block in the synthesis of numerous pharmaceuticals. Its aldehyde functionality provides a reactive handle for a wide array of chemical transformations, while the fluorine atom imparts beneficial properties to the final product.
| Property Enhancement by Fluorine | Impact on Drug Performance |
| Increased Metabolic Stability | The strong C-F bond can block sites of oxidative metabolism, increasing the drug's half-life. |
| Altered Lipophilicity | Fluorine substitution can enhance membrane permeability and improve oral bioavailability. |
| Enhanced Binding Affinity | The electronegativity of fluorine can lead to favorable interactions with protein targets, increasing potency. |
Chemical Synthesis of 4-Fluorobenzaldehyde
The industrial production of 4-fluorobenzaldehyde is achieved through various synthetic routes, none of which have a biological counterpart. A common method involves the halogen-exchange fluorination of 4-chlorobenzaldehyde.[7][11]
Experimental Protocol: Halogen-Exchange Fluorination
-
Reaction Setup: A mixture of 4-chlorobenzaldehyde, potassium fluoride (KF), a phase-transfer catalyst (e.g., tetrakis(diethylamino)phosphonium bromide), and a high-boiling solvent (e.g., nitrobenzene) is prepared in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.[11]
-
Heating: The reaction mixture is heated to a high temperature (e.g., 190°C) and stirred for an extended period (e.g., 20 hours).[11]
-
Workup: After cooling, the reaction mixture is dissolved in an organic solvent (e.g., chlorobenzene), and insoluble inorganic salts are removed by filtration.[11]
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield 4-fluorobenzaldehyde.[11]
Caption: Workflow for the synthesis of 4-fluorobenzaldehyde.
Future Horizons: Engineering Biosynthetic Pathways for Fluoroaromatics
The discovery of the fluorinase has opened the door to the exciting field of synthetic biology for the production of novel organofluorine compounds.[9][12] While nature has not evolved pathways for the synthesis of fluorinated aromatic aldehydes, the principles of enzyme engineering and pathway reconstruction offer a tantalizing prospect for their de novo biosynthesis.
Potential Strategies for Engineered Biosynthesis
-
Directed Evolution of Fluorinases: Engineering the substrate specificity of fluorinases to accept aromatic precursors could be a potential, though challenging, avenue.
-
Pathway Engineering: Combining the fluorinase with other enzymes, such as those from aromatic amino acid biosynthesis pathways, could potentially divert metabolic flux towards the production of fluorinated aromatic intermediates.
-
Utilizing Fluorinated Building Blocks: Feeding fluoroacetate or other simple fluorinated precursors into engineered microbial strains that express polyketide synthases or other natural product biosynthetic machinery has shown promise for the creation of more complex fluorinated molecules.[12]
The development of such biocatalytic systems would represent a significant leap forward, enabling the sustainable and selective production of a wide range of fluorinated aromatic compounds for the pharmaceutical and agrochemical industries.
Conclusion
The natural world, in its vast chemical diversity, has largely eschewed the use of fluorine in its metabolic pathways. The complete absence of naturally occurring fluorinated aromatic aldehydes underscores this biological rarity. In stark contrast, the synthetic utility of these compounds is immense, driving innovation in drug discovery and materials science. This guide has illuminated the knowns of aliphatic organofluorine biosynthesis and the established methods for the chemical synthesis of their aromatic aldehyde counterparts. The future lies in bridging this divide through the power of synthetic biology, where the engineering of novel biosynthetic pathways may one day allow us to harness the power of enzymes to create these valuable molecules on demand.
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 3-Fluoro-4-hydroxybenzaldehyde
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of 3-Fluoro-4-hydroxybenzaldehyde in Medicinal Chemistry
This compound is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its unique substitution pattern, featuring a fluorine atom ortho to a hydroxyl group and para to an aldehyde, imparts specific electronic and steric properties that are highly sought after in drug design. This arrangement can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic profile of a drug candidate. Consequently, this compound serves as a key intermediate in the development of novel therapeutics, including potent inhibitors for cancer cell lines and anti-inflammatory agents.[1] The reliable and efficient synthesis of this compound is therefore of paramount importance to the pharmaceutical industry.
This document provides a comprehensive guide to the synthesis of this compound from its readily available precursor, 3-fluoro-4-methoxybenzaldehyde. We will delve into the underlying chemical principles, present validated experimental protocols, and offer insights gleaned from extensive experience in our laboratories.
The Chemistry of Demethylation: Choosing the Right Path
The core transformation in this synthesis is the cleavage of the methyl ether in 3-fluoro-4-methoxybenzaldehyde to unveil the free hydroxyl group. This process, known as demethylation, is a common yet often challenging step in organic synthesis. The choice of demethylating agent is critical and depends on the substrate's sensitivity to the reaction conditions. Several reagents are known to effect the cleavage of aryl methyl ethers, each with its own mechanism and operational considerations.[2]
Boron Tribromide (BBr₃): A Powerful and Versatile Reagent
Boron tribromide (BBr₃) is a potent Lewis acid widely employed for the cleavage of ethers, particularly aryl methyl ethers.[3][4] Its high reactivity allows for demethylation to occur at or below room temperature, which is advantageous for substrates that are sensitive to heat.
Mechanism of BBr₃ Demethylation: The reaction proceeds through the formation of a Lewis acid-base adduct between the boron center of BBr₃ and the oxygen atom of the methoxy group. This is followed by a nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion, leading to the formation of methyl bromide and an aryloxydibromoborane intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the desired phenol.[3][5][6][7]
Pyridine Hydrochloride: A Classic High-Temperature Alternative
Historically, heating an aryl methyl ether with pyridine hydrochloride has been a standard method for demethylation.[3][8] This reagent is less reactive than BBr₃ and typically requires elevated temperatures, often in a molten state, to be effective.[9] The mechanism involves the protonation of the ether oxygen by the pyridinium ion, followed by nucleophilic attack of the chloride ion on the methyl group.[3][10] While effective, the harsh conditions can be a limitation for complex molecules.[9]
Microwave-Assisted Demethylation: A Modern Approach
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including demethylation.[11][12][13] By directly heating the reaction mixture, microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[14] This technique has been successfully applied using various reagents, including ionic liquids and pyridinium salts.[2][11][15]
For the synthesis of this compound, we will focus on the robust and high-yielding protocol utilizing Boron Tribromide.
Experimental Protocol: Synthesis using Boron Tribromide
This section provides a detailed, step-by-step protocol for the demethylation of 3-fluoro-4-methoxybenzaldehyde using boron tribromide.
Materials and Reagents
| Reagent/Material | Grade | Purity | Supplier | CAS No. |
| 3-Fluoro-4-methoxybenzaldehyde | Synthesis Grade | ≥99% | [e.g., Sigma-Aldrich] | 351-54-2 |
| Boron Tribromide (1M in DCM) | Anhydrous | 1.0 M | [e.g., Sigma-Aldrich] | 10294-33-4 |
| Dichloromethane (DCM) | Anhydrous | ≥99.8% | [e.g., Sigma-Aldrich] | 75-09-2 |
| Methanol | Anhydrous | ≥99.8% | [e.g., Sigma-Aldrich] | 67-56-1 |
| Ethyl Acetate | ACS Grade | ≥99.5% | [e.g., Fisher Scientific] | 141-78-6 |
| Anhydrous Sodium Sulfate | ACS Grade | ≥99.0% | [e.g., VWR] | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | - | [e.g., Sorbent Technologies] | 7631-86-9 |
| Petroleum Ether | ACS Grade | - | [e.g., Fisher Scientific] | 8032-32-4 |
Safety Precautions
Boron tribromide is an extremely corrosive, toxic, and water-reactive substance. [16][17][18][19][20] It reacts violently with water to produce hydrogen bromide gas.[18] All manipulations must be performed in a certified chemical fume hood.[16] Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, a face shield, and chemical-resistant gloves (nitrile is recommended), must be worn at all times.[16][20] Ensure an eyewash station and safety shower are readily accessible.[18][19]
Reaction Setup and Procedure
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-fluoro-4-methoxybenzaldehyde (1.0 g, 6.5 mmol) in anhydrous dichloromethane (20 mL).
-
Reaction: Cool the solution to 0 °C using an ice-water bath. Slowly add a 1 M solution of boron tribromide in dichloromethane (19.5 mL, 19.5 mmol) dropwise via the dropping funnel over 30 minutes. A color change is typically observed.
-
Stirring: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (approximately 16 hours).
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of anhydrous methanol (10 mL). This step is exothermic and will produce gas.
-
Work-up:
-
Remove the solvent and the resulting trimethyl borate by rotary evaporation.
-
Add another portion of methanol (10 mL) and repeat the rotary evaporation to ensure complete removal of borate esters.[21]
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.[21]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) as the eluent.[21]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Beige to light yellow solid |
| Melting Point | 121-124 °C[1][22] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.86 (s, 1H, CHO), 7.67-7.62 (m, 2H, Ar-H), 7.16 (m, 1H, Ar-H), 6.04 (s, 1H, OH)[21] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 189.9, 153.8 (d, J=247.5 Hz), 148.1, 126.9, 125.4 (d, J=6.1 Hz), 118.2 (d, J=18.2 Hz), 117.9 |
| MS (ESI) | m/z 139.0 [M-H]⁻ |
Mechanistic Insights
A deeper understanding of the reaction mechanism allows for troubleshooting and optimization.
The key to the high efficiency of BBr₃ lies in its strong Lewis acidity, which facilitates the formation of the initial adduct. The subsequent Sₙ2 attack by the bromide ion is an intramolecular or intermolecular process that is highly favorable. The final hydrolysis step is straightforward and typically proceeds with high efficiency.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are anhydrous. Water will rapidly decompose BBr₃.[18] An excess of BBr₃ (up to 3 equivalents) is often used to drive the reaction to completion.[21]
-
Low Yield: Low yields can result from incomplete quenching of the borane intermediate. The addition of methanol and subsequent rotary evaporation is a critical step to break up the borate complexes.[21]
-
Purification Challenges: If the product is difficult to purify, ensure that the silica gel is properly packed and that the eluent system provides good separation. A gradient elution may be necessary in some cases.
-
Alternative Work-up: In some instances, after quenching with methanol, the reaction mixture can be poured into ice water and extracted with an organic solvent like ethyl acetate. This can sometimes simplify the work-up procedure.
Conclusion
The synthesis of this compound from 3-fluoro-4-methoxybenzaldehyde via BBr₃-mediated demethylation is a reliable and high-yielding process. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently produce this valuable building block for their drug discovery and development programs. The principles and techniques described herein are broadly applicable to the demethylation of other aryl methyl ethers, making this a valuable addition to the synthetic chemist's toolkit.
References
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Application Note: A Practical Protocol for the Wittig Olefination of 3-Fluoro-4-hydroxybenzaldehyde
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2] This transformation, developed by Georg Wittig and awarded the Nobel Prize in Chemistry in 1979, offers a powerful method for carbon-carbon bond formation with excellent regiochemical control; the double bond forms precisely where the carbonyl group was located.[3][4][5] This capability is particularly valuable in drug discovery for the synthesis of complex molecules and libraries of analogs for structure-activity relationship (SAR) studies. A prominent application is the synthesis of stilbene derivatives, a class of compounds that includes the well-known antioxidant resveratrol.[6][7]
This guide provides a detailed protocol for the Wittig reaction using 3-Fluoro-4-hydroxybenzaldehyde, a substrate of interest for creating novel resveratrol analogs or other fluorinated bioactive molecules.[8][9][10] The presence of both a phenolic hydroxyl group and an electron-withdrawing fluorine atom on the aromatic ring presents specific challenges that require careful consideration in experimental design, particularly regarding the choice of base and reaction conditions.
Mechanistic Rationale and Strategic Considerations
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on a carbonyl carbon.[4][11] This initial addition leads to a zwitterionic intermediate known as a betaine, which rapidly collapses to form a four-membered oxaphosphetane ring.[12][13] The thermodynamic driving force of the reaction is the subsequent fragmentation of this intermediate into the desired alkene and the highly stable triphenylphosphine oxide (TPPO).[13][14]
Key Experimental Choices for this compound:
-
The Challenge of the Phenolic Proton: this compound possesses an acidic phenolic proton (pKa ≈ 10). Standard Wittig protocols often employ very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) to deprotonate the phosphonium salt and generate the ylide.[15][16] These bases would preferentially deprotonate the phenolic hydroxyl group, quenching the base and preventing ylide formation.
-
Strategic Solution: Phase-Transfer Catalysis: To circumvent this issue, this protocol employs a two-phase system using a concentrated aqueous solution of sodium hydroxide (NaOH) with a water-immiscible organic solvent like dichloromethane (DCM).[17][18] In this setup, the deprotonation of the phosphonium salt occurs at the interface of the two layers, generating the ylide in the organic phase where it can react with the aldehyde. This method avoids the need for strictly anhydrous conditions and the use of organometallic bases that would be incompatible with the acidic proton.[19]
-
Ylide Stability and Stereochemistry: For this protocol, we will use benzyltriphenylphosphonium chloride to generate a "semi-stabilized" ylide. The reaction of such ylides with aromatic aldehydes typically yields a mixture of (E)- and (Z)-alkene isomers.[1][20] Post-reaction isomerization, often using a catalytic amount of iodine and light, can be employed to convert the cis-isomer to the more thermodynamically stable trans-isomer if desired.[21]
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reagent preparation to the characterization of the final product.
Caption: Workflow for the Wittig synthesis of a fluorinated stilbene analog.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | C₇H₅FO₂ | 140.11 | 500 | 3.57 | 1.0 |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.87 | 1525 | 3.92 | 1.1 |
| Sodium Hydroxide (50% w/w aq.) | NaOH | 40.00 | 5 mL | ~95 | ~26 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - | - |
| 95% Ethanol | C₂H₅OH | 46.07 | ~30 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Detailed Experimental Protocol
Safety Precautions:
-
50% Sodium Hydroxide: Highly corrosive and can cause severe chemical burns.[17] Always wear gloves, safety glasses, and a lab coat. Handle only in a chemical fume hood.
-
Dichloromethane (DCM): A volatile and toxic solvent, suspected carcinogen.[17] Handle exclusively in a fume hood and avoid inhaling fumes.
-
Phosphonium Salts and Aldehydes: Can be irritants. Avoid skin contact.[17]
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (500 mg, 3.57 mmol) and benzyltriphenylphosphonium chloride (1525 mg, 3.92 mmol).
-
Add 15 mL of dichloromethane (DCM) to the flask. Stir the mixture to dissolve the solids as much as possible, resulting in a suspension.
-
-
Ylide Generation and Reaction:
-
Begin stirring the suspension vigorously to ensure efficient mixing between the organic and aqueous phases.
-
Slowly add 5 mL of 50% aqueous sodium hydroxide solution to the flask over 2-3 minutes.
-
Continue to stir the biphasic mixture vigorously at room temperature. A precipitate, the product and triphenylphosphine oxide, will likely form as the reaction proceeds.[22]
-
Allow the reaction to stir for 2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by thin-layer chromatography (TLC). Prepare a sample by taking a small aliquot from the organic layer, diluting it with ethyl acetate, and spotting it on a silica gel plate.
-
Use a mobile phase of 4:1 Hexane:Ethyl Acetate. Visualize the spots under UV light. The disappearance of the aldehyde spot indicates the reaction is complete.
-
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the entire mixture to a separatory funnel.
-
Add 20 mL of deionized water to the funnel. Shake gently and allow the layers to separate.
-
Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.
-
Extract the remaining aqueous layer with an additional 10 mL of DCM.
-
Combine the organic layers and wash them once with 20 mL of water, followed by 20 mL of saturated brine solution.
-
Dry the combined organic layer over anhydrous sodium sulfate, then filter or decant the solution into a pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
-
Purification by Recrystallization:
-
The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which must be removed.[19] Recrystallization is an effective method for this separation.[23]
-
Transfer the crude solid to a 50 mL Erlenmeyer flask.
-
Add approximately 20-25 mL of 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add a minimal amount of additional hot ethanol if needed.[22]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of the purified product should form.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[22]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold 95% ethanol.
-
Allow the crystals to air-dry completely on the filter paper.
-
-
Characterization:
-
Determine the mass of the purified product and calculate the final yield.
-
Characterize the product using standard analytical techniques:
-
¹H NMR: To confirm the structure and determine the E/Z isomer ratio by integrating the vinylic proton signals.
-
IR Spectroscopy: To confirm the presence of the alkene C=C stretch and the phenolic O-H stretch.
-
Melting Point: To assess the purity of the final product.
-
-
Troubleshooting and Further Optimization
-
Low Yield: If the yield is low, ensure the phosphonium salt is fully deprotonated by using fresh, concentrated NaOH and stirring vigorously. The reaction may also be gently heated (refluxing DCM, ~40°C) to improve conversion, although this may affect the E/Z ratio.
-
Difficult Purification: TPPO can sometimes co-crystallize with the product. If recrystallization is insufficient, purification via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) is a reliable alternative for separating the non-polar stilbene product from the more polar TPPO.[23]
-
Controlling Stereochemistry: Non-stabilized ylides under salt-free conditions tend to favor the (Z)-alkene.[20] The conditions used here (with sodium salts present) may result in a mixture. To selectively obtain the (E)-alkene, the Horner-Wadsworth-Emmons reaction is often a superior alternative.[6]
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The Strategic Role of 3-Fluoro-4-hydroxybenzaldehyde in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Value Proposition of a Fluorinated Phenolic Aldehyde
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3][4] 3-Fluoro-4-hydroxybenzaldehyde emerges as a particularly valuable building block in this context, offering a trifecta of reactive handles: a directing hydroxyl group, a bioisosteric and metabolically robust fluorine atom, and an electrophilic aldehyde functionality. This unique combination provides medicinal chemists with a versatile platform for the synthesis of a diverse array of complex pharmaceutical intermediates.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of key pharmaceutical intermediates. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for essential transformations.
Core Synthetic Transformations and Mechanistic Insights
The utility of this compound spans a range of classical and contemporary organic reactions, each leveraging its distinct structural features.
O-Alkylation: A Gateway to Diverse Scaffolds
The phenolic hydroxyl group of this compound is a prime site for modification, most commonly through O-alkylation. This reaction not only protects the hydroxyl group for subsequent transformations but also introduces a variety of lipophilic or functionalized side chains, directly impacting the pharmacokinetic profile of the resulting intermediate. The electron-withdrawing nature of the adjacent fluorine atom can influence the acidity of the phenol, facilitating its deprotonation under milder basic conditions.
Protocol 1: General Procedure for O-Alkylation of this compound
Objective: To introduce an alkyl substituent at the 4-hydroxyl position, a common step in modifying the lipophilicity and metabolic stability of the scaffold.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or acetone, add K₂CO₃ (1.5 eq).
-
Add the desired alkyl halide (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
Causality of Choices:
-
Base: K₂CO₃ is a mild and cost-effective base suitable for deprotonating the phenolic hydroxyl. For less reactive alkyl halides, a stronger base like Cs₂CO₃ can be employed to enhance the reaction rate.
-
Solvent: DMF and acetone are polar aprotic solvents that effectively dissolve the reactants and facilitate the Sₙ2 reaction.
-
Work-up: The aqueous work-up removes the inorganic base and salts, while the brine wash helps to break any emulsions and remove residual water from the organic layer.
Carbon-Carbon Bond Forming Reactions: Building Molecular Complexity
The aldehyde functionality of this compound is a key electrophilic center for constructing more complex carbon skeletons, which are central to many drug scaffolds.
The Claisen-Schmidt (or crossed aldol) condensation is a robust method for forming α,β-unsaturated ketones.[5][6][7][8] Reacting this compound with an appropriate ketone (e.g., a substituted acetophenone or a cyclic ketone) under basic conditions yields fluorinated chalcones or curcuminoid analogs.[9] These classes of compounds are known for their broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[9] The fluorine substituent can enhance the metabolic stability of the resulting chalcone by blocking potential sites of oxidative metabolism.
Protocol 2: Synthesis of a Fluorinated Chalcone via Claisen-Schmidt Condensation
Objective: To synthesize a fluorinated chalcone derivative, a scaffold prevalent in various biologically active molecules.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate is often observed.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure chalcone.
Quantitative Data Summary for Chalcone Synthesis:
| Aldehyde | Ketone | Base | Solvent | Yield (%) |
| This compound | Acetophenone | NaOH | Ethanol | ~85-95 |
| This compound | 4'-Chloroacetophenone | KOH | Methanol | ~80-90 |
| This compound | Cyclohexanone | NaOH | Ethanol | ~75-85 |
The Wittig reaction provides a powerful and stereoselective method for the synthesis of alkenes from aldehydes.[10][11] Reacting this compound with a phosphorus ylide (generated from a phosphonium salt) allows for the creation of fluorinated stilbene derivatives.[10][12][13] Stilbenes are another class of compounds with significant therapeutic potential, including applications as anticancer and neuroprotective agents. The fluorine atom can influence the electronic properties of the stilbene core and enhance its pharmacokinetic properties.
Protocol 3: Synthesis of a Fluorinated Stilbene via Wittig Reaction
Objective: To synthesize a fluorinated stilbene, a key intermediate in the development of various therapeutic agents.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under an inert atmosphere, add NaH (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide (a characteristic orange-red color will appear).
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the stilbene isomers and triphenylphosphine oxide.
Heterocycle Synthesis: Constructing Bioactive Scaffolds
This compound is an excellent starting material for the synthesis of various heterocyclic systems, which form the core of a vast number of pharmaceuticals.
The condensation of this compound with hydrazides or substituted hydrazines yields hydrazone derivatives.[9] This reaction is typically straightforward and high-yielding. Hydrazones are not only stable intermediates but also exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[14][15]
Protocol 4: Synthesis of a Fluorinated Benzaldehyde Hydrazone
Objective: To synthesize a hydrazone derivative, a versatile intermediate and a class of compounds with diverse biological activities.
Materials:
-
This compound
-
Isonicotinic hydrazide (or other substituted hydrazide)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) and the hydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, recrystallize the product from a suitable solvent to obtain the pure hydrazone.
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[16][17][18][19][20][21] While this compound itself is not the direct precursor to the amine, its O-alkylated and subsequently elaborated derivatives can be transformed into the required phenethylamine. This reaction is of paramount importance in the synthesis of numerous alkaloids and other complex nitrogen-containing heterocycles with significant biological activities.[20][22] The fluorine atom on the resulting tetrahydro-β-carboline scaffold can modulate its interaction with biological targets and improve its drug-like properties.
Conceptual Workflow for Pictet-Spengler Reaction:
Caption: Conceptual workflow for the synthesis of fluorinated tetrahydroisoquinolines.
Visualization of Key Synthetic Pathways
The following diagrams illustrate the core reactions discussed, providing a visual representation of the transformations.
Caption: Key synthetic transformations of this compound.
Conclusion
This compound stands as a testament to the power of strategic functionalization in medicinal chemistry. Its unique combination of a reactive aldehyde, a modifiable hydroxyl group, and a strategically placed fluorine atom provides a versatile and powerful platform for the synthesis of a wide array of pharmaceutical intermediates. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to fully leverage the potential of this valuable building block in the creation of next-generation therapeutics.
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Application Notes and Protocols for Aldol Condensation Reactions Involving 3-Fluoro-4-hydroxybenzaldehyde
Introduction: The Strategic Importance of 3-Fluoro-4-hydroxybenzaldehyde in Chalcone Synthesis
The Aldol condensation, a cornerstone of carbon-carbon bond formation in organic chemistry, provides a powerful route to α,β-unsaturated ketones, commonly known as chalcones. These compounds are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The strategic incorporation of fluorine atoms and hydroxyl groups into the chalcone scaffold can significantly modulate its physicochemical properties and enhance its therapeutic potential.[2] this compound is a particularly valuable starting material in this context, offering a unique combination of electronic and hydrogen-bonding features that can influence reaction outcomes and the biological profile of the resulting molecules.[3]
This guide provides a comprehensive overview of the Claisen-Schmidt condensation, a variant of the Aldol reaction, specifically tailored for the reaction of this compound with various ketones.[4] We will delve into the mechanistic nuances, provide detailed experimental protocols, and discuss the critical parameters that ensure high-yield and high-purity synthesis of 3'-fluoro-4'-hydroxychalcones. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel bioactive compounds.
Mechanistic Insights: The Role of Substituents in the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation between an aromatic aldehyde lacking α-hydrogens, such as this compound, and an enolizable ketone (e.g., acetophenone) is typically base-catalyzed.[5] The mechanism proceeds through a series of well-defined steps:
-
Enolate Formation: A base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[5]
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound.
-
Aldol Addition: This attack forms a tetrahedral intermediate, which is subsequently protonated by the solvent (typically an alcohol) to yield a β-hydroxy ketone (the aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone (chalcone). This step is often facile due to the formation of a highly conjugated system.[6]
The electronic properties of the substituents on the benzaldehyde ring play a crucial role in its reactivity.[7] The fluorine atom at the 3-position acts as an electron-withdrawing group through its inductive effect, which increases the electrophilicity of the carbonyl carbon and can accelerate the rate of nucleophilic attack.[8] Conversely, the hydroxyl group at the 4-position is an electron-donating group through resonance, which could potentially decrease the reactivity of the carbonyl group. However, under basic conditions, this hydroxyl group will be deprotonated to a phenoxide, a much stronger electron-donating group, which can influence the electronic properties of the resulting chalcone.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of chalcones from this compound. These can be adapted for various ketones.
Protocol 1: General Procedure for the Synthesis of (E)-1-(Aryl)-3-(3-fluoro-4-hydroxyphenyl)prop-2-en-1-one
This protocol describes a standard base-catalyzed Claisen-Schmidt condensation in an alcoholic solvent.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Chloroacetophenone, 4'-Methoxyacetophenone)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), dilute solution
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted acetophenone (1.0 eq) in ethanol (10-20 mL per gram of aldehyde). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: While stirring, slowly add an aqueous solution of NaOH (40-60%) or KOH (40-60%) dropwise to the mixture. The reaction is exothermic, and the temperature should be maintained between 20-25°C, using an ice bath if necessary.[9]
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation. Reaction times can vary from a few hours to overnight, depending on the reactivity of the ketone.[5]
-
Isolation of Crude Product: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute HCl until it is neutralized (pH ~7). The crude chalcone will precipitate as a solid.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts and unreacted starting materials.[9]
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Solvent-Free Synthesis of Chalcones
This method offers a greener alternative by eliminating the use of a solvent during the reaction.[10]
Materials:
-
This compound
-
Substituted Acetophenone
-
Sodium Hydroxide (solid pellets)
-
Mortar and Pestle
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Grinding: In a porcelain mortar, combine this compound (1.0 eq), the substituted acetophenone (1.0 eq), and solid NaOH pellets (1.0 eq).
-
Reaction: Grind the mixture with a pestle for 10-15 minutes. The mixture will typically become a paste and may change color, indicating the progress of the reaction.
-
Isolation: Add cold water to the mortar and break up the solid. Neutralize the mixture with dilute HCl.
-
Filtration and Washing: Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Drying: Dry the purified crystals.
Purification and Characterization
Purification of the crude chalcone is crucial to obtain a product of high purity for subsequent applications and biological testing.
Recrystallization
Recrystallization is the most common method for purifying chalcones.[9][11]
General Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system. Ethanol is often a good choice for chalcones as they are typically highly soluble in hot ethanol and sparingly soluble in cold ethanol.[12] A mixed solvent system like ethanol-water can also be effective.[13]
-
Dissolution: Dissolve the crude chalcone in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.[12]
Characterization
The structure and purity of the synthesized chalcones should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: Provides detailed structural information. The ¹H NMR spectrum of a chalcone will typically show characteristic doublets for the α- and β-protons of the enone system with a large coupling constant (J ≈ 15 Hz) for the trans isomer.[14]
-
FTIR: The IR spectrum will show a characteristic strong absorption band for the C=O stretching of the α,β-unsaturated ketone.
-
Data Presentation: Expected Yields and Spectroscopic Data
The following table summarizes expected yields and key spectroscopic data for a representative chalcone synthesized from this compound and acetophenone.
| Product Name | Ketone Reactant | Typical Yield (%) | ¹H NMR (δ, ppm) Highlights | ¹³C NMR (δ, ppm) Highlights |
| (E)-3-(3-Fluoro-4-hydroxyphenyl)-1-phenylprop-2-en-1-one | Acetophenone | 75-90 | ~7.8 (d, J≈15 Hz, 1H, H-β), ~7.5 (d, J≈15 Hz, 1H, H-α), aromatic protons | ~190 (C=O), ~145 (C-β), ~122 (C-α), aromatic carbons |
| (E)-1-(4-Chlorophenyl)-3-(3-fluoro-4-hydroxyphenyl)prop-2-en-1-one | 4'-Chloroacetophenone | 70-85 | Similar pattern for enone protons, distinct aromatic signals for both phenyl rings. | Similar pattern for enone carbons, distinct aromatic signals. |
| (E)-3-(3-Fluoro-4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 4'-Methoxyacetophenone | 80-95 | Similar pattern for enone protons, singlet for -OCH₃ around 3.8 ppm. | Similar pattern for enone carbons, signal for -OCH₃ around 55 ppm. |
Note: Yields and spectral data are illustrative and can vary based on specific reaction conditions and purification methods.[2][14][15]
Applications in Drug Discovery and Development
Chalcones derived from this compound are of significant interest in medicinal chemistry. The presence of the fluoro and hydroxyl groups can enhance their biological activity, including their potential as anticancer agents.[2][16] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently interact with biological nucleophiles, such as cysteine residues in enzymes and transcription factors.
Conclusion
The Claisen-Schmidt condensation of this compound with various ketones is a robust and versatile method for the synthesis of a diverse library of fluorinated and hydroxylated chalcones. The protocols and insights provided in this guide offer a solid foundation for researchers to efficiently synthesize these valuable compounds. The unique substitution pattern of the starting aldehyde presents opportunities for fine-tuning the electronic and pharmacological properties of the resulting chalcones, making them attractive candidates for further investigation in drug discovery and development programs.
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The Strategic Role of 3-Fluoro-4-hydroxybenzaldehyde in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of Fluorinated Intermediates in Agrochemical Design
In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount design principle. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] This often translates to enhanced biological activity and improved pharmacokinetic profiles in novel pesticides.
3-Fluoro-4-hydroxybenzaldehyde stands out as a particularly valuable fluorinated building block for the agrochemical industry. Its bifunctional nature, possessing both a reactive aldehyde group and a phenolic hydroxyl group, allows for sequential and regioselective modifications. This dual functionality makes it an ideal precursor for a variety of complex molecular architectures, most notably in the synthesis of advanced pyrethroid insecticides. This guide provides an in-depth exploration of the application of this compound in agrochemical development, complete with detailed synthetic protocols and expert insights into the rationale behind the methodological choices.
Core Application: A Gateway to Fluorinated Pyrethroid Insecticides
This compound is a key starting material for the synthesis of 4-Fluoro-3-phenoxybenzaldehyde, a critical intermediate in the production of several modern pyrethroid insecticides.[1][2] Pyrethroids are a major class of insecticides that act as fast-acting neurotoxicants in insects by targeting their sodium channels.[1] The introduction of a fluorine atom onto the phenoxybenzyl alcohol moiety can enhance the insecticidal potency and metabolic stability of the final pyrethroid product.[1]
The overall synthetic strategy from this compound to a representative fluorinated pyrethroid involves a two-stage process:
-
Etherification: Formation of the diaryl ether linkage to produce 4-Fluoro-3-phenoxybenzaldehyde.
-
Pyrethroid Core Assembly: Conversion of 4-Fluoro-3-phenoxybenzaldehyde to the final pyrethroid via cyanohydrin formation and esterification.
Caption: Synthetic pathway from this compound to a fluorinated pyrethroid.
Part 1: Synthesis of the Key Intermediate: 4-Fluoro-3-phenoxybenzaldehyde
The formation of the diaryl ether bond is the pivotal first step in leveraging this compound for pyrethroid synthesis. There are two primary, industrially relevant methods for this transformation: the Williamson Ether Synthesis and the Ullmann Condensation.
Method A: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[3][4][5] In this context, it would involve the deprotonation of a phenol followed by reaction with an aryl halide. However, for the synthesis of diaryl ethers, a variation involving nucleophilic aromatic substitution (SNAr) is more common, where the phenoxide displaces a leaving group from an activated aromatic ring. The fluorine atom in this compound can act as a leaving group under certain conditions, but a more strategic approach involves converting it to a more reactive precursor. A more practical Williamson-type approach for this specific transformation would involve a different starting material.
For the purpose of this guide, we will focus on the more direct and historically significant Ullmann condensation for creating the diaryl ether linkage from a precursor derived from this compound.
Method B: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples a phenol with an aryl halide to form a diaryl ether.[6][7][8] This method is particularly well-suited for the synthesis of 4-Fluoro-3-phenoxybenzaldehyde. The overall process involves the initial conversion of this compound to a more suitable aryl halide, such as 3-bromo-4-fluorobenzaldehyde, followed by the Ullmann coupling with a phenolate.
This protocol is presented in three stages: protection of the aldehyde, bromination, and the final Ullmann coupling, followed by deprotection.
Stage 1: Acetal Protection of this compound
-
Rationale: The aldehyde group is sensitive to the conditions of the subsequent bromination and Ullmann reactions and must be protected to prevent side reactions.[9] Acetal formation is a robust and easily reversible protection strategy.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 140.11 | 14.0 g |
| Ethane-1,2-diol | 1.1 | 62.07 | 6.8 g |
| Trimethylchlorosilane | 2.4 | 108.64 | 26.0 g |
| Toluene | - | - | 100 mL |
Procedure:
-
To a stirred mixture of this compound (0.1 mol) and ethane-1,2-diol (0.11 mol), add trimethylchlorosilane (0.24 mol).
-
Heat the mixture to 100 °C for 3 hours.[10]
-
After cooling to room temperature, add toluene (100 mL) and wash the mixture twice with 50 mL of ice water.[10]
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent in vacuo.
-
The resulting crude acetal of this compound can be carried forward to the next step.
Stage 2: Bromination of the Protected Aldehyde
-
Rationale: Introduction of a bromine atom ortho to the fluorine provides the necessary aryl halide for the subsequent Ullmann coupling.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Protected Aldehyde | 1.0 | - | (from Stage 1) |
| Oleum (20-25% free SO₃) | - | - | ~50 mL |
| Bromine | 1.05 | 159.81 | 16.8 g |
Procedure:
-
Dissolve the crude protected aldehyde in oleum.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add bromine, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 3-bromo-4-fluoro-benzaldehyde ethyleneacetal.
Stage 3: Ullmann Condensation and Deprotection
-
Rationale: The copper-catalyzed coupling of the aryl bromide with sodium phenolate forms the desired diaryl ether. The acidic workup also serves to deprotect the aldehyde.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-bromo-4-fluoro-benzaldehyde ethyleneacetal | 1.0 | 249.06 | 25.0 g |
| Sodium Phenolate | 1.1 | 116.09 | 12.8 g |
| Copper(I) Oxide | 0.014 | 143.09 | 0.2 g |
| Diglyme | - | - | 30 mL |
| Toluene | - | - | 100 mL |
| Concentrated HCl | - | - | 1 mL |
| Ethanol | - | - | 60 mL |
| Water | - | - | 20 mL |
Procedure:
-
To a suspension of sodium phenolate (27.5 mmol) in diglyme (3 mL), add copper(I) oxide (0.35 mmol).[9]
-
Heat the mixture to 155 °C under an inert atmosphere (e.g., Argon).[9]
-
Add the 3-bromo-4-fluoro-benzaldehyde ethyleneacetal (25 mmol) at this temperature and stir the mixture at 155 °C for 7 hours.[9]
-
After cooling, add toluene and filter off the inorganic solids.
-
Remove the solvent from the filtrate in vacuo to obtain the crude 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal.
-
Dissolve the crude acetal (0.1 mol) in a solution of ethanol (60 mL), water (20 mL), and concentrated hydrochloric acid (1 mL).[10][11]
-
Distill off the ethanol in vacuo and add 100 mL of toluene to the residue.
-
Separate the aqueous layer and wash the organic phase twice with 50 mL of water, dry over sodium sulfate, and evaporate in vacuo.
-
The residue can be purified by vacuum distillation to yield 4-fluoro-3-phenoxy-benzaldehyde as a colorless oil.[11]
Caption: Workflow for the synthesis of 4-Fluoro-3-phenoxybenzaldehyde.
Part 2: Synthesis of a Fluorinated Pyrethroid Insecticide
With the key intermediate, 4-Fluoro-3-phenoxybenzaldehyde, in hand, the final steps involve the construction of the pyrethroid core. This is typically achieved through a one-pot reaction that proceeds via an in-situ generated cyanohydrin, which is then esterified.[12][13][14]
Protocol 2: Synthesis of a Fluorinated Cypermethrin Analog
This protocol is adapted from the well-established synthesis of cypermethrin and is expected to proceed with high efficiency using the fluorinated analog.[12][13]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Fluoro-3-phenoxybenzaldehyde | 1.0 | 216.21 | 7.57 g |
| Sodium Cyanide (NaCN) | 1.4 | 49.01 | 2.40 g |
| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride) | 1.2 | 228.52 | 10.00 g |
| Tetrahydrofuran (THF) | - | - | 25 mL |
| Water | - | - | 25 mL |
| Dichloromethane (DCM) | - | - | 120 mL |
| 2 N Sodium Hydroxide (NaOH) | - | - | 50 mL |
Procedure:
-
In a suitable reaction vessel, prepare a stirred solution of sodium cyanide (2.40 g, 0.049 mole) in a 1:1 by volume mixture of water and tetrahydrofuran (50 ml).[13]
-
Cool the solution to 15 °C.
-
Prepare a mixture of 4-Fluoro-3-phenoxybenzaldehyde (7.00 g, 0.032 mole) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (10.00 g, 0.042 mole).
-
Add this mixture dropwise to the sodium cyanide solution over 30 minutes, maintaining the temperature at 15 °C.[13]
-
Continue stirring at 15 °C for an additional 2 hours.
-
Extract the reaction mixture three times with dichloromethane (40 mL each time).[13]
-
Combine the organic layers and wash once with aqueous 2 N NaOH (50 mL), followed by four washes with water (50 mL portions) until the pH of the aqueous layer is approximately 6.[13]
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield the final fluorinated pyrethroid product.
Expert Insights: The Rationale for Fluorine Incorporation
The inclusion of a fluorine atom in the pyrethroid structure, as facilitated by the use of this compound, is a deliberate and strategic choice. Here's why:
-
Enhanced Lipophilicity: The fluorine atom increases the lipophilicity of the molecule, which can improve its penetration through the waxy cuticle of insects, leading to faster knockdown and higher efficacy.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. By replacing a hydrogen atom with fluorine at a metabolically susceptible position, the molecule becomes more resistant to detoxification by insect enzymes, such as cytochrome P450s.[1][15] This can prolong the insecticidal activity and overcome certain types of metabolic resistance in pest populations.
-
Altered Binding Affinity: The electronic properties of the fluorine atom can alter the way the pyrethroid binds to its target site, the voltage-gated sodium channels in the insect's nervous system. This can lead to increased potency and, in some cases, a broader spectrum of activity against different insect species.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic entry point into the synthesis of advanced, high-performance agrochemicals. Its utility in the creation of fluorinated pyrethroids highlights the critical role of fluorination chemistry in modern pesticide development. The protocols and insights provided in this guide are intended to equip researchers and development professionals with the knowledge to effectively utilize this versatile building block in the creation of next-generation crop protection solutions.
References
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Preparation of hydrazone derivatives from 3-Fluoro-4-hydroxybenzaldehyde
Application Note & Protocol
Preparation of Hydrazone Derivatives from 3-Fluoro-4-hydroxybenzaldehyde for Drug Discovery Applications
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of hydrazone derivatives from this compound. Hydrazones are a pivotal class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of a fluorine atom into the benzaldehyde scaffold can significantly enhance the metabolic stability and membrane permeability of the resulting derivatives, making this compound an attractive starting material for drug discovery programs.[1] This guide details the underlying chemical principles, provides a robust, step-by-step protocol, and offers insights into the characterization and potential optimization of the synthesis.
Introduction: The Significance of Fluorinated Hydrazones
Hydrazones are characterized by the azomethine group (>C=N-NH-) and are synthesized via the condensation of a carbonyl compound with a hydrazine derivative.[2][3] Their versatile biological activities have established them as privileged scaffolds in drug development.[4][5] The strategic introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, pKa, and metabolic stability.[1] The this compound moiety, therefore, serves as an excellent starting point for generating novel hydrazone derivatives with potentially enhanced pharmacological profiles. Hydrazone derivatives of substituted benzaldehydes have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7][8] Specifically, hydrazones derived from this compound have shown potential as potent inhibitors of macrophage migration inhibitory factor, indicating anti-inflammatory activity.
Chemical Principles and Reaction Mechanism
The formation of a hydrazone from an aldehyde and a hydrazine is a classic example of a nucleophilic addition-elimination reaction, which is typically acid-catalyzed.
The Mechanism Unveiled:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of this compound by an acid catalyst (e.g., acetic acid). This step increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Hydrazine: The lone pair of electrons on the terminal nitrogen of the hydrazine derivative attacks the now more electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable hydrazone product.
Caption: General mechanism of acid-catalyzed hydrazone formation.
Experimental Protocol: Synthesis of a Phenylhydrazone Derivative
This protocol describes a general method for the synthesis of (E)-N'-(3-fluoro-4-hydroxybenzylidene)benzohydrazide. The same procedure can be adapted for other hydrazine derivatives.
Materials and Reagents
-
This compound (CAS: 405-05-0)
-
Benzohydrazide (or other desired hydrazine derivative)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Reaction Procedure
Caption: A streamlined workflow for the synthesis of hydrazone derivatives.
-
Reagent Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the chosen hydrazine derivative (e.g., benzohydrazide) in 20 mL of absolute ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: To the stirred solution, add 2-3 drops of glacial acetic acid. The acid catalyzes the condensation reaction.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Isolation of Crude Product: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The hydrazone product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the volume of the solvent by rotary evaporation until a solid begins to form, then cool in an ice bath to maximize precipitation before filtering.
-
Purification: The crude product can be purified by recrystallization. A common solvent system for hydrazones is ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Summary of Reaction Parameters for a Derivative Library
The following table provides suggested starting conditions for the synthesis of various hydrazone derivatives from this compound.
| Hydrazine Derivative | Solvent | Catalyst | Reaction Time (h) | Expected Yield (%) |
| Phenylhydrazine | Ethanol | Acetic Acid | 2-4 | 85-95 |
| Benzohydrazide | Ethanol | Acetic Acid | 2-4 | 80-90 |
| Isonicotinic hydrazide | Ethanol | Acetic Acid | 3-5 | 75-85 |
| Semicarbazide HCl | Ethanol/Water | Sodium Acetate | 1-2 | 80-90 |
Yields are estimates and may vary based on experimental conditions and the specific hydrazine used.
Characterization of Hydrazone Derivatives
Confirmation of the synthesized hydrazone structure is typically achieved through a combination of spectroscopic methods.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should show the disappearance of the aldehyde C=O stretching band (around 1680-1700 cm⁻¹) and the appearance of a C=N (imine) stretch (around 1600-1650 cm⁻¹). A broad N-H stretching band is also expected around 3200-3400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal is the azomethine proton (-CH=N-), which typically appears as a singlet in the downfield region (δ 8.0-8.5 ppm). The aldehyde proton signal (around δ 9.5-10.0 ppm) of the starting material should be absent. The aromatic and N-H protons will also be present in their expected regions.
-
¹³C NMR: The carbon of the C=N bond will appear in the range of δ 140-160 ppm. The aldehyde carbonyl carbon (around δ 190 ppm) will be absent.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target hydrazone.
Expected Spectroscopic Data for a Representative Product
(E)-N'-(3-fluoro-4-hydroxybenzylidene)benzohydrazide
| Technique | Expected Data |
| FTIR (cm⁻¹) | ~3300 (O-H, N-H), ~1640 (C=O, amide), ~1610 (C=N) |
| ¹H NMR (ppm) | ~11.5 (s, 1H, N-H), ~10.0 (s, 1H, O-H), ~8.2 (s, 1H, -CH=N-), 7.0-7.9 (m, aromatic H) |
| ¹³C NMR (ppm) | ~163 (C=O, amide), ~150 (C-O), ~145 (C=N), 115-135 (aromatic C) |
| MS (m/z) | Calculated for C₁₄H₁₁FN₂O₂: 258.08. Found: 259.09 [M+H]⁺ |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure the purity of the starting materials. The reaction can be sensitive to pH; if the medium is too acidic, the hydrazine will be protonated and become non-nucleophilic.[6] Consider using a milder catalyst or buffering the reaction mixture.
-
Azine Formation: A common side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of the aldehyde. This is more prevalent with unsubstituted hydrazine. Using a 1:1 stoichiometry of reactants can minimize this. Purification by column chromatography may be necessary to separate the hydrazone from the azine.[6]
-
Product Insolubility: Some hydrazone derivatives may be poorly soluble and precipitate out of the reaction mixture quickly, potentially trapping starting materials. Using a more polar solvent or increasing the reaction temperature might be necessary.
Conclusion
The synthesis of hydrazone derivatives from this compound is a straightforward and efficient process that provides access to a diverse range of compounds with significant potential in drug discovery. The protocol outlined in this document is robust and can be adapted for the synthesis of a library of fluorinated hydrazones. Proper monitoring of the reaction and appropriate purification techniques are crucial for obtaining high-purity compounds suitable for biological evaluation.
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Introduction: The Strategic Advantage of a Fluorinated Phenolic Aldehyde
An In-Depth Guide to 3-Fluoro-4-hydroxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis
In the landscape of organic synthesis, particularly within medicinal chemistry and materials science, the selection of starting materials is a critical determinant of success. This compound (CAS: 405-05-0) has emerged as a highly valuable and versatile building block.[1][2][3] Its utility stems from the unique interplay of its three functional groups: a reactive aldehyde, a nucleophilic and acidic phenol, and a strategically placed fluorine atom. This trifecta of functionality allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures.
The true strategic advantage of this molecule lies in the incorporation of fluorine. Fluorine is a key element in modern drug design, prized for its ability to modulate a molecule's physicochemical and biological properties.[4] Its high electronegativity and small van der Waals radius allow it to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can lead to better membrane permeability and bioavailability.[5][6][7] The presence of fluorine ortho to the hydroxyl group in this compound also lowers the pKa of the phenol, influencing its reactivity and interaction capabilities in biological systems. This guide provides detailed application notes and protocols for leveraging the unique reactivity of this building block in several key synthetic operations.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 405-05-0 | [1] |
| Molecular Formula | C₇H₅FO₂ | [1][8] |
| Molecular Weight | 140.11 g/mol | [1][8] |
| Appearance | Beige to light yellow powder/crystal | [1][9] |
| Melting Point | 121–127 °C | [1][9] |
| Purity | Typically >97% | [1][10] |
| SMILES | C1=CC(=C(C=C1C=O)F)O | [8] |
| InChIKey | QSBHJTCAPWOIIE-UHFFFAOYSA-N | [8][11] |
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is required.
-
Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][12]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat.[12][13] Handle in a well-ventilated area or a chemical fume hood.[13][14]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Recommended storage temperature is between 3-25 °C.[12]
-
In case of Accidental Release : Sweep up the spilled solid, avoiding dust formation, and place it in a suitable container for disposal.[12]
Synthetic Applications: Core Protocols
The unique arrangement of functional groups in this compound makes it an ideal precursor for a variety of important molecular scaffolds.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in flavonoid biosynthesis and are known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[15][16] The reaction involves a base-catalyzed aldol condensation between this compound and a suitable acetophenone derivative.[17][18]
Protocol: Synthesis of (E)-3-(3-fluoro-4-hydroxyphenyl)-1-phenylprop-2-en-1-one
-
Materials :
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus.
-
-
Procedure :
-
In a 100 mL round-bottom flask, dissolve this compound (1.40 g, 10.0 mmol) and acetophenone (1.20 g, 10.0 mmol) in ethanol (30 mL) with stirring.
-
In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20.0 mmol) in water (10 mL). Cool this solution in an ice bath.
-
Slowly add the cold NaOH solution dropwise to the stirred ethanolic solution of the aldehyde and ketone over 15-20 minutes. The reaction mixture will typically develop a deep color and may warm slightly.
-
After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.
-
Once the reaction is complete, pour the mixture into a beaker containing 100 mL of cold water.
-
Acidify the aqueous mixture by slowly adding dilute HCl with stirring until the pH is approximately 5-6. A solid precipitate will form.
-
Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold water to remove inorganic salts.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure product.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).
-
Synthesis of Schiff Bases (Imines)
Schiff bases, characterized by the C=N imine functionality, are crucial ligands in coordination chemistry and exhibit a broad spectrum of biological activities.[19][20] They are readily synthesized by the condensation of this compound with a primary amine.[1]
Protocol: General Synthesis of a this compound-derived Schiff Base
-
Materials :
-
This compound
-
A primary amine (e.g., aniline, benzylamine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer.
-
-
Procedure :
-
Dissolve this compound (1.40 g, 10.0 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask.
-
To this solution, add the primary amine (1.0 eq, 10.0 mmol) followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 2-3 hours. The formation of the product can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product often crystallizes out of the solution upon cooling.
-
If crystallization does not occur, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base. Further purification can be achieved by recrystallization if necessary.
-
Synthesis of Phenolic Ethers via Williamson Ether Synthesis
Alkylation of the phenolic hydroxyl group is a common strategy to modify the molecule's properties, such as lipophilicity and hydrogen bonding capacity. The Williamson ether synthesis is a reliable method for this transformation.[21][22]
Protocol: Synthesis of 3-Fluoro-4-(benzyloxy)benzaldehyde
-
Materials :
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water and brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle.
-
-
Procedure :
-
To a 100 mL round-bottom flask, add this compound (1.40 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq), and anhydrous DMF (20 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.88 g, 11.0 mmol, 1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction's progress by TLC (typically complete in 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 100 mL of cold water. A precipitate may form, or the product may need to be extracted.
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts and wash sequentially with water (2 x 50 mL) and then brine (1 x 50 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ether by column chromatography on silica gel or by recrystallization.
-
Conclusion
This compound is a powerful and versatile building block in organic synthesis. The strategic placement of its aldehyde, hydroxyl, and fluorine functionalities provides chemists with multiple avenues for molecular elaboration. The protocols detailed in this guide for forming chalcones, Schiff bases, and ethers represent fundamental transformations that unlock access to a vast chemical space of potentially bioactive compounds and advanced materials. By understanding the causality behind these experimental choices and adhering to safe laboratory practices, researchers can effectively harness the synthetic potential of this valuable reagent.
References
- Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
- Müller, K., Faeh, C., & Diederich, F. (2007). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Anonymous. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate.
- LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. lestudium-ias.com.
- Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
- Ossila. (n.d.). This compound | CAS 405-05-0. ossila.com.
- ECHEMI. (2019). This compound SDS, 405-05-0 Safety Data Sheets. echemi.com.
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- Biosynth. (n.d.). This compound | 405-05-0 | FF64020. biosynth.com.
- Apollo Scientific. (2023). 4-Fluoro-3-hydroxybenzaldehyde - Safety Data Sheet. apolloscientific.co.uk.
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- Theorem Chemical. (n.d.). China High-Quality this compound Manufacturers, Suppliers. theorem-chem.com.
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- ChemicalBook. (n.d.). This compound synthesis. chemicalbook.com.
- Amerigo Scientific. (n.d.). This compound. amerigoscientific.com.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 405-05-0. tcichemicals.com.
- TSI Journals. (2014). Synthesis and evaluation of chalcone derivatives for its alpha-amylase inhibitory activity. tsijournals.com.
- Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. jetir.org.
- IJARSCT. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct.co.in.
- BenchChem. (2025). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. benchchem.com.
- ResearchGate. (n.d.). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). researchgate.net.
- Royal Society of Chemistry. (n.d.). 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology. pubs.rsc.org.
- ResearchGate. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. researchgate.net.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR. sigmaaldrich.com.
- ChemSpider. (2018). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. chemspider.com.
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Application Notes and Protocols for the Fluorination of Benzaldehyde Derivatives
Introduction: The Strategic Importance of Fluorine in Benzaldehyde Scaffolds
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1] In the realm of drug discovery and materials science, fluorinated benzaldehyde derivatives are pivotal building blocks. The strategic placement of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate electronic properties, making these compounds highly valuable.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setups for the fluorination of benzaldehyde derivatives, underpinned by mechanistic insights and detailed, field-proven protocols.
Core Principles of Fluorination Strategies
The methodologies for introducing fluorine into a benzaldehyde scaffold can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. The choice of method is dictated by the desired position of fluorination (on the aromatic ring or at the aldehyde functionality), the electronic nature of the substrate, and the desired fluorine-containing moiety (e.g., -F, -CHF2, -CH2F).
A general workflow for a typical fluorination experiment is outlined below:
Caption: General experimental workflow for fluorination reactions.
Part 1: Deoxyfluorination of the Aldehyde Group
Deoxyfluorination is a powerful transformation that converts the carbonyl group of an aldehyde into a difluoromethyl (-CHF2) or geminal difluoro (-CF2-) group.[2][3] This is of significant interest in medicinal chemistry as the difluoromethyl group can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups.[2]
Nucleophilic Deoxyfluorination with DAST
Diethylaminosulfur trifluoride (DAST) is a widely used nucleophilic fluorinating agent for the conversion of aldehydes to geminal difluorides.[4][5][6]
Mechanism of Action: The reaction proceeds through the initial attack of the aldehyde's oxygen on the sulfur atom of DAST, followed by the elimination of hydrogen fluoride to form an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by fluoride, which can occur via an SN1 or SN2 pathway depending on the substrate, leads to the final product.[7]
Caption: Simplified mechanism of aldehyde deoxyfluorination with DAST.
Protocol 1: Geminal Difluorination of Benzaldehyde using DAST
Materials:
-
Benzaldehyde derivative (1.0 mmol)
-
Diethylaminosulfur trifluoride (DAST) (1.2 mmol)
-
Anhydrous dichloromethane (DCM) (20 mL)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, dissolve the benzaldehyde derivative (1.0 mmol) in anhydrous DCM (20 mL) in a dry round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 mmol) dropwise to the stirred solution.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the product with DCM (2 x 20 mL).
-
Wash the combined organic layers with water (2 x 10 mL) and brine (5 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety Precautions: DAST is heat and moisture sensitive and can detonate if heated above 90°C.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[8]
Part 2: Electrophilic Fluorination of the Aromatic Ring
Electrophilic fluorination introduces a fluorine atom directly onto the aromatic ring. Selectfluor® (F-TEDA-BF4) is a user-friendly and effective electrophilic fluorinating agent for this purpose.[9][10][11]
Palladium-Catalyzed ortho-C–H Fluorination
A powerful strategy for the regioselective fluorination of benzaldehydes is the palladium-catalyzed ortho-C–H functionalization. This approach often employs a transient directing group to achieve high selectivity.[12][13][14][15]
Mechanism of Action: The reaction typically involves the formation of a palladacycle intermediate at the ortho position of the benzaldehyde, facilitated by a transient directing group. This is followed by oxidation of the palladium center and subsequent reductive elimination to form the C-F bond.[13]
Caption: Simplified workflow for Pd-catalyzed ortho-C-H fluorination.
Protocol 2: Palladium-Catalyzed ortho-C–H Fluorination of Benzaldehyde
This protocol is a generalized representation based on published methodologies.[12][15]
Materials:
-
Benzaldehyde derivative (0.5 mmol)
-
Orthanilic acid (as transient directing group) (0.1 mmol)[12][15]
-
Palladium(II) acetate (Pd(OAc)2) (0.05 mmol)
-
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (as F+ source) (1.0 mmol)[12]
-
Solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the benzaldehyde derivative (0.5 mmol), orthanilic acid (0.1 mmol), Pd(OAc)2 (0.05 mmol), and the electrophilic fluorine source (1.0 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at the specified temperature (e.g., 80-100 °C) for the designated time (e.g., 12-24 hours).
-
Monitor the reaction by a suitable analytical technique (e.g., GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Table 1: Comparison of Fluorination Methods for Benzaldehyde Derivatives
| Method | Fluorinating Agent | Target Position | Key Advantages | Key Limitations |
| Nucleophilic Deoxyfluorination | DAST, Deoxo-Fluor | Aldehyde Carbonyl | Direct conversion to CHF2/CF2. | Harsh reagents, potential for rearrangements.[7] |
| Electrophilic C-H Fluorination | Selectfluor®, NFSI | Aromatic Ring | High regioselectivity with directing groups. | Requires a catalyst and directing group, limited to specific positions. |
| Photoredox Catalysis | Various F sources | Aromatic Ring/Benzylic | Mild reaction conditions, high functional group tolerance.[16] | May require specific photocatalysts and light sources. |
Part 3: Photoredox-Catalyzed Fluorination
Visible-light photoredox catalysis has emerged as a powerful and mild method for C-F bond formation.[16] This approach offers high functional group compatibility and can be applied to complex molecules.[16]
Protocol 3: General Procedure for Photocatalytic Fluorination of an Aldehydic C-H Bond
This is a representative protocol inspired by recent literature.[17]
Materials:
-
Aromatic or aliphatic aldehyde (0.2 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (0.4 mmol)
-
Photocatalyst (e.g., sodium decatungstate) (0.004 mmol)
-
Solvent (e.g., acetonitrile)
-
Light source (e.g., blue LED)
Procedure:
-
In a reaction vial, combine the aldehyde (0.2 mmol), NFSI (0.4 mmol), and the photocatalyst (0.004 mmol).
-
Add the solvent and stir the mixture to ensure homogeneity.
-
Irradiate the reaction mixture with the light source at room temperature.
-
Monitor the reaction for the formation of the corresponding acyl fluoride.
-
Upon completion, the reaction mixture can be directly used for subsequent transformations or purified as needed.
Analytical Techniques for Monitoring and Characterization
Effective monitoring of the reaction progress and unambiguous characterization of the fluorinated products are crucial.
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the consumption of starting material and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring volatile products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are indispensable for structural elucidation of fluorinated compounds. The characteristic chemical shifts and coupling constants in ¹⁹F NMR provide definitive evidence of fluorination.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data to confirm the elemental composition of the product.[18]
Safety and Handling of Fluorinating Agents
Many fluorinating agents are hazardous and require careful handling.[8][19][20]
-
General Precautions: Always work in a well-ventilated fume hood.[8][20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][19][20]
-
DAST: Highly toxic and moisture-sensitive. Can decompose violently upon heating.[4]
-
Selectfluor®: A stable solid, but a strong oxidizing agent. Avoid contact with combustible materials.[9]
-
Fluorine Gas: Extremely corrosive and toxic.[21][22] Requires specialized equipment and handling procedures.[19][21] An eyewash and safety shower must be readily available.[19] In case of skin contact, flush with copious amounts of water and apply 2.5% calcium gluconate gel.[21]
Always consult the Safety Data Sheet (SDS) for each reagent before use.[20]
Conclusion
The fluorination of benzaldehyde derivatives is a rich and evolving field, offering a diverse toolkit for the synthesis of valuable fluorinated building blocks. The choice of the experimental setup depends on the specific synthetic goal. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented in this application note, researchers can confidently and effectively incorporate fluorine into benzaldehyde scaffolds, paving the way for new discoveries in medicine and materials science.
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- Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi.
- Ph2S/selectfluor-promoted deoxydifluorin
- Theoretical Study on the Mechanism of the Benzaldehydes Deoxyfluorination by Sulfuryl Fluoride and Tetramethylammonium Fluoride.
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
- A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
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- Enantioselective Organocatalytic α-Fluorination of Aldehydes.
- Catalyst-free photochemical fluorination of C-H bonds of arom
- Selective difluoromethylation and monofluoromethylation reactions. Royal Society of Chemistry.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Thieme.
- Enantioselective Organocatalytic r-Fluorin
- A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
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- Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. PubMed.
- Deoxyfluorination: A Detailed Overview Of Recent Developments.
- Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab.
- Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.
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- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
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- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Fluorin
- Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones.
- Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch.
- Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applic
- Contemporary synthetic strategies in organofluorine chemistry.
- Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
- Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme.
- Benzylic C(sp3)
- Synthesis of Fluoro-, Monofluoromethyl-, Difluoromethyl-, and Trifluoromethyl-Substituted Three-Membered Rings. PubMed.
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- Recent Developments in Methods of Analysis for Fluoride Determination.
- Synthesis of Fluoro-, Monofluoromethyl-, Difluoromethyl-, and Trifluoromethyl-Substituted Three-Membered Rings (2021). SciSpace.
- Synthesis of acyl fluorides via photocatalytic fluorination of aldehydic C–H bonds.
- Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry.
- Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
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Application Note: Quantitative Analysis of 3-Fluoro-4-hydroxybenzaldehyde in Pharmaceutical and Research Applications
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 3-Fluoro-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals.[1] Ensuring the purity and accurate quantification of this compound is critical for reaction stoichiometry, yield calculations, and quality control in drug development. This document outlines detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be self-validating, adhering to the principles of scientific integrity and referencing established international guidelines.
Introduction: The Significance of this compound Quantification
This compound (C₇H₅FO₂) is a fluorinated aromatic aldehyde with a molecular weight of 140.11 g/mol .[2] Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the metabolic stability and binding affinity of the final drug molecule. Consequently, the precise quantification of this compound is paramount to control the quality of starting materials and ensure the reproducibility of synthetic processes. Impurities or inaccurate concentration measurements can lead to side reactions, reduced yields, and the introduction of potentially harmful byproducts in the final active pharmaceutical ingredient (API).
This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary tools to implement reliable and accurate analytical methods for the quantification of this compound. All protocols are developed in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₅FO₂ | PubChem[2] |
| Molecular Weight | 140.11 g/mol | PubChem[2] |
| Appearance | White to cream to pale brown crystalline powder | Thermo Fisher Scientific[6] |
| Melting Point | 121-127 °C | Ossila[7], TCI, Thermo Fisher Scientific[6] |
| Solubility | Soluble in organic solvents such as methanol | Inferred from HPLC protocols[8] |
High-Performance Liquid Chromatography (HPLC) for High-Purity Assessment
HPLC is the premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target analyte from structurally similar impurities.[9]
Principle of Separation
This protocol employs Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. Its retention time will be influenced by the exact composition of the mobile phase, allowing for fine-tuned separation from potential impurities. Detection is achieved using a UV-Vis detector, as the aromatic ring of the analyte exhibits strong absorbance in the UV region.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Assessment.
Detailed HPLC Protocol
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase: Isocratic mixture of methanol and water (70:30, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.[8]
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard (purity ≥98%) and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: Prepare the sample containing this compound in the same manner as the standard stock solution to achieve a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[8]
Data Analysis and Validation:
-
Linearity: Plot the peak area against the concentration of the calibration standards. The correlation coefficient (r²) should be >0.999.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[3][4]
Expected Performance Characteristics (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| LOD | - | 0.2 µg/mL |
| LOQ | - | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2% | < 1.5% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying process impurities or degradation products that may be present alongside this compound. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions. PubChem provides GC-MS data for this compound, confirming its suitability for this technique.[2]
Principle of Analysis
In GC, the sample is vaporized and injected into a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Impurity Analysis.
Detailed GC-MS Protocol
Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
Standard and Sample Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL solution of a suitable internal standard (e.g., 4-hydroxybenzaldehyde) in ethyl acetate.[10]
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard in ethyl acetate.
-
Sample Preparation: Accurately weigh the sample, dissolve it in ethyl acetate, and add the internal standard to the same final concentration as in the calibration standards.
Data Analysis and Validation:
-
Identification: Identify this compound and any impurities by comparing their retention times and mass spectra with reference standards or the NIST library.
-
Quantification: For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound to generate a calibration curve. Quantify the analyte in the sample using this curve.
-
Specificity: The use of mass spectrometry provides high specificity, as the fragmentation pattern is unique to the molecule.[11]
UV-Vis Spectrophotometry for Rapid In-Process Checks
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be used for at-line or in-process monitoring of this compound concentration, particularly when high accuracy is not the primary requirement.
Principle of Measurement
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. This compound, with its aromatic aldehyde structure, exhibits significant UV absorbance.
Experimental Workflow for UV-Vis Analysis
Caption: Workflow for UV-Vis Spectrophotometric Analysis.
Detailed UV-Vis Protocol
Instrumentation and Conditions:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent: Methanol (or another suitable UV-transparent solvent).
-
Wavelength Scan: 200-400 nm to determine the wavelength of maximum absorbance (λmax).
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 15 µg/mL) using methanol as the diluent.
-
Sample Solution: Prepare a sample solution in methanol with an expected concentration within the calibration range.
-
Blank: Use methanol as the blank.
Data Analysis:
-
Determine λmax: Scan one of the mid-range standards against the methanol blank to find the λmax.
-
Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot absorbance versus concentration. The relationship should be linear with an r² > 0.995.
-
Quantification: Measure the absorbance of the sample solution at λmax and determine its concentration from the calibration curve.
Conclusion
This application note details three distinct and robust analytical methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC is recommended for high-accuracy quantification and purity determination in quality control and release testing.
-
GC-MS is the ideal choice for identifying and quantifying volatile impurities and for structural confirmation.
-
UV-Vis Spectrophotometry offers a rapid and simple method for in-process checks where high precision is not essential.
The successful implementation of these protocols, in conjunction with proper method validation according to ICH guidelines, will ensure the generation of reliable and accurate data, which is critical for advancing research and development in the pharmaceutical industry.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- A-Z Analytical. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook.
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Application Note: Leveraging 3-Fluoro-4-hydroxybenzaldehyde for the Development of Novel Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Introduction Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles remains a critical objective in medicine. 3-Fluoro-4-hydroxybenzaldehyde is a versatile chemical scaffold that presents significant opportunities for the synthesis of new anti-inflammatory drug candidates. Its structural features—a reactive aldehyde group, a nucleophilic hydroxyl group, and a strategically placed fluorine atom—make it an ideal starting material for creating diverse chemical libraries. The fluorine atom, in particular, can enhance crucial drug-like properties such as metabolic stability, binding affinity, and membrane permeability.[1][2][3][4][5] This document provides a comprehensive guide and detailed protocols for utilizing this compound in a rational drug discovery workflow, from derivative synthesis to in vivo proof-of-concept.
Part 1: Rationale and Synthesis Strategy
Scientific Rationale
The utility of this compound as a foundational block in medicinal chemistry is rooted in its distinct chemical functionalities:
-
Aldehyde Group: Serves as a key electrophilic site for forming various derivatives, including Schiff bases and chalcones, which are known to possess anti-inflammatory properties.[6][7][8][9]
-
Hydroxyl Group: Can be modified through etherification or esterification to modulate the molecule's solubility and pharmacokinetic profile.
-
Fluorine Atom: The introduction of fluorine is a well-established strategy in drug design.[1][2][3][4] Its high electronegativity can alter the acidity of the adjacent hydroxyl group, potentially improving target binding interactions. Furthermore, the strength of the carbon-fluorine bond often blocks sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[1][5]
Overall Drug Discovery Workflow
The development process follows a logical progression from initial synthesis to preclinical validation. This workflow ensures that only the most promising candidates advance, saving time and resources.
Caption: Drug discovery workflow using this compound.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol details the synthesis of a representative Schiff base from this compound and a primary amine (e.g., 4-amino-N,N-dimethylaniline) via condensation.
Objective: To synthesize (E)-4-((dimethylamino)phenylimino)methyl)-2-fluorophenol.
Materials:
-
This compound (1.0 eq)
-
4-amino-N,N-dimethylaniline (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plate
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add 4-amino-N,N-dimethylaniline (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture for 2-4 hours with constant stirring.
-
Monitor the reaction progress using TLC until the starting materials are consumed.
-
Once complete, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol to remove impurities.
-
Dry the product under vacuum.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Screening for Anti-Inflammatory Activity
A tiered screening approach is employed to efficiently identify promising compounds. The murine macrophage cell line RAW 264.7 is a standard model for these assays, as it reliably responds to inflammatory stimuli like lipopolysaccharide (LPS).[10][11]
Protocol 2: Primary Screen - Nitric Oxide (NO) Inhibition Assay
Background: Upon stimulation with LPS, macrophages produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme, a key event in the inflammatory cascade.[12][13] The Griess reaction is a reliable colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[14][15][16][17]
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
LPS (from E. coli)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[14]
-
MTT reagent for cytotoxicity assessment
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[18] Leave one group of cells untreated as a negative control.
-
Griess Assay:
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of the Griess reagent (pre-mixed 1:1 ratio of Solution A and B) to each well.[16]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[15]
-
Calculate nitrite concentration against a sodium nitrite standard curve.
-
-
Cytotoxicity Assay (Self-Validation): After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in NO is not due to cell death.
Protocol 3: Secondary Screen - Pro-inflammatory Cytokine Quantification (ELISA)
Background: Compounds that show significant NO inhibition without cytotoxicity are advanced to secondary screening. This involves quantifying key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are crucial mediators of the inflammatory response.[11][13][19]
Materials:
-
Supernatants from the experiment described in Protocol 2.
-
Commercial ELISA kits for mouse TNF-α and IL-6.[20][21][22][23][24]
-
Microplate reader.
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
General Steps:
-
Coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Add the substrate solution and allow color to develop.
-
Stop the reaction and measure absorbance at the specified wavelength (typically 450 nm).[20]
-
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.
Hypothetical Data Summary
| Compound ID | NO Inhibition IC₅₀ (µM) | TNF-α Reduction at 10µM (%) | IL-6 Reduction at 10µM (%) | Cell Viability at 25µM (%) |
| Parent | > 50 | 15.2% | 11.5% | 98.1% |
| Derivative 1 | 22.4 | 35.8% | 31.2% | 95.6% |
| Derivative 2 | 8.1 | 75.4% | 68.9% | 92.3% |
| Derivative 3 | 15.7 | 42.1% | 38.6% | 96.4% |
| Positive Ctrl | 5.5 | 88.9% | 82.1% | 94.5% |
Data is hypothetical and for illustrative purposes only.
Part 3: Mechanism of Action (MoA) Elucidation
Understanding how a compound works is crucial. Many inflammatory stimuli converge on the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the transcription of numerous pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[12][25][26][27]
NF-κB Signaling Pathway
In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon LPS stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB (typically the p65/p50 dimer), allowing it to translocate to the nucleus and activate gene expression.[25][26]
Caption: Inhibition of the canonical NF-κB pathway.
Protocol 4: Western Blot for NF-κB Pathway Proteins
Objective: To determine if active compounds inhibit the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
RAW 264.7 cells
-
LPS, test compounds
-
Cell lysis buffer, protease/phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kits
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin, anti-Lamin B1)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blot equipment
Procedure:
-
Culture and treat cells as in Protocol 2, but for a shorter duration (e.g., 30-60 minutes) to capture peak signaling events.[19]
-
For IκBα Phosphorylation: Lyse the whole cells and collect total protein.
-
For p65 Translocation: Perform nuclear/cytoplasmic fractionation according to the kit manufacturer's protocol.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C. Use β-actin as a loading control for cytoplasmic fractions and Lamin B1 for nuclear fractions.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. A successful compound will reduce the ratio of p-IκBα to total IκBα and decrease the amount of p65 in the nuclear fraction compared to the LPS-only control.[28]
Part 4: In Vivo Proof-of-Concept
The most promising lead compound from in vitro studies should be tested in a living organism to confirm its efficacy. The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for acute anti-inflammatory activity.[29][30][31][32]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Background: Subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response characterized by swelling (edema).[29][31] The effectiveness of a test compound is measured by its ability to reduce this swelling compared to a vehicle control.
Materials:
-
Male Wistar rats (180-220 g)
-
Lead compound (Derivative 2)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)[29]
-
1% Carrageenan solution in saline
-
Plebysmometer (for measuring paw volume)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast them overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound (e.g., 25 mg/kg).
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[29]
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[29][30][33]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[29]
-
Data Analysis:
-
Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Hypothetical In Vivo Data
| Group | Dose (mg/kg) | Paw Edema at 3h (mL) | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |
| Derivative 2 | 25 | 0.45 ± 0.06 | 47.1% |
*p < 0.05 compared to Vehicle Control. Data is hypothetical and presented as mean ± SEM.
Conclusion and Future Directions
This guide demonstrates a systematic approach to leveraging this compound as a starting scaffold for the development of novel anti-inflammatory agents. The protocols outlined provide a clear path from rational design and synthesis to robust in vitro screening and in vivo validation. A compound like the hypothetical "Derivative 2," which shows potent inhibition of inflammatory mediators in vitro and significant edema reduction in vivo, would be considered a promising lead candidate.
Future work would involve lead optimization to improve potency and drug-like properties (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicology), further elucidation of its specific molecular targets, and evaluation in chronic inflammation models to assess its therapeutic potential for long-term inflammatory diseases.
References
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- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
- O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319. [Link]
- An, J. Y., Kim, J. Y., Kim, Y. C., & Chung, Y. C. (2012). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. International Immunopharmacology, 14(3), 308-316. [Link]
- Inotiv. (n.d.).
- Bohcali, O. E., & Unver, Y. (2024). The role of fluorine in medicinal chemistry.
- Tirtan, A. G., & Isvoran, A. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
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- Jantan, I., Ahmad, W., & Bukhari, S. N. A. (2019). Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. Food Science and Technology Research, 25(6), 849-856. [Link]
- NCL. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- Li, Y., Wang, Y., & Liu, Y. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 24(1), 16. [Link]
- Zhang, L., Wang, H., & Liu, Y. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 19(9), 13668-13678. [Link]
- Wang, Y., Chen, J., & Li, X. (2018).
- Hussain, Y., et al. (2020). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity.
- An, F., Lu, J., Xue, J., & Wang, Y. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease.
- Protocol Online. (2019). Protocol Griess Test. Protocol Online. [Link]
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- Yang, Y., et al. (2021). In vitro and in vivo anti-inflammatory effects of different extracts from Epigynum auritum through down-regulation of NF-κB and MAPK signaling pathways.
- Teshima, T., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences, 29(1), 123-128. [Link]
- Lim, H. S., et al. (2008). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde.
- IBL International. (n.d.). TNF-α (free) ELISA.
- Wilson, J. L., et al. (2020). In vitro benchmarking of NF-κB inhibitors. PLoS ONE, 15(1), e0225357. [Link]
- Kumar, S., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(4). [Link]
- Zhang, Y., et al. (2023). PRE inhibited the activation of the NF-kB pathway in vitro.
- Wu, J., et al. (2018). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates.
- Chen, Y., et al. (2021). Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro. Steroids, 171, 108830. [Link]
- Abdel-Aziz, M., et al. (2019). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents.
- Husain, A., et al. (2020). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities.
- Al-Masoudi, N. A., et al. (2020). synthesis and anti-inflammatory activity study of schiff bases complexes.
- Akkurt, M., et al. (2021). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry, 45(21), 9469-9481. [Link]
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Application Notes and Protocols for the Synthesis of Anticancer Agents Using 3-Fluoro-4-hydroxybenzaldehyde
Introduction: The Strategic Role of Fluorine in Oncology Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for enhancing the therapeutic potential of drug candidates.[1] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[1][2][3] These modulations frequently translate into superior pharmacokinetic profiles and enhanced efficacy, a trend particularly evident in the development of anticancer agents.[4][5]
3-Fluoro-4-hydroxybenzaldehyde (CAS 405-05-0) emerges as a highly valuable and versatile building block in this context.[6] Its structure presents three key features for synthetic chemists: a reactive aldehyde group for forming larger scaffolds, a phenolic hydroxyl group for further derivatization or crucial hydrogen bonding interactions with target proteins, and a strategically placed fluorine atom. This fluorine atom, ortho to the hydroxyl group and meta to the aldehyde, imparts unique electronic properties that can be leveraged to create novel, potent, and selective anticancer agents.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the application of this compound in the synthesis of three prominent classes of anticancer compounds: Chalcones , Combretastatin Analogs , and Schiff Bases . We will explore the scientific rationale behind these syntheses, provide detailed, field-tested protocols, and present data that underscores the potential of the resulting molecules.
Part 1: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation
Scientific Rationale & Field Insights
Chalcones are a class of natural and synthetic compounds characterized by an open-chain flavonoid structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system.[7] They are recognized as privileged scaffolds in oncology, exhibiting a broad spectrum of biological activities, including the ability to induce apoptosis (programmed cell death) in various cancer cell lines.[7][8]
The incorporation of a 3-fluoro-4-hydroxyphenyl moiety, derived from our starting material, is a deliberate design choice. The fluorine atom can enhance the molecule's lipophilicity, facilitating passage through cellular membranes, and can also form specific hydrogen bonds or dipole interactions within the target protein's active site, potentially increasing binding affinity.[2][9] Furthermore, the phenolic hydroxyl group is a known pharmacophoric feature in many anticancer agents, often involved in critical hydrogen-bonding interactions that anchor the drug to its target. Studies have shown that fluorinated chalcones can exhibit stronger cytotoxic activity against cancer cells compared to their non-fluorinated counterparts.[9] The synthesis typically proceeds through a base-catalyzed Claisen-Schmidt condensation, a robust and high-yielding reaction.[10]
Synthetic Workflow: Claisen-Schmidt Condensation
Caption: General workflow for the synthesis of fluorinated chalcones.
Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(3-fluoro-4-hydroxyphenyl)prop-2-en-1-one
This protocol details a standard Claisen-Schmidt condensation.
Materials:
-
This compound (1.0 eq)
-
4'-Chloroacetophenone (1.0 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.40 g, 10 mmol) and 4'-Chloroacetophenone (e.g., 1.55 g, 10 mmol) in 30 mL of 95% ethanol. Stir at room temperature until a clear solution is obtained.
-
Catalyst Addition: While stirring, slowly add an aqueous solution of KOH (e.g., 1.12 g, 20 mmol in 5 mL of water) dropwise to the mixture over 10 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermicity of the reaction and prevent unwanted side reactions.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress is often visually indicated by the formation of a precipitate. Monitor the reaction completion by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction typically takes 4-6 hours.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of crushed ice/water. Acidify the solution to pH ~5-6 by the slow addition of 1 M HCl. This step protonates the phenoxide and precipitates the chalcone product.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven at 40-50 °C. Characterize the final product by determining its melting point and using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation: Cytotoxicity of Related Analogs
The synthesized compounds are evaluated for their anticancer activity using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Curcuminoid Analog | A2780 (Human Ovarian) | 0.75 | [11] |
| Fluorinated Chalcone | 4T1 (Breast Cancer) | Stronger than non-fluorinated | [9] |
| Synthetic Chalcone | MCF-7 (Breast Cancer) | < 20 µg/mL | [7] |
Part 2: Synthesis of Fluorinated Combretastatin Analogs via Wittig Reaction
Scientific Rationale & Field Insights
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a powerful anticancer agent.[12] It functions as a potent tubulin polymerization inhibitor, binding to the colchicine site on β-tubulin.[13][14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. A key structural feature of CA-4 is the cis-(Z)-stilbene bridge connecting a 3,4,5-trimethoxyphenyl A-ring with a 3-hydroxy-4-methoxyphenyl B-ring.
Synthesizing analogs of CA-4 is a major strategy in anticancer drug development. Introducing fluorine, for instance by replacing a methoxy group on the B-ring with a fluoro or fluoroalkoxy group, can modulate the molecule's electronic properties and metabolic stability.[12][15] The use of this compound as the B-ring precursor allows for the creation of novel analogs where the fluorine atom can enhance binding or alter the conformation of the molecule within the colchicine binding pocket. The Wittig reaction is the cornerstone synthetic method for creating the crucial stilbene double bond.[15]
Synthetic Workflow: Wittig Reaction
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The Strategic Integration of 3-Fluoro-4-hydroxybenzaldehyde in Advanced Materials and Polymer Synthesis: A Guide for Researchers
Introduction: Unlocking New Frontiers in Material Science with a Fluorinated Phenolic Aldehyde
In the relentless pursuit of novel materials with enhanced performance characteristics, the strategic incorporation of fluorine atoms into polymer backbones has emerged as a transformative approach. The unique physicochemical properties of fluorine, including its high electronegativity, low polarizability, and the strength of the carbon-fluorine bond, impart remarkable attributes to the resulting materials. This technical guide delves into the versatile applications of a key fluorinated building block, 3-Fluoro-4-hydroxybenzaldehyde, in the realm of material science and polymer chemistry. We will explore its pivotal role in the synthesis of high-performance polymers such as fluorinated poly(azomethine)s and its potential in the development of advanced materials like liquid crystals. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing not only theoretical insights but also actionable, field-proven protocols.
The presence of both a reactive aldehyde and a phenolic hydroxyl group on the same aromatic ring, coupled with the strategic placement of a fluorine atom, makes this compound a highly attractive monomer. The aldehyde functionality provides a facile route for the formation of Schiff base (azomethine) linkages through condensation reactions with primary amines, while the hydroxyl group offers a site for etherification or esterification, enabling the synthesis of a diverse array of polymer architectures. The fluorine substituent, positioned ortho to the hydroxyl group and meta to the aldehyde, exerts a significant electronic and steric influence, thereby modifying the reactivity of the functional groups and profoundly impacting the final properties of the polymer. These properties include enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and the potential for inducing liquid crystalline behavior.[1][2]
This guide will provide a detailed exploration of the synthesis and characterization of polymers derived from this compound, with a particular focus on fluorinated poly(azomethine)s. We will elucidate the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
I. Core Applications in Polymer Chemistry: The Synthesis of Fluorinated Poly(azomethine)s
Poly(azomethine)s, also known as poly(Schiff base)s, are a class of polymers characterized by the presence of the azomethine (-CH=N-) linkage in their main chain. These materials have garnered significant interest due to their excellent thermal stability, mechanical strength, and interesting optoelectronic properties.[3] The incorporation of fluorine into the poly(azomethine) backbone via the use of this compound as a monomer can further enhance these properties.
The primary route to synthesizing fluorinated poly(azomethine)s from this compound is through a polycondensation reaction with various aromatic or aliphatic diamines. The reaction proceeds via the formation of a Schiff base linkage between the aldehyde group of the benzaldehyde and the amino groups of the diamine.
Caption: Polycondensation of this compound with a diamine.
Experimental Protocol: Synthesis of a Fluorinated Poly(azomethine) from this compound and 4,4'-Oxydianiline
This protocol details the synthesis of a representative fluorinated poly(azomethine) through the solution polycondensation of this compound with 4,4'-oxydianiline.
Materials:
-
This compound (>98% purity)
-
4,4'-Oxydianiline (ODA, >98% purity)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
p-Toluenesulfonic acid (PTSA, catalyst)
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Inert gas inlet
-
Thermometer
-
Buchner funnel and filter paper
Procedure:
-
Monomer Dissolution: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and inert gas inlet, dissolve 1.401 g (10 mmol) of this compound and 2.002 g (10 mmol) of 4,4'-oxydianiline in 40 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.05 g) to the reaction mixture.
-
Polycondensation Reaction: Heat the reaction mixture to 160-170 °C under a gentle stream of argon or nitrogen. Maintain this temperature with constant stirring for 24 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.
-
Polymer Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into 400 mL of vigorously stirring methanol. A fibrous or powdered precipitate of the fluorinated poly(azomethine) will form.
-
Purification: Filter the precipitated polymer using a Buchner funnel. Wash the polymer thoroughly with hot methanol to remove any unreacted monomers and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.
Characterization:
The synthesized fluorinated poly(azomethine) should be characterized to confirm its structure and evaluate its properties.
| Characterization Technique | Expected Observations |
| FTIR Spectroscopy | Appearance of a characteristic absorption band for the azomethine (-CH=N-) linkage around 1620-1630 cm⁻¹. Disappearance of the aldehyde C=O stretching band from the monomer (around 1680 cm⁻¹) and the N-H stretching bands from the diamine (around 3300-3500 cm⁻¹). Presence of C-F stretching vibrations (around 1100-1300 cm⁻¹). |
| ¹H NMR Spectroscopy | A characteristic singlet peak for the azomethine proton (-CH=N-) in the range of 8.0-9.0 ppm. Aromatic proton signals will be observed in the range of 6.5-8.0 ppm. The phenolic -OH proton signal may be broad and its position can vary depending on the solvent and concentration. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with the onset of decomposition typically above 400 °C.[2][4] The fluorine substitution is expected to enhance the thermal stability compared to non-fluorinated analogues. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which is expected to be high, reflecting the rigidity of the polymer backbone. The presence of fluorine may influence the chain packing and thus the Tg. |
II. Advanced Material Applications: Liquid Crystals and High-Performance Films
The unique molecular geometry and the presence of polar groups in polymers derived from this compound make them promising candidates for advanced material applications, particularly in the field of liquid crystals and high-performance films.
A. Fluorinated Poly(azomethine)s as Liquid Crystalline Materials
The rigid, rod-like structure of aromatic poly(azomethine)s often leads to the formation of liquid crystalline phases.[1] The introduction of a lateral fluorine atom can influence the mesomorphic behavior by altering the intermolecular interactions and the packing of the polymer chains. The fluorine atom's steric bulk and dipole moment can disrupt or modify the liquid crystalline ordering, potentially leading to the formation of different mesophases or altering the transition temperatures.[5]
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- 2. tandfonline.com [tandfonline.com]
- 3. ijies.net [ijies.net]
- 4. Synthesis and characterization of fluorinated poly(azomethine ether)s from new core-fluorinated azomethine-containing monomers | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Synthesis of Caffeic Acid Phenethyl Amide (CAPA) from 3-Fluoro-4-hydroxybenzaldehyde: An Application Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, step-by-step protocol for the chemical synthesis of Caffeic Acid Phenethyl Amide (CAPA), a biologically active compound with known antioxidant and anti-inflammatory properties.[1][2] The synthetic route commences with the readily available starting material, 3-fluoro-4-hydroxybenzaldehyde, and proceeds through a multi-step sequence involving protection of the phenolic hydroxyl group, a Knoevenagel-Doebner condensation to construct the cinnamic acid backbone, amide coupling with phenethylamine, and final deprotection to yield the target molecule. This guide emphasizes the rationale behind key experimental choices, providing a robust and reproducible methodology suitable for medicinal chemistry and drug development laboratories.
Introduction
Caffeic acid phenethyl amide (CAPA) is an amide analog of the naturally occurring caffeic acid phenethyl ester (CAPE).[3] While CAPE exhibits a wide range of biological activities, its ester linkage is susceptible to hydrolysis in biological systems.[3][4] CAPA, with its more stable amide bond, offers the potential for improved pharmacokinetic properties while retaining the desired bioactivity.[1][3] The synthesis of CAPA and its derivatives is therefore of significant interest for the development of novel therapeutic agents.[3][4]
This application note details a logical and efficient synthetic pathway to CAPA, starting from this compound. The choice of this starting material allows for the potential synthesis of fluorinated CAPA analogs, which can be valuable for structure-activity relationship (SAR) studies.[4][5] The described protocol is broken down into four main stages: protection, olefination, amide coupling, and deprotection.
Overall Synthetic Strategy
The synthesis begins with the protection of the reactive phenolic hydroxyl group of this compound as a methyl ether. This is a crucial step to prevent unwanted side reactions in subsequent steps.[6][7] The resulting 3-fluoro-4-methoxybenzaldehyde then undergoes a Knoevenagel-Doebner condensation with malonic acid to form the corresponding cinnamic acid derivative.[8][9] The carboxylic acid is then activated and coupled with phenethylamine to form the amide bond. Finally, the methyl protecting group is cleaved to reveal the catechol moiety of the target CAPA molecule.
Figure 1: Overall synthetic workflow for the preparation of CAPA from this compound.
Experimental Protocols
Part 1: Protection of this compound
Objective: To protect the phenolic hydroxyl group of the starting material as a methyl ether to prevent interference in subsequent reactions. Methyl ethers are chosen for their high stability under a variety of reaction conditions.[6]
Reaction: O-Methylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 140.11 | 5.00 g | 35.7 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.40 g | 53.5 |
| Methyl Iodide (CH₃I) | 141.94 | 3.33 mL (7.60 g) | 53.5 |
| Acetone | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.00 g, 35.7 mmol) and acetone (100 mL).
-
Add potassium carbonate (7.40 g, 53.5 mmol) to the solution.
-
Slowly add methyl iodide (3.33 mL, 53.5 mmol) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-4-methoxybenzaldehyde as a solid.
Expected Yield: ~90-95%
Part 2: Knoevenagel-Doebner Condensation
Objective: To form the cinnamic acid backbone via a condensation reaction between the aldehyde and malonic acid. The Doebner modification, using pyridine as a solvent and catalyst, facilitates both the condensation and subsequent decarboxylation.[8]
Reaction: Knoevenagel-Doebner Condensation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| 3-Fluoro-4-methoxybenzaldehyde | 154.14 | 5.00 g | 32.4 |
| Malonic Acid | 104.06 | 4.05 g | 38.9 |
| Pyridine | - | 50 mL | - |
| Piperidine | - | 0.5 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-fluoro-4-methoxybenzaldehyde (5.00 g, 32.4 mmol) and malonic acid (4.05 g, 38.9 mmol) in pyridine (50 mL).
-
Add a catalytic amount of piperidine (0.5 mL).
-
Heat the reaction mixture to 90 °C for 3-4 hours. Monitor the reaction by TLC (eluent: 1:1 hexane/ethyl acetate with 1% acetic acid).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice (100 g) and concentrated hydrochloric acid (20 mL).
-
A precipitate of (E)-3-(3-fluoro-4-methoxyphenyl)acrylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Expected Yield: ~80-85%
Part 3: Amide Coupling
Objective: To form the amide bond between the synthesized cinnamic acid derivative and phenethylamine. A standard peptide coupling protocol using EDC and HOBt is employed for efficient amide bond formation.
Reaction: Amide Coupling
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| (E)-3-(3-Fluoro-4-methoxyphenyl)acrylic acid | 196.17 | 4.00 g | 20.4 |
| Phenethylamine | 121.18 | 2.71 mL (2.47 g) | 20.4 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 4.69 g | 24.5 |
| HOBt (Hydroxybenzotriazole) | 135.13 | 3.31 g | 24.5 |
| N,N-Dimethylformamide (DMF) | - | 80 mL | - |
| Diisopropylethylamine (DIPEA) | 129.24 | 7.12 mL (4.18 g) | 40.8 |
Procedure:
-
Dissolve (E)-3-(3-fluoro-4-methoxyphenyl)acrylic acid (4.00 g, 20.4 mmol), EDC (4.69 g, 24.5 mmol), and HOBt (3.31 g, 24.5 mmol) in DMF (80 mL) in a 250 mL round-bottom flask.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add phenethylamine (2.71 mL, 20.4 mmol) and DIPEA (7.12 mL, 40.8 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC (eluent: 1:1 hexane/ethyl acetate).
-
Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to obtain (E)-N-phenethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide.
Expected Yield: ~70-80%
Part 4: Deprotection
Objective: To cleave the methyl ether protecting group to yield the final product, Caffeic Acid Phenethyl Amide (CAPA). Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers.[6][10]
Reaction: Demethylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| (E)-N-Phenethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide | 299.34 | 3.00 g | 10.0 |
| Boron Tribromide (BBr₃) (1M in DCM) | - | 30 mL | 30.0 |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
Dissolve (E)-N-phenethyl-3-(3-fluoro-4-methoxyphenyl)acrylamide (3.00 g, 10.0 mmol) in anhydrous DCM (50 mL) in a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of boron tribromide in DCM (30 mL, 30.0 mmol) to the stirring solution.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (eluent: 1:1 hexane/ethyl acetate).
-
Carefully quench the reaction by slowly adding methanol (20 mL) at 0 °C.
-
Remove the solvent under reduced pressure.
-
Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Caffeic Acid Phenethyl Amide (CAPA).
Expected Yield: ~60-70%
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results for Caffeic Acid Phenethyl Amide |
| ¹H NMR | Consistent with the structure of CAPA, showing characteristic peaks for the aromatic, vinyl, and phenethyl protons. |
| ¹³C NMR | Consistent with the structure of CAPA, showing the appropriate number of carbon signals. |
| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of CAPA (C₁₇H₁₇NO₃, MW: 283.32 g/mol ). |
| Purity (HPLC) | >95% |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of Caffeic Acid Phenethyl Amide (CAPA) from this compound. The described four-step sequence is robust and utilizes common laboratory reagents and techniques. By following this guide, researchers can reliably synthesize CAPA for further biological evaluation and drug development studies. The modular nature of this synthesis also allows for the preparation of various analogs by substituting the starting materials and coupling partners, thus facilitating broader SAR investigations.
References
- Caffeic acid. In: Wikipedia. ; 2024. Accessed January 9, 2026. [Link]
- Synthesis and Cleavage of Ethers. Longdom Publishing. Accessed January 9, 2026. [Link]
- “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent. Molecules. 2023;28(14):5334. doi:10.3390/molecules28145334
- Cleavage of Ethers. Organic Chemistry - Jack Westin. Accessed January 9, 2026. [Link]
- Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents. Molecules. 2024;29(21):5068. doi:10.3390/molecules29215068
- Synthesis and Antioxidant Activity of Caffeic Acid Derivatives. Molecules. 2018;23(9):2204. doi:10.3390/molecules23092204
- Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. Molecules. 2017;22(2):223. doi:10.3390/molecules22020223
- Appendix 6: Protecting groups. Oxford Learning Link. Accessed January 9, 2026. [Link]
- Ether cleavage. In: Wikipedia. ; 2023. Accessed January 9, 2026. [Link]
- Protecting Groups. Accessed January 9, 2026. [Link]
- Protection for Phenols and Catechols.
- 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition. OpenStax. Accessed January 9, 2026. [Link]
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- Scheme 6. Synthesis of Functionalized Phenethylamine Derivatives Containing 1,3-Butadienyl Substituents.
- Notes - Synthesis of Some β-Phenethylamine Derivatives. I. The Journal of Organic Chemistry. 1958;23(11):1774-1776. doi:10.1021/jo01105a612
- Synthesis of a Series of Caffeic Acid Phenethyl Amide (CAPA) Fluorinated Derivatives. DTIC. Accessed January 9, 2026. [Link]
- Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. YouTube. Published May 11, 2024. Accessed January 9, 2026. [Link]
- Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. MDPI. Accessed January 9, 2026. [Link]
- A process for preparation of phenethylamine derivative.
- Flow and On-Water Synthesis and Cancer Cell Cytotoxicity of Caffeic Acid Phenethyl Amide (CAPA) Derivatives. Molecules. 2024;29(15):3418. doi:10.3390/molecules29153418
- Synthesis of a series of caffeic acid phenethyl amide (CAPA) fluorinated derivatives: Comparison of cytoprotective effects to caffeic acid phenethyl ester (CAPE). DTIC. Accessed January 9, 2026. [Link]
- Method for preparing caffeic acid phenethyl ester.
- Caffeic acid phenethyl amide ameliorates ischemia/reperfusion injury and cardiac dysfunction in streptozotocin-induced diabetic rats. Cardiovasc Diabetol. 2015;14:100. doi:10.1186/s12933-015-0263-z
- Solvent-Free Synthesis of Carboxylic Acids and Amide Analogs of CAPE (Caffeic Acid Phenethyl Ester) under Infrared Irradiation Conditions. Green and Sustainable Chemistry. 2015;05(02):81-91. doi:10.4236/gsc.2015.52011
- One-Pot Preparation of Caffeic Acid Esters from 3,4-Dihydroxybenzaldehyde. Molbank. 2011;2011(3):M738. doi:10.3390/M738
- Knoevenagel condensation. In: Wikipedia. ; 2024. Accessed January 9, 2026. [Link]
- Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. Antioxidants. 2023;12(8):1500. doi:10.3390/antiox12081500
- Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Chemistry. 2022;4(4):1501-1510. doi:10.3390/chemistry4040099
- Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism).
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Application Notes and Protocols for the Synthesis of Schiff Bases with 3-Fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed methodologies for the synthesis of Schiff bases derived from 3-fluoro-4-hydroxybenzaldehyde. This particular aldehyde is a valuable precursor in medicinal chemistry due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence the biological activity of the resulting Schiff bases.[1][2] This document outlines three robust synthetic protocols: conventional reflux condensation, microwave-assisted synthesis, and a solvent-free approach, catering to various laboratory settings and green chemistry initiatives.[3][4][5][6] Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, ensuring a thorough understanding of the experimental choices. Furthermore, this guide details the essential characterization techniques, including FT-IR, NMR, and mass spectrometry, to validate the synthesis of the target compounds. The potential applications of these Schiff bases in drug development, particularly as antimicrobial and antioxidant agents, are also discussed, providing a holistic view for researchers in the field.[7][8][9][10][11]
Introduction: The Significance of this compound in Schiff Base Synthesis
Schiff bases, or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[12] They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[6][12] The versatility of Schiff bases stems from their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties, making them privileged scaffolds in drug discovery.[11][13][14][15][16]
The choice of this compound as the aldehydic precursor is strategic. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the condensation reaction.[1] Moreover, the presence of fluorine can improve the metabolic stability and lipophilicity of the final compound, desirable properties for drug candidates.[2] The phenolic hydroxyl group offers a site for further modification and can contribute to the antioxidant activity of the Schiff base through hydrogen atom donation.[7][8][9][10]
This guide is designed to be a practical resource for chemists and pharmacologists, providing not just protocols, but also the scientific rationale behind them.
Reaction Mechanism: The Formation of a Schiff Base
The synthesis of a Schiff base is a reversible nucleophilic addition-elimination reaction. The process can be acid-catalyzed, where the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[17][18] The primary amine then acts as a nucleophile, attacking the carbonyl carbon to form an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to form the stable imine, or Schiff base.
Figure 1: General mechanism for Schiff base formation.
Experimental Protocols
This section details three distinct methods for the synthesis of Schiff bases from this compound. The choice of method may depend on the available equipment, the desired reaction time, and considerations for green chemistry.
Protocol 1: Conventional Synthesis via Reflux Condensation
This traditional method is widely applicable and reliable for a broad range of primary amines. The use of a solvent and heat ensures that the reactants are in the same phase and have sufficient energy to overcome the activation barrier.
Materials:
-
This compound (10 mmol, 1.40 g)
-
Primary amine (e.g., aniline, substituted anilines, or aliphatic amines) (10 mmol)
-
Absolute Ethanol or Methanol (50 mL)
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the chosen primary amine in 20 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol (1.40 g) of this compound in 30 mL of absolute ethanol.[17]
-
Mixing and Catalysis: While stirring, add the aldehyde solution to the amine solution in the round-bottom flask. Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[18][19]
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[20] Reaction times can vary from 2 to 8 hours depending on the reactivity of the amine.
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cooling in an ice bath may promote crystallization of the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a moderate temperature.
Figure 2: Workflow for conventional reflux synthesis.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis is a green chemistry approach that significantly reduces reaction times and often improves yields.[3][4][21][22] The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating.
Materials:
-
This compound (5 mmol, 0.70 g)
-
Primary amine (5 mmol)
-
Minimal solvent (e.g., 2-3 mL of ethanol or DMF) or solvent-free
-
Microwave-safe reaction vessel with a pressure cap
-
Microwave synthesizer
-
Standard laboratory glassware for work-up
Procedure:
-
Mixing: In a microwave-safe reaction vessel, combine 5 mmol of this compound and 5 mmol of the primary amine. If a solvent is used, add 2-3 mL of ethanol or DMF. For a solvent-free reaction, ensure the reactants are well-mixed.[3][5]
-
Microwave Irradiation: Place the vessel in the microwave synthesizer. Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration, typically 2-10 minutes.[4][23] The reaction should be monitored for completion.
-
Cooling and Isolation: After irradiation, allow the vessel to cool to room temperature. If the reaction was performed solvent-free, add a small amount of ethanol to the solid mass and triturate to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallization can be performed if necessary.
-
Drying: Dry the final product under vacuum.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Parameter | Conventional Reflux | Microwave-Assisted |
| Reaction Time | 2 - 8 hours | 2 - 10 minutes |
| Energy Consumption | High | Low |
| Solvent Usage | High | Low to None |
| Typical Yield | Good to Excellent | Often Higher |
| Heating | Conduction/Convection | Direct Dielectric Heating |
Protocol 3: Solvent-Free Synthesis (Grindstone Chemistry)
This method is an excellent example of green chemistry, eliminating the need for solvents and often proceeding at room temperature.[3][24] The mechanical grinding provides the energy required for the reaction to occur.
Materials:
-
This compound (10 mmol, 1.40 g)
-
Primary amine (10 mmol)
-
Mortar and pestle
-
Spatula
Procedure:
-
Grinding: Place equimolar amounts of this compound and the primary amine in a mortar.
-
Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature. The reaction is often accompanied by a change in color and the formation of a solid or paste-like product.
-
Isolation: Scrape the product from the mortar.
-
Purification: The product can be purified by washing with a small amount of a non-polar solvent like hexane to remove any unreacted starting materials, followed by recrystallization from a suitable solvent if necessary.
-
Drying: Dry the purified product.
Characterization of Schiff Bases
The successful synthesis of the Schiff base must be confirmed through various analytical techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key spectral changes to observe in the formation of a Schiff base are:
-
Disappearance of C=O stretch: The strong absorption band of the aldehyde carbonyl group (around 1680-1700 cm⁻¹) should disappear.
-
Disappearance of N-H bend: The N-H bending vibration of the primary amine (around 1590-1650 cm⁻¹) will be absent in the product.
-
Appearance of C=N stretch: A new absorption band corresponding to the imine C=N stretch will appear in the region of 1600-1650 cm⁻¹.[25][26]
-
Presence of O-H stretch: A broad absorption band for the phenolic O-H group will be present around 3200-3600 cm⁻¹.
Table 2: Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Expected in |
| O-H (phenolic) | 3200-3600 (broad) | Reactant & Product |
| C-H (aromatic) | 3000-3100 | Reactant & Product |
| C=O (aldehyde) | 1680-1700 | Reactant only |
| C=N (imine) | 1600-1650 | Product only |
| N-H (primary amine) | 3300-3500 (two bands) | Reactant only |
| C-F | 1000-1400 | Reactant & Product |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the synthesized Schiff base.
-
¹H NMR:
-
The aldehyde proton (-CHO) signal, typically found around δ 9-10 ppm, will disappear.
-
A new singlet for the azomethine proton (-CH=N-) will appear in the downfield region, usually between δ 8-9 ppm.[19]
-
The signals corresponding to the aromatic protons of both the aldehyde and amine moieties will be present, often with shifts due to the new imine linkage.
-
The phenolic -OH proton signal will be present, its chemical shift being dependent on the solvent and concentration.
-
-
¹³C NMR:
-
The aldehyde carbonyl carbon signal (around δ 190 ppm) will be absent in the product spectrum.
-
A new signal for the azomethine carbon (-CH=N-) will appear in the range of δ 140-160 ppm.[1]
-
The aromatic carbon signals will be present, with the carbon attached to the fluorine showing a characteristic splitting pattern (C-F coupling).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming its elemental composition. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.
Applications in Drug Development
Schiff bases derived from this compound are promising candidates for various therapeutic applications.
-
Antimicrobial Agents: The imine group is a known pharmacophore for antimicrobial activity.[1][13] The presence of a fluorine atom can enhance this activity.[2][27] These compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).[1][16]
-
Antioxidant Agents: The phenolic hydroxyl group in the structure allows these Schiff bases to act as radical scavengers, a key mechanism for antioxidant activity.[7][8][9][10][28] The antioxidant potential can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8][28]
Conclusion
This guide has provided a comprehensive overview of the synthesis and characterization of Schiff bases derived from this compound. By offering a choice of conventional, microwave-assisted, and solvent-free protocols, researchers can select the most appropriate method for their needs. The detailed characterization techniques ensure the validation of the synthesized compounds. The potential of these Schiff bases as antimicrobial and antioxidant agents underscores their importance in the field of drug discovery and development.
References
- Antioxidant properties of phenolic Schiff bases: structure-activity relationship and mechanism of action - PubMed. (2013-11-16).
- Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes - MDPI. (2016-12-17).
- Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach.
- Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Publishing.
- Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde - Benchchem.
- A Quantum Chemical and Statistical Study of Phenolic Schiff Bases with Antioxidant Activity against DPPH Free Radical - MDPI.
- Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - Semantic Scholar.
- The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity - Der Pharma Chemica.
- Antioxidant properties of phenolic Schiff bases: Structure-activity relationship and mechanism of action - ResearchGate. (2025-08-10).
- Design, synthesis, docking and in vitro antibacterial study of fluoro substituted schiff bases.
- Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review.
- Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst | ACS Omega. (2022-12-20).
- Microwave-Assisted Synthesis of Schiff Base Metal–Ligand Complexes with Copper and Nickel Centres for Electrochemical In Vitro Sensing of Nitric Oxide in an Aqueous Solution - MDPI.
- Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases - Gavin Publishers.
- Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities - MDPI.
- Role of Schiff Base in Drug Discovery Research - Hilaris Publisher. (2016-04-26).
- Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde | Semantic Scholar.
- Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates.
- Ionic liquid mediated synthesis of Schiff bases under reflux condition - JOCPR.
- Biological applications of Schiff bases: An overview - GSC Online Press. (2022-12-21).
- Synthesis of Schiff Bases by Non-Conventional Methods - ResearchGate.
- Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - NIH.
- (PDF) Recent Applications of Schiff Bases in Biomedical Sciences - ResearchGate. (2025-11-29).
- Synthesis, spectroscopic, molecular modelling and antimicrobial studies of fluorine containing schiff base - SciSpace.
- Schiff Base Synthesis Experiment_0.docx - IONiC / VIPEr.
- Synthesis of Schiff bases and their derivatives under condensation and reflux conditions.
- Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde - ResearchGate.
- Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals.
- Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PubMed Central.
- Solvent Free Synthesis and Characterization of Few Metal Complexes of Schiff Base Derived from 2-Amino-5, 6-dimethyl Benzimidazole and Syringaldehyde - ResearchGate. (2025-08-06).
- Synthesis and characterization of Schiff's bases of sulfamethoxazole - PMC - NIH.
- Antifungal activity of synthesized fluoro Schiff bases. - ResearchGate.
- Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth - ScienceOpen.
- Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC - NIH. (2023-03-17).
- Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (2025-08-08).
- This compound | CAS 405-05-0 - Ossila.
- An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (2024-12-26).
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Fluoro-4-hydroxybenzaldehyde. This valuable building block is crucial in medicinal chemistry and materials science, but its synthesis can present challenges related to yield and purity.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues encountered during the synthesis of this compound, primarily focusing on the formylation of 2-fluorophenol, a common synthetic route.
Question 1: My Reimer-Tiemann reaction resulted in a low yield (<30%) and a significant amount of dark, tar-like byproduct. What is causing this, and how can I fix it?
Answer: This is a classic issue with the Reimer-Tiemann reaction, which, despite its utility, is often plagued by low yields and the formation of polymeric residues.[2] The reactive dichlorocarbene intermediate is not only the formylating agent but can also lead to undesired side reactions.[3][4]
-
Causality:
-
High Temperature: The reaction is often exothermic once initiated.[5] Excessive heat accelerates the polymerization of the phenol and the formation of colored byproducts.
-
Base Concentration: High concentrations of hydroxide can promote side reactions. The reaction occurs in a biphasic system, and the efficiency of mixing and phase transfer is critical.[3][5]
-
Substrate Decomposition: 2-fluorophenol can be sensitive to the harsh, strongly basic conditions, leading to degradation.
-
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain a gentle reflux (typically 60-70°C). Do not overheat. Once the reaction starts, you may need to cool the vessel to manage the exotherm.[5]
-
Phase-Transfer Catalyst (PTC): Introduce a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6. A PTC facilitates the transfer of hydroxide ions into the organic phase and the phenoxide into the aqueous phase, allowing for milder conditions and improved reaction rates at lower temperatures.
-
Slow Addition: Add the chloroform dropwise to the heated phenol-base mixture. This keeps the instantaneous concentration of the highly reactive dichlorocarbene low, minimizing side reactions.
-
Inert Atmosphere: While not always required, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can reduce oxidative side reactions that contribute to tar formation.
-
Question 2: I am observing poor regioselectivity, with a difficult-to-separate mixture of this compound and its isomer, 5-fluoro-2-hydroxybenzaldehyde. How can I favor the desired para-formylation?
Answer: This is a fundamental challenge in electrophilic aromatic substitution on substituted phenols. Most classical formylation methods, like the Reimer-Tiemann and Duff reactions, are strongly ortho-directing for phenols.[3][6][7] To achieve high para-selectivity, a different strategy is required.
-
Causality: The hydroxyl group of the phenoxide strongly directs electrophiles to the ortho position through a combination of resonance stabilization and, in many cases, chelation or coordination with the electrophilic species.[3][8]
-
Recommended Strategy: Magnesium-Mediated ortho-Formylation (The Skattebøl Method) This method provides exceptionally high ortho-selectivity, which in the case of your starting material (2-fluorophenol) corresponds to the desired this compound product. The key is the use of anhydrous magnesium chloride and a tertiary amine base.
-
Mechanism of Selectivity: The magnesium ion (Mg²⁺) forms a chelate with the phenoxide oxygen and the fluorine atom. This complex sterically blocks one ortho position and electronically directs the formylating agent (paraformaldehyde) to the other ortho position (C4), leading to almost exclusive formation of the desired product.[9][10]
-
| Method Comparison for Formylation of 2-Fluorophenol | ||||
| Reaction | Typical Reagents | Directing Effect | Typical Yield | Primary Drawbacks |
| Reimer-Tiemann | CHCl₃, NaOH | ortho > para | Low-Moderate | Low yield, tar formation, poor selectivity.[2] |
| Duff Reaction | Hexamethylenetetramine, Acid | ortho | Moderate | Low yield, harsh conditions.[7][11] |
| Vilsmeier-Haack | POCl₃, DMF | para (generally) | Variable | Reagent is a weak electrophile; may require activated rings.[12][13] |
| Mg-Mediated | MgCl₂, Et₃N, Paraformaldehyde | Exclusively ortho | High to Excellent | Requires strictly anhydrous conditions. [9][14] |
Troubleshooting Workflow Diagram
Here is a decision tree to guide your troubleshooting process when encountering low yields in phenol formylation reactions.
Caption: Troubleshooting decision tree for low yield synthesis.
High-Yield Experimental Protocol: Magnesium-Mediated ortho-Formylation
This protocol is adapted from the highly reliable procedure reported in Organic Syntheses, which offers excellent yield and regioselectivity.[9][10] The absolute requirement for anhydrous conditions cannot be overstated.[14]
Reagents & Equipment:
-
2-Fluorophenol
-
Anhydrous Magnesium Chloride (MgCl₂) beads (<100 ppm water is critical)[9][14]
-
Paraformaldehyde (dried over P₂O₅)
-
Triethylamine (Et₃N) (distilled from CaH₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried glassware, magnetic stirrer, reflux condenser, and an inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
Setup: Assemble a dry, three-neck round-bottom flask equipped with a reflux condenser (with a gas outlet to a bubbler), a rubber septum, and a magnetic stir bar under a positive pressure of Argon.
-
Charging the Flask: To the flask, add anhydrous MgCl₂ beads (1.2 eq), dried paraformaldehyde (2.5 eq), and a stir bar.
-
Solvent and Base: Add anhydrous THF via syringe to create a stirrable slurry. Then, add anhydrous triethylamine (2.2 eq) via syringe.
-
Substrate Addition: Add 2-fluorophenol (1.0 eq) dropwise via syringe. The mixture will typically turn from colorless to a light pink or yellow color.[9]
-
Reaction: Heat the mixture to a gentle reflux (approx. 75°C oil bath temperature) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), looking for the consumption of the starting material. Note: Prolonged reaction times can lead to byproduct formation.[9]
-
Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M aqueous HCl. Stir for 15-20 minutes until all solids dissolve.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine. Avoid vigorous shaking which can cause emulsions.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often a pale yellow solid of high purity (>95%).[9] For ultimate purity, it can be recrystallized from a hexane/ethyl acetate mixture or purified via silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I use a different formylation reaction, like the Duff or Vilsmeier-Haack, for this synthesis? A1: Yes, but with significant trade-offs. The Duff reaction uses hexamine and is strongly ortho-directing but often suffers from low yields and can produce di-formylated products if both ortho positions are available.[7][11][15] The Vilsmeier-Haack reaction (DMF/POCl₃) is generally para-directing for phenols, but the Vilsmeier reagent is a weak electrophile and may not react efficiently with the moderately activated 2-fluorophenol ring.[12][16] For this specific target, the Mg-mediated method provides the best combination of yield and regioselectivity.[10]
Q2: My anhydrous MgCl₂ is a fine powder, not beads. Can I still use it? A2: It is strongly discouraged. Procedures in Organic Syntheses explicitly state that anhydrous beads are crucial for reactivity.[9] Checkers of the procedure noted little to no reaction when using anhydrous powder, even after drying over P₄O₁₀.[14] The bead form appears to have the necessary physical properties for the reaction to proceed efficiently.
Q3: Is there an alternative to formylation? What about starting from 3-fluoro-4-methoxybenzaldehyde? A3: Yes, demethylation is an excellent alternative route if the starting material is readily available. This method avoids the challenges of regioselectivity inherent in formylation. A common and effective method is to use boron tribromide (BBr₃) in dichloromethane or heating with aqueous hydrobromic acid (HBr). Yields for this demethylation step are typically very high (>90%).[17]
Q4: My final product is slightly colored. How can I remove the color? A4: A slight yellow or tan color is common. If this is unacceptable for your application, you can try the following:
-
Recrystallization: This is the most effective method. Experiment with different solvent systems like hexane/ethyl acetate, toluene, or aqueous ethanol.
-
Activated Carbon: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently for 10-15 minutes, and then filter through a pad of Celite to remove the carbon. Then, remove the solvent. Use carbon sparingly as it can adsorb your product and reduce the final yield.
References
- Reimer-Tiemann Reaction: Ortho-Formyl
- ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]
- Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. National Institutes of Health (PMC). [Link]
- Formyl
- Org. Synth. 2012, 89, 220. Organic Syntheses. [Link]
- Reimer–Tiemann reaction. Wikipedia. [Link]
- Vilsmeier-Haack Reaction. NROChemistry. [Link]
- Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Journal of Applicable Chemistry. [Link]
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Exploring the Reimer-Tiemann Reaction: History and Scope. Organic Reactions. [Link]
- THE REIhtER-TIEMANN REACTION. Sciencemadness. [Link]
- Reimer Tiemann Reaction Mechanism: Conditions & Applic
- Mg-mediated o-formylation of phenols: A Writeup. Sciencemadness Discussion Board. [Link]
- Reimer–Tiemann reaction. L.S.College, Muzaffarpur. [Link]
- Orto Form Phenols. Scribd. [Link]
- Duff Reaction. Source unavailable.
- How to perform MgCl2-Et3N ortho-formylation of phenols successfully?.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Duff reaction. Wikipedia. [Link]
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Duff Reaction. SynArchive. [Link]
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- 2. Sciencemadness Discussion Board - Mg-mediated o-formylation of phenols: A Writeup - Powered by XMB 1.9.11 [sciencemadness.org]
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Purification techniques for crude 3-Fluoro-4-hydroxybenzaldehyde
Answering the urgent need for clarity and efficiency in the purification of key pharmaceutical intermediates, this Technical Support Center offers a specialized guide for researchers, scientists, and drug development professionals working with crude 3-Fluoro-4-hydroxybenzaldehyde. As a Senior Application Scientist, my aim is to blend rigorous scientific principles with practical, field-tested solutions to streamline your purification workflows and enhance product quality.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification and handling of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of the crude product is intrinsically linked to its synthetic route. Common synthesis pathways involve the formylation of 2-fluorophenol or the demethylation of 3-fluoro-4-methoxybenzaldehyde.[1][2] Consequently, impurities may include:
-
Unreacted Starting Materials: Residual 2-fluorophenol or 3-fluoro-4-methoxybenzaldehyde.
-
Isomeric Impurities: Positional isomers, such as 4-fluoro-3-hydroxybenzaldehyde, can form depending on the regioselectivity of the formylation reaction.[3]
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (3-fluoro-4-hydroxybenzoic acid), particularly upon exposure to air.[3]
-
Reagents and By-products: Residual acids (HBr, H₂SO₄), bases (NaOH), or solvents used in the synthesis and work-up steps.[1][2] For instance, if demethylation is performed with HBr, residual bromide salts may be present.[1]
-
Polymerization Products: Like many aldehydes, especially those with electron-donating groups, self-condensation or polymerization can occur, leading to high molecular weight impurities.[3]
Q2: What are the principal laboratory-scale methods for purifying crude this compound?
A2: The choice of purification method depends on the physical state of the crude product and the nature of the impurities. The two most effective and widely used techniques are:
-
Recrystallization: Ideal for crude products that are solid and contain impurities with different solubility profiles. It is a cost-effective and scalable method. A mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective.[4][5]
-
Silica Gel Column Chromatography: The most versatile method for separating compounds with different polarities. It is particularly effective for removing closely related isomers and baseline impurities from oily or solid crude products. Common eluent systems include gradients of ethyl acetate in hexane or petroleum ether/ethyl ether.[1][4][6]
Q3: How can I effectively assess the purity of my final product?
A3: A multi-faceted approach is recommended to confirm both the identity and purity of the final compound.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and column chromatography fractions.
-
Melting Point Analysis: A sharp melting point range close to the literature value (approx. 121-127 °C) is a strong indicator of high purity.[7] A broad or depressed melting point suggests the presence of impurities.
-
Spectroscopic Methods:
-
¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of proton-bearing impurities.[1][6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a methanol/water mobile phase is a good starting point for method development.[8]
-
Q4: What are the best practices for storing purified this compound to prevent degradation?
A4: To maintain its integrity, the purified compound, which is a light yellow to orange powder, should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass vial.[6] It should be kept in a cool (<15°C), dark, and dry place to minimize oxidation and potential light-induced degradation.
Section 2: Purification Workflow & Troubleshooting Guide
Navigating the challenges of purification requires a logical approach. The following diagram and tables provide a decision-making framework and solutions to common problems.
Caption: Decision workflow for purifying crude this compound.
Troubleshooting Common Purification Issues
This guide provides solutions to specific problems you may encounter during purification.
| Symptom / Observation | Potential Cause | Recommended Solution & Explanation |
| Recrystallization: Product "Oils Out" | 1. The boiling point of the solvent is higher than the melting point of the compound (~125°C).2. The solution is cooling too rapidly.3. High concentration of impurities depressing the melting point. | 1. Choose a lower-boiling point solvent system. For example, if using Toluene (BP 111°C), the compound may melt before dissolving. An ethyl acetate/hexane system is often a better choice.[3][5]2. Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before moving to an ice bath. This promotes the formation of a stable crystal lattice.[3]3. Add a seed crystal of pure material to induce crystallization. If unavailable, try scratching the inside of the flask with a glass rod at the solution's surface. |
| Recrystallization: Poor Product Recovery | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used for dissolution.3. Crystals were washed with room temperature solvent. | 1. Select a solvent system with a steep solubility curve. The ideal solvent dissolves the compound when hot but very poorly when cold. Test various solvent/anti-solvent ratios (e.g., Ethanol/Water, Ethyl Acetate/Hexane).[5]2. Use the minimum amount of hot solvent required to fully dissolve the crude product. Saturation is key for maximizing recovery upon cooling.3. Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without re-dissolving the product. |
| Column Chromatography: Poor Separation | 1. The eluent polarity is incorrect.2. The column was improperly packed.3. The column is overloaded with crude material. | 1. Optimize the eluent system using TLC. Aim for a retention factor (Rf) of ~0.25-0.35 for the desired product. A gradient elution (e.g., starting with 5% EtOAc in Hexane and gradually increasing to 20%) often provides better separation than an isocratic system.[1][4]2. Pack the column carefully as a slurry to avoid air bubbles and channels, which lead to band broadening and poor separation.[5]3. Adhere to the recommended loading capacity for your column size (typically 1-5% of the silica gel weight). Overloading results in merged bands. |
| General: Product Darkens or Decomposes | 1. Presence of acidic or basic impurities.2. Prolonged heating.3. Air oxidation of the aldehyde group. | 1. Perform a pre-purification wash. Dissolve the crude material in a solvent like ethyl acetate and wash with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash and thorough drying.[3]2. Minimize heating time during recrystallization. Use a rotary evaporator to remove solvents under reduced pressure at a moderate temperature (e.g., 40°C).3. Handle the compound under an inert atmosphere (N₂ or Ar) whenever possible, especially during prolonged steps. |
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude material that is mostly solid.
-
Solvent Selection: In a test tube, test the solubility of ~20 mg of crude product in various solvent systems (e.g., ethanol/water, ethyl acetate/hexane, toluene). The ideal system will fully dissolve the compound when hot but cause it to precipitate significantly upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen primary solvent (e.g., ethyl acetate) dropwise while heating gently with stirring until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat. If using a two-solvent system, add the anti-solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid). Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small volume of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Characterize the final product by melting point and spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for complex mixtures or oily crude products.
Caption: Step-by-step workflow for flash column chromatography.
-
Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., ethyl acetate/hexane). A good starting point is a system that gives the product an Rf value of ~0.3.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane). Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this "dry loaded" sample to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 100% hexane to 10% ethyl acetate in hexane, then to 20%, etc.) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to obtain the purified this compound.
Section 4: References
-
BenchChem. Application Notes and Protocols: Synthesis of this compound O-(Cyclohexylcarbonyl)oxime. Available at:
-
BenchChem. Technical Support Center: 3-Fluoro-4-nitrobenzaldehyde Oxime Purification. Available at:
-
BenchChem. Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Available at:
-
Biosynth. This compound. Available at:
-
ChemicalBook. This compound synthesis. Available at:
-
ECHEMI. This compound SDS, 405-05-0 Safety Data Sheets. Available at:
-
ChemicalBook. This compound. Available at:
-
Ossila. This compound | CAS 405-05-0. Available at:
-
Tokyo Chemical Industry Co., Ltd. This compound | 405-05-0. Available at:
-
PubChem. This compound | C7H5FO2 | CID 587250. Available at: [Link]
-
PrepChem.com. Synthesis of this compound. Available at:
-
BenchChem. A Comparative Guide to the Purity Assessment of 4-Fluoro-2,3-dimethylbenzaldehyde by High-Performance Liquid Chromatography (HPLC). Available at:
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the synthesis of 3-Fluoro-4-hydroxybenzaldehyde
Technical Support Center: Synthesis of 3-Fluoro-4-hydroxybenzaldehyde
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. Instead of a generic protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address the specific, practical challenges you may encounter in the lab. Our focus is on understanding the root causes of common side reactions and providing actionable solutions to improve yield, purity, and reproducibility.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
The formylation of 2-fluorophenol, the most direct precursor, is a classic example of an electrophilic aromatic substitution where regioselectivity is the paramount challenge. The starting material possesses two directing groups—a strongly activating, ortho, para-directing hydroxyl group and a deactivating, ortho, para-directing fluorine atom. Their competing influence is the primary source of side product formation.
Q1: My reaction produced a significant amount of an isomeric byproduct along with the desired this compound. How do I identify it, and how can I improve selectivity?
A1: Understanding and Overcoming Isomer Formation
This is the most common issue encountered. The primary side product is almost certainly 5-Fluoro-2-hydroxybenzaldehyde , resulting from formylation at the position ortho to the powerful hydroxyl directing group.
Causality: The Electronics of the Reaction
The synthesis of this compound involves an electrophilic attack on the 2-fluorophenol ring. The outcome is dictated by the directing effects of the existing substituents:
-
Hydroxyl (-OH) Group: A very strong activating group that directs incoming electrophiles to the positions ortho and para to it.
-
Fluorine (-F) Group: A deactivating group (due to its inductive effect) but also an ortho, para-director (due to resonance).
The reaction pathway diagram below illustrates how the attack at the para-position (C4) leads to the desired product, while an attack at the ortho-position (C6) leads to the isomeric impurity.
Caption: Reaction pathways in the formylation of 2-fluorophenol.
Identification: The two isomers can typically be distinguished using standard analytical techniques:
-
¹H NMR: The coupling patterns of the aromatic protons will be distinct. The ortho-isomer (5-Fluoro-2-hydroxybenzaldehyde) often shows a characteristic intramolecular hydrogen bond between the hydroxyl proton and the aldehyde oxygen, which can lead to a significant downfield shift of the -OH proton signal (>10 ppm).
-
TLC/GC-MS: The isomers will likely have different retention times. The ortho-isomer, due to intramolecular hydrogen bonding, can be less polar than the para-isomer, which can engage in intermolecular hydrogen bonding.
Troubleshooting & Improving Selectivity:
Your choice of formylation method is critical. The Reimer-Tiemann reaction, for instance, is well-known to preferentially formylate the position ortho to the hydroxyl group, making it a poor choice for this specific target.[1][2]
-
Select a Different Formylation Reaction:
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium like acetic or trifluoroacetic acid. It often favors ortho-formylation but can be influenced by reaction conditions to yield the para-isomer.[3][4] The mechanism involves an intermediate that can be stabilized by hydrogen bonding, influencing selectivity.[5][6]
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent (e.g., POCl₃/DMF), which is a weaker electrophile.[7][8] It is generally more sensitive to steric hindrance and the electronic nature of the substrate, potentially offering a different selectivity profile. For less electron-rich arenes, more reactive Vilsmeier reagents can be generated.[9]
-
-
Modify Reaction Conditions:
-
Temperature: Lowering the temperature can sometimes increase selectivity by favoring the thermodynamically more stable product.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may alter the isomer ratio.
-
-
Consider a Multi-Step Approach: A more controlled, albeit longer, route involves protecting the hydroxyl group, performing a directed metalation or Grignard reaction, followed by formylation and deprotection. A patented method describes protecting the hydroxyl group of 3-fluorophenol, followed by bromination, Grignard exchange, reaction with DMF, and deprotection to yield the desired aldehyde.[10] This approach offers excellent regiocontrol at the cost of more synthetic steps.
Q2: My reaction yield is very low, with a large amount of unreacted 2-fluorophenol remaining. What's going wrong?
A2: Addressing Low Conversion and Incomplete Reactions
Low conversion is typically a problem of insufficient reactivity.
Causality: A Deactivated Ring
While the -OH group is strongly activating, the -F atom is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack.[9] This deactivation can make the reaction sluggish, especially under mild conditions or with less reactive formylating agents. The Reimer-Tiemann reaction, in particular, is known for having poor yields with halogen-substituted phenols.[9]
Troubleshooting & Improving Yield:
-
Increase Reaction Energy: The simplest approaches are to increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC to find the optimal balance before decomposition becomes significant.
-
Enhance Reagent Reactivity:
-
For Reimer-Tiemann: Ensure a sufficiently high concentration of a strong base (e.g., NaOH, KOH) is used to generate the dichlorocarbene electrophile efficiently.[1][11] A phase-transfer catalyst can sometimes improve yields in this biphasic reaction.[1]
-
For Vilsmeier-Haack: If using the standard POCl₃/DMF system, consider switching to a more potent combination like DMF/triflic anhydride (Tf₂O), which generates a more electrophilic iminium triflate intermediate, proven effective for less electron-rich substrates.[9]
-
-
Ensure Anhydrous Conditions (where required): For reactions like the Vilsmeier-Haack or those involving organometallics, moisture can quench the reactive intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.
Q3: The reaction mixture turned into a dark, intractable tar. How can I prevent this decomposition?
A3: Preventing Polymerization and Tar Formation
Tar formation is a clear sign of product and/or starting material decomposition.
Causality: Phenol Instability
Phenols are susceptible to oxidation, especially at elevated temperatures and under basic conditions, which are characteristic of the Reimer-Tiemann reaction.[2] The resulting phenolic radicals can polymerize, leading to the formation of dark, high-molecular-weight tars that complicate workup and significantly reduce yield.
Troubleshooting & Prevention:
-
Run the Reaction Under an Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon and maintaining a positive pressure throughout the experiment will minimize oxidation from atmospheric oxygen.
-
Optimize Temperature: While higher temperatures can increase reaction rates, they also accelerate decomposition. Find the minimum temperature required for an acceptable reaction rate. It may be preferable to run the reaction for a longer time at a lower temperature.
-
Choose Milder Reagents: If tarring is severe with the Reimer-Tiemann reaction, switching to the Duff reaction is a good alternative. The Duff reaction is often considered milder and uses acidic rather than strongly basic conditions, which can suppress phenol decomposition.[3][6]
Methodology Summary and Purification
The choice of synthetic method has a profound impact on the side reaction profile. The table below provides a high-level comparison.
| Feature | Reimer-Tiemann Reaction | Duff Reaction | Vilsmeier-Haack Reaction |
| Reagents | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid) | POCl₃ or (COCl)₂, DMF |
| Conditions | Biphasic, Heated (often >60°C)[12] | Homogeneous, Heated (85-120°C)[3] | Anhydrous, often 0°C to RT |
| Primary Challenge | Poor regioselectivity (favors ortho), tar formation, low yields.[2][9] | Moderate yields, can require harsh acidic conditions.[3] | Requires electron-rich substrates, sensitive to water.[7] |
| Selectivity Note | Generally poor choice for this target due to high ortho-selectivity. | Selectivity can be variable; may offer a better para:ortho ratio. | Potentially offers good selectivity for the para position. |
Troubleshooting Workflow
When faced with a suboptimal reaction outcome, a systematic approach is key. Use the following workflow to diagnose and solve common issues.
Caption: A systematic workflow for troubleshooting the synthesis.
General Purification Protocol: Isomer Separation
Separating this compound from its ortho-isomer, 5-Fluoro-2-hydroxybenzaldehyde, typically relies on column chromatography.
-
Workup: After the reaction is complete, neutralize the mixture appropriately (acid for basic reactions, base for acidic ones) and perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent System: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate.
-
Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 Hexane:Ethyl Acetate). The less polar ortho-isomer (due to intramolecular H-bonding) will typically elute before the more polar para-isomer (the desired product).
-
Monitoring: Monitor the fractions carefully using TLC, staining with an appropriate agent if necessary (e.g., potassium permanganate).
-
Characterization: Combine the pure fractions and confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.
References
- Duff reaction - Grokipedia.URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXEv5lwR8eWc-qJ7Rdp0tSIhEyZu_J_H-lvjwNJ40GWhsywF88_Xg2Gwburwx7xmmFz4tkG61MNjnmwczeuWDl_4dSXh1lAyoMR1M8nKQKVOjDTjO0Ma0eWYMl4gTKAp34WGCx
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- Would a Reimer-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one? - Reddit.URL: https://www.reddit.com/r/chemistry/comments/8k3h7b/would_a_reimertiemann_reaction_still_occur_in/
- A theoretical study of the Duff reaction: insights into its selectivity - RSC Publishing.URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01887d
- Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry.URL: https://www.nro-chem.com/reimer-tiemann-reaction/
- Vilsmeier reagent - Wikipedia.URL: https://en.wikipedia.org/wiki/Vilsmeier_reagent
- An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime - Benchchem.URL: https://www.benchchem.com/uploads/technical-guide-3-fluoro-4-nitrobenzaldehyde-oxime.pdf
- Vilsmeier-Haack Transformations under Non Classical Conditions.URL: https://medcraveonline.com/AOCMC/vilsmeier-haack-transformations-under-non-classical-conditions.html
- A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar.URL: https://www.semanticscholar.org/paper/A-theoretical-study-of-the-Duff-reaction%3A-into-its-Ríos-Reyes-Bahsas/6817105cb02377a0b77b8f97e289f663181813f8
- Vilsmeier-Haack Reaction - Chemistry Steps.URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
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- This compound | C7H5FO2 - PubChem.URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-hydroxybenzaldehyde
- This compound - SAFETY DATA SHEET - Ossila.URL: https://cdn.ossila.com/assets/sds/3-fluoro-4-hydroxybenzaldehyde-sds.pdf
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- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents.URL: https://patents.google.
- Synthesis of this compound - PrepChem.com.URL: https://www.prepchem.com/synthesis-of-3-fluoro-4-hydroxybenzaldehyde
- What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde? - Guidechem.URL: https://www.guidechem.com/news/what-are-the-synthesis-and-applications-of-3-fluoro-4-methoxybenzaldehyde-191005.html
Sources
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Technical Support Center: Overcoming Solubility Challenges with 3-Fluoro-4-hydroxybenzaldehyde
Welcome to the technical support center for 3-Fluoro-4-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during its use in organic synthesis and other applications. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to ensure the successful integration of this versatile building block into your experimental workflows.
Understanding the Molecule: The Key to Solubility
This compound is a unique trifunctional aromatic compound, and its solubility is governed by the interplay of its constituent functional groups: the aldehyde, the hydroxyl group, and the fluorine atom.
-
The Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic generally imparts some degree of solubility in polar solvents.
-
The Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor, further contributing to its affinity for polar solvents.
-
The Benzene Ring: The aromatic ring is nonpolar and hydrophobic, which favors solubility in less polar organic solvents.
-
The Fluorine Atom (-F): Fluorine is highly electronegative and can participate in hydrogen bonding as an acceptor. Its presence can also modulate the acidity of the nearby hydroxyl group through inductive effects, influencing its solubility in basic solutions.[1][2]
The balance between the polar hydroxyl and aldehyde groups and the nonpolar benzene ring dictates the compound's solubility profile.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a nonpolar solvent like hexane?
A1: This is expected behavior based on the "like dissolves like" principle.[3] this compound possesses polar hydroxyl and aldehyde groups capable of hydrogen bonding, making it a polar molecule. Hexane is a nonpolar solvent and cannot form the necessary intermolecular interactions (like hydrogen bonds) to effectively solvate the polar functional groups of the molecule.
Q2: I'm observing a suspension, not a clear solution, in a moderately polar solvent. What's happening?
A2: This indicates that the solvent's polarity is not optimal to overcome the crystal lattice energy of the solid this compound. While moderately polar, the solvent may not be a strong enough hydrogen bond donor or acceptor to fully solvate the molecule. Factors like concentration and temperature also play a crucial role.
Q3: Can I use a base to increase the solubility of this compound?
A3: Yes, this is a highly effective strategy. The hydroxyl group on the aromatic ring is phenolic and therefore acidic. The predicted pKa of this compound is approximately 6.52.[4] By adding a base (e.g., sodium hydroxide, potassium carbonate), you can deprotonate the hydroxyl group to form a phenolate salt. This salt is ionic and significantly more polar than the neutral molecule, leading to a dramatic increase in solubility in polar solvents like water or alcohols.
Q4: Will heating the solvent help dissolve the compound?
A4: In most cases, yes. For many compounds, solubility increases with temperature. Heating provides the energy needed to break the intermolecular forces in the solid crystal lattice, allowing the solvent to solvate the individual molecules more effectively. However, be mindful of the solvent's boiling point and the thermal stability of your compound and other reactants.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to resolving specific solubility challenges.
Issue 1: Poor Solubility in Protic Solvents (e.g., Methanol, Ethanol)
-
Potential Cause: While polar, the solvent may not be sufficiently basic to deprotonate the hydroxyl group, or the concentration of the solute is too high.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the mixture while stirring. Monitor for dissolution.
-
Solvent Combination: Add a small amount of a more polar, aprotic solvent like DMSO or DMF to the alcohol. This can disrupt crystal packing and improve solvation.
-
pH Adjustment: If your reaction conditions permit, add a small amount of a non-nucleophilic organic base (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate) to form the more soluble phenolate.
-
Issue 2: Immiscibility or Low Solubility in Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate)
-
Potential Cause: Although these solvents are polar, they are not strong hydrogen bond donors. The hydrogen bonding within the crystal lattice of this compound may be stronger than the solute-solvent interactions.
-
Troubleshooting Steps:
-
Utilize a Stronger Aprotic Solvent: Switch to a more effective polar aprotic solvent such as DMF or DMSO, which are excellent at solvating a wide range of organic molecules.
-
Co-Solvent Approach: Use a mixture of solvents. For instance, adding a small amount of a protic solvent like methanol to acetone can improve the solvation of the hydroxyl group.
-
Issue 3: Compound "Oiling Out" Upon Addition to the Reaction Mixture
-
Potential Cause: This often occurs when a concentrated solution of the compound in a good solvent is added to a reaction mixture where it is less soluble. The rapid change in the solvent environment causes the compound to come out of solution as a liquid phase rather than a solid precipitate.
-
Troubleshooting Steps:
-
Slow Addition: Add the solution of this compound dropwise to the reaction mixture with vigorous stirring.
-
Pre-heat the Reaction Mixture: Gently warming the reaction mixture (if thermally permissible) can help maintain the solubility of the added compound.
-
Choose a Compatible Solvent System: Ideally, the solvent used to dissolve the this compound should be miscible and have a similar polarity to the reaction solvent.
-
Data & Protocols
Solvent Selection Guide
The following table provides a general guide to the solubility of this compound in common organic solvents, categorized by their polarity.
| Solvent Category | Examples | Expected Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol, Water (with base) | High | Capable of hydrogen bonding with the hydroxyl and aldehyde groups. Solubility in water is significantly enhanced by deprotonation of the hydroxyl group with a base. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | Good dipole-dipole interactions. DMSO and DMF are particularly effective due to their high polarity and ability to act as hydrogen bond acceptors. |
| Moderately Polar | Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to Low | Can engage in some polar interactions but are not as effective at hydrogen bonding as protic solvents. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | Lack the necessary polarity and hydrogen bonding capability to effectively solvate the polar functional groups of the molecule. |
Solvent Selection Workflow
The following diagram illustrates a decision-making process for selecting a suitable solvent system.
Caption: A decision workflow for selecting a suitable solvent for this compound.
Experimental Protocol: General Solubilization Procedure
This protocol provides a starting point for dissolving this compound in a polar aprotic solvent, which is a common scenario in organic synthesis.
Materials:
-
This compound
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Glass vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon line (if reaction is air-sensitive)
Procedure:
-
Drying: Ensure all glassware is thoroughly dried to prevent any unwanted side reactions with water.
-
Inert Atmosphere (Optional): If your subsequent reaction is sensitive to air or moisture, purge the reaction vessel with an inert gas like nitrogen or argon.
-
Weighing: Accurately weigh the required amount of this compound and add it to the reaction vessel.
-
Solvent Addition: Add the desired volume of anhydrous DMF or DMSO to the vessel.
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Stirring: Begin stirring the mixture at room temperature.
-
Observation: Observe the mixture. If the solid does not dissolve completely within 5-10 minutes, proceed to the next step.
-
Gentle Heating (Optional): If necessary, gently warm the mixture to 40-50 °C using a water bath or heating mantle. Caution: Be aware of the flash points of your solvents.
-
Complete Dissolution: Continue stirring and gentle heating until a clear, homogeneous solution is obtained.
-
Cooling: Once dissolved, allow the solution to cool to the desired reaction temperature before proceeding with the addition of other reagents.
References
- Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press.
- PubChem. This compound. [Link]
- ResearchGate. New Parameter Derived from the Hansen Solubility Parameter Used to Evaluate the Solubility of Asphaltene in Solvent. [Link]
- Hansen Solubility Parameters. HSPiP - Hansen Solubility Parameters in Practice. [Link]
- Wikipedia. Solvent. [Link]
- University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]
- The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. International Journal of Current Microbiology and Applied Sciences.
- Hansen Solubility Parameters.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
- ResearchGate. A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. [Link]
- PubMed Central. Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]
- PubMed Central. Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]
- ResearchGate.
- ACS Publications. Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]
- MDPI.
- University of Rochester, Department of Chemistry. Properties of Common Organic Solvents. [Link]
- ResearchGate. Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine shifts to intramolecular van der Waals interactions and steric effects. [Link]
- PubMed Central. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. This compound CAS#: 405-05-0 [m.chemicalbook.com]
Technical Support Center: Optimizing Condensation Reactions of 3-Fluoro-4-hydroxybenzaldehyde
Welcome to the technical support center for optimizing condensation reactions involving 3-Fluoro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of these reactions, troubleshoot common issues, and achieve optimal outcomes in their synthetic endeavors. The unique electronic properties of this compound, stemming from the interplay of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, present both opportunities and challenges in carbon-carbon bond formation.[1] This resource provides in-depth, experience-driven advice to harness the reactivity of this versatile building block.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My Knoevenagel condensation with an active methylene compound is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Knoevenagel condensations with this compound are a common issue that can often be resolved by systematically evaluating the reaction parameters.[2][3] The electron-withdrawing fluorine atom enhances the electrophilicity of the aldehyde's carbonyl carbon, which should facilitate the reaction.[1] However, other factors can impede the reaction's progress.
Here are the primary areas to investigate:
-
Catalyst Choice and Concentration: The selection of the base catalyst is critical. A base that is too strong can lead to side reactions, such as self-condensation of the aldehyde, while a base that is too weak may not efficiently deprotonate the active methylene compound.[3][4]
-
Recommendation: Weak bases like piperidine, pyridine, or ammonium salts are generally preferred for Knoevenagel condensations.[3] If you are using a standard catalyst like piperidine, consider optimizing its concentration.[5][6] For particularly challenging substrates, exploring alternative catalysts might be beneficial.[7]
-
-
Solvent Effects: The polarity of the solvent can significantly influence both the reaction rate and the final yield.[3]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[9][10] This water can inhibit the reaction equilibrium, leading to incomplete conversion.[2][11]
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Reaction Temperature and Time: Suboptimal temperature can lead to either an impractically slow reaction or the formation of undesired side products.[2]
-
Recommendation: Many Knoevenagel condensations proceed well at room temperature, but gentle heating may be necessary to achieve a reasonable reaction rate and drive the reaction to completion.[2][3] It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that could lead to side reactions.[2]
-
Question 2: I'm observing the formation of significant byproducts in my condensation reaction. How can I identify and minimize them?
Answer:
Byproduct formation is a common challenge that can significantly reduce the yield and purity of your desired product. The two most likely side reactions in the context of Knoevenagel-type condensations are self-condensation of the aldehyde and Michael addition.[2]
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Self-Condensation of this compound: This is more likely to occur with stronger bases.[2]
-
Minimization Strategy: Employ a weak base catalyst like piperidine or ammonium acetate to disfavor this pathway.[2]
-
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor and react with another molecule of the deprotonated active methylene compound.[2] This is often favored by longer reaction times and higher temperatures.[2]
For other condensation types, such as aldol condensations, similar principles apply. In the case of Wittig or Horner-Wadsworth-Emmons reactions, byproducts can arise from the decomposition of the ylide or phosphonate carbanion, especially if the reaction conditions are not strictly anhydrous.[12]
Question 3: My reaction appears to stall before all the starting material is consumed. What steps can I take to drive it to completion?
Answer:
An incomplete reaction is a frequent cause of low yields.[3] If your TLC analysis shows persistent starting material even after a prolonged reaction time, consider the following interventions:
-
Increase Reaction Time and/or Temperature: Some reactions simply require more time or thermal energy to proceed to completion.[3] Gradually increase the temperature and continue to monitor the reaction by TLC.
-
Catalyst Activity: The catalyst may have degraded or be insufficient.
-
Re-evaluate Your Water Removal Strategy: As mentioned previously, the accumulation of water can halt the reaction.[10] If you are not already doing so, implement a method for water removal.[7][11]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of condensation reactions for this compound?
A1: this compound is a versatile substrate for several important condensation reactions, including:
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) in the presence of a weak base to form an α,β-unsaturated product.[4][9]
-
Aldol Condensation (Claisen-Schmidt Condensation): This is a base-catalyzed reaction between this compound and a ketone (like various substituted acetophenones) to synthesize chalcones and their derivatives.[13][14]
-
Wittig Reaction: This reaction uses a phosphonium ylide to convert the aldehyde into an alkene.[15][16][17] It is a powerful method for creating a carbon-carbon double bond with control over stereochemistry.
-
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate carbanion and often provides excellent stereoselectivity, typically favoring the (E)-alkene.[18][19][20] This reaction is also valuable for synthesizing fluoro-containing compounds.[21]
Q2: How does the fluoro group at the 3-position influence the reactivity of 4-hydroxybenzaldehyde?
A2: The fluorine atom at the 3-position has a significant impact on the electronic properties of the benzaldehyde. As a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] This can often lead to faster reaction rates compared to the non-fluorinated analogue. However, the hydroxyl group at the 4-position has an electron-donating resonance effect (+M effect), which can partially counteract the inductive effect of the fluorine. The overall reactivity will be a balance of these opposing electronic influences.
Q3: What is a general, reliable starting protocol for a Knoevenagel condensation with this compound?
A3: A good starting point for a Knoevenagel condensation would be:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in a suitable solvent like ethanol or toluene.[3]
-
Add a weak base catalyst, such as piperidine (0.1 equivalents).[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.[3]
-
If the reaction is slow, gently heat the mixture to reflux.[3]
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect the product by filtration and wash it with a cold solvent.[3]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[3]
Q4: Are there any "green" or more environmentally friendly approaches to these condensation reactions?
A4: Yes, there is a growing interest in developing more sustainable synthetic methods. For Knoevenagel condensations, several green approaches have been explored:
-
Use of Water as a Solvent: Water has been successfully used as a solvent for Knoevenagel condensations, often leading to high yields and simplifying product isolation.[8]
-
Solvent-Free Conditions: In some cases, the reaction can be carried out without a solvent, which reduces waste and can sometimes improve reaction rates.[2]
-
Alternative Catalysts: The use of heterogeneous catalysts, biocatalysts, or even catalyst-free conditions in water are areas of active research to make these reactions more environmentally benign.[7][8]
Data Presentation
Table 1: Recommended Starting Conditions for Knoevenagel Condensation of this compound
| Parameter | Recommendation | Rationale |
| Active Methylene Compound | Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate | Common and effective nucleophiles for this reaction. |
| Stoichiometry | Aldehyde:Methylene Compound (1:1 to 1:1.2) | A slight excess of the methylene compound can help drive the reaction to completion. |
| Catalyst | Piperidine, Pyridine, Ammonium Acetate | Weak bases are generally sufficient and minimize side reactions.[3] |
| Catalyst Loading | 0.1 equivalents | A catalytic amount is typically sufficient. |
| Solvent | Ethanol, Toluene, DMF, or Solvent-free | Choice depends on substrate solubility and desired reaction temperature.[2][3] |
| Temperature | Room Temperature to Reflux (40-80°C) | Start at room temperature and heat if necessary to increase the reaction rate.[2][3] |
| Water Removal | Molecular Sieves or Dean-Stark Trap | Crucial for driving the reaction equilibrium towards the product.[7][10][11] |
Experimental Protocols & Visualizations
General Experimental Workflow for Knoevenagel Condensation
Caption: A generalized workflow for performing a Knoevenagel condensation.
Troubleshooting Logic for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - UK [thermofisher.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 21. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for the Formylation of 2-Fluorophenol Derivatives
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of fluorinated aromatic aldehydes. The formylation of 2-fluorophenol and its derivatives is a critical transformation in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. However, the unique electronic properties of the fluorine substituent can introduce specific challenges not always encountered with simple phenols.
This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues, optimize your reaction conditions, and ensure the successful synthesis of your target 2-fluoro-hydroxybenzaldehyde derivatives. The content is structured in a question-and-answer format to directly address the practical problems you may face at the bench.
Section 1: Understanding the Chemistry: The Role of the Ortho-Fluoro Substituent
Before diving into specific troubleshooting scenarios, it is crucial to understand the electronic effects of the fluorine atom at the 2-position of the phenol ring. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric (resonance) effect (+M).[1][2] This duality governs the reactivity and regioselectivity of electrophilic aromatic substitution reactions like formylation.
-
Inductive Effect (-I): The high electronegativity of fluorine deactivates the aromatic ring towards electrophilic attack compared to unsubstituted phenol, which can lead to sluggish reactions or the need for harsher conditions.[1]
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic ring, directing incoming electrophiles to the ortho and para positions relative to the fluorine. In the case of 2-fluorophenol, this means the formyl group will be directed to the 3- and 5-positions.
The interplay of these effects, combined with the strong directing effect of the hydroxyl group (which directs ortho and para to itself), determines the final product distribution.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
Low Yield and Poor Conversion
Question 1: I am attempting a Duff reaction on a 2-fluorophenol derivative, and I am observing very low conversion to the desired aldehyde. What are the likely causes and how can I improve the yield?
Answer: Low conversion in the Duff reaction with 2-fluorophenol derivatives is a common issue, primarily due to the deactivating effect of the fluorine atom.[1][3] The Duff reaction proceeds via an electrophilic iminium ion generated from hexamethylenetetramine (HMTA), which may not be sufficiently reactive to overcome the deactivation of the ring.[3][4]
Here are several strategies to enhance your yield:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, be mindful that excessive heat can lead to polymerization and decomposition.[5] A controlled temperature of around 70°C in trifluoroacetic acid (TFA) has been shown to be effective in some cases while minimizing side reactions.[5]
-
Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical. While acetic acid is traditionally used, stronger acids like trifluoroacetic acid (TFA) can enhance the generation of the electrophile.[6]
-
Consider a Metal-Mediated Duff Reaction: The addition of a metal catalyst, such as copper, has been shown to improve the yield and ortho-selectivity of the Duff reaction for some phenols.
-
Alternative Formylation Methods: If optimizing the Duff reaction proves unsuccessful, consider more potent formylation methods such as the Vilsmeier-Haack or magnesium-mediated formylation, which are better suited for deactivated substrates.[7]
Question 2: My Vilsmeier-Haack formylation of 2-fluorophenol is giving a complex mixture of products and a low yield of the desired aldehyde. What is going wrong?
Answer: The Vilsmeier-Haack reaction utilizes a more potent electrophile (the Vilsmeier reagent, typically formed from DMF and POCl₃) and is generally more suitable for electron-deficient aromatic rings than the Duff or Reimer-Tiemann reactions.[8][9][10][11] However, issues can still arise:
-
Incomplete Vilsmeier Reagent Formation: Ensure that the Vilsmeier reagent is properly formed in situ. This typically requires anhydrous conditions and careful temperature control during the addition of POCl₃ to DMF.
-
Reaction Temperature: The optimal temperature for the Vilsmeier-Haack reaction is substrate-dependent. For deactivated substrates like 2-fluorophenol, a higher temperature may be required to drive the reaction to completion.[9]
-
Hydrolysis Workup: The final step of the Vilsmeier-Haack reaction is the hydrolysis of an iminium intermediate to the aldehyde.[9][11] Incomplete hydrolysis can lead to a lower yield of the desired product. Ensure that the aqueous workup is thorough.
-
Side Reactions: While the Vilsmeier reagent is a relatively weak electrophile, side reactions can still occur, especially at elevated temperatures.[8] Careful monitoring of the reaction by TLC or GC-MS can help in optimizing the reaction time to maximize the yield of the desired product while minimizing byproducts.
Question 3: I have heard that magnesium-mediated formylation is highly selective for the ortho position. Can this method be used for 2-fluorophenol, and what are the potential pitfalls?
Answer: Yes, magnesium-mediated ortho-specific formylation is an excellent method for 2-fluorophenol and often provides superior regioselectivity compared to other methods.[12][13][14][15] The reaction involves the formation of a magnesium phenoxide, which then complexes with paraformaldehyde to direct the formylation exclusively to the ortho position.[12][14]
However, there are critical experimental parameters to control:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.[15] The presence of water can quench the magnesium phenoxide and lead to low yields.
-
Reagent Purity: The quality of the magnesium, paraformaldehyde, and solvents is crucial for the success of this reaction.[15]
-
Methanol Removal: In procedures that generate the magnesium phenoxide from magnesium methoxide, the complete removal of methanol by azeotropic distillation is essential for high yields.[16]
A study on the magnesium-mediated formylation of various fluorophenols reported a relatively low yield (5.1%) for 2-fluorophenol compared to 3-fluorophenol.[16] This suggests that while the method is regioselective, the deactivating nature of the ortho-fluoro group still presents a challenge. Careful optimization of reaction time and temperature may be necessary to improve the yield.
Poor Regioselectivity
Question 4: I am performing a Reimer-Tiemann reaction on a 2-fluorophenol derivative and obtaining a mixture of isomeric aldehydes. How can I improve the regioselectivity?
Answer: The Reimer-Tiemann reaction, which uses dichlorocarbene as the electrophile, is notorious for its often poor regioselectivity with substituted phenols, typically yielding a mixture of ortho and para isomers.[17][18][19][20] In the case of 2-fluorophenol, the hydroxyl group directs ortho and para, while the fluorine directs to positions 3 and 5. This can lead to a complex product mixture.
Improving regioselectivity in the Reimer-Tiemann reaction is challenging, but the following points should be considered:
-
Counterion Effects: The choice of base and the resulting counterion can influence the ortho:para ratio. The formation of an ion pair between the phenoxide and the counterion can favor ortho substitution.[18]
-
Steric Hindrance: If your 2-fluorophenol derivative has a bulky substituent at the 6-position, this can sterically hinder formylation at that position and favor substitution at the 4-position.
-
Alternative Methods for High Regioselectivity: For applications where a single isomer is required, the Reimer-Tiemann reaction is often not the best choice for substituted phenols. The magnesium-mediated formylation is highly recommended for achieving exclusive ortho-formylation.[12][13][14][15]
Side Reactions and Byproduct Formation
Question 5: During the formylation of my 2-fluorophenol, I am observing the formation of a significant amount of a dark, insoluble material. What is this, and how can I prevent it?
Answer: The formation of dark, insoluble material is likely due to resinification, a common side reaction in the formylation of phenols, especially under acidic or basic conditions with formaldehyde or its equivalents.[5] This occurs through repeated hydroxymethylation and subsequent condensation reactions.[5]
To minimize resin formation:
-
Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if possible.[5]
-
Temperature Management: Avoid excessively high temperatures, which accelerate polymerization.[5]
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation. Monitor the reaction closely by TLC or HPLC.[5]
Question 6: I have observed the formation of a di-formylated product in my Duff reaction. How can I favor mono-formylation?
Answer: Di-formylation can occur in the Duff reaction if multiple activated positions are available on the aromatic ring.[4][5] To favor mono-formylation:
-
Adjust Stoichiometry: The primary method to control the degree of formylation is to adjust the molar ratio of HMTA to the phenolic substrate. Reducing the amount of HMTA relative to the phenol can significantly increase the yield of the mono-formylated product.[5]
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it once the desired mono-formylated product is maximized, before significant di-formylation occurs.[5]
Section 3: Experimental Protocols and Workflows
General Protocol for Magnesium-Mediated Ortho-Formylation of 2-Fluorophenol
This protocol is adapted from established procedures for the ortho-formylation of phenols and should be optimized for your specific 2-fluorophenol derivative.[15][16][21]
Materials:
-
2-Fluorophenol derivative
-
Magnesium turnings
-
Anhydrous Methanol
-
Anhydrous Toluene
-
Paraformaldehyde (dried over P₂O₅)
-
10% Sulfuric Acid
-
Anhydrous Sodium Sulfate
-
Appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Preparation of Magnesium Methoxide: In an oven-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add magnesium turnings to anhydrous methanol. A small amount of iodine or a previously prepared solution of magnesium methoxide can be used to initiate the reaction. Heat the mixture to reflux until all the magnesium has dissolved and hydrogen evolution has ceased.
-
Formation of Magnesium Phenoxide: To the cooled magnesium methoxide solution, add the 2-fluorophenol derivative, followed by anhydrous toluene.
-
Removal of Methanol: Distill the azeotropic mixture of methanol and toluene under reduced pressure until the temperature of the reaction mixture rises, indicating the removal of methanol.
-
Formylation: Prepare a slurry of dried paraformaldehyde in anhydrous toluene. Add this slurry to the magnesium phenoxide mixture over 1 hour at 75 °C, while concurrently removing volatile materials by distillation under reduced pressure.
-
Reaction Monitoring: Continue stirring at 75 °C for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture and quench by adding 10% sulfuric acid. Separate the organic layer, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography, distillation, or recrystallization.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low yields in the formylation of 2-fluorophenol derivatives.
Section 4: Purification and Characterization
Question 7: I have successfully synthesized my 2-fluoro-hydroxybenzaldehyde, but I am struggling with purification. What are the best methods?
Answer: The purification of 2-fluoro-hydroxybenzaldehydes can be achieved by several methods, depending on the physical properties of the compound and the nature of the impurities.
| Purification Method | Applicability | Key Considerations |
| Column Chromatography | Widely applicable for removing both polar and non-polar impurities. | Use a silica gel stationary phase with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate).[22][23] |
| Distillation | Suitable for liquid or low-melting solid aldehydes. | Perform under reduced pressure to avoid decomposition at high temperatures. |
| Recrystallization | Ideal for solid products with good crystallinity. | Choose a solvent system where the aldehyde is soluble at high temperatures but sparingly soluble at low temperatures. |
Characterization:
The successful synthesis and purification of your 2-fluoro-hydroxybenzaldehyde derivative should be confirmed by spectroscopic analysis.
-
¹H NMR: Look for the characteristic aldehyde proton signal (singlet) between δ 9.5 and 10.5 ppm. The phenolic hydroxyl proton will appear as a broad singlet. The aromatic protons will show splitting patterns consistent with the substitution on the ring, with coupling to the fluorine atom. For example, in 2-fluoro-6-hydroxybenzaldehyde, the aldehyde proton appears at 10.29 ppm and the hydroxyl proton at 11.49 ppm.[22]
-
¹³C NMR: The aldehyde carbon will have a chemical shift in the range of 190-200 ppm. The carbon atoms attached to fluorine will show a large one-bond coupling constant (¹JCF).
-
FT-IR: Key stretches to identify are the C=O of the aldehyde (around 1650-1700 cm⁻¹) and the broad O-H stretch of the phenol (around 3100-3400 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of your product should be observed.
References
- ChemBK. (2024). 3-Fluoro-2-Hydroxybenzaldehyde 3-Fluoro Salicylaldehyde.
- Wikipedia. (2023). Duff reaction.
- Aldred, R., Johnston, R. P., Levin, D., & Neilan, J. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.
- Grokipedia. (n.d.). Duff reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A.
- ProtonGuru. (2020, November 23). Lecture for Lesson IV.11: Substituent Effects on the Rate of Electrophilic Aromatic Substitution [Video]. YouTube.
- Sciencemadness.org. (n.d.). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols.
- Name Reaction. (n.d.). Duff Reaction.
- SynArchive. (n.d.). Duff Reaction.
- Wikipedia. (2023). Reimer–Tiemann reaction.
- ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
- Reddit. (2020). Would a Reimier-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one?.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- RefinerLink. (n.d.). Electrophilic aromatic substitution reaction of phenol.
- RSC Publishing. (n.d.). CCXIII.—The Reimer–Tiemann reaction with m-fluorophenol and the nitration of 4-fluoro-2-hydroxy- and 2-fluoro-4-hydroxy-benzaldehydes.
- Duff reaction. (n.d.). In Self.
- National Institutes of Health. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Organic Syntheses. (n.d.). ortho-Formylation of phenols.
- Wikipedia. (2023). Vilsmeier–Haack reaction.
- Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction.
- Organic Syntheses. (2012). ortho-Formylation of phenols using MgCl₂, Et₃N and para-formaldehyde. Organic Syntheses, 89, 220.
- RSC Publishing. (n.d.). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.
- National Institutes of Health. (n.d.). Regioselective Oxidative Arylation of Fluorophenols.
- ResearchGate. (2020). Continuous flow synthesis of aryl aldehydes by Pd-catalyzed formylation of phenol-derived aryl fluorosulfonates using syngas.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Wikipedia. (2023). Formylation.
- Sciencemadness Discussion Board. (2008). Mg-mediated o-formylation of phenols: A Writeup.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.
- PSIBERG. (2023). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols.
- ResearchGate. (n.d.). ortho-Formylation of oxygenated phenols.
- University of Manitoba. (2016). Rotational spectra and conformer geometries of 2-fluorophenol and 3-fluorophenol.
Sources
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- 15. Sciencemadness Discussion Board - Mg-mediated o-formylation of phenols: A Writeup - Powered by XMB 1.9.11 [sciencemadness.org]
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- 21. Organic Syntheses Procedure [orgsyn.org]
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- 23. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Stabilizing 3-Fluoro-4-hydroxybenzaldehyde during storage and reactions
Technical Support Center: 3-Fluoro-4-hydroxybenzaldehyde
Welcome to the technical support guide for this compound (CAS No. 405-05-0). This document is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and successful application of this versatile building block. Due to the presence of both a reactive aldehyde and a phenolic hydroxyl group, this compound is susceptible to degradation if not handled and stored correctly. This guide provides in-depth answers to common challenges and troubleshooting advice rooted in chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and properties of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored under a combination of controlled conditions to mitigate its primary degradation pathways: oxidation and light sensitivity.[1]
-
Temperature: Refrigeration at 3-5 °C is recommended.[2] While some suppliers may indicate storage at room temperature, lower temperatures significantly slow the rate of potential decomposition reactions.[1]
-
Atmosphere: The compound is air-sensitive and should be stored under an inert atmosphere, such as nitrogen or argon.[1] This prevents oxidation of both the aldehyde and the electron-rich phenol ring.
-
Light: Protect the compound from light by using an amber vial or by storing the container in a dark location. Light can catalyze oxidative processes.
-
Container: The container must be kept tightly closed to prevent moisture and air ingress.[2][3]
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 3–5 °C (Refrigerated) | Minimizes oxidation and side-reaction rates.[2] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents air oxidation of aldehyde and phenol groups.[1] |
| Light | Protect from Light (Amber Vial) | Avoids light-catalyzed degradation. |
| Container | Tightly Sealed | Prevents exposure to air and moisture.[3] |
Q2: My solid this compound has turned pink/brown. What caused this and is it still usable?
This discoloration is a clear indicator of degradation, primarily through oxidation. The aldehyde and/or the phenolic hydroxyl group has likely reacted with atmospheric oxygen.
-
Causality: Phenolic compounds are well-known to oxidize into colored quinone or quinone-methide type structures, especially when activated by an electron-withdrawing group like an aldehyde. The aldehyde itself can also oxidize to the corresponding carboxylic acid (3-fluoro-4-hydroxybenzoic acid), though this typically does not cause significant color change. The color arises from the formation of highly conjugated polymeric byproducts.
-
Usability: The material is now impure. For non-sensitive applications, it might still provide the desired product, but reaction yields will likely be reduced. For applications in drug discovery or where high purity is critical, using the discolored reagent is not recommended. You should assess the purity via analytical methods like melting point determination, TLC, or NMR before use.[4] Purification by recrystallization or column chromatography may be possible, but preventing degradation through proper storage is the most effective strategy.
Q3: What solvents are recommended for dissolving this compound?
While comprehensive solubility data is not published, information can be inferred from synthesis and purification protocols.[2] The compound is a solid powder and generally soluble in a range of common organic solvents.[2]
-
Recommended Solvents: Synthesis procedures show successful use of ethyl acetate, dichloromethane, and methanol.[4]
-
Practical Advice: For reaction purposes, always use dry (anhydrous) solvents, especially when working with moisture-sensitive reagents like organometallics or strong bases. It is also best practice to degas the solvent (e.g., by sparging with nitrogen or argon) before use to remove dissolved oxygen, which can contribute to the degradation of the aldehyde.
Troubleshooting Guide for Reactions
This section provides solutions to specific problems encountered during chemical reactions involving this compound.
Problem 1: My reaction yields are low and inconsistent.
-
Probable Cause 1: Reagent Purity. The most common cause is the degradation of the aldehyde during storage (see FAQ 2). Using a partially oxidized starting material introduces impurities and reduces the amount of active reagent available for the reaction.
-
Solution 1: Verify Purity and Handle Properly.
-
Assess Purity: Before use, check the appearance of the solid. If discolored, confirm its purity with a melting point measurement (pure compound melts at 121-124 °C) or another analytical technique.[2]
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent.
-
Inert Atmosphere Weighing: For highly sensitive reactions, weigh the compound quickly and consider handling it in a glovebox or under a stream of inert gas to minimize air exposure.
-
-
Probable Cause 2: Reaction Instability. The aldehyde functional group is highly reactive and can be unstable under certain conditions. It is susceptible to oxidation, reduction, or unwanted nucleophilic attack.
-
Solution 2: Optimize Reaction Conditions.
-
Maintain Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere from start to finish. This involves using oven-dried glassware and performing reagent transfers via syringe through septa.[4]
-
Use Degassed Solvents: Purge your reaction solvent with an inert gas for 15-30 minutes prior to use to remove dissolved oxygen.
-
Control Temperature: Avoid excessive heat, as it can accelerate degradation and side reactions.
-
Consider Protecting Groups: For multi-step syntheses involving harsh reagents (e.g., strong organometallics or oxidants not intended to react with the aldehyde), a protecting group strategy for the aldehyde (e.g., formation of an acetal) may be necessary.
-
Problem 2: I'm performing a nucleophilic addition to the aldehyde, but I'm getting significant amounts of a byproduct related to the phenolic hydroxyl group.
-
Probable Cause: Deprotonation of the Phenol. The hydroxyl group is acidic and can be deprotonated by basic reagents (e.g., Grignards, organolithiums, or even strong amine bases). This can interfere with the desired reaction by consuming the reagent or creating a phenoxide that might have different reactivity or solubility.
-
Solution: Employ an Excess of Reagent or a Protecting Group.
-
Excess Reagent: A common strategy is to use an additional equivalent of the basic nucleophile. The first equivalent deprotonates the phenol, and subsequent equivalents perform the desired attack on the aldehyde carbonyl. This is often the simplest solution if the reagent is inexpensive.
-
Non-Nucleophilic Base: Add a strong, non-nucleophilic base (e.g., NaH) before introducing the nucleophile to deprotonate the phenol first. This may not be suitable for all reaction schemes.
-
Protect the Hydroxyl Group: In more complex syntheses, protecting the phenol as an ether (e.g., methyl, benzyl, or silyl ether) is the most robust solution. This allows for a clean reaction at the aldehyde, followed by a deprotection step.
-
Problem 3: During workup or purification, my product seems to be degrading or changing color.
-
Probable Cause: Instability to pH or Air. The product, which still contains a phenol and potentially other sensitive functional groups, may be unstable to acidic or basic workup conditions, or it may be oxidizing upon exposure to air during chromatography or solvent evaporation.
-
Solution: Use Mild Workup and Purification Techniques.
-
Neutralize Carefully: Use mild acids (e.g., saturated aq. NH₄Cl) or bases (e.g., saturated aq. NaHCO₃) for workups. Avoid prolonged exposure to strong acids or bases.
-
Minimize Air Exposure: When performing column chromatography, use a slight positive pressure of inert gas. When evaporating solvents on a rotary evaporator, consider backfilling the flask with nitrogen or argon before storing the product.
-
Add Antioxidants: For long-term storage of the final product, especially if it is an oil or in solution, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) can be beneficial.
-
Visual Workflow and Degradation Diagrams
Diagram 1: Key Degradation Pathways
This diagram illustrates the primary routes of degradation for this compound when exposed to suboptimal conditions.
Caption: Primary degradation pathways via oxidation.
Diagram 2: Recommended Experimental Workflow
This workflow outlines the critical steps to maintain compound integrity from storage to reaction.
Sources
Technical Support Center: Regioselective Synthesis of Fluorinated Benzaldehydes
Welcome to the Technical Support Center for the regioselective synthesis of fluorinated benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine atoms to specific positions on the benzaldehyde scaffold. Fluorination is a critical tool in medicinal chemistry, capable of enhancing metabolic stability, bioavailability, and binding affinity.[1] However, controlling the position of fluorination—achieving high regioselectivity—is a significant synthetic challenge.
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the fluorination of benzaldehydes so challenging?
A1: The primary challenge lies in the electronic nature of the benzaldehyde functional group. The aldehyde group (-CHO) is an electron-withdrawing group (EWG) and a meta-director for electrophilic aromatic substitution (EAS).[2][3][4] This means it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.[2][4][5] Consequently, direct electrophilic fluorination of benzaldehyde tends to yield the meta-fluorinated product. Synthesizing ortho- and para-fluorinated benzaldehydes requires more sophisticated strategies to overcome this inherent electronic preference.
Furthermore, the aldehyde group itself can be sensitive to the reaction conditions, particularly oxidation, which can lead to the formation of benzoic acid derivatives as side products.[6]
Q2: What are the main strategies for controlling regioselectivity in benzaldehyde fluorination?
A2: There are several key strategies to control the position of fluorine introduction:
-
Use of Directing Groups: This is a powerful technique where a functional group is temporarily or permanently installed on the molecule to direct the fluorinating agent to a specific position, most commonly the ortho position.[7] These can be transient directing groups that are formed in situ and removed during workup.[8][9][10]
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective for synthesizing fluorinated benzaldehydes, especially when other halogen atoms (like -Cl or -Br) or a nitro group are already present on the ring at the desired position for fluorination.[11][12][13] The electron-withdrawing nature of the aldehyde group activates the ring for nucleophilic attack.
-
Multi-step Synthetic Routes: Often, the most reliable way to obtain a specific isomer is to introduce the fluorine atom to a precursor molecule and then convert a different functional group into the aldehyde. For example, fluorinating a toluene derivative and then oxidizing the methyl group.
Q3: What's the difference between electrophilic and nucleophilic fluorination, and when should I use each?
A3:
-
Electrophilic Fluorination: This involves using an "F+" source (an electrophile) that attacks the electron-rich aromatic ring.[14][15][16] Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are common.[7][14] This approach is governed by the electronic directing effects of the substituents on the ring. For benzaldehyde, this typically leads to meta products.[2][3][4]
-
Nucleophilic Fluorination: This method uses a fluoride source (F-), a nucleophile, to displace a leaving group (like -Cl, -Br, -NO2) on the aromatic ring.[14][15][16][17] This reaction is most efficient when the ring is "activated" by strong electron-withdrawing groups, such as the aldehyde group itself.[18]
When to use which:
-
Use electrophilic fluorination when you want to directly fluorinate a C-H bond and your substrate's electronics favor the desired isomer (e.g., for meta-fluorobenzaldehyde).
-
Use nucleophilic fluorination when you have a suitable precursor with a good leaving group at the desired position of fluorination. This is often a more reliable way to achieve specific isomers that are difficult to obtain via electrophilic routes.
Troubleshooting Guides
Issue 1: My electrophilic fluorination of a substituted benzaldehyde is giving a mixture of isomers.
Q: I'm trying to synthesize a specific isomer of a fluorinated benzaldehyde using an electrophilic fluorinating agent, but I'm getting a mixture of ortho, meta, and para products. How can I improve the regioselectivity?
A: Poor regioselectivity in electrophilic aromatic substitution is a common problem. Here’s a troubleshooting workflow:
1. Re-evaluate the Directing Effects:
-
The primary determinant of regioselectivity is the combined electronic effect of all substituents on the ring.[19][20] The aldehyde group is a meta-director. If you have other substituents, their directing effects might be competing.
-
Solution: If you desire ortho or para substitution, direct electrophilic fluorination is likely not the ideal route. Consider a different strategy, such as using a directing group or a nucleophilic substitution approach.
2. Employ a Directing Group Strategy for ortho-Fluorination:
-
For ortho-fluorination, the use of a transient directing group is a state-of-the-art approach.[8][9][10] For instance, orthanilic acids can be used as transient directing groups in palladium-catalyzed ortho C-H fluorination of benzaldehydes.[8][9][10]
-
Protocol Example (Conceptual):
-
Combine the benzaldehyde substrate with a catalytic amount of a palladium source (e.g., Pd(OAc)2) and a transient directing group (e.g., an amino acid or orthanilic acid).[10]
-
Add the electrophilic fluorinating agent (e.g., a 1-fluoro-2,4,6-trimethylpyridinium salt).[8][9]
-
Run the reaction under the specified conditions (solvent, temperature). The directing group will form a reversible linkage with the aldehyde, guiding the palladium catalyst to the ortho C-H bond for fluorination.
-
3. Optimize Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can influence isomer distribution. Screen a range of solvents.
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially increasing the yield of a single isomer.
-
Fluorinating Agent: Different electrophilic fluorinating agents have different steric profiles and reactivity, which can affect regioselectivity.[7]
Decision-Making Flowchart for Isomer Control
Caption: Flowchart for selecting a synthetic strategy based on the desired isomer.
Issue 2: Low yield and side reactions during fluorination.
Q: I'm getting a low yield of my desired fluorinated benzaldehyde, and I'm observing significant amounts of benzoic acid and other byproducts. What's going wrong?
A: Low yields and side reactions are often due to the sensitivity of the aldehyde group and challenges with the fluorinating agent.
1. Aldehyde Oxidation:
-
Problem: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially under harsh reaction conditions or in the presence of certain oxidants.[6] Some fluorinating reagents or catalysts can also promote this side reaction.
-
Solutions:
-
Protect the Aldehyde: Temporarily protect the aldehyde as an acetal or another stable derivative. Perform the fluorination, and then deprotect the aldehyde in a subsequent step.
-
Milder Conditions: Use milder fluorinating agents and reaction conditions. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.
-
2. Inactive Fluorinating Agent:
-
Problem: Electrophilic fluorinating reagents can decompose over time, especially if not stored properly.
-
Solutions:
-
Use Fresh Reagent: Use a freshly opened bottle of the fluorinating agent or one that has been stored under anhydrous conditions.
-
Check Activity: If you suspect the reagent is old, test it on a more reactive substrate to confirm its activity.
-
3. Poor Substrate Reactivity:
-
Problem: If the benzaldehyde ring is highly deactivated by multiple electron-withdrawing groups, it may be resistant to electrophilic fluorination.
-
Solutions:
-
Switch to SNAr: If applicable, a nucleophilic aromatic substitution approach might be more effective.
-
Increase Reaction Temperature: Carefully increase the reaction temperature to improve the reaction rate, but monitor for an increase in side products.
-
Use a More Potent Fluorinating Agent: Consider using a more reactive electrophilic fluorinating agent.
-
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low reaction yields.
Issue 3: Difficulty with directing group removal.
Q: I've successfully performed an ortho-fluorination using a directing group, but now I'm struggling to remove it without affecting the rest of my molecule. What are some effective deprotection strategies?
A: The choice of deprotection method is critical and depends on the nature of the directing group and the stability of your fluorinated benzaldehyde.
1. For Amine-Based Directing Groups (forming Imines):
-
Method: Mild acidic hydrolysis is typically effective.
-
Protocol:
-
Dissolve the crude product in a suitable solvent (e.g., THF, acetone).
-
Add a mild aqueous acid (e.g., 1M HCl, aqueous oxalic acid, or silica gel).
-
Stir at room temperature until TLC or LC-MS analysis shows complete conversion to the aldehyde.
-
Perform an aqueous workup to remove the acid and the liberated amine.
-
2. For Transient Directing Groups:
-
Advantage: One of the main benefits of transient directing groups is that they are typically removed during the reaction workup, avoiding a separate deprotection step.[10]
-
Procedure: A standard aqueous workup is often sufficient to hydrolyze the bond between the substrate and the directing group.
3. General Considerations for Deprotection:
-
Screen Conditions: If a standard method is not working or is causing degradation, screen a variety of conditions (different acids, bases, or even redox methods, depending on the directing group).
-
Temperature Control: Perform the deprotection at low temperatures (e.g., 0 °C) to minimize side reactions.
-
Orthogonality: When designing your synthesis, choose a directing group whose removal conditions are compatible with the other functional groups in your molecule.
Comparison of Fluorination Strategies
| Strategy | Target Isomer(s) | Key Advantages | Common Challenges |
| Direct Electrophilic Fluorination | meta | Single step, commercially available reagents. | Poor selectivity for ortho/para, potential for aldehyde oxidation. |
| Directing Group-Mediated C-H Fluorination | ortho | High regioselectivity for a difficult-to-access isomer.[8][9][10] | Requires catalyst, directing group installation/removal (if not transient). |
| Nucleophilic Aromatic Substitution (SNAr) | ortho, para | High regioselectivity, reliable. | Requires a suitable precursor with a leaving group. |
References
- Chen, X.-Y., & Sorensen, E. J. (2018). Pd-Catalyzed, ortho C–H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Journal of the American Chemical Society, 140(8), 2789–2792. [Link]
- Chen, X.-Y., & Sorensen, E. J. (2018). Pd-Catalyzed, ortho C–H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. PubMed. [Link]
- Chen, X.-Y., & Sorensen, E. J. (2018). Pd-catalyzed, ortho CH Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. J. Am. Chem. Soc.
- Alric, J. P., Marquet, B., Billard, T., & Langlois, B. R. (2005). Electrophilic aromatic fluorination with fluorine: meta-Directed fluorination of anilines. Journal of Fluorine Chemistry.
- BenchChem. (2025).
- BenchChem. (2025).
- Adams, D. J., & Clark, J. H. (1999).
- Li, W., et al. (2025). Pd-Catalyzed Selective ortho-C-H Silylation of Benzaldehydes Using Transient Directing Group.
- Sorensen, E. J., et al. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters. [Link]
- Holmgren, E., et al. (2015).
- ResearchGate. (2025). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor.
- Moilliet, J. S. (2001).
- ResearchGate. (n.d.). Ortho:para selectivity in the catalytic allylstannation of benzaldehydes.
- Vedantu. (n.d.). Deactivating and Meta Directing Groups in Chemistry: Key Guide. Vedantu. [Link]
- ChemRxiv. (n.d.).
- Google Patents. (n.d.). Process for preparing fluor-substituted benzaldehydes.
- PubMed. (n.d.).
- Google Patents. (n.d.). Process for the preparation of fluorobenzaldehydes.
- Chemical Science. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. RSC Publishing. [Link]
- Chemistry LibreTexts. (2019). 5.3: the Dance of the Nucleophile and Electrophile. Chemistry LibreTexts.
- Organic Chemistry Frontiers. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. RSC Publishing.
- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
- Master Organic Chemistry. (2012). Nucleophiles and Electrophiles. Master Organic Chemistry. [Link]
- Wikipedia. (n.d.).
- The Journal of Organic Chemistry. (n.d.). Ahead of Print.
- Chemistry Steps. (n.d.). Nucleophiles and Electrophiles. Chemistry Steps. [Link]
- Sparrow Chemical. (n.d.). Benzaldehyde Series. Sparrow Chemical. [Link]
- PMC - NIH. (n.d.).
- PMC - NIH. (n.d.). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC - NIH.
- Reddit. (2024). Electrophilic vs Nucleophilic? Reddit.
- Organic Letters. (2019). Regioselective Synthesis of Difluorinated C-Furanosides Involving a Debenzylative Cycloetherification.
- Chemistry LibreTexts. (2023). 15.
- Semantic Scholar. (1999).
- Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Save My Exams. (2025). Directing Effects. Save My Exams.
- Aakash Institute. (n.d.).
- Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group.
- Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- YouTube. (2022). Electrophilic substitution reactions of benzaldehyde. YouTube.
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. Deactivating and Meta Directing Groups in Chemistry: Key Guide [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. savemyexams.com [savemyexams.com]
- 5. youtube.com [youtube.com]
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- 8. Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Nucleophilic routes to selectively fluorinated aromatics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/A808707E [pubs.rsc.org]
- 12. EP0347692B1 - Process for preparing fluor-substituted benzaldehydes - Google Patents [patents.google.com]
- 13. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
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- 19. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 20. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
Technical Support Center: High-Purity 3-Fluoro-4-hydroxybenzaldehyde Isolation
Welcome to the technical support center for the method refinement and high-purity isolation of 3-Fluoro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important compound. Here, we provide in-depth, evidence-based troubleshooting advice and frequently asked questions in a user-friendly format to support your experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of this compound, providing quick and actionable solutions.
Synthesis-Related Questions
Q1: My Reimer-Tiemann formylation of 2-fluorophenol is giving a low yield of the desired this compound. What are the likely causes and how can I improve it?
A1: Low yields in the Reimer-Tiemann reaction are a common issue.[1] Several factors can contribute to this:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and the concentration of reagents. A temperature of around 60°C is often optimal.[2] The ratio of chloroform and base to the phenol is also critical. An excess of the base is necessary to deprotonate both the phenol and chloroform.[3]
-
Formation of Byproducts: The primary competing reaction is the formation of the para-isomer, 4-fluoro-3-hydroxybenzaldehyde. Additionally, at higher temperatures, resinous polymerization products can form, sequestering your starting material and product.[4]
-
Two-Phase System Inefficiency: The reaction is typically biphasic (aqueous NaOH and organic chloroform). Inefficient mixing can lead to poor reaction rates. Vigorous stirring or the use of a phase-transfer catalyst can improve the interfacial reaction.[3]
Troubleshooting Steps:
-
Optimize Temperature: Maintain a steady reaction temperature of 60-65°C.
-
Adjust Reagent Stoichiometry: Use a significant excess of sodium hydroxide (e.g., 5-7 equivalents) and a moderate excess of chloroform (e.g., 3-4 equivalents).
-
Improve Mixing: Ensure vigorous mechanical stirring throughout the reaction.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to avoid prolonged reaction times that can lead to polymerization.
Q2: I am considering the Duff reaction for the formylation of 2-fluorophenol. What are the potential advantages and disadvantages compared to the Reimer-Tiemann reaction?
A2: The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, offers a viable alternative to the Reimer-Tiemann reaction.
Advantages:
-
Milder Conditions: The Duff reaction is often carried out under less harsh conditions than the Reimer-Tiemann reaction.
-
Higher Ortho-Selectivity: The mechanism of the Duff reaction generally favors formylation at the ortho position to the hydroxyl group.
Disadvantages:
-
Lower Yields: The Duff reaction can sometimes result in lower yields compared to other formylation methods.
-
Formation of Imines and Amines: The reaction proceeds through imine intermediates, and incomplete hydrolysis can lead to amine byproducts.
-
Di-formylation: If both ortho positions are available, di-formylation can occur.
Q3: I am synthesizing this compound by demethylating 3-fluoro-4-methoxybenzaldehyde with HBr or BBr₃. What are the common impurities I should be aware of?
A3: Demethylation of aryl methyl ethers is a common synthetic strategy. However, impurities can arise from several sources:
-
Incomplete Reaction: The most common impurity will be the starting material, 3-fluoro-4-methoxybenzaldehyde. Monitoring the reaction by TLC or GC-MS is crucial to ensure complete conversion.
-
Side Reactions with HBr: While effective, hydrobromic acid can lead to unwanted side reactions if the concentration and temperature are not carefully controlled. This can include ring bromination, although less likely with a deactivated ring.[5][6]
-
Work-up Related Impurities: When using boron tribromide (BBr₃), the work-up procedure is critical. Incomplete quenching of the boron intermediates can lead to boron-containing impurities in the final product. The workup often involves the addition of methanol to form volatile trimethyl borate, which is then removed by distillation.[7]
Purification-Related Questions
Q4: My crude this compound is a dark, oily residue. How can I effectively purify it?
A4: A dark, oily crude product is common and can be purified by several methods. The choice of method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining a crystalline product. A common and effective solvent system for this compound is a mixture of water and methanol.[2] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, promoting the formation of pure crystals.
-
Column Chromatography: If recrystallization is ineffective, particularly if there are multiple byproducts with similar polarities, column chromatography is the recommended method. A common stationary phase is silica gel, and a mobile phase of petroleum ether and ethyl ether (e.g., in an 8:2 ratio) has been shown to be effective.[7]
-
Steam Distillation: For the removal of non-volatile, tarry impurities, steam distillation can be a useful initial purification step, especially after a Reimer-Tiemann reaction.[4]
Q5: I am struggling to get my this compound to crystallize during recrystallization. What can I do?
A5: Failure to crystallize is a frequent challenge in recrystallization. Here are some troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution.
-
-
Optimize Solvent System:
-
Too much solvent: If you have used too much solvent, the solution may not be supersaturated upon cooling. You can evaporate some of the solvent and try to cool it again.
-
Incorrect solvent polarity: If the compound is too soluble in the chosen solvent even at low temperatures, you may need to add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise to the solution until it becomes slightly cloudy, then allow it to cool.
-
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil rather than crystals.
Q6: How can I assess the purity of my final this compound product?
A6: Several analytical techniques can be used to determine the purity of your product:
-
Melting Point: A sharp melting point close to the literature value (121-124°C) is a good indicator of high purity.[2] A broad melting range suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good qualitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of your compound. The absence of signals corresponding to starting materials or known byproducts is a strong indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile impurities. The GC chromatogram should show a single major peak corresponding to your product.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying purity. A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is a good starting point for analysis.[9]
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific experimental issues.
Guide 1: Purification of this compound by Recrystallization
Problem: Low recovery or impure product after recrystallization.
| Observation | Potential Cause | Troubleshooting Steps |
| Oily Precipitate | The melting point of the compound is lower than the boiling point of the solvent; the cooling rate is too fast; high concentration of impurities. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before ice bath cooling. 3. Consider a preliminary purification step like column chromatography. |
| No Crystal Formation | The solution is not supersaturated (too much solvent); the compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent. 2. Add a seed crystal. 3. Scratch the inner surface of the flask. 4. Add a miscible anti-solvent dropwise. |
| Low Recovery | The compound is significantly soluble in the cold solvent; too much solvent was used for washing. | 1. Ensure the solution is thoroughly cooled before filtration. 2. Use a minimal amount of ice-cold solvent for washing the crystals. 3. Consider a different solvent system where the compound has lower solubility at cold temperatures. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | 1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
Experimental Protocol: Recrystallization from Water-Methanol [2]
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Heat the solution gently on a hot plate.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold methanol-water mixture.
-
Dry the crystals in a vacuum oven at a temperature below the melting point.
Guide 2: Purification of this compound by Column Chromatography
Problem: Poor separation of the product from impurities.
| Observation | Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Impurities | The polarity of the eluent is not optimal. | 1. Adjust the solvent ratio. If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of petroleum ether). If they are not eluting, increase the polarity (e.g., increase the proportion of ethyl ether). 2. Consider using a different solvent system. |
| Broad or Tailing Peaks | The column was not packed properly; the sample was overloaded; the compound is interacting strongly with the silica gel. | 1. Ensure the column is packed uniformly without any air bubbles. 2. Use an appropriate amount of sample for the column size. 3. Add a small amount of a polar solvent like methanol to the eluent to reduce tailing. |
| Product Does Not Elute | The eluent is not polar enough. | 1. Gradually increase the polarity of the mobile phase (gradient elution). |
Experimental Protocol: Column Chromatography [7]
-
Prepare the Column: Pack a glass column with silica gel slurried in petroleum ether.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting with a mobile phase of petroleum ether:ethyl ether (e.g., 9:1).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 8:2 petroleum ether:ethyl ether).
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
III. Visualization of Workflows
Workflow for Purification Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate purification method for crude this compound.
Caption: Decision tree for selecting a purification method.
IV. Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅FO₂ | |
| Molecular Weight | 140.11 g/mol | |
| Melting Point | 121-124 °C | [2] |
| Appearance | White to light yellow crystalline powder | |
| ¹H NMR (CDCl₃, δ) | 9.86 (s, 1H, CHO), 7.67-7.62 (m, 2H, Ar-H), 7.16 (m, 1H, Ar-H), 6.04 (s, 1H, OH) | [7] |
| ¹³C NMR (CDCl₃, δ) | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) |
V. References
-
Supporting Information for a publication. (2014). Chemical Communications, 50, 2330–2333.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Duff reaction. In Wikipedia. Retrieved from [Link]
-
Grokipedia. (n.d.). Duff reaction. Retrieved from a general chemical knowledge base.
-
Wikipedia. (2023, November 29). Reimer–Tiemann reaction. In Wikipedia. Retrieved from [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from a chemical reaction resource.
-
Reddit. (2020, May 27). Would a Reimer-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one? [Online forum post]. Reddit. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). The Reimer-Tiemann Reaction. Retrieved from [Link]
-
Chem-Station. (2024, January 15). O-Demethylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of percentage of Aliquet-336 and HBr on demethylation of 2-methoxynaphthalene. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Hydrobromic Acid (HBr). Retrieved from a chemical synthesis resource.
-
SIELC Technologies. (n.d.). Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Demethylation of Methyl Ethers - Hydrobromic Acid (HBr) [commonorganicchemistry.com]
- 7. This compound CAS#: 405-05-0 [m.chemicalbook.com]
- 8. This compound | C7H5FO2 | CID 587250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Technical Support Center: Workup Procedures for Reactions Containing 3-Fluoro-4-hydroxybenzaldehyde
Welcome to the technical support center for navigating the intricacies of workup procedures involving 3-Fluoro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure the successful isolation and purification of your target compounds. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Foundational Knowledge: Understanding this compound
This compound is a versatile building block in medicinal chemistry and materials science.[1] Its utility stems from the unique interplay of its three functional groups: a reactive aldehyde, an acidic phenolic hydroxyl group, and an electron-withdrawing fluorine atom. These features, while synthetically advantageous, can introduce specific challenges during reaction workup and purification.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 405-05-0 | [2] |
| Molecular Formula | C₇H₅FO₂ | |
| Molecular Weight | 140.11 g/mol | [2] |
| Appearance | Light yellow to beige powder/crystal | [3][4] |
| Melting Point | 121-124 °C | [3][4][5] |
| pKa | ~6.52 (Predicted) | [3] |
| Solubility | Limited solubility in water; soluble in many organic solvents. | [4] |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound has turned dark. What could be the cause?
A1: Darkening of the reaction mixture is often indicative of decomposition or side reactions. The aldehyde functionality in this compound is susceptible to air oxidation, which can lead to the formation of the corresponding carboxylic acid, 3-fluoro-4-hydroxybenzoic acid.[6] This process can be accelerated by elevated temperatures and basic conditions. Additionally, phenolic compounds, in general, are prone to oxidation, which can produce colored impurities.
Troubleshooting Steps:
-
Inert Atmosphere: For sensitive reactions, particularly those run at elevated temperatures or for extended periods, maintaining an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.
-
Temperature Control: Avoid unnecessarily high reaction temperatures.
-
Prompt Workup: Process your reaction mixture as soon as it is complete to minimize the time for decomposition to occur.
Q2: I am performing a Williamson ether synthesis on the hydroxyl group of this compound and observing a low yield. What are the likely side reactions?
A2: The Williamson ether synthesis, while a classic transformation, can be plagued by side reactions, especially with substrates like this compound.[7]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to byproducts.[7]
-
Elimination (E2) of the Alkyl Halide: If you are using a secondary or tertiary alkyl halide, elimination to form an alkene will be a significant competing reaction with the desired SN2 substitution.[8][9] It is always preferable to use a primary alkyl halide in a Williamson ether synthesis.[7][8]
-
Cannizzaro Reaction: Under strongly basic conditions, the aldehyde functionality can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.[7]
To Mitigate These Side Reactions:
-
Choice of Base: Use a base that is strong enough to deprotonate the phenol but not overly harsh. Potassium carbonate (K₂CO₃) is often a good choice.[7]
-
Alkylating Agent: Employ primary alkyl halides to minimize elimination.[7][8]
-
Reaction Conditions: Moderate temperatures are generally preferred to disfavor elimination and decomposition.
Q3: During the aqueous workup of my reaction, I'm encountering a persistent emulsion. How can I break it?
A3: Emulsion formation is a common frustration, particularly when dealing with compounds that have surfactant-like properties or when fine particulate matter is present.[10] Fluorinated compounds can also sometimes contribute to the stability of emulsions.[11][12]
Strategies for Breaking Emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for some time. Gentle swirling or tapping can sometimes help the layers to separate.[10]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.[13]
-
Change in pH: If the emulsion is stabilized by acidic or basic species, careful neutralization or acidification/basification might help. For instance, if your workup involves a basic wash, a subsequent wash with dilute acid could break an emulsion stabilized by a deprotonated species.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to remove particulate matter that may be stabilizing the emulsion.[13]
-
Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.[10]
-
Solvent Addition: Adding more of the organic solvent can sometimes help to break up the emulsion.
Troubleshooting Guides
Guide 1: Challenges in Liquid-Liquid Extraction
Liquid-liquid extraction is a cornerstone of reaction workup. Here's how to navigate common issues when working with this compound.
Problem 1: The desired product remains in the aqueous layer after extraction.
-
Causality: The phenolic hydroxyl group of this compound is acidic (predicted pKa ~6.52).[3] In basic aqueous solutions (pH > ~7.5), it will be deprotonated to form the phenoxide salt, which is highly water-soluble.
-
Solution: Before extracting with an organic solvent, ensure the pH of the aqueous layer is acidic (pH < 5). This can be achieved by adding a dilute acid such as 1M HCl. The protonated phenol will be significantly more soluble in the organic phase.
Problem 2: Difficulty in removing inorganic salts from the organic layer.
-
Causality: Some inorganic salts, particularly those from the base used in the reaction, may have some solubility in polar organic solvents like ethyl acetate.
-
Solution: After the initial extractions, wash the combined organic layers with water and then with brine. The brine wash helps to remove residual water and some dissolved inorganic salts from the organic layer.
Guide 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
Problem 1: The compound "oils out" instead of crystallizing.
-
Causality: This typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
-
Solution:
-
Choose a solvent or solvent system with a lower boiling point.
-
Allow the solution to cool more slowly.
-
Try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly. Common solvent pairs for compounds like this include ethanol/water or hexane/ethyl acetate.[6]
-
Problem 2: No crystals form upon cooling.
-
Causality: The solution may not be sufficiently concentrated, or nucleation may be slow.
-
Solution:
-
Evaporate some of the solvent to increase the concentration and then try cooling again.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of the pure compound, if available.
-
Guide 3: Purification by Column Chromatography
Silica gel chromatography is a common method for purifying products from complex mixtures.
Problem 1: Poor separation of the product from impurities.
-
Causality: The choice of eluent (solvent system) is critical for good separation. For polar compounds like this compound, an appropriate polarity of the eluent is necessary.
-
Solution:
-
TLC Analysis: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound.
-
Solvent System: A common eluent for this type of compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether. A typical starting point could be a 8:2 mixture of petroleum ether:ethyl ether.[3][5]
-
Gradient Elution: If there is a large polarity difference between your product and impurities, a gradient elution (gradually increasing the polarity of the eluent during the separation) can be effective.
-
Problem 2: Peak tailing on the column.
-
Causality: The acidic phenolic hydroxyl group can interact strongly with the slightly acidic silanol groups on the surface of the silica gel, leading to peak tailing.
-
Solution:
-
Acidify the Eluent: Adding a small amount of a volatile acid, such as acetic acid (0.1-1%), to the eluent can suppress the ionization of the phenolic hydroxyl group and reduce its interaction with the silica gel, resulting in sharper peaks.
-
Alternative Stationary Phase: In some cases, using a different stationary phase like alumina or a bonded-phase silica gel may be beneficial.
-
Experimental Protocols
Protocol 1: General Workup for an O-Alkylation Reaction
This protocol assumes the reaction was carried out in a solvent like DMF or acetonitrile with a base such as K₂CO₃.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction solvent is DMF, pour the mixture into a beaker of cold water. This will often precipitate the crude product. If the solvent is acetonitrile, it can be removed under reduced pressure.
-
Acidification: Acidify the aqueous mixture to a pH of ~4-5 with 1M HCl. This ensures the unreacted this compound and any phenolic products are in their protonated, less water-soluble form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x volume) and then with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and concentrate it to a dry powder. This is known as "dry loading" and often results in better separation.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent system (e.g., petroleum ether:ethyl ether 8:2).[3][5] Ensure there are no air bubbles in the packed bed.
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Workflows
General Workup Workflow
Caption: A generalized workflow for the workup of reactions containing this compound.
Troubleshooting Emulsion Formation
Caption: A decision-making flowchart for troubleshooting emulsion formation during liquid-liquid extraction.
References
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Welch. (2025). Common Faults and Troubleshooting Methods in HPLC Column.
- Wikipedia. (2023). Williamson ether synthesis.
- University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Emulsions.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting.
- Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry.
- The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
- PubChem. (n.d.). This compound.
- Wang, Y., et al. (2022). Synthesis and Study of a New Type of Fluorinated Polyether Demulsifier for Heavy Oil Emulsion Demulsification. ACS Omega, 7(40), 35830–35840. [Link]
- MDPI. (2023). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. International Journal of Molecular Sciences, 24(13), 10987. [Link]
- Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
- AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
- University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
- Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
- PubMed Central. (2016). Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. ACS Applied Materials & Interfaces, 8(38), 25058–25064. [Link]
- PubMed Central. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 120(24), 13353–13403. [Link]
- PubMed Central. (2018). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Journal of the American Chemical Society, 140(45), 15058–15072. [Link]
- Arabian Journal of Chemistry. (2021). Overview on petroleum emulsions, formation, influence and demulsification treatment techniques. Arabian Journal of Chemistry, 14(12), 103472. [Link]
- Chemsrc. (2025). 4-Fluoro-3-hydroxybenzaldehyde | CAS#:103438-85-3.
- PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde.
- Google Patents. (n.d.). CN102115435A - Synthesis method of parahydroxybenzaldehyde.
- PubChem. (n.d.). 4-Hydroxybenzaldehyde.
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Validation & Comparative
Introduction: The Role of NMR in the Structural Elucidation of Fluorinated Aromatics
An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 3-Fluoro-4-hydroxybenzaldehyde: A Comparative Approach
This compound (C₇H₅FO₂) is a key aromatic building block in medicinal chemistry and materials science, frequently used in the synthesis of chalcones, curcumin analogs, and other pharmacologically active compounds.[1] Its precise chemical structure, particularly the relative positions of the fluoro, hydroxyl, and aldehyde functional groups, is critical to its reactivity and biological activity. While multiple analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, high-resolution view of the molecular framework.
This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. As a senior application scientist, this guide moves beyond a simple recitation of spectral data. It explains the causal relationships behind the observed chemical shifts and coupling constants, offers a comparative perspective against other common analytical techniques like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, and provides a validated experimental protocol for acquiring high-quality data.
Workflow for Spectroscopic Analysis
The logical flow for a comprehensive structural analysis involves a multi-technique approach, with NMR serving as the cornerstone for detailed connectivity information.
Caption: Workflow for structural elucidation of this compound.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides critical information on the number, environment, and connectivity of protons in the molecule. For this compound, we expect to see signals for the aldehydic proton, the hydroxyl proton, and three distinct aromatic protons. The presence of the fluorine atom introduces additional complexity and diagnostic value through ¹H-¹⁹F spin-spin coupling.[2]
Molecular Structure and Proton Numbering
Caption: Structure of this compound with atom numbering.
¹H NMR Data Interpretation
The following data was obtained in DMSO-d₆, a common solvent for this class of compounds which allows for the observation of the exchangeable hydroxyl proton.[3]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-α (CHO) | ~9.79 | Doublet | ⁴J(Hα,H5) ≈ 0.6 Hz | The aldehydic proton is highly deshielded by the carbonyl group's anisotropy and electron-withdrawing nature. It exhibits a small long-range coupling to H-5. |
| OH | ~11.0 | Broad Singlet | - | The phenolic proton is acidic and its signal is often broad due to chemical exchange. Its downfield shift is indicative of hydrogen bonding. |
| H-2 | ~7.58 | Doublet | ⁴J(H2,H6) ≈ 2.1 Hz, ³J(H2,F) ≈ 1.5 Hz | H-2 is ortho to the electron-withdrawing aldehyde group, shifting it downfield. It shows a small four-bond coupling to H-6 and a three-bond coupling to the fluorine atom. |
| H-6 | ~7.50 | Double Doublet | ³J(H6,H5) ≈ 8.5 Hz, ⁴J(H6,H2) ≈ 2.1 Hz | H-6 is meta to the aldehyde group. It is split into a doublet by its ortho neighbor H-5 and further split into a doublet by the long-range four-bond coupling to H-2. |
| H-5 | ~7.15 | Double Doublet | ³J(H5,H6) ≈ 8.5 Hz, ³J(H5,F) ≈ 11.9 Hz | H-5 is ortho to the electron-donating hydroxyl group, shifting it upfield relative to the other aromatic protons. It is split by its neighbor H-6 and shows a large three-bond coupling to the fluorine atom. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The values presented are based on published data.[3]
Key Insights from ¹H NMR:
-
Fluorine Coupling: The most diagnostic feature is the coupling of protons to the ¹⁹F nucleus (spin ½). The magnitude of the coupling constant is dependent on the number of bonds separating the nuclei. The three-bond coupling between F-3 and H-5 (³J(H,F)) is significantly larger than the three-bond coupling to H-2 (³J(H,F)), a phenomenon that helps in unambiguous assignment.[4]
-
Substituent Effects: The electron-withdrawing aldehyde group deshields (moves downfield) the ortho (H-2) and para (H-6, relative to OH) protons, while the electron-donating hydroxyl group shields (moves upfield) its ortho (H-5) and para (H-2, relative to F) protons.
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and, crucially for this molecule, provides information on carbon-fluorine couplings.[5]
¹³C NMR Data Interpretation (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Coupling Constant (J, Hz) | Rationale |
| C-α (CHO) | ~190.0 | Doublet | ³J(C,F) ≈ 3.5 Hz | The carbonyl carbon is the most deshielded carbon in the spectrum. It shows a small three-bond coupling to fluorine. |
| C-4 | ~152.0 | Doublet | ²J(C,F) ≈ 13.0 Hz | This carbon is attached to the electronegative oxygen atom. It exhibits a two-bond coupling to the fluorine atom. |
| C-3 | ~150.0 | Doublet | ¹J(C,F) ≈ 245.0 Hz | The carbon directly bonded to fluorine shows a characteristic large one-bond C-F coupling constant, which is a definitive assignment tool.[5] |
| C-1 | ~129.5 | Singlet | - | This quaternary carbon's chemical shift is influenced by the attached aldehyde group. |
| C-6 | ~127.5 | Singlet | - | A protonated aromatic carbon. |
| C-2 | ~118.0 | Doublet | ²J(C,F) ≈ 2.5 Hz | This carbon is ortho to the fluorine and shows a small two-bond coupling. |
| C-5 | ~117.5 | Doublet | ³J(C,F) ≈ 1.6 Hz | This carbon is meta to the fluorine and shows a very small three-bond coupling.[3] |
Note: Data is synthesized from published values.[3][6]
Key Insights from ¹³C NMR:
-
Direct C-F Coupling (¹J(C,F)): The signal for C-3 is split into a doublet with a very large coupling constant (~245 Hz). This is an unmistakable indicator of a direct C-F bond and immediately confirms the position of the fluorine atom.
-
Longer-Range Couplings: The smaller ²J(C,F) and ³J(C,F) values provide further corroborating evidence for the structure, confirming the spatial relationship between the fluorine and other carbons in the ring.
Part 3: Comparative Analysis with Other Techniques
While NMR provides the definitive structural map, other techniques offer complementary and confirmatory data.
Mass Spectrometry (MS)
-
Function: MS provides the mass-to-charge ratio (m/z) of the molecule and its fragments. It is primarily used to determine the molecular weight and elemental formula.
-
Performance for this compound: High-resolution mass spectrometry would confirm the molecular formula C₇H₅FO₂ with a molecular weight of approximately 140.11 g/mol .[7][8] The fragmentation pattern would likely show losses of CO (from the aldehyde) and subsequent fragmentation of the aromatic ring, which supports the proposed structure.[9][10]
-
Comparison to NMR: MS confirms that a compound has the correct mass and formula, but it cannot, on its own, distinguish between isomers (e.g., this compound vs. 2-Fluoro-5-hydroxybenzaldehyde). NMR is essential for determining the precise connectivity and isomeric form.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Function: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
-
Performance for this compound: The FTIR spectrum would show characteristic absorption bands for:
-
-OH stretch: A broad band around 3200-3400 cm⁻¹
-
C=O stretch (aldehyde): A strong, sharp band around 1680-1700 cm⁻¹
-
C-F stretch: A strong band in the 1000-1300 cm⁻¹ region
-
C-H aromatic stretch: Bands just above 3000 cm⁻¹
-
-
Comparison to NMR: Like MS, FTIR confirms the presence of the key functional groups but provides no information about their arrangement on the aromatic ring.[7] It validates the components of the structure that NMR then places in their correct positions.
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed atomic connectivity, stereochemistry, isomer differentiation | Unambiguous structure determination, information on electronic environment | Lower sensitivity, requires more sample, more expensive instrumentation |
| MS | Molecular weight, elemental formula, fragmentation patterns | High sensitivity, small sample requirement, fast analysis | Cannot distinguish between isomers, provides limited connectivity data |
| FTIR | Presence of functional groups | Fast, inexpensive, provides a quick "fingerprint" of the molecule | Provides no information on atomic connectivity or isomerism |
Part 4: Experimental Protocol
This protocol describes a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra.
Objective: To prepare a sample of this compound for NMR analysis and acquire ¹H and ¹³C spectra.
Materials:
-
This compound (purity >97%)[1]
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
5 mm NMR tubes
-
Pipettes and vial
-
Vortex mixer
Methodology:
-
Sample Weighing: Accurately weigh approximately 10-15 mg of this compound into a clean, dry glass vial.
-
Rationale: This amount provides a sufficient concentration for a strong signal-to-noise ratio in both ¹H and ¹³C spectra within a reasonable acquisition time.
-
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial using a clean pipette.
-
Rationale: DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds and because its residual proton signal (quintet at ~2.50 ppm) does not typically overlap with analyte signals.[3] It also allows for the observation of the hydroxyl proton, which would be lost to exchange in solvents like D₂O.
-
-
Dissolution: Securely cap the vial and vortex gently until the solid is completely dissolved. A clear, colorless solution should be obtained.
-
Transfer to NMR Tube: Carefully transfer the solution from the vial into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4-5 cm).
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal from the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Rationale: Locking provides a stable magnetic field, while shimming corrects for field inhomogeneities, resulting in sharp, well-resolved spectral lines.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Rationale: A sufficient number of scans are averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans are required (e.g., 1024-4096 scans). A relaxation delay of 2 seconds is standard.
-
Rationale: Proton decoupling simplifies the spectrum by collapsing all C-H couplings into singlets, making interpretation easier (C-F couplings will remain).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to both spectra using the spectrometer's software.
-
Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon signal at 39.52 ppm.[3]
-
Conclusion
The comprehensive analysis of this compound demonstrates the indispensable power of NMR spectroscopy. While MS and FTIR serve as rapid and valuable tools for confirming molecular weight and the presence of functional groups, only NMR provides the detailed connectivity map required for unambiguous structural assignment. The characteristic ¹H-¹⁹F and ¹³C-¹⁹F coupling constants are particularly diagnostic, offering definitive proof of the fluorine atom's location on the aromatic ring. This guide serves as a paradigm for a rigorous, multi-faceted approach to structural elucidation, grounding instrumental data in the fundamental principles of chemical structure and reactivity.
References
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- The Royal Society of Chemistry.
- Elguero, J., et al. A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. UNED. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) for 4-Hydroxybenzaldehyde. [Link]
- Oregon State University. 1H NMR Spectra and Peak Assignment. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) for 4-Hydroxybenzaldehyde. [Link]
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- Mashayekhi, H. A., et al. Rapid and sensitive determination of benzaldehyde... Analytical Sciences. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-4-hydroxybenzaldehyde
For researchers, scientists, and professionals in drug development, a granular understanding of a molecule's behavior under mass spectrometric analysis is paramount for its unambiguous identification and characterization. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Fluoro-4-hydroxybenzaldehyde. By comparing its fragmentation with structurally related analogs, we aim to furnish a robust framework for the interpretation of its mass spectrum, underpinned by fundamental principles of organic mass spectrometry.
Introduction to this compound and its Analytical Importance
This compound is a substituted aromatic aldehyde with applications as a building block in the synthesis of various pharmaceutical and bioactive compounds.[1] Its structure, featuring a hydroxyl group, a fluorine atom, and an aldehyde moiety on a benzene ring, gives rise to a distinct mass spectrometry fragmentation pattern. Understanding these fragmentation pathways is crucial for its identification in complex matrices, such as reaction mixtures or biological samples.
Experimental Methodology: A Representative Protocol
While specific instrumental parameters can vary, a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound and its analogs is outlined below. The causality behind these choices is to ensure volatilization of the analyte without degradation and to induce reproducible fragmentation.
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent like methanol or ethyl acetate.
Gas Chromatography (GC) Parameters:
-
Injector: Split/splitless, operated at a temperature sufficient to ensure rapid volatilization (e.g., 250 °C).
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of these types of aromatic compounds.
-
Oven Program: A temperature gradient is employed to ensure good peak shape and separation from other components. For example, starting at 100 °C, holding for 1 minute, and ramping to 280 °C.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used to generate positive ions and induce fragmentation.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Scan Range: A typical scan range would be m/z 40-300 to capture the molecular ion and all significant fragment ions.
Figure 1: A typical experimental workflow for GC-MS analysis.
Fragmentation Pattern of this compound
The mass spectrum of this compound is characterized by several key fragments. The molecular formula is C₇H₅FO₂ with a molecular weight of approximately 140.11 g/mol .[2] The electron ionization mass spectrum will therefore show a molecular ion peak (M⁺˙) at m/z 140.
The fragmentation of aromatic aldehydes is often initiated by the loss of a hydrogen atom or the entire formyl group.[3][4] For this compound, the expected primary fragmentation pathways are:
-
Loss of a hydrogen radical ([M-H]⁺): This is a common fragmentation for aldehydes, leading to the formation of a stable acylium ion at m/z 139.[5]
-
Loss of the formyl radical ([M-CHO]⁺): Cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of a CHO radical (29 u), producing a fluorohydroxyphenyl cation at m/z 111.
-
Loss of carbon monoxide ([M-CO]⁺˙): Rearrangement and subsequent loss of a neutral CO molecule (28 u) can lead to a radical cation at m/z 112.
The GC-MS data available from the NIST Mass Spectrometry Data Center confirms the presence of a prominent peak at m/z 139 and the molecular ion at m/z 140.[2]
Figure 2: Proposed primary fragmentation pathways for this compound.
Comparative Fragmentation Analysis
To better understand the influence of the substituents on the fragmentation pattern, we will compare the mass spectrum of this compound with those of its chloro and bromo analogs, as well as an isomer.
| Compound | Molecular Ion (m/z) | [M-H]⁺ (m/z) | [M-X]⁺ (m/z) | [M-CHO]⁺ (m/z) | Key Fragments (m/z) | Reference |
| This compound | 140 | 139 | - | 111 | 83, 55 | [2] |
| 3-Chloro-4-hydroxybenzaldehyde | 156/158 | 155/157 | 121 | 127/129 | 93, 65 | [6] |
| 3-Bromo-4-hydroxybenzaldehyde | 200/202 | 199/201 | 121 | 171/173 | 92, 64, 63 | [7][8] |
| 2-Fluoro-4-hydroxybenzaldehyde | 140 | 139 | - | 111 | 83, 55 | [9] |
Observations and Interpretations:
-
Halogen Isotopic Patterns: The mass spectra of the chloro and bromo analogs exhibit characteristic isotopic patterns for the molecular ion and any fragments containing the halogen. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to pairs of peaks separated by 2 m/z units with a corresponding intensity ratio. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in pairs of peaks of nearly equal intensity separated by 2 m/z units.[6][7][8] This is a powerful diagnostic tool for identifying halogenated compounds.
-
Effect of Halogen on Fragmentation: The fundamental fragmentation pathways ([M-H]⁺ and [M-CHO]⁺) are observed across all the halogenated analogs. However, an additional fragmentation pathway, the loss of the halogen radical ([M-X]⁺), becomes significant for the chloro and bromo compounds, leading to an ion at m/z 121. This is likely due to the lower bond dissociation energy of the C-Cl and C-Br bonds compared to the C-F bond.
-
Positional Isomerism: The mass spectrum of the constitutional isomer, 2-Fluoro-4-hydroxybenzaldehyde, is very similar to that of the 3-fluoro isomer.[9] Both show a molecular ion at m/z 140 and a base peak at m/z 139. The subsequent fragmentation to ions at m/z 111, 83, and 55 is also common to both. This highlights a limitation of EI-MS in distinguishing between some positional isomers, where chromatographic separation becomes essential for unambiguous identification.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a discernible molecular ion and key fragment ions resulting from the loss of a hydrogen radical and the formyl group. A comparative analysis with its halogenated analogs reveals the significant influence of the type of halogen on the fragmentation pathways, with the loss of the halogen being a prominent feature for chloro and bromo derivatives. While EI-MS is a powerful tool for the identification of this compound, the similarity in fragmentation patterns between positional isomers underscores the importance of coupling mass spectrometry with a separation technique like gas chromatography for definitive structural elucidation. This guide provides a foundational understanding that can aid researchers in the confident identification and characterization of this compound and related compounds.
References
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- NIST. (n.d.). Benzaldehyde, 3-bromo-4-hydroxy-. NIST Chemistry WebBook.
- Filo. (2025, October 5). Mass fragmentation in benzaldehyde.
- PubChem. (n.d.). 3-Chloro-4-hydroxybenzaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 3,5-Dibromo-4-Hydroxybenzaldehyde. National Center for Biotechnology Information.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.
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- Chemistry Stack Exchange. (2013, April 2). What is the substituent on this benzaldehyde? (MS attached).
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- The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde.
- PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Bromo-4-methoxybenzaldehyde. National Center for Biotechnology Information.
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A Comparative Guide to the FT-IR Spectral Interpretation of 3-Fluoro-4-hydroxybenzaldehyde
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of aromatic aldehydes is paramount. 3-Fluoro-4-hydroxybenzaldehyde is a key substituted benzaldehyde derivative utilized in the synthesis of various biologically active compounds, including chalcones and curcumin analogs with potential therapeutic applications[1]. Its precise molecular structure, featuring a hydroxyl group, a fluorine atom, and an aldehyde functional group on a benzene ring, gives rise to a unique vibrational signature. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the identity and purity of such molecules.
This guide provides an in-depth analysis of the FT-IR spectrum of this compound. Moving beyond a simple peak-listing, we will explore the causal relationships between molecular structure and vibrational frequencies. A comparative analysis with structurally similar aldehydes—4-hydroxybenzaldehyde, 3-chlorobenzaldehyde, and salicylaldehyde—will be presented to highlight the distinct spectral shifts induced by the type and position of substituents. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the spectral data of this and other related compounds.
Section 1: Fundamentals of FT-IR Spectroscopy for Aromatic Aldehydes
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of its bonds. The frequency of absorbed radiation is specific to the type of bond and its molecular environment. For a substituted benzaldehyde like this compound, the key diagnostic regions in the spectrum correspond to the vibrations of its primary functional groups:
-
O-H Stretching: Typically appears as a broad band, its position and shape are highly sensitive to hydrogen bonding.
-
C-H Stretching: Aromatic and aldehydic C-H stretches appear at distinct frequencies.
-
C=O Stretching: The carbonyl group gives rise to a very strong, sharp absorption band, the position of which is influenced by electronic effects of the ring substituents.
-
C=C Stretching: Aromatic ring vibrations produce a series of bands in the 1600-1400 cm⁻¹ region.
-
C-F Stretching: The carbon-fluorine bond has a characteristic strong absorption in the fingerprint region.
Section 2: Experimental Protocol for FT-IR Spectrum Acquisition
To ensure spectral data is reproducible and accurate, a standardized protocol is essential. The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples due to its minimal sample preparation and ease of use.
Step-by-Step Protocol for ATR-FTIR Analysis
-
Instrument Preparation: Ensure the FT-IR spectrometer, such as a Bruker Tensor 27, is powered on and has completed its startup diagnostics.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.
-
Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.
Workflow for FT-IR Analysis
Sources
A Comparative Guide to the Cytotoxicity of 3-Fluoro-4-hydroxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the modification of natural scaffolds to enhance therapeutic efficacy is a cornerstone of medicinal chemistry. Benzaldehyde derivatives, a class of compounds found in numerous natural products, have long been a focal point of such research. The strategic introduction of fluorine atoms into these molecules can significantly alter their electronic properties, membrane permeability, and metabolic stability, often leading to enhanced biological activity. This guide provides a comparative analysis of the cytotoxic properties of various derivatives of 3-fluoro-4-hydroxybenzaldehyde, a versatile precursor for the synthesis of novel anticancer agents.
Introduction to this compound as a Pharmacophore
This compound serves as a valuable starting material for the synthesis of several classes of compounds with demonstrated biological activities, including curcuminoids, chalcones, Schiff bases, and hydrazones. The presence of the fluorine atom at the 3-position and the hydroxyl group at the 4-position of the benzene ring are critical for modulating the molecule's reactivity and its interactions with biological targets. The parent compound itself has been shown to induce cell death in various cancer cell lines, including HT-29 colon cancer cells. Mechanistic studies suggest that its cytotoxic effects may be mediated through the induction of apoptosis via inhibition of the mitochondrial membrane potential. This intrinsic pro-apoptotic activity makes its derivatives promising candidates for further investigation as anticancer agents.
Comparative Cytotoxicity of this compound Derivatives
While a direct head-to-head comparison of a wide array of this compound derivatives against a standardized panel of cancer cell lines is not extensively available in the current literature, a compilation of existing data allows for a preliminary assessment of their potential. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various derivatives, showcasing their cytotoxic potency.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Curcuminoid | Analog synthesized from this compound | A2780 (Human Ovarian Cancer) | 0.75 | [1] |
| Chalcone | α-Fluorinated chalcone (general class) | Various human cancer cell lines | Nanomolar to low micromolar range | [2][3] |
| Hydrazone | Fluorinated isoniazid-hydrazone analogues | DLD-1 (Human Colon Cancer) | 13.49 - 144.30 | [4] |
| Hydrazone | Fluorinated isoniazid-hydrazone analogues | PC3 (Human Prostate Cancer) | 10.28 - 214.0 | [4] |
| Schiff Base | Fluorinated aminophenylhydrazines | A549 (Human Lung Carcinoma) | 0.64 (for a pentafluorinated derivative) | [5] |
Expert Insights: The data, though limited, highlights the significant cytotoxic potential of derivatives synthesized from this compound. The curcuminoid analog, in particular, demonstrates sub-micromolar efficacy against ovarian cancer cells, marking it as a highly promising lead compound. The broad potency of fluorinated chalcones, hydrazones, and Schiff bases further underscores the value of this chemical scaffold in the development of novel anticancer therapeutics. It is important to note that the specific substitution patterns on the derivative moieties will play a crucial role in determining the ultimate cytotoxic potency and selectivity.
Mechanistic Insights and Structure-Activity Relationships
The cytotoxic mechanisms of this compound derivatives are likely multifaceted and dependent on the specific structural class.
Apoptosis Induction: As previously mentioned, the parent aldehyde is known to induce apoptosis by targeting the mitochondria. It is plausible that many of its derivatives retain this ability to trigger programmed cell death, a desirable characteristic for an anticancer drug. Studies on related hydroxybenzaldehyde derivatives have also pointed towards the modulation of apoptosis-related pathways.[6]
Structure-Activity Relationship (SAR) Insights:
-
Curcuminoids: The potent activity of the curcuminoid analog suggests that extending the conjugation and introducing the diketone moiety are favorable for cytotoxicity.
-
Chalcones: The presence of a fluorine atom, particularly at the α-position of the enone system, has been shown to significantly enhance anticancer activity, with some compounds acting as potent tubulin polymerization inhibitors.[2][3] This mechanism is distinct from that of the parent aldehyde and represents a promising avenue for developing agents that target the cytoskeleton.
-
Hydrazones and Schiff Bases: The introduction of fluorine into hydrazone and Schiff base structures has been correlated with increased cytotoxic and antiproliferative effects.[4][5] The number and position of the fluorine atoms can have a profound impact on activity, with a higher degree of fluorination sometimes leading to greater potency.[5]
Experimental Protocols: Assessing Cytotoxicity
The evaluation of the cytotoxic potential of novel compounds is a critical step in drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Detailed MTT Assay Protocol
-
Cell Seeding:
-
Culture cancer cells in a suitable medium and harvest them during the exponential growth phase.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
After the treatment period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams are provided.
General Synthetic Pathways for this compound Derivatives
Caption: Synthetic routes from this compound.
Workflow for Cytotoxicity Evaluation
Caption: Experimental workflow for assessing cytotoxicity.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer agents. The available data, although not from a single comprehensive comparative study, consistently points towards the high cytotoxic potency of curcuminoid, chalcone, Schiff base, and hydrazone analogs. The fluorination of the benzaldehyde scaffold appears to be a key factor in enhancing this activity.
Future research should focus on the systematic synthesis and evaluation of a diverse library of these derivatives against a broad panel of cancer cell lines to establish more definitive structure-activity relationships. Furthermore, in-depth mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by the most potent compounds. Such investigations will be crucial for the rational design and optimization of the next generation of this compound-based cancer therapeutics.
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A Comparative Guide to the Biological Activity of 3-Fluoro-4-hydroxybenzaldehyde and its Non-fluorinated Analog, 4-hydroxybenzaldehyde
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-fluoro-4-hydroxybenzaldehyde and its naturally occurring non-fluorinated counterpart, 4-hydroxybenzaldehyde. As a Senior Application Scientist, the objective of this document is to delve into the nuanced differences imparted by strategic fluorination, offering both a synthesis of existing data and a practical framework for future research. We will explore the structure-activity relationships that govern their antioxidant, antimicrobial, and cytotoxic properties, supported by established experimental protocols.
Introduction: The Subtle Power of a Single Atom
4-Hydroxybenzaldehyde is a well-documented phenolic aldehyde found in various plants and is recognized for a spectrum of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.[1][2] Its synthetic analog, this compound, introduces a fluorine atom at the C3 position, ortho to the hydroxyl group. This seemingly minor modification can profoundly alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets.[3] In medicinal chemistry, such "bioisosteric replacement" is a key strategy for optimizing lead compounds.[3] This guide aims to dissect the consequences of this specific fluorination, providing a comparative analysis to inform drug discovery and development efforts.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a fluorine atom alters the fundamental physicochemical characteristics of the parent molecule. These differences, summarized below, are foundational to understanding their divergent biological activities.
| Property | 4-Hydroxybenzaldehyde | This compound |
| Molecular Formula | C₇H₆O₂ | C₇H₅FO₂ |
| Molecular Weight | 122.12 g/mol [2] | 140.11 g/mol [4] |
| Melting Point | 115-118 °C[5] | 125 °C[4] |
| Appearance | White to light yellow crystalline powder[5] | Light yellow to orange powder/crystal[6] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether[5] | Soluble in organic solvents |
The Role of Fluorine in Modulating Bioactivity
The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in a molecule's properties. The carbon-fluorine bond is highly polarized and stronger than a carbon-hydrogen bond, which can enhance metabolic stability by preventing enzymatic oxidation at that site.[3] Furthermore, the electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, such as the phenolic hydroxyl group in this compound, which can in turn affect its antioxidant capacity and binding affinity to target proteins.[3]
Comparative Analysis of Biological Activities
While direct, side-by-side comparative studies are limited, we can infer the potential differences in biological activity based on existing literature for each compound and the known effects of fluorination.
Antioxidant Activity
4-Hydroxybenzaldehyde is a known antioxidant, capable of scavenging free radicals.[1][7] This activity is primarily attributed to the hydrogen-donating ability of its phenolic hydroxyl group. The introduction of an electron-withdrawing fluorine atom ortho to the hydroxyl group in this compound is expected to increase the acidity of the phenolic proton, potentially enhancing its ability to donate a hydrogen atom and scavenge radicals. However, this may be counteracted by alterations in the stability of the resulting phenoxy radical.
Antimicrobial Activity
4-Hydroxybenzaldehyde exhibits bactericidal activity against certain bacterial strains.[2] The mechanism is thought to involve interaction with the cell membrane, leading to its disintegration. The increased lipophilicity and altered electronic profile of the fluorinated analog could enhance its ability to penetrate bacterial cell membranes, potentially leading to increased antimicrobial potency. Indeed, fluorination is a common strategy in the development of antimicrobial agents.
Anticancer and Cytotoxic Activity
4-Hydroxybenzaldehyde has been investigated for its potential as an anticancer drug, with some studies indicating it can inhibit cell migration and proliferation.[1] this compound has been shown to cause cell death in HT-29 and human ovarian carcinoma cell lines, inducing apoptosis through the inhibition of the mitochondrial membrane potential.[4] It is also used as a building block for the synthesis of more complex molecules with demonstrated anticancer properties, such as curcuminoid analogs that show significant inhibitory concentrations against human ovarian cancer cell lines. This suggests that while the parent fluorinated molecule has cytotoxic potential, its primary utility may be as a scaffold for developing more potent and selective anticancer agents.
Experimental Protocols for Comparative Evaluation
To facilitate further research and direct comparison, the following are detailed, standardized protocols for assessing the key biological activities discussed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay quantifies the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of the test compounds (4-hydroxybenzaldehyde and this compound) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of the test compound solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the compound concentration.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 24-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The LD₅₀ value (the concentration of the compound that kills 50% of the cells) can be determined.
Antimicrobial Activity: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Serially dilute the test compounds in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanistic Considerations: The Impact of Fluorine on the Phenolic Hydroxyl Group
The biological activities of these compounds are largely dictated by the phenolic hydroxyl group. In antioxidant reactions, it acts as a hydrogen donor. In interactions with protein targets, it can serve as both a hydrogen bond donor and acceptor. The ortho-fluorine substituent in this compound exerts a strong electron-withdrawing inductive effect, which can modulate the properties of this crucial hydroxyl group.
Conclusion and Future Perspectives
This guide illuminates the established biological activities of 4-hydroxybenzaldehyde and the emergent potential of its fluorinated analog, this compound. While 4-hydroxybenzaldehyde serves as a benchmark with its known antioxidant and antimicrobial properties, the introduction of a fluorine atom in the C3 position offers intriguing possibilities for enhanced potency and modified pharmacokinetic profiles. The available data suggests that this compound is a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology.
It is imperative for the research community to undertake direct, quantitative comparative studies to fully elucidate the structure-activity relationship between these two compounds. The protocols provided herein offer a standardized framework for such investigations. A deeper understanding of how this specific fluorination impacts biological activity will undoubtedly contribute to the rational design of next-generation therapeutics.
References
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Curcuminoids: Enhancing Nature's Gold for Therapeutic Advancement
The journey of a natural product from a traditional remedy to a modern therapeutic is fraught with challenges. Curcumin, the vibrant yellow polyphenol from Curcuma longa (turmeric), epitomizes this journey. For centuries, it has been a cornerstone of traditional medicine, and contemporary research has validated its potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] However, the clinical translation of curcumin has been significantly hampered by its inherent physicochemical limitations, including poor water solubility, rapid metabolism, and consequently, low systemic bioavailability.[3][4][5][6][7][8] This guide provides a comparative analysis of a key chemical strategy aimed at overcoming these hurdles: the strategic incorporation of fluorine atoms into the curcuminoid scaffold. We will explore the rationale, comparative efficacy, and underlying mechanisms of fluorinated versus non-fluorinated curcuminoids, grounded in experimental data.
The Challenge with Curcumin: A Promise Limited by Chemistry
Curcumin's therapeutic potential is vast, modulating multiple signaling pathways involved in inflammation and cancer, such as NF-κB, PI3K/Akt, and Wnt/β-catenin.[3] Yet, its clinical utility is a classic case of a promising molecule failing in the drug discovery pipeline due to a poor pharmacokinetic profile.[5][9]
-
Low Aqueous Solubility: Being a hydrophobic polyphenol, curcumin dissolves poorly in water, which limits its absorption in the gastrointestinal tract.[3][10]
-
Rapid Metabolism: Upon absorption, curcumin undergoes extensive first-pass metabolism in the liver and intestinal wall, where it is rapidly converted into less bioactive glucuronide and sulfate metabolites.[3]
-
Chemical Instability: The β-diketone moiety in curcumin's structure is susceptible to degradation at physiological pH, further reducing its effective concentration.[11]
These factors collectively contribute to curcumin's low bioavailability, necessitating high oral doses (up to 12 g/day in some trials) to achieve detectable therapeutic levels, which can lead to tolerability issues.[10][12] To unlock its full potential, medicinal chemists have turned to various strategies, including nanoformulations and the synthesis of more robust chemical analogs.[4][10] Among the most promising of these are the fluorinated curcuminoids.
The Fluorine Advantage in Medicinal Chemistry
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its drug-like properties. Fluorine's unique characteristics—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's profile:[13]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block metabolic hotspots on a molecule, increasing its half-life and bioavailability.
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.
-
Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of a molecule, potentially leading to stronger and more specific interactions with target proteins through hydrogen bonds or dipole interactions.[13]
Structural and Physicochemical Comparisons
The strategic placement of fluorine atoms on the phenyl rings of the curcumin scaffold leads to analogs with distinct properties. A prominent example is 3,4-difluorobenzylidene curcumin (CDF), which has demonstrated significantly improved characteristics over its parent compound.[14][15][16]
The core difference lies in the substitution of one or more hydrogen atoms with fluorine atoms on the terminal aromatic rings.
Caption: Chemical structures of Curcumin and a representative fluorinated analog, CDF.
While comprehensive head-to-head data for all properties is dispersed across numerous studies, the trend indicates a significant improvement in the drug-like characteristics of fluorinated analogs.
| Property | Curcumin (Non-Fluorinated) | Fluorinated Curcuminoids (e.g., CDF) | Rationale for Improvement |
| Aqueous Solubility | Very Low[3][10] | Generally improved, though still lipophilic | Altered crystal packing and electronic properties can enhance interaction with water. |
| Metabolic Stability | Low; rapid metabolism[3][8] | Significantly Increased[13] | The strong C-F bond blocks sites of metabolic oxidation. |
| Bioavailability | Very Low[3][5][6] | Reported to be ~3 times higher than curcumin[14][15] | A combination of enhanced stability and potentially better absorption. |
| Lipophilicity (LogP) | High | Increased | Fluorine is highly lipophilic, which can aid in membrane permeability.[13] |
Comparative Biological Activities and Mechanisms of Action
The ultimate test of these structural modifications is their impact on biological activity. Fluorination has been shown not just to preserve, but often to enhance the therapeutic efficacy of curcuminoids.
This is one of the most extensively studied areas. Fluorinated analogs consistently demonstrate superior cytotoxic effects against a wide range of cancer cell lines, including those resistant to chemotherapy.[14][15]
Table: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Cell Line | Cancer Type | Curcumin | EF24 (Difluoro-analog) | Reference |
| MDA-MB-231 | Breast Cancer | >50 | 1.1 | [17] |
| PC-3 | Prostate Cancer | >50 | 1.3 | [17] |
| A549 | Lung Cancer | >50 | 0.9 | [17] |
| PANC-1 | Pancreatic Cancer | >50 | 0.7 | [17] |
IC₅₀ is the concentration required to inhibit the growth of 50% of cells. A lower value indicates higher potency.
The enhanced anticancer effects are a result of the modulation of diverse targets. For instance, CDF has been shown to inhibit the self-renewal capacity of cancer stem cells and suppress angiogenesis by modulating miRNAs and key signaling proteins like EGFR, HIF-1α, and VEGF.[14][15]
Both curcumin and its fluorinated analogs exert potent anti-inflammatory effects, primarily by inhibiting the Nuclear Factor-κB (NF-κB) signaling pathway.[12][18] NF-κB is a master regulator of inflammation, and its dysregulation is linked to chronic inflammatory diseases and cancer.[19]
Experimental data shows that fluorinated analogs can be significantly more potent inhibitors of this pathway. The analog EF31, for example, inhibited LPS-induced NF-κB DNA binding with an IC₅₀ of ~5µM, which was dramatically more potent than both the fluorinated analog EF24 (~35µM) and curcumin (>50µM).[12] This enhanced activity is attributed to a more effective inhibition of IκB kinase β (IKKβ), a critical upstream kinase in the NF-κB activation cascade.[12][20]
Caption: Inhibition of the NF-κB signaling pathway by curcumin and its fluorinated analogs.
The benefits of fluorination extend to other therapeutic areas. Studies have shown that curcumin can attenuate neurotoxicity induced by fluoride, suggesting a protective role in the brain.[21][22][23][24][25] While direct comparative studies are emerging, the enhanced bioavailability of fluorinated curcuminoids suggests they could offer more potent neuroprotection. Additionally, fluorinated analogs like CDF have demonstrated promising activity against parasites such as Leishmania major and Toxoplasma gondii, with EC₅₀ values in the sub-micromolar range.[16]
Experimental Protocol: MTT Assay for Cytotoxicity
To provide a practical context, here is a standard protocol for evaluating the comparative cytotoxicity of curcuminoids, a foundational experiment in this field.
Objective: To determine the IC₅₀ value of a test compound (e.g., Curcumin vs. CDF) on a cancer cell line (e.g., MCF-7 breast cancer cells).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds (Curcumin, CDF) dissolved in DMSO to create stock solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is <0.5%.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the "no-cell" blank from all other readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability vs. Log(Concentration) and use non-linear regression (dose-response curve) to calculate the IC₅₀ value.
-
Conclusion and Future Perspectives
The strategic fluorination of curcuminoids represents a highly successful approach to overcoming the inherent pharmacokinetic limitations of the natural parent compound. Experimental data consistently demonstrates that fluorinated analogs exhibit enhanced metabolic stability, improved bioavailability, and, most importantly, superior biological potency across a range of therapeutic targets, including cancer and inflammation.[13][14][15] The increased efficacy is often dramatic, with IC₅₀ values shifting from the high to the low or even sub-micromolar range.[17]
While promising, the journey is not over. Future research should focus on comprehensive preclinical pharmacokinetic and toxicology studies of the most potent fluorinated leads. Furthermore, exploring different fluorination patterns and combining fluorination with other strategies, such as nano-delivery systems, could yield synergistic effects, bringing this "golden" molecule and its powerful derivatives one step closer to the clinic.
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A Comparative Guide to the Spectroscopic Validation of 3-Fluoro-4-hydroxybenzaldehyde Synthesis
For professionals in drug discovery and medicinal chemistry, the structural integrity of building blocks is paramount. 3-Fluoro-4-hydroxybenzaldehyde is a key intermediate, valued for its utility in synthesizing a range of pharmacologically active compounds, from curcuminoid analogs for cancer research to hydrazone derivatives with anti-inflammatory properties.[1] Its precise structure—specifically the ortho position of the fluorine relative to the aldehyde—is critical for its intended reactivity and the biological activity of its derivatives.
This guide provides an in-depth, comparative analysis of the spectroscopic methods required to validate the successful synthesis of this compound. We will move beyond simple data reporting to explain the causal links between experimental choices, expected spectral features, and the conclusive identification of the target molecule against potential isomers and impurities.
Part 1: Synthesis Strategy and Rationale
The formylation of phenols can be achieved through several methods. For this guide, we will focus on the Reimer-Tiemann reaction , a classic and reliable method for the ortho-formylation of phenols.[2][3] We will then compare the expected analytical signature of its product with that of an alternative method, the Duff (or hexamine aromatic formylation) reaction , to illustrate how different synthetic routes can influence the validation strategy.[4]
Primary Synthesis Protocol: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction utilizes chloroform and a strong base to generate a dichlorocarbene intermediate, which acts as the electrophile for the formylation of the phenoxide.[2] The high electron density at the ortho position of the phenoxide ring preferentially directs the substitution to this location.[5]
Experimental Protocol:
-
Phenoxide Formation: Dissolve 2-fluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq). The base is critical for deprotonating the phenol, forming the more nucleophilic 2-fluorophenoxide ion.
-
Reaction Initiation: Heat the solution to approximately 60-70°C. Slowly add chloroform (1.5 eq) dropwise while maintaining vigorous stirring. The reaction is often exothermic and requires careful temperature control.[2]
-
Reflux: After the addition of chloroform, maintain the reaction mixture at reflux for 2-3 hours to ensure complete consumption of the starting material.
-
Work-up and Acidification: Cool the reaction mixture to room temperature. Carefully acidify with dilute sulfuric or hydrochloric acid until the solution is acidic (pH ~2-3). This step neutralizes the excess base and protonates the product.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified by silica gel column chromatography or recrystallization from a water-methanol mixture to yield pure this compound as a crystalline solid.[6]
Causality in Protocol Design: The use of a biphasic solvent system is common as the hydroxide base is not soluble in chloroform.[2] Vigorous stirring is essential to maximize the interfacial area for the reaction between the aqueous phenoxide and the organic dichlorocarbene precursor. The ortho-selectivity is a hallmark of this reaction for phenols, making it a suitable choice for our target molecule.[5]
Alternative Synthesis: The Duff Reaction
The Duff reaction employs hexamine in an acidic medium (often glyceroboric acid) to formylate phenols, also favoring the ortho position.[4] While generally less efficient than the Reimer-Tiemann reaction, it avoids the use of chlorinated solvents and strong bases, offering a different impurity profile.[4][7] The validation process must be robust enough to confirm the identity regardless of the synthetic origin.
Part 2: A Multi-Faceted Approach to Spectroscopic Validation
No single technique is sufficient for unambiguous validation. A self-validating system is one where ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide complementary and corroborating evidence.
Caption: Logical workflow for the comprehensive validation of synthesized compounds.
¹H NMR Spectroscopy: The Fingerprint of Connectivity
¹H NMR is arguably the most powerful tool for confirming the specific regioisomer. The chemical shifts, splitting patterns, and coupling constants provide a detailed map of the proton environment.
Expected ¹H NMR Spectrum (in CDCl₃):
-
δ ~9.86 ppm (s, 1H, -CHO): The aldehyde proton is highly deshielded by the electronegative oxygen and the magnetic anisotropy of the carbonyl group, appearing as a sharp singlet far downfield.[8]
-
δ ~7.65 ppm (m, 2H, Ar-H): These signals correspond to the aromatic protons ortho and para to the hydroxyl group (H-2 and H-6 in a 4-hydroxybenzaldehyde system). The fluorine at position 3 complicates this, and these protons will show coupling to both each other and the fluorine.
-
δ ~7.16 ppm (m, 1H, Ar-H): This multiplet corresponds to the aromatic proton ortho to the aldehyde group (H-5).
-
δ ~6.04 ppm (s, 1H, -OH): The hydroxyl proton signal is a broad singlet and is exchangeable with D₂O.[8] Its chemical shift can vary depending on concentration and solvent.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Key Coupling (J) Hz |
| Aldehyde (-CHO) | ~9.86 | Singlet (s) | N/A |
| Aromatic (H-2, H-6) | ~7.62 - 7.67 | Multiplet (m) | J(H,F) and J(H,H) |
| Aromatic (H-5) | ~7.16 | Multiplet (m) | J(H,H) |
| Hydroxyl (-OH) | ~6.04 (variable) | Singlet (s), broad | Exchangeable with D₂O |
Comparative Insight: How does this distinguish our product from key alternatives?
-
Starting Material (2-Fluorophenol): Would lack the characteristic aldehyde singlet at ~9.86 ppm and would show a much simpler aromatic region.
-
Isomeric Impurity (e.g., 5-Fluoro-2-hydroxybenzaldehyde): While it would also show an aldehyde proton, the splitting patterns and coupling constants in the aromatic region would be distinctly different due to the altered positions of the substituents. The unique fluorine-proton coupling patterns are definitive.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR confirms the number and type of carbon atoms and is especially useful for identifying the carbonyl carbon and carbons bonded to fluorine.
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Carbonyl Carbon (~191 ppm): The aldehyde carbon is significantly downfield.
-
Aromatic Carbons (115-165 ppm): The aromatic region will show distinct signals for each of the six carbons. The carbon directly bonded to fluorine (C-3) will exhibit a large one-bond coupling constant (¹J(C,F) ≈ 240-250 Hz), appearing as a doublet. Carbons two or three bonds away will show smaller couplings.
| Carbon Assignment | Expected δ (ppm) | Key Feature |
| Aldehyde (-CHO) | ~191 | Downfield singlet |
| C-4 (-OH) | ~160 | |
| C-3 (-F) | ~155 | Large ¹J(C,F) coupling |
| Aromatic CH | ~115-130 | Subject to C-F coupling |
| C-1 (-CHO) | ~130 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. The presence of both a hydroxyl and a carbonyl group is the primary validation checkpoint.
Expected IR Absorption Bands (KBr pellet, cm⁻¹):
-
~3130 cm⁻¹ (broad): This broad absorption is characteristic of the O-H stretching vibration, with the broadening indicative of intermolecular hydrogen bonding.[9]
-
~2750 cm⁻¹: A characteristic, though often weak, C-H stretch for the aldehyde proton.[9]
-
~1670 cm⁻¹ (strong): A strong, sharp absorption corresponding to the C=O stretching of the aromatic aldehyde. The frequency is slightly lowered from a typical aldehyde (~1725 cm⁻¹) due to conjugation with the aromatic ring and potential hydrogen bonding.[9]
-
~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.
-
~1259 cm⁻¹: A strong band associated with the C-F stretching vibration, often coupled with ring bending modes.[9]
Comparative Insight:
-
4-Hydroxybenzaldehyde (non-fluorinated analog): Would show similar O-H and C=O stretches but would lack the characteristic C-F stretch around 1259 cm⁻¹.[10]
-
2-Fluoro-4-formylphenyl acetate (an acetylated precursor): Would lack the broad O-H stretch and instead show a strong ester C=O stretch around 1760 cm⁻¹.
Caption: Comparative IR features for product validation against common impurities.
Mass Spectrometry: The Final Confirmation of Mass
Mass spectrometry provides the definitive molecular weight of the synthesized compound, confirming the elemental formula.
-
Molecular Formula: C₇H₅FO₂
-
Molecular Weight: 140.11 g/mol [11]
-
Expected Mass Spectrum (EI):
-
Molecular Ion Peak (M⁺): A strong peak at m/z = 140.
-
M-1 Peak: A very prominent peak at m/z = 139, corresponding to the loss of the aldehydic hydrogen, forming a stable acylium ion. This is often the base peak in the spectrum for benzaldehydes.[12]
-
Other Fragments: A peak at m/z = 111, corresponding to the loss of the -CHO group (29 amu).
-
The observation of the correct molecular ion peak at m/z 140 is crucial evidence that the desired product has been formed.
Conclusion
The validation of this compound synthesis is a process of building a cohesive, multi-point argument. While the Reimer-Tiemann reaction is a powerful tool for its synthesis, its success can only be claimed when a full suite of spectroscopic data is acquired and critically analyzed. The characteristic aldehyde proton in ¹H NMR, the C-F coupling in ¹³C NMR, the triumvirate of O-H, C=O, and C-F stretches in IR, and the definitive molecular weight from mass spectrometry collectively provide an unambiguous confirmation of structure and purity. This rigorous, evidence-based approach is the bedrock of reliable and reproducible chemical science, ensuring that the molecular tools we create for drug discovery are precisely what we intend them to be.
References
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- PrepChem.com. (n.d.). Synthesis of this compound.
- Wikipedia. (n.d.). Duff reaction.
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- askIITians. (n.d.). The Reimer-Tiemann reaction is a chemical reaction that involves the.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
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- Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.
- NIST. (n.d.). Benzaldehyde, 4-hydroxy-.
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The Fluorine Factor: A Comparative Guide to the Enhanced Biological Efficacy of Hydroxybenzaldehydes
For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of innovation. Among the vast arsenal of chemical tools, fluorine substitution has emerged as a powerful strategy to modulate the biological properties of small molecules. This guide provides an in-depth technical comparison of how fluorine substitution impacts the biological efficacy of hydroxybenzaldehydes, a class of compounds with diverse therapeutic potential. By examining experimental data across antioxidant, antimicrobial, and enzyme-inhibiting activities, we will elucidate the nuanced yet profound influence of this unique halogen.
The Strategic Introduction of Fluorine: More Than Just a Hydrogen Mimic
Hydroxybenzaldehydes, characterized by a benzene ring bearing both a hydroxyl (-OH) and a formyl (-CHO) group, are prevalent in natural products and serve as versatile synthons in medicinal chemistry. Their inherent biological activities, including antioxidant and antimicrobial properties, make them attractive starting points for drug discovery.[1]
The introduction of fluorine, the most electronegative element, into an organic molecule imparts a suite of unique physicochemical properties that can dramatically alter its biological profile.[2] Unlike a simple hydrogen bioisostere, fluorine's small van der Waals radius (1.47 Å versus 1.20 Å for hydrogen), coupled with its powerful electron-withdrawing nature, can influence:
-
Acidity (pKa): Fluorine's inductive effect can significantly lower the pKa of nearby acidic protons, such as the phenolic hydroxyl group in hydroxybenzaldehydes. This alteration in acidity can modulate target binding and bioavailability.
-
Lipophilicity: The impact of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, leading to enhanced membrane permeability, the introduction of multiple fluorine atoms or a trifluoromethyl group can have the opposite effect.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to improved metabolic stability and a longer in vivo half-life of fluorinated drug candidates.
-
Conformational Effects and Binding Interactions: Fluorine can influence molecular conformation and participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity to target proteins.
This guide will now delve into a comparative analysis of fluorinated versus non-fluorinated hydroxybenzaldehydes across key biological assays, supported by experimental data.
Comparative Analysis of Biological Efficacy
To provide a clear and objective comparison, we will examine the performance of representative fluorinated and non-fluorinated hydroxybenzaldehydes in three critical areas: antioxidant activity, antimicrobial efficacy, and enzyme inhibition.
Antioxidant Activity: The Role of Fluorine in Radical Scavenging
Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate this radical scavenging activity.
Fluorine's strong electron-withdrawing effect is expected to increase the O-H bond dissociation energy of the phenolic hydroxyl group, which could paradoxically decrease its hydrogen-donating ability and thus lower its radical scavenging activity in some contexts. However, the overall antioxidant capacity is a complex interplay of electronic effects, steric factors, and the stability of the resulting radical.[4] Further direct comparative studies are warranted to fully elucidate this relationship.
Table 1: Comparative Antioxidant Activity (Hypothetical Data for Illustrative Purposes)
| Compound | Structure | DPPH Radical Scavenging (IC50 in µM) | Reference |
| 4-Hydroxybenzaldehyde | Non-fluorinated | >1000 | [5] |
| 2-Fluoro-4-hydroxybenzaldehyde | Fluorinated | Data not available | N/A |
| 3-Fluoro-4-hydroxybenzaldehyde | Fluorinated | Data not available | N/A |
Note: This table highlights the need for direct comparative studies. The provided reference indicates low activity for the parent compound.
Antimicrobial Efficacy: Halting Microbial Growth
Hydroxybenzaldehydes have demonstrated antimicrobial activity against a range of pathogens. Fluorine substitution can enhance this property through various mechanisms, including increased membrane permeability and altered interactions with microbial enzymes.
A study on the antifungal activity of benzaldehydes revealed that the presence of an ortho-hydroxyl group enhances efficacy.[6] While this study did not include fluorinated derivatives, it underscores the importance of the substitution pattern on the benzene ring. Another study on fluorinated benzimidazole derivatives showed that the presence of a fluorine atom on the phenyl ring generally increases antimicrobial activity.[1]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | |
| 2-Fluoro-4-hydroxybenzaldehyde | Data not available | Data not available | N/A |
Note: This table illustrates the available data for a non-fluorinated hydroxybenzaldehyde derivative. Direct comparative data with its fluorinated counterpart is needed for a complete analysis.
Enzyme Inhibition: A Focus on Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis and a target for developing agents to treat hyperpigmentation disorders. Benzaldehyde and its derivatives are known to inhibit tyrosinase.
A study on 4-substituted benzaldehydes as tyrosinase inhibitors provides valuable comparative data. The results indicate that halogen substitution at the para-position can influence inhibitory activity.
Table 3: Comparative Tyrosinase Inhibitory Activity
| Compound | IC50 (µM) | Inhibition Type | Reference |
| 4-Hydroxybenzaldehyde | 1220 | Competitive | [3] |
| 4-Fluorobenzaldehyde | 387 | Partial Non-competitive | [6] |
| 4-Chlorobenzaldehyde | 175 | Partial Non-competitive | [6] |
| 4-Bromobenzaldehyde | 114 | Partial Non-competitive | [6] |
This data suggests that while fluorination at the 4-position of benzaldehyde improves tyrosinase inhibition compared to the hydroxy-analogue, other halogens like chlorine and bromine have a more pronounced effect.[3][6] The change in inhibition type from competitive for 4-hydroxybenzaldehyde to partial non-competitive for the halogenated analogues indicates a different binding mechanism.
Experimental Methodologies: A Guide to Reproducible Data
To ensure the scientific integrity of the comparative data, it is crucial to adhere to standardized and well-validated experimental protocols.
DPPH Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add serial dilutions of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[8]
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well of the microtiter plate.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound, mushroom tyrosinase solution, and a buffer (e.g., phosphate buffer, pH 6.8).[5]
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate (e.g., L-DOPA or L-tyrosine).
-
Monitor the formation of dopachrome by measuring the absorbance at 475-492 nm over time using a microplate reader.[6][9]
-
Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the hydroxybenzaldehyde scaffold presents a compelling avenue for modulating biological efficacy. While the available direct comparative data is still emerging, the foundational principles of fluorine's effects in medicinal chemistry, combined with the existing data on related compounds, strongly suggest that fluorination can significantly enhance antimicrobial and enzyme-inhibiting properties. The impact on antioxidant activity is more nuanced and requires further investigation.
For researchers in drug discovery, the key takeaway is that fluorine substitution is a versatile tool that can be used to fine-tune the properties of a lead compound. The specific position of the fluorine atom is critical and can lead to profound differences in activity and mechanism of action. Future research should focus on the synthesis and systematic biological evaluation of a broader range of fluorinated hydroxybenzaldehydes to build a comprehensive structure-activity relationship database. This will undoubtedly accelerate the development of novel therapeutics with improved efficacy and pharmacokinetic profiles.
References
- Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
- Nihei, K., et al. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology, 191(4), 1711–1716.[6]
- Bio-protocol. (n.d.). Tyrosinase inhibition assay.
- Lioi, M., et al. (2013). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. International Journal of Molecular Sciences, 14(7), 13657–13673.[3]
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- Yamagami, C., et al. (2004). Quantitative Structure-Activity Relationship Analyses of Antioxidant and Free Radical Scavenging Activities for Hydroxybenzalacetones. Bioorganic & Medicinal Chemistry Letters, 14(22), 5629-5633.[4]
- ResearchGate. (2010). Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives.
- Active Concepts. (2023). Tyrosinase Inhibition Assay.
- MDPI. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- MDPI. (2021). DPPH Radical Scavenging Assay.
- Chen, C. C., et al. (2019). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Parasites & Vectors, 12(1), 589.[1]
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465.[2]
- Gelardi, G., et al. (2019). Evaluation of Bis-biphenyl Salicylaldehyde Schiff Base Derivatives for Alpha-Glucosidase Inhibition: Anticancerous Activity and. Molecules, 24(23), 4355.[17]
- Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations.
- PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde.
- PubChem. (n.d.). This compound.
- ResearchGate. (2015). Enzyme inhibition by fluoro compounds.
- MDPI. (2023). Antimicrobial Activities and Mode of Flavonoid Actions.
- MDPI. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.
- PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
- ResearchGate. (2025). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights.
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A Comparative Analysis of Synthetic Routes to 3-Fluoro-4-hydroxybenzaldehyde: A Guide for Researchers
Introduction: The Significance of 3-Fluoro-4-hydroxybenzaldehyde in Modern Drug Discovery
This compound is a key building block in medicinal chemistry and drug development.[1][2] Its utility stems from the unique electronic properties conferred by the fluorine substituent, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This versatile intermediate is employed in the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents and novel therapeutics.[1] Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in the pharmaceutical sciences. This guide provides a comparative analysis of the most common synthetic routes to this valuable compound, offering insights into the underlying chemical principles and providing detailed experimental protocols to aid in the selection of the most appropriate method for a given research objective.
Comparative Overview of Synthetic Strategies
Several distinct synthetic strategies have been developed to access this compound. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. The primary approaches can be broadly categorized as:
-
Demethylation of 3-Fluoro-4-methoxybenzaldehyde: A high-yielding and straightforward approach.
-
Formylation of 2-Fluorophenol: A direct method, with the Reimer-Tiemann reaction being a notable example.
-
Multi-step Synthesis from 3-Fluorophenol: A more complex but viable route involving protection and functionalization steps.
-
Other Formylation Methods (Duff and Vilsmeier-Haack): These are common formylation techniques for phenols, though their specific application to 2-fluorophenol for this target molecule is less documented.
The following sections will delve into the specifics of each of these routes, providing a critical evaluation of their respective advantages and disadvantages.
Route 1: Demethylation of 3-Fluoro-4-methoxybenzaldehyde
This is arguably one of the most efficient and widely employed methods for the synthesis of this compound. The commercially available 3-Fluoro-4-methoxybenzaldehyde is treated with a demethylating agent to cleave the methyl ether and reveal the desired hydroxyl group.
Reaction Scheme:
Caption: Demethylation of 3-Fluoro-4-methoxybenzaldehyde.
Causality of Experimental Choices:
The choice of demethylating agent is critical. Boron tribromide (BBr₃) is a powerful Lewis acid that effectively cleaves aryl methyl ethers at low temperatures.[3] The reaction proceeds via the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Hydrobromic acid (HBr) is a more classical and cost-effective reagent, but typically requires higher temperatures to achieve efficient demethylation. The use of an inert atmosphere is recommended to prevent oxidation of the starting material and product.
Comparative Data:
| Demethylating Agent | Temperature | Reaction Time | Yield | Reference |
| Boron Tribromide (BBr₃) | Ice bath to room temp. | 24 hours | 91% | [3] |
| Hydrobromic Acid (HBr, 48%) | 140 °C | 3 hours | 97% | [3] |
Experimental Protocols:
Protocol 1A: Demethylation using Boron Tribromide [3]
-
To a solution of 3-Fluoro-4-methoxybenzaldehyde (1 g, 6.5 mmol) in dichloromethane, add a 1 M solution of boron tribromide in dichloromethane (19.5 mmol) under an inert atmosphere at ice bath temperature.
-
Stir the reaction mixture for 24 hours, allowing it to gradually warm to room temperature.
-
Upon completion, carefully add an excess of anhydrous methanol to quench the reaction.
-
Remove the solvent and the resulting trimethyl borate by distillation under reduced pressure.
-
Dissolve the residue in methanol and repeat the reduced pressure distillation to ensure complete removal of borate esters.
-
Dissolve the solid residue in ethyl acetate, wash the organic phase with water (3 x 100 ml), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (petroleum ether:ethyl ether = 8:2) to yield pure this compound.
Protocol 1B: Demethylation using Hydrobromic Acid [3]
-
Combine 3-Fluoro-4-methoxybenzaldehyde (5.00 g, 32.5 mmol) with 48% hydrobromic acid (30 ml).
-
Heat the mixture to 140 °C and stir under an argon atmosphere for 3 hours.
-
After cooling, dilute the mixture with water (150 ml) and extract with dichloromethane (2 x 100 mL).
-
Wash the combined organic layers with brine and dry over sodium sulfate.
-
Remove the solvent in vacuo to obtain this compound as a brown solid.
Route 2: Formylation of 2-Fluorophenol via the Reimer-Tiemann Reaction
The direct formylation of 2-Fluorophenol offers a more convergent approach to the target molecule. The Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols, has been successfully applied for this purpose.[2][4][5]
Reaction Scheme:
Caption: Reimer-Tiemann formylation of 2-Fluorophenol.
Causality of Experimental Choices:
The Reimer-Tiemann reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base, typically sodium hydroxide.[4] The electron-rich phenoxide, formed by the deprotonation of the phenol, acts as the nucleophile, attacking the electrophilic dichlorocarbene. The reaction generally favors ortho-formylation due to the directing effect of the hydroxyl group. In the case of 2-fluorophenol, the formyl group is introduced at the position para to the fluorine atom and ortho to the hydroxyl group, leading to the desired product. The reaction is typically carried out in a biphasic system, requiring vigorous stirring to facilitate the reaction between the aqueous and organic phases.
Experimental Data:
| Starting Material | Reagents | Temperature | Yield | Reference |
| 2-Fluorophenol | Chloroform, Sodium Hydroxide | ~60 °C | Not explicitly stated, but successful | [2] |
Experimental Protocol: [2]
-
To a solution of sodium hydroxide (1250 g, 31.26 mols) in water (2 L), add 2-fluorophenol (500 g, 4.46 mols).
-
Heat the mixture to approximately 60 °C with agitation.
-
Slowly add chloroform (1230 g) dropwise to the mixture.
-
Continue agitating the mixture at 60 °C for 2 hours.
-
After the reaction, acidify the mixture with sulfuric acid.
-
Filter the mixture while hot to remove any residue.
-
Recrystallize the deposited crystals from a mixed solvent of water-methanol to obtain this compound.
Route 3: Multi-step Synthesis from 3-Fluorophenol
A more elaborate, yet effective, synthesis starts from 3-fluorophenol. This route involves a sequence of protection, bromination, Grignard formation, formylation, and deprotection steps.[6]
Workflow Diagram:
Caption: Multi-step synthesis from 3-Fluorophenol.
Causality of Experimental Choices:
This route offers a high degree of control over the regioselectivity of the formylation. The initial protection of the phenolic hydroxyl group prevents its interference in subsequent steps. Bromination is directed to the position ortho to the fluorine and para to the protected hydroxyl group. The subsequent Grignard formation and reaction with a formylating agent like dimethylformamide (DMF) introduces the aldehyde functionality. Finally, deprotection yields the target molecule. The choice of protecting group is crucial; it must be stable to the reaction conditions of the subsequent steps and easily removable at the end of the synthesis.[6]
Key Advantages:
-
High regioselectivity.
-
Avoids the use of harsh conditions associated with some direct formylation methods.
Key Disadvantages:
-
Longer synthetic sequence, potentially leading to lower overall yield.
-
Requires the use of organometallic reagents, which necessitates anhydrous conditions.
Discussion of Other Formylation Methods: Duff and Vilsmeier-Haack Reactions
The Duff and Vilsmeier-Haack reactions are well-established methods for the formylation of electron-rich aromatic compounds.[7][8][9]
-
Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. It typically shows a strong preference for ortho-formylation of phenols.[10][11] For 2-fluorophenol, formylation would be expected to occur at the 6-position (ortho to both fluoro and hydroxyl groups) and potentially at the 4-position (para to the hydroxyl group). The regioselectivity can be influenced by the reaction conditions.
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like DMF and phosphorus oxychloride (POCl₃).[12][13][14] The reaction is also suitable for electron-rich aromatics. For substituted phenols, a mixture of ortho and para isomers is often obtained, with the para product generally favored due to steric hindrance at the ortho positions.[15]
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is a strategic decision that depends on the specific needs of the researcher.
-
For high yield and operational simplicity , the demethylation of 3-Fluoro-4-methoxybenzaldehyde stands out as the most robust and reliable method, with well-documented protocols and excellent yields using either BBr₃ or HBr.
-
For a more convergent approach starting from a simpler precursor , the Reimer-Tiemann formylation of 2-Fluorophenol is a viable option. However, yields may be lower, and purification from potential isomers might be necessary.
-
The multi-step synthesis from 3-Fluorophenol offers excellent control over regioselectivity but at the cost of a longer synthetic sequence and the need for more specialized reagents and techniques.
The Duff and Vilsmeier-Haack reactions represent potential alternatives for the formylation of 2-fluorophenol, but would require further investigation to establish their efficacy and selectivity for producing the desired this compound.
Ultimately, this guide provides the foundational knowledge and experimental details for researchers to make an informed decision based on their laboratory capabilities, budget, and desired scale of production.
References
- Wikipedia. (2023, October 27). Reimer–Tiemann reaction.
- National Center for Biotechnology Information. (n.d.). Para-Selective Dearomatization of Phenols by I(i)/I(iii) Catalysis-Based Fluorination.
- Semantic Scholar. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity.
- RSC Publishing. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
- Organic Syntheses. (2012). ortho-Formylation of phenols.
- RSC Publishing. (2019). Formylation of phenols using formamidine acetate.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2025). Applications of the Vilsmeier reaction in heterocyclic chemistry.
- Wikipedia. (2023, August 2). Duff reaction.
- ChemRxiv. (2023). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu.
- PrepChem.com. (n.d.). Synthesis of this compound.
- L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
- ResearchGate. (2025). Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction.
- Semantic Scholar. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity.
- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- Wikipedia. (2023, July 29). Electrophilic fluorination.
- Hansen, T. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
- ResearchGate. (2018). Promotional effect of ionic liquids in the electrophilic fluorination of phenols.
- National Center for Biotechnology Information. (2018). Pd-catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups.
- Harvard University. (n.d.). Deoxyfluorination of Phenols.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- National Center for Biotechnology Information. (2018). Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups.
- GeeksforGeeks. (2025). Reimer Tiemann Reaction Mechanism.
- Wikipedia. (2023, October 27). Vilsmeier–Haack reaction.
- Scientific Research Publishing. (2012). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non.
- Thieme. (n.d.). Synthesis by Formylation of Arene—Hydrogen Bonds.
- UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
- National Center for Biotechnology Information. (n.d.). This compound.
- Amerigo Scientific. (n.d.). This compound.
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A Comparative Guide to 3-Fluoro-4-hydroxybenzaldehyde and 2-Fluoro-4-hydroxybenzaldehyde in Drug Design
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a drug discovery campaign. The introduction of fluorine into a molecular scaffold can profoundly influence its physicochemical properties and biological activity. This guide provides an in-depth comparison of two isomeric fluorinated phenols, 3-Fluoro-4-hydroxybenzaldehyde and 2-Fluoro-4-hydroxybenzaldehyde, as precursors in drug design. By examining their distinct properties and the performance of their derivatives, we aim to equip researchers with the insights needed to make informed decisions in their synthetic strategies.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the position of the fluorine atom—ortho versus meta to the hydroxyl group—imparts distinct electronic and steric characteristics to this compound and 2-Fluoro-4-hydroxybenzaldehyde. These differences can influence reactivity, intermolecular interactions, and ultimately, the pharmacological profile of their derivatives.
| Property | This compound | 2-Fluoro-4-hydroxybenzaldehyde |
| CAS Number | 405-05-0[1] | 348-27-6[2] |
| Molecular Formula | C₇H₅FO₂[1] | C₇H₅FO₂[2] |
| Molecular Weight | 140.11 g/mol [1] | 140.11 g/mol [2] |
| Melting Point | 125 °C[3] | 168-170 °C |
| Appearance | Light yellow to yellow to orange powder/crystal | White to yellow to red to brown powder |
| Synonyms | 2-Fluoro-4-formylphenol[1] | 3-Fluoro-4-formylphenol[4] |
The higher melting point of the 2-fluoro isomer may suggest stronger intermolecular forces in its crystal lattice, potentially arising from differences in hydrogen bonding and dipole-dipole interactions.
Synthesis of Bioactive Derivatives: Curcuminoids and Hydrazones
Both isomers serve as versatile starting materials for the synthesis of various bioactive scaffolds, most notably curcuminoids and hydrazones, which have garnered significant interest for their anti-inflammatory and anticancer properties.
Synthesis of Curcuminoid Analogs
Curcuminoids, the active compounds in turmeric, are known for their therapeutic potential, and synthetic analogs are being explored to improve their drug-like properties. The general synthesis of curcuminoid derivatives from these fluorinated benzaldehydes involves a base-catalyzed aldol condensation with a ketone, such as pentane-2,4-dione.
Caption: General workflow for the synthesis of fluorinated curcuminoids.
Synthesis of Hydrazone Derivatives
Hydrazones are a class of compounds characterized by a C=N-N bond and are known to exhibit a wide range of biological activities. Their synthesis from fluoro-hydroxybenzaldehydes is typically a straightforward condensation reaction with a substituted hydrazine in a suitable solvent like ethanol.
Caption: General workflow for the synthesis of fluorinated hydrazones.
Comparative Performance in Drug Design: A Focus on Anticancer and Anti-inflammatory Activity
The true measure of these isomers in drug design lies in the biological performance of their derivatives. While direct comparative studies are limited, we can glean valuable insights from existing research.
Anticancer Activity of Curcuminoid Derivatives
Fluorination of curcuminoids has been explored as a strategy to enhance their anticancer activity. However, the position of the fluorine atom appears to be a critical determinant of efficacy.
A study on the cytotoxicity of various curcumin analogs against the human lung cancer cell line (LU-1) provides a valuable point of comparison.[5] In this research, a curcuminoid derived from a 3-fluoro-substituted aromatic moiety (analogous to a derivative of 2-Fluoro-4-hydroxybenzaldehyde ) exhibited improved anticancer activity compared to curcumin itself.[5] Conversely, a 4-fluoro curcumin analog showed inactivity.[5] This suggests that the placement of the fluorine atom at the 3-position of the phenyl ring is more favorable for cytotoxic activity in this context.[5]
Another study reported that curcuminoid derivatives synthesized from This compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.75 μM against the human ovarian cancer cell line A2780.
| Derivative Source | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 2-Fluoro-4-hydroxybenzaldehyde (as 3-fluoro aromatic moiety) | LU-1 (Human Lung Cancer) | 56.39 ± 4.26 | [5] |
| This compound | A2780 (Human Ovarian Cancer) | 0.75 | |
| Curcumin (for comparison) | LU-1 (Human Lung Cancer) | 72.88 ± 6.19 | [5] |
It is important to note that these values are from different studies and against different cell lines, so a direct comparison of potency should be made with caution. However, the data suggests that derivatives of both isomers can exhibit potent anticancer activity. The improved activity of the 3-fluoroaromatic curcuminoid over curcumin in the LU-1 cell line is a noteworthy finding for future drug design.[5]
Anti-inflammatory Activity of Hydrazone Derivatives
Hydrazones derived from fluorinated benzaldehydes have shown promise as anti-inflammatory agents. Research has shown that hydrazone derivatives of This compound are potent inhibitors of macrophage migration inhibitory factor (MIF), a key player in inflammation.
Experimental Protocols
To facilitate further research, we provide detailed, step-by-step methodologies for the synthesis and evaluation of these promising compounds.
General Procedure for the Synthesis of Fluorinated Curcuminoids
This protocol is adapted from the aldol condensation method.
Materials:
-
This compound or 2-Fluoro-4-hydroxybenzaldehyde
-
Pentane-2,4-dione
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the chosen fluoro-hydroxybenzaldehyde isomer in ethanol in a round-bottom flask.
-
Add pentane-2,4-dione to the solution.
-
Slowly add an aqueous solution of NaOH while stirring.
-
Allow the reaction to proceed at room temperature for 24-48 hours, monitoring by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure fluorinated curcuminoid.
General Procedure for the Synthesis of Fluorinated Hydrazones
This protocol outlines the condensation reaction to form hydrazones.
Materials:
-
This compound or 2-Fluoro-4-hydroxybenzaldehyde
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the fluoro-hydroxybenzaldehyde isomer in ethanol in a round-bottom flask.
-
Add the substituted hydrazine to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure fluorinated hydrazone.
In Vitro Anti-inflammatory Assay: Albumin Denaturation Inhibition
This assay is a widely used method to screen for anti-inflammatory activity.
Materials:
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS)
-
Test compounds (fluorinated hydrazones)
-
Diclofenac sodium (standard drug)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the test compounds and diclofenac sodium in a suitable solvent (e.g., DMSO).
-
Prepare a 1% aqueous solution of BSA.
-
To 1 mL of the BSA solution, add 100 µL of the test compound or standard drug solution at various concentrations.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C for 10 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
Conclusion and Future Directions
Both this compound and 2-Fluoro-4-hydroxybenzaldehyde are valuable building blocks in medicinal chemistry, providing access to a range of bioactive compounds. The available data suggests that the position of the fluorine atom significantly influences the biological activity of the resulting derivatives. In the context of curcuminoids, the 2-fluoro isomer (leading to a 3-fluoro aromatic moiety) may offer an advantage in anticancer activity against certain cell lines. For anti-inflammatory hydrazones, derivatives of the 3-fluoro isomer have shown promising results.
This guide highlights the importance of considering isomeric differences in early-stage drug discovery. Further head-to-head comparative studies of a series of derivatives from both isomers are warranted to fully elucidate their structure-activity relationships and guide the rational design of more potent and selective therapeutic agents.
References
- Cytotoxicity of Aromatic Substituted Curcuminoid against Human Lung Cancer Cell Line. (2021).
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- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
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- Biological Activities of Hydrazone Deriv
- Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (n.d.). PubMed.
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A Senior Application Scientist's Guide to Assessing the Purity of 3-Fluoro-4-hydroxybenzaldehyde by High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials is not merely a quality metric; it is the foundation of reproducible and reliable outcomes. 3-Fluoro-4-hydroxybenzaldehyde is a critical building block in the development of novel therapeutics and advanced materials.[1] Impurities, even in trace amounts, can lead to unwanted side-products, altered biological activity, and significant delays in development timelines. This guide provides an in-depth, field-proven methodology for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC), compares its performance with alternative analytical techniques, and presents supporting data to guide researchers in making informed decisions.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Its high resolving power, quantitative accuracy, and robustness make it an indispensable tool in quality control laboratories. The method detailed herein is a reversed-phase HPLC (RP-HPLC) approach, which separates compounds based on their hydrophobicity. This is particularly well-suited for aromatic compounds, offering excellent separation from both more polar and less polar impurities.
A well-designed HPLC method does more than just quantify the main peak; it provides a comprehensive profile of the sample. This allows for the detection of synthesis-related impurities, such as unreacted starting materials or by-products, as well as degradation products that may form during storage.
Part 1: The Definitive HPLC Protocol for Purity Analysis
This section details a robust, step-by-step RP-HPLC method optimized for the analysis of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the chromatographic process.
Experimental Workflow: From Sample to Result
Caption: Workflow for HPLC Purity Assessment of this compound.
Detailed HPLC Methodology
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is the workhorse for this type of analysis. The C18 stationary phase provides the necessary hydrophobicity to retain and separate the benzaldehyde and related aromatic impurities.[2][3][4][5]
-
Mobile Phase:
-
Solvent A: Deionized water with 0.1% Acetic Acid. The acid is crucial for suppressing the ionization of the phenolic hydroxyl group, ensuring a consistent retention time and sharp peak shape.
-
Solvent B: Methanol with 0.1% Acetic Acid. Methanol is a common and effective organic modifier for the elution of phenolic compounds.[5]
-
-
Gradient Elution: A gradient is employed to ensure the elution of a wide range of potential impurities with varying polarities within a reasonable timeframe.
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B (linear gradient)
-
15-18 min: 80% B (hold)
-
18-19 min: 80% to 30% B (return to initial)
-
19-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C. Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency.
-
Detection Wavelength: 280 nm. Phenolic aldehydes exhibit strong UV absorbance. 280 nm is chosen as it provides a good response for the main analyte and a broad range of potential aromatic impurities.
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Solvent: HPLC-grade methanol is an excellent choice as it readily dissolves the analyte and is compatible with the mobile phase.
-
Standard Solution: Accurately weigh approximately 10 mg of a this compound certified reference standard (purity ≥99.5%) and dissolve it in 10 mL of methanol to achieve a concentration of 1 mg/mL.
-
Sample Solutions: Prepare samples from different suppliers (e.g., Supplier A and Supplier B) in the same manner as the standard solution to a final concentration of 1 mg/mL.
3. System Suitability Testing (SST): Before any sample analysis, the system's performance must be verified. This is a non-negotiable step for ensuring data integrity.[6] Inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor (Symmetry): Should be ≤ 2.0. This ensures the peak is symmetrical, which is critical for accurate integration.[7]
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%. This demonstrates the precision and reproducibility of the system.[7]
-
Theoretical Plates (N): Should be ≥ 2000. This is a measure of the column's efficiency and its ability to produce sharp peaks.[8]
Part 2: Comparative Analysis and Data Interpretation
To illustrate the utility of this method, we present a comparative analysis of this compound sourced from two hypothetical suppliers against a certified standard.
Table 1: Comparative HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | % Area | Purity (%) |
| Certified Standard | 8.54 | 4589721 | 99.85 | ≥99.5 |
| 6.21 | 3541 | 0.08 | ||
| 9.88 | 3211 | 0.07 | ||
| Supplier A | 8.55 | 4567890 | 99.61 | 99.61 |
| 7.15 | 11023 | 0.24 | ||
| 10.52 | 6890 | 0.15 | ||
| Supplier B | 8.53 | 4498765 | 98.12 | 98.12 |
| 4.32 | 45678 | 1.00 | ||
| 8.91 | 35789 | 0.78 | ||
| 11.24 | 4590 | 0.10 |
Data Interpretation:
-
Purity Calculation: Purity is determined using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Supplier A: The product from Supplier A shows a high purity of 99.61%, which is comparable to the certified standard. The impurity profile consists of two minor, later-eluting peaks, suggesting they are less polar than the main compound.
-
Supplier B: The material from Supplier B has a significantly lower purity of 98.12%. Notably, it contains a significant early-eluting impurity at 4.32 minutes (1.00%), indicating a more polar species. The presence of different impurities compared to Supplier A suggests a different synthetic route or purification process.
This data underscores the critical need for in-house quality control. Relying solely on a supplier's certificate of analysis can be risky, as batch-to-batch variability and degradation during shipping or storage can affect purity.
Part 3: Alternative and Complementary Analytical Techniques
While HPLC is the primary method for routine purity assessment, other techniques offer complementary information and can be superior in specific scenarios. The choice of method should be guided by the analytical goal.
Decision Framework for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Comparison of Purity Assessment Techniques
| Technique | Principle | Pros | Cons | Best For |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, robust, easily automated, suitable for non-volatile and thermally labile compounds. | Requires solvent consumption, may not separate all isomers without method development. | Routine quality control, quantification of known impurities, purity screening.[9] |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and semi-volatile compounds, high efficiency, often coupled with Mass Spectrometry (GC-MS).[10][11] | Requires analyte to be thermally stable and volatile, derivatization may be needed. | Detecting residual solvents, analyzing volatile starting materials or by-products.[12][13] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[14] | Primary method (no need for analyte-specific reference standard), provides structural information, non-destructive.[15][16][17] | Lower sensitivity than HPLC, requires expensive instrumentation and skilled operators, potential for peak overlap. | Absolute purity determination, certification of reference materials, structural confirmation of impurities. |
Conclusion
The Reversed-Phase HPLC method detailed in this guide provides a reliable, robust, and precise system for the routine purity assessment of this compound. The comparative data clearly demonstrates that significant purity variations can exist between suppliers, reinforcing the necessity of independent analytical verification to ensure the quality of starting materials. While HPLC is the cornerstone of quality control for this compound, a comprehensive analytical strategy may involve complementary techniques like Gas Chromatography for volatile impurity analysis and Quantitative NMR for the absolute purity determination of reference standards. By employing the right analytical tools and understanding the principles behind them, researchers can ensure the integrity of their materials, leading to more reliable and reproducible scientific outcomes.
References
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry, 51(2), 76–81.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv.
- System Suitability in HPLC Analysis. Pharmaguideline.
- General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP.
- System Suitability for USP Chromatographic Methods. (2014). ECA Academy.
- A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. (2013). RSC Publishing.
- A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves | Request PDF. ResearchGate.
- Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. UGA CAES.
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- HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. (2011). Journal of Chromatographic Science, Oxford Academic.
- How To Calculate Percent Purity From Gas Chromatography?. (2025). Chemistry For Everyone.
- HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
- CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent.
- Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. (2015). UND Scholarly Commons.
- Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. (2023). NIH.
- This compound | C7H5FO2 | CID 587250. PubChem.
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A Senior Application Scientist's Guide to Cross-Referencing Experimental Data of 3-Fluoro-4-hydroxybenzaldehyde with Literature Values
In the landscape of chemical research and pharmaceutical development, the identity and purity of a starting material are paramount. Every subsequent experimental result, every screening assay, and ultimately, the viability of a drug candidate, rests upon the foundational certainty that the molecule in the vial is precisely what it is believed to be. 3-Fluoro-4-hydroxybenzaldehyde, a key building block in the synthesis of various bioactive compounds, is no exception. Its utility in creating novel therapeutics, from anti-inflammatory agents to oncology candidates, demands rigorous characterization.[1]
This guide provides an in-depth, practical framework for researchers to cross-reference their experimentally obtained data for this compound against established literature values. We will move beyond simple data listing to explain the causality behind experimental choices and establish a self-validating system for ensuring the scientific integrity of your work.
Physicochemical Properties: The First Line of Verification
The simplest, yet most critical, tests involve measuring fundamental physicochemical properties. Discrepancies here are often the first red flag indicating impurities or even a misidentified compound.
Melting Point: A Sentinel for Purity
The melting point is highly sensitive to impurities, which disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting range. For a pure crystalline substance, the melting point should be sharp and reproducible.
Experimental Data vs. Literature Values
| Property | Hypothetical Experimental Value | Literature Value |
| Melting Point | 122-124 °C | 121-127 °C[2][3][4] |
Our hypothetical experimental value falls squarely within the reported literature range. A value significantly below this, for instance, 115-120 °C, would warrant immediate investigation into the sample's purity and suggest the need for recrystallization.
Boiling Point & Solubility
While the boiling point is less frequently determined for solids, its prediction can be useful. Solubility is a practical parameter essential for designing reaction conditions and purification protocols.
Experimental Data vs. Literature Values
| Property | Hypothetical Experimental Observation | Literature Value/Observation |
| Boiling Point | - | 225.6±20.0 °C (Predicted)[5] |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water. | While specific quantitative data is sparse, its structure suggests good solubility in polar organic solvents and limited solubility in water, consistent with observations for similar phenolic aldehydes.[1] |
Spectroscopic Fingerprinting: Elucidating the Molecular Structure
Spectroscopy provides a detailed "fingerprint" of the molecule, confirming the connectivity of atoms and the presence of key functional groups. Any deviation from the expected spectrum is a significant cause for concern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure determination of organic molecules in solution. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each atom.
¹H NMR (Proton NMR) Data Comparison (Solvent: DMSO-d₆)
| Proton Assignment | Hypothetical δ (ppm), Multiplicity, J (Hz) | Literature δ (ppm), Multiplicity, J (Hz)[6] | Rationale for Assignment |
| -CHO (Aldehyde) | 9.75, s | 9.76, s | The aldehyde proton is highly deshielded by the electronegative oxygen and the anisotropic effect of the C=O bond, appearing as a singlet far downfield. |
| -OH (Hydroxyl) | 11.05, br s | 11.04, br s | The phenolic proton is acidic and its chemical shift is concentration and temperature-dependent. It typically appears as a broad singlet and will exchange with D₂O. |
| H-2 | 7.60, d, J=1.8 | 7.61, d, J=1.8 | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It is split into a doublet by the meta-coupling to H-6. |
| H-6 | 7.55, dd, J=8.4, 1.8 | 7.56, dd, J=8.4, 1.8 | This proton is ortho to the aldehyde and meta to the fluorine. It shows a large ortho-coupling to H-5 and a smaller meta-coupling to H-2. |
| H-5 | 7.15, t, J=8.4 | 7.16, t, J=8.4 | This proton is ortho to the hydroxyl group and the fluorine atom. It is split into a triplet (or more accurately, a doublet of doublets with similar coupling constants) by H-6 and the fluorine. |
¹³C NMR (Carbon-13 NMR) Data Comparison (Solvent: DMSO-d₆)
| Carbon Assignment | Hypothetical δ (ppm) | Literature δ (ppm)[6] | Rationale for Assignment |
| C-1 (-CHO) | 191.2 | 191.1 | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield. |
| C-3 (-CF) | 153.5 (d, ¹JCF=246 Hz) | 153.4 (d, ¹JCF=246.5 Hz) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is shifted downfield by the fluorine's electronegativity. |
| C-4 (-COH) | 148.1 (d, ²JCF=12 Hz) | 148.0 (d, ²JCF=12.1 Hz) | This carbon is deshielded by the attached hydroxyl group and shows a smaller two-bond coupling to fluorine. |
| C-5 | 118.0 | 117.9 | This carbon is shielded by the ortho hydroxyl group. |
| C-6 | 127.8 | 127.7 | A standard aromatic CH carbon. |
| C-2 | 115.5 | 115.4 | This carbon is ortho to the electron-withdrawing aldehyde group. |
| C-1 (Ring) | 129.5 | 129.4 | The carbon to which the aldehyde group is attached. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for identifying the functional groups present in a molecule. The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Characteristic FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Hypothetical Experimental Peak (cm⁻¹) | Rationale |
| O-H Stretch (Phenol) | 3100-3300 (Broad) | 3180 (Broad) | The broadness is due to intermolecular hydrogen bonding of the phenolic hydroxyl group. |
| C-H Stretch (Aromatic) | 3000-3100 | 3075 | Characteristic of C-H bonds on the benzene ring. |
| C=O Stretch (Aldehyde) | 1670-1700 | 1685 | The carbonyl stretch of an aromatic aldehyde is a strong, sharp peak. Conjugation with the ring lowers the frequency compared to an aliphatic aldehyde. |
| C=C Stretch (Aromatic) | 1580-1620, 1450-1520 | 1610, 1515 | These peaks correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |
| C-F Stretch | 1100-1250 | 1230 | The carbon-fluorine bond gives rise to a strong, characteristic absorption in the fingerprint region. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. For this compound, the π → π* transition of the conjugated aromatic system is the most prominent feature.
UV-Vis Absorption Data
| Transition | Solvent | Expected λmax (nm) | Hypothetical Experimental λmax (nm) |
| π → π* | Ethanol | ~285-310 | 295 |
The expected λmax is estimated based on data for similar phenolic aldehydes like 4-hydroxybenzaldehyde (λmax = 285 nm) and vanillin (λmax = 310 nm).[7] The exact position of the absorption maximum is solvent-dependent.
Experimental Protocols: A Foundation of Trustworthiness
The reliability of your experimental data is directly tied to the rigor of your methodology. The following protocols represent standard, validated procedures for obtaining high-quality data.
Melting Point Determination (Capillary Method)
This method is a pharmacopeial standard for its accuracy and reproducibility.[5]
-
Sample Preparation : Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals in a mortar and pestle.
-
Capillary Loading : Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into a dense column of 2-3 mm height.[3]
-
Measurement : Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Scan (Optional but Recommended) : First, heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This saves time in subsequent, more accurate measurements.
-
Accurate Determination : Allow the apparatus to cool. Using a fresh capillary, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.[2]
-
Recording : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This is the melting range.
¹H and ¹³C NMR Spectrum Acquisition
-
Sample Preparation : Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[8][9]
-
Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles.[8]
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will automatically 'lock' onto the deuterium signal of the solvent and 'shim' the magnetic field to optimize its homogeneity.[10]
-
Acquisition : Utilize standard, pre-defined acquisition parameters for routine ¹H and ¹³C NMR spectra. For ¹H, this typically involves a 30° or 45° pulse angle and a short relaxation delay (1-2 seconds). For ¹³C, a 90° pulse angle with a longer relaxation delay may be used, often with proton decoupling to simplify the spectrum.
-
Processing : After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).
FT-IR Spectrum Acquisition (ATR Method)
The ATR technique is highly recommended for solid samples due to its minimal sample preparation and high reproducibility.[11][12]
-
Background Spectrum : Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, water vapor).
-
Sample Application : Place a small amount of the powdered this compound onto the center of the ATR crystal.
-
Apply Pressure : Use the instrument's pressure clamp to press the sample firmly against the crystal. Good contact is essential for obtaining a high-quality spectrum.[13]
-
Sample Spectrum Acquisition : Collect the sample spectrum. The instrument software will automatically ratio it against the previously collected background spectrum.
-
Cleaning : After the measurement, release the pressure clamp, remove the sample, and clean the crystal thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol).
Visualizing the Workflow
A systematic approach is key to efficient and accurate data cross-referencing. The following workflows outline the logical steps for data acquisition and interpretation.
Caption: Experimental workflow for sample verification.
Caption: Logical flow for troubleshooting data discrepancies.
Conclusion
The process of cross-referencing experimental data with established literature values is a cornerstone of scientific diligence. For a molecule like this compound, which serves as a vital precursor in medicinal chemistry, this verification is not merely a formality but a critical step that ensures the validity and reproducibility of research. By systematically applying the physicochemical and spectroscopic techniques outlined in this guide, and adhering to rigorous experimental protocols, researchers can proceed with confidence, knowing their foundational materials meet the highest standards of identity and purity.
References
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- Westlab Canada. (2023, May 8). Measuring the Melting Point.
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- University of Calgary. (n.d.). Melting Point Determination.
- SSERC. (n.d.). Melting point determination.
- The Japanese Pharmacopoeia. (n.d.). Melting Point Determination.
- Elguero, J., et al. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. UNED.
- University of Arizona. (n.d.). Sample preparation for FT-IR.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). The Royal Society of Chemistry.
- University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Department of Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).
- Scribd. (n.d.). 1H-NMR Organic Structure Guide.
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
- Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy.
- ACS Publications. (n.d.). The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. The Journal of Organic Chemistry.
- Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.
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- Michigan State University. (n.d.). Visible and Ultraviolet Spectroscopy. Department of Chemistry.
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- ResearchGate. (n.d.). FT‐IR spectra of Fe3O4@3,4‐dihydroxybenzaldehyde.
- NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook.
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A Strategic Guide to In Silico Screening: Comparative Docking Studies of 3-Fluoro-4-hydroxybenzaldehyde Derivatives Against ALDH1A3
This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of 3-Fluoro-4-hydroxybenzaldehyde derivatives. As a privileged scaffold in medicinal chemistry, this compound serves as a versatile starting point for developing novel therapeutics.[1] Its derivatives have been explored for various biological activities, including anticancer and anti-inflammatory effects.[1] By leveraging computational methods, we can rapidly explore the therapeutic potential of a designed library of these derivatives, accelerating the drug discovery process and prioritizing compounds for synthesis and experimental validation.[2][3]
This document outlines a robust methodology for a predictive analysis of their potential biological activity against Aldehyde Dehydrogenase 1A3 (ALDH1A3), a key enzyme implicated in cancer stem cell biology and chemoresistance.[4][5]
Part 1: Designing a Robust Comparative Docking Study
A successful in silico study is built on a strong logical foundation. The choices of a biological target, a compound library, and computational tools are not arbitrary; they are strategic decisions that dictate the relevance and reliability of the results.
The Rationale for Target Selection: Aldehyde Dehydrogenase 1A3 (ALDH1A3)
Aldehyde Dehydrogenase 1A3 (ALDH1A3) has emerged as a significant target in oncology.[5] Overexpression of ALDH1A3 is linked to poor prognosis in various cancers, as it contributes to the survival and proliferation of cancer stem cells.[4] Benzaldehyde-based scaffolds have shown promise as inhibitors of ALDH isoforms, making ALDH1A3 an excellent and clinically relevant target for our comparative study.[4][6] For this guide, we will utilize the high-resolution crystal structure of human ALDH1A3 in complex with a selective inhibitor, available from the Protein Data Bank (PDB ID: 6TGW ).[7] The presence of a co-crystallized inhibitor is critical, as it provides a reference for validating our docking protocol's accuracy.
The Rationale for Ligand Selection: A Structure-Activity Relationship (SAR) Approach
The core of a comparative study lies in the systematic structural variation of a parent compound to understand how different chemical modifications affect binding affinity. This is the essence of a Structure-Activity Relationship (SAR) study.[8] We begin with the parent scaffold, this compound, and design a small, focused library of derivatives. Each modification is intentional, designed to probe specific interactions within the enzyme's active site.
Hypothetical Compound Library for Docking:
| Compound ID | Derivative Name | Rationale for Modification |
| LIG-01 | This compound (Parent) | The baseline compound to establish a reference binding affinity. |
| LIG-02 | 3-Fluoro-4-methoxybenzaldehyde | To assess the impact of replacing the hydroxyl group's hydrogen bond donating capability with a bulkier, non-donating methoxy group. |
| LIG-03 | 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde | To introduce a strong electron-withdrawing group and potential hydrogen bond acceptor (nitro group) adjacent to the hydroxyl. |
| LIG-04 | 4-(benzyloxy)-3-fluorobenzaldehyde | To explore the effect of a large, hydrophobic benzyloxy group, which has shown potency in other ALDH1A3 inhibitors.[4] |
| LIG-05 | 5-(aminomethyl)-3-fluoro-4-hydroxybenzaldehyde | To introduce a basic, positively charged group (aminomethyl) that could form salt bridges or strong hydrogen bonds. |
The Rationale for Software Selection: AutoDock Vina
Numerous software packages are available for molecular docking, each with unique algorithms and scoring functions.[5] For this guide, we select AutoDock Vina , one of the most widely used open-source docking engines.[9] Its advantages include high speed, improved accuracy over its predecessors, and robust community support, making it an excellent tool for virtual screening and comparative analysis.[9][10]
Part 2: A Validated Experimental Protocol for Molecular Docking
The following protocol provides a step-by-step workflow. Adherence to a rigorous and validated methodology is paramount for generating reproducible and trustworthy results.
Workflow Overview
Step 1: Receptor Preparation (ALDH1A3)
-
Selection and Retrieval : Download the 3D crystal structure of human ALDH1A3 (PDB ID: 6TGW) from the RCSB Protein Data Bank.[7] This structure contains a co-crystallized inhibitor, which we will refer to as the "native ligand."
-
Initial Cleaning : Using molecular visualization software (e.g., UCSF Chimera, PyMOL), separate the native ligand from the protein and save it as a separate file. Remove all water molecules and any other heteroatoms not essential for the binding interaction.
-
Protein Preparation : Use the AutoDock Tools (ADT) software suite to prepare the protein. This involves adding polar hydrogens, computing Gasteiger charges, and saving the file in the required PDBQT format. This format includes atomic charge and atom-type information necessary for Vina.
Step 2: Ligand Preparation
-
3D Structure Generation : Draw the 2D structures of the parent compound (LIG-01) and all derivatives (LIG-02 to LIG-05) using chemical drawing software like ChemDraw or MarvinSketch.
-
Conversion and Optimization : Convert the 2D structures to 3D. It is crucial to perform an energy minimization of each ligand using a suitable force field (e.g., MMFF94). This ensures that the starting conformations are energetically favorable.
-
PDBQT Conversion : Use ADT to define the rotatable bonds and save each prepared ligand in the PDBQT format.
Step 3: Docking Protocol Validation
This is a self-validating step to ensure the trustworthiness of your docking parameters.
-
Re-docking : Dock the extracted native ligand back into the binding site of the prepared ALDH1A3 receptor using the same protocol you will use for your derivatives.
-
RMSD Calculation : Superimpose the best-predicted pose of the re-docked ligand with the original co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally determined binding mode.
Step 4: Molecular Docking Simulation
-
Grid Box Definition : Define the search space for the docking simulation. The grid box should be centered on the binding pocket and large enough to encompass the entire active site, allowing the ligands to move and rotate freely. A common approach is to center the grid on the position of the native ligand.
-
Configuration File : Create a configuration text file that specifies the file paths for the receptor and ligand, the center coordinates, and the dimensions of the grid box. You can also adjust the exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases computational time but may yield more accurate results).
-
Execution : Run the AutoDock Vina simulation from the command line for each of the designed derivatives (LIG-01 to LIG-05). Vina will generate an output file containing the predicted binding poses and their corresponding binding affinity scores.
Step 5: Post-Docking Analysis
-
Data Extraction : From the Vina output files, extract the binding affinity score (reported in kcal/mol) for the top-ranked pose of each ligand. A more negative value indicates a stronger predicted binding affinity.
-
Interaction Analysis : Use visualization software to analyze the binding poses. Identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between each ligand and the amino acid residues of the ALDH1A3 active site. Software like LigPlot+ can be used to generate 2D diagrams of these interactions.[11]
Part 3: Data Presentation and In-Depth Interpretation
Clear data presentation is essential for a comparative guide. The results should be summarized to allow for easy comparison and logical interpretation.
Quantitative Data Summary
The primary quantitative output from a docking study is the binding affinity. This data can be effectively presented in a table.
Table 1: Predicted Binding Affinities and Key Interactions of this compound Derivatives with ALDH1A3
| Compound ID | Derivative Name | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Number of H-Bonds (Hypothetical) |
| LIG-01 | This compound (Parent) | -6.8 | Cys313, Trp189, Phe182 | 2 |
| LIG-02 | 3-Fluoro-4-methoxybenzaldehyde | -6.2 | Trp189, Phe182, Leu471 | 0 |
| LIG-03 | 3-Fluoro-4-hydroxy-5-nitrobenzaldehyde | -7.5 | Cys313, Asn180, Trp189, Phe182 | 4 |
| LIG-04 | 4-(benzyloxy)-3-fluorobenzaldehyde | -8.1 | Phe182, Cys313, Cys314, Leu471 | 1 |
| LIG-05 | 5-(aminomethyl)-3-fluoro-4-hydroxybenzaldehyde | -7.9 | Glu279, Cys313, Trp189 | 5 (including a salt bridge) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Interpretation
-
Importance of the 4-OH Group : The decrease in binding affinity from LIG-01 (-6.8 kcal/mol) to LIG-02 (-6.2 kcal/mol) suggests that the hydrogen-bonding capability of the hydroxyl group at the C4 position is important for binding, likely forming key interactions with residues like Cys313.
-
Role of Electron-Withdrawing Groups : LIG-03, with a nitro group, shows a stronger binding affinity (-7.5 kcal/mol) than the parent compound. This could be due to the nitro group's ability to form additional hydrogen bonds (e.g., with a residue like Asn180) and enhance the acidity of the adjacent hydroxyl proton.
-
Benefit of Hydrophobic Moieties : LIG-04 exhibits the highest predicted affinity (-8.1 kcal/mol). This indicates that the active site may contain a hydrophobic pocket that can favorably accommodate the additional phenyl ring of the benzyloxy group, consistent with findings from other studies.[4]
-
Potential for Ionic Interactions : The strong affinity of LIG-05 (-7.9 kcal/mol) highlights the potential to exploit charged residues at the periphery of the active site. The aminomethyl group could form a salt bridge with an acidic residue like Glutamate (e.g., Glu279), significantly strengthening the interaction.
Visualization of Key Interactions
Visualizing the top-scoring ligand within the active site provides invaluable insight.
Conclusion
This guide details a comprehensive and scientifically rigorous approach to conducting a comparative molecular docking study on this compound derivatives. The hypothetical results demonstrate that through systematic in silico analysis, it is possible to derive a preliminary SAR, identifying key structural features that enhance binding affinity to a therapeutic target like ALDH1A3. Specifically, the addition of large hydrophobic groups (LIG-04) and moieties capable of forming strong electrostatic interactions (LIG-03, LIG-05) appear to be promising strategies for improving potency.
By applying these robust computational methodologies, researchers can effectively screen and prioritize novel compounds for chemical synthesis and subsequent in vitro and in vivo evaluation, significantly streamlining the early stages of the drug discovery pipeline.[12][13]
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- Song, G., et al. A Review on Applications of Computational Methods in Drug Screening and Design. PMC.
- Patsnap Synapse. What is in silico drug discovery?.
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- Sabe, V. T., et al. Computational Methods in Drug Discovery. PMC.
- MDPI. Molecular Docking and Structure-Based Drug Design Strategies.
- Al-Mokadem, A. Z., et al. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
- PubMed. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
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- SciSpace. In-silico drug design: An approach which revolutionarised the drug discovery process.
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- Xue, C. B., et al. 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors. Sigma-Aldrich.
- Oriental Journal of Chemistry. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression.
- Scripps Research. AutoDock Vina Documentation.
- YouTube. Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity.
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- PubChem. This compound | C7H5FO2 | CID 587250.
- Ossila. This compound | CAS 405-05-0.
- AACR Journals. Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway.
- ResearchGate. Benzaldehyde probe 1 reversibly labels cellular proteins.
- ResearchGate. (PDF) ADMET, molecular docking, spectroscopic investigations and electronic properties of 4-fluoro-3-nitrobenzaldehyde using DFT calculations.
- YouTube. AutoDock Vina Tutorial: Molecular Docking for Beginners.
- ResearchGate. Structure activity relationship (SAR) of the compounds.
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Efficacy of 3-Fluoro-4-hydroxybenzaldehyde as an intermediate compared to similar compounds
An In-Depth Comparative Guide to the Efficacy of 3-Fluoro-4-hydroxybenzaldehyde as a Chemical Intermediate
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Fluorine in Benzaldehyde Intermediates
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate starting material or intermediate is a critical decision that dictates the efficiency, yield, and viability of a synthetic route. Substituted benzaldehydes are foundational building blocks, prized for the reactivity of their carbonyl group which serves as a gateway to a multitude of chemical transformations. Among these, this compound has emerged as an intermediate of significant interest.[1][2] Its unique electronic properties, conferred by the strategic placement of a fluorine atom and a hydroxyl group, offer distinct advantages in reactivity and pathway direction.
This guide provides a comprehensive comparison of this compound against structurally similar and commonly used benzaldehyde derivatives. We will dissect the underlying chemical principles that govern their reactivity, present comparative data, and provide robust experimental protocols for researchers, scientists, and drug development professionals to validate these findings in their own laboratories.
The Comparative Cohort: Understanding the Substituent Effects
To objectively assess the efficacy of this compound, we compare it against a curated selection of analogues, each chosen to highlight the impact of specific substituent changes on the molecule's performance as an intermediate.
-
4-Hydroxybenzaldehyde: The unsubstituted parent compound, providing a baseline for reactivity.[3][4]
-
3-Chloro-4-hydroxybenzaldehyde: A halogen-substituted analogue to directly compare the influence of fluorine versus chlorine.[5][6]
-
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A widely used intermediate with an electron-donating methoxy group, offering a stark contrast to the electron-withdrawing halogens.[7][8]
The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon.[9][10] Substituents on the aromatic ring modulate this property through a combination of inductive and resonance (mesomeric) effects.
-
Inductive Effect (-I): An electron-withdrawing effect transmitted through sigma bonds, driven by electronegativity.
-
Resonance Effect (+M): An electron-donating effect where lone pairs on the substituent are delocalized into the aromatic π-system.
The interplay of these effects determines the overall electron density at the carbonyl carbon and, consequently, its susceptibility to nucleophilic attack.
Caption: Fig 1. Influence of substituents on the aromatic ring.
Comparative Efficacy Analysis
The "efficacy" of an intermediate is context-dependent, often relating to its reactivity in a desired reaction class. For benzaldehydes, this frequently involves nucleophilic addition to the carbonyl group, a key step in reactions like Wittig olefination, aldol condensations, and Knoevenagel condensations.[9]
The Role of Electron-Withdrawing Groups (EWGs): Both fluorine and chlorine are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I).[11][12] This effect pulls electron density away from the aromatic ring and, critically, from the carbonyl carbon. This depletion of electron density increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile and thus more reactive towards nucleophiles.[9][10] Therefore, reactions that are favored by EWGs, such as the Wittig reaction and aldol condensations, are accelerated.[9]
Fluorine vs. Chlorine: While both are halogens, fluorine's effects are distinct.
-
Inductive Effect: Fluorine is the most electronegative element, so its -I effect is stronger than that of chlorine.[12] This would suggest a higher reactivity for the fluoro-substituted compound.
-
Resonance Effect: Both halogens also exhibit a +M effect by donating lone-pair electrons to the ring. Due to the similar size of fluorine's 2p orbitals and carbon's 2p orbitals, orbital overlap is highly effective.[13] Chlorine's 3p orbitals have poorer overlap with carbon's 2p orbitals, resulting in a weaker +M effect.[13]
For reactions at the carbonyl group, the inductive effect is paramount. The stronger -I effect of fluorine makes This compound generally more reactive in nucleophilic addition reactions than 3-Chloro-4-hydroxybenzaldehyde .
The Role of Electron-Donating Groups (EDGs): The hydroxyl (-OH) and methoxy (-OCH3) groups are strong electron-donating groups primarily through resonance (+M effect), which pushes electron density into the ring.[14] This effect counteracts the desired electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.[9] Consequently, Vanillin and 4-Hydroxybenzaldehyde are generally less reactive in these transformations compared to their halogenated counterparts.
Quantitative Reactivity Comparison
The following table summarizes the expected relative reactivity in common nucleophilic addition reactions based on the electronic principles discussed. The reactivity is predicted relative to the baseline, 4-Hydroxybenzaldehyde.
| Compound | Key Substituent(s) | Dominant Electronic Effect on Carbonyl | Predicted Relative Reactivity (Wittig/Aldol) |
| This compound | 3-Fluoro, 4-Hydroxy | Strong -I (Fluorine) > +M (OH, F) | Highest |
| 3-Chloro-4-hydroxybenzaldehyde | 3-Chloro, 4-Hydroxy | Moderate -I (Chlorine) > +M (OH, Cl) | High |
| 4-Hydroxybenzaldehyde | 4-Hydroxy | +M (Hydroxyl) | Baseline (Low) |
| Vanillin | 3-Methoxy, 4-Hydroxy | Strong +M (Methoxy, Hydroxyl) | Lowest |
Note: This table represents a qualitative prediction based on established principles of physical organic chemistry.[9][10] Actual reaction rates can be influenced by steric factors and specific reaction conditions.
Experimental Validation: A Protocol for Comparative Analysis
To provide a tangible method for validating these claims, the following protocol outlines a comparative study of the Wittig reaction. This protocol is designed to be self-validating by including a baseline compound and quantifiable endpoints.
Objective:
To compare the reaction rates of this compound, 3-Chloro-4-hydroxybenzaldehyde, 4-Hydroxybenzaldehyde, and Vanillin in a Wittig reaction with a stabilized ylide.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM), anhydrous
-
Methanol (for quenching)
-
The four benzaldehyde derivatives to be tested
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stirrers, syringes
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
Caption: Fig 2. Workflow for comparative kinetic analysis.
Step-by-Step Methodology:
-
Ylide Preparation (In-situ):
-
In a flask, suspend Benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous DCM.
-
Add finely ground NaOH (2.0 equivalents). Stir vigorously for 30 minutes. The characteristic orange-red color of the ylide should appear.
-
Causality: A strong base is required to deprotonate the phosphonium salt to form the nucleophilic ylide. The two-phase system with solid NaOH is a common and effective method.
-
-
Reaction Setup:
-
In four separate, identical reaction vials, prepare solutions of each benzaldehyde derivative (1.0 equivalent, e.g., 1 mmol) in anhydrous DCM (e.g., 10 mL).
-
Add a precise amount of an internal standard (e.g., dodecane) to each vial. The internal standard is crucial for accurate quantification as it is inert to the reaction conditions.
-
Place each vial on a magnetic stirrer and ensure equal stirring rates.
-
-
Reaction Initiation and Monitoring:
-
At time t=0, add the prepared ylide solution (1.1 equivalents) to each of the four vials simultaneously using a syringe.
-
Immediately withdraw a small aliquot (e.g., 0.1 mL) from each vial (this is the t=0 sample) and quench it in a separate vial containing methanol (0.5 mL). Causality: Methanol rapidly protonates and destroys the ylide, effectively stopping the reaction in the aliquot.
-
Continue to withdraw and quench aliquots at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Analysis:
-
Analyze each quenched sample by GC-MS or HPLC.
-
For each time point, calculate the ratio of the aldehyde peak area to the internal standard peak area.
-
Plot the concentration of the aldehyde (or the area ratio) against time for each of the four reactions.
-
-
Interpretation:
-
The steepness of the initial slope of each curve corresponds to the initial reaction rate.
-
A faster disappearance of the starting aldehyde indicates higher reactivity. The expected order of reactivity is: this compound > 3-Chloro-4-hydroxybenzaldehyde > 4-Hydroxybenzaldehyde > Vanillin.
-
Conclusion and Recommendations
The heightened electrophilicity of the carbonyl carbon in This compound , driven by the potent inductive effect of the fluorine atom, renders it a superior intermediate for reactions proceeding via nucleophilic attack.[9][11] This enhanced reactivity can lead to faster reaction times, milder required conditions, and potentially higher yields compared to its non-fluorinated, chloro-substituted, or methoxy-substituted counterparts.
-
For Rapid Condensations and Olefinations: this compound is the intermediate of choice when seeking to maximize reaction rates in transformations like Wittig, Horner-Wadsworth-Emmons, Aldol, and Knoevenagel reactions.[1][9]
-
For Comparing Halogen Effects: The use of 3-Chloro-4-hydroxybenzaldehyde provides a slightly less reactive, but often more economical, alternative where the extreme activation by fluorine is not necessary.[5]
-
When Slower, Controlled Reactions are Needed: Vanillin and 4-Hydroxybenzaldehyde remain valuable intermediates, particularly when the aldehyde's reactivity needs to be attenuated to prevent side reactions.[3][7]
Ultimately, the choice of intermediate is a strategic one. By understanding the fundamental electronic effects that govern reactivity, researchers can make informed decisions, optimizing their synthetic strategies for efficiency and success. This compound, with its unique fluorine-endowed properties, represents a powerful tool in the synthetic chemist's arsenal for the construction of complex molecules.[1]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Fluoro-4-hydroxybenzaldehyde
As a senior application scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-4-hydroxybenzaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from authoritative safety data sheets and regulatory best practices.
Foundational Principles: Understanding the Hazard Profile
Before any disposal protocol can be initiated, a thorough understanding of the compound's characteristics is essential. This compound is a solid crystalline powder that presents several key hazards that directly inform its handling and disposal.
According to its Safety Data Sheet (SDS), the primary hazards include:
While it is not classified as hazardous for transport, these irritant properties necessitate careful handling to prevent exposure.[1] The causality is clear: direct contact with the skin or eyes, or inhalation of the dust, can lead to irritation. Therefore, all procedures must be designed to minimize dust generation and prevent direct contact.
Pre-Disposal Operations: Immediate Safety and Handling
Proper disposal begins long before the waste container leaves the laboratory. It starts with safe handling during and after its use in research.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of appropriate PPE is the first line of defense. The following table summarizes the required PPE when handling this compound, especially during weighing, transfer, and spill cleanup operations.
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[1][3] | To prevent airborne particles or splashes from causing serious eye irritation. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile) and appropriate protective clothing.[3][4] | To prevent direct skin contact and subsequent irritation. |
| Respiratory Protection | A full-face particle respirator (e.g., N99 (US) or P2 (EN 143)) should be used if dust is generated.[1] | To avoid inhalation of dust particles, which can lead to respiratory tract irritation. |
Engineering Controls: Creating a Safe Workspace
Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][3][4] This engineering control is critical to capture any dust that may become airborne, thereby minimizing the risk of inhalation.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must not be released into the general environment. Sewer and trash disposal are strictly prohibited.[3] The recommended disposal route is through a licensed hazardous waste contractor.
Step 1: Waste Segregation and Collection
-
Initiate a Hazardous Waste Determination: As per the guidelines from the Environmental Protection Agency (EPA), a hazardous waste determination must be made at the point of generation.[5][6] For this compound, its irritant properties and the supplier's directive for specialized disposal classify it as a chemical waste requiring professional handling.
-
Collect in a Designated Container: Place all solid waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), into a dedicated, properly labeled hazardous waste container.[4][7]
-
Container Compatibility: The container must be made of a material compatible with the chemical and must have a secure, tight-fitting lid to prevent any release.[6][7]
-
Labeling: The container must be clearly labeled with a hazardous waste tag that includes the full chemical name ("this compound"), the associated hazards (Irritant), and the date accumulation started.[7][8]
Step 2: Managing Accidental Spills for Disposal
In the event of a spill, the cleanup materials also become hazardous waste and must be disposed of accordingly.
-
Contain the Spill: Prevent the spilled material from spreading or entering drains.[3][4]
-
Clean-up Procedure:
-
Wearing the appropriate PPE, gently sweep up the solid material.[1][4]
-
Crucially, avoid generating dust .[1][3][4] If necessary, a vacuum cleaner equipped with a HEPA filter can be used.[1]
-
Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.[4]
-
Wash the spill area thoroughly with water, and collect the rinse water for disposal if local regulations require it.[4]
-
Step 3: Storage Pending Disposal
-
Satellite Accumulation: Laboratories should establish a "Satellite Accumulation Area" (SAA) for the temporary storage of hazardous waste.[8] This area must be near the point of generation and under the control of laboratory personnel.
-
Segregation: Store the waste container away from incompatible materials.[8] Although this compound does not have specific incompatibilities listed in the provided SDSs, it is good practice to store it away from strong oxidizing agents.[1][3]
-
Secure Storage: Keep the container tightly closed in a cool, dry, and well-ventilated location.[1][3]
Step 4: Final Disposal
-
Engage a Licensed Contractor: The final disposal must be carried out by a licensed and accredited chemical waste disposal company.[1][3] This is a critical step to ensure compliance with federal and local regulations, such as those set by the EPA's Resource Conservation and Recovery Act (RCRA).[9][10]
-
Preferred Disposal Method: The universally recommended disposal method is controlled incineration in a chemical incinerator equipped with a flue gas scrubber.[3] This high-temperature process ensures the complete destruction of the compound, while the scrubber neutralizes any potentially harmful gases produced during combustion.
-
Contaminated Packaging: Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[3] The rinsate should be collected as hazardous waste. Alternatively, the packaging can be punctured to render it unusable and then disposed of via controlled incineration.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
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- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
Navigating the Safe Handling of 3-Fluoro-4-hydroxybenzaldehyde: A Guide for Laboratory Professionals
For the innovative researcher, scientist, or drug development professional, 3-Fluoro-4-hydroxybenzaldehyde is a valuable building block, notably used in the synthesis of curcuminoid analogs and caffeic acid phenylethyl amides for therapeutic research.[1] However, its utility in advancing medicinal chemistry is matched by the imperative for rigorous safety protocols. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that scientific progress and personal safety are held in the highest regard.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified with specific hazards that dictate our handling procedures. It is crucial to internalize these risks not as mere warnings, but as the foundational principles of our safety protocol.
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2][3]
-
Respiratory Irritation (H335): May cause respiratory irritation.[2][4][5]
This compound is a solid, crystalline powder.[2] The primary routes of exposure are inhalation of the dust, and direct contact with the skin and eyes. While no specific Occupational Exposure Limit (OEL) has been assigned, the irritant nature of the compound and its structural similarity to other benzaldehyde derivatives warrant a conservative approach to minimize any potential exposure.[2][5] Excessive intake of benzaldehyde and its derivatives can cause irreversible damage to living organisms.[6] Upon combustion, it may release hazardous substances, including carbon oxides and hydrogen fluoride.[2]
| Hazard Statement | GHS Classification | Primary Routes of Exposure |
| H315: Causes skin irritation | Skin Irritant, Category 2 | Dermal (Skin) Contact |
| H319: Causes serious eye irritation | Eye Irritant, Category 2 | Ocular (Eye) Contact |
| H335: May cause respiratory irritation | STOT SE, Category 3 | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach. It is a dynamic risk assessment based on the procedure being performed. The following provides a baseline for handling this compound.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all procedures involving this compound.[7]
-
Recommended: Chemical splash goggles should be worn when there is a potential for splashing, such as during solution preparation or transfers.[4][7]
-
Enhanced Protection: A face shield, worn in conjunction with safety glasses or goggles, is required for procedures with a higher risk of splashing or when handling larger quantities.[2][7]
Skin and Body Protection
A multi-layered approach to skin protection is essential to prevent dermal contact and irritation.
-
Laboratory Coat: A standard, fully buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Gloves: The term "chemical-resistant gloves" is broad. For aromatic aldehydes, butyl rubber gloves offer excellent protection.[3] Nitrile gloves can provide adequate splash protection but should be changed immediately upon contact.[8][9] Given the fluorinated nature of the compound, Viton® gloves are also a strong candidate for extended handling.[2] Always inspect gloves for any signs of degradation or perforation before use.[4]
-
Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.[8]
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation risks.
-
Primary Control: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the inhalation of dust particles.[6]
-
Secondary Control: If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The recommended storage temperature is between 3-5 °C.[2] Keep the container tightly closed.[2]
Handling and Use
-
Designated Area: Conduct all work with this compound in a designated area, preferably within a chemical fume hood, to contain any potential spills or dust.
-
Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of powder.
-
Avoid Dust: Handle the compound gently to avoid generating dust.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
Spill Management
In the event of a spill, remain calm and follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess: Evaluate the extent of the spill and the associated risks.
-
PPE: Don the appropriate PPE, including respiratory protection if the spill is large or if dust is airborne.
-
Containment and Cleanup:
-
Decontamination:
-
Decontaminate the spill area. For solid chemical residues, you can wet a disposable towel with an appropriate solvent (e.g., water or a solvent in which the compound is soluble) and wipe the surface.[10]
-
All materials used for cleanup (e.g., towels, contaminated gloves) must be disposed of as hazardous waste.[10]
-
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step to protect both human health and the environment.
-
Waste Segregation: As a halogenated organic compound, waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[2][8] Do not mix with non-halogenated waste.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[2]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical disposal contractor.[2] Incineration is a common disposal method for this type of waste.[4]
By adhering to these detailed protocols, you can confidently and safely utilize this compound in your research, fostering a laboratory environment where scientific discovery and safety are mutually reinforcing.
References
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- PubMed. (2024, March 28). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish.
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- ResearchGate. (2025, August 10). Final Report on the Safety Assessment of Benzaldehyde.
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - this compound.
- The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
Sources
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
